Mutant IDH1 inhibitor
説明
特性
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLUEOYYPKPQL-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mutant IDH1 in Glioma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining molecular feature in a significant subset of gliomas, fundamentally altering the cellular landscape and driving tumorigenesis. This technical guide provides a comprehensive overview of the core mechanism of action of mutant IDH1 in glioma. It details the neomorphic enzymatic activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), the subsequent epigenetic and metabolic reprogramming, and the impact on key cellular signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the critical molecular events to aid researchers and drug development professionals in this field.
Introduction: The Role of IDH1 in Normal and Cancerous States
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism. In its wild-type form, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] NADPH is vital for regenerating reduced glutathione, a key antioxidant, and for various anabolic processes.
In gliomas, specific heterozygous point mutations, most commonly at arginine 132 (R132H), dramatically alter the enzyme's function.[2][3] Instead of its canonical activity, mutant IDH1 gains a neomorphic function, catalyzing the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2][3] This accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant gliomas.[2][3]
The Core Mechanism: Production of the Oncometabolite D-2-Hydroxyglutarate
The primary consequence of the IDH1 mutation is the massive accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Structurally similar to α-KG, 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1] This inhibition is the cornerstone of the oncogenic activity of mutant IDH1.
Quantitative Analysis of 2-HG Production
The production of 2-HG in IDH1-mutant gliomas is substantial, reaching millimolar concentrations within the tumor tissue, a stark contrast to the low micromolar levels found in normal brain tissue and IDH-wild-type tumors.[4][5][6]
| Parameter | IDH1-Mutant Glioma | IDH-Wild-Type Glioma / Normal Brain | Reference(s) |
| 2-HG Concentration (Tissue) | 5 - 35 mM | < 0.1 mM | [6][7] |
| Median 2-HG (MRS) | 5.077 mM | Not detectable | [4] |
| Mean Total 2-HG (LC-MS/MS) | 4515 ± 48 ng/g | 27 ± 28 ng/g | [5] |
Downstream Effects of D-2-Hydroxyglutarate
The elevated levels of 2-HG disrupt critical cellular processes, primarily through the competitive inhibition of α-KG-dependent dioxygenases. These enzymes play pivotal roles in epigenetic regulation and hypoxia signaling.
Epigenetic Reprogramming: A Hypermethylated Phenotype
2-HG is a potent inhibitor of the TET family of 5-methylcytosine (B146107) hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][8] This inhibition leads to a global hypermethylation of both DNA and histones, a characteristic feature of IDH-mutant gliomas known as the Glioma CpG Island Methylator Phenotype (G-CIMP).[1]
| Enzyme Family | Key Enzymes | Consequence of Inhibition by 2-HG |
| TET Dioxygenases | TET1, TET2, TET3 | Inhibition of the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), leading to DNA hypermethylation. |
| JmjC Histone Demethylases | KDMs (e.g., KDM4A/B/C) | Inhibition of histone demethylation, leading to the accumulation of repressive histone marks (e.g., H3K9me3, H3K27me3). |
Altered Hypoxia Signaling: The Role of HIF-1α
The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. The impact of 2-HG on HIF-1α stability has been a subject of debate, with some studies suggesting stabilization and others destabilization. However, a prominent mechanism suggests that by competing with α-KG, 2-HG can inhibit PHD activity, leading to the stabilization of HIF-1α even under normoxic conditions.[9] This "pseudo-hypoxic" state can promote angiogenesis and metabolic reprogramming.
Metabolic Reprogramming in IDH1-Mutant Glioma
Beyond the direct effects of 2-HG, the IDH1 mutation instigates a broader metabolic rewiring. The neomorphic reaction consumes NADPH, potentially increasing cellular oxidative stress. Furthermore, metabolomic studies have revealed significant alterations in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid biosynthesis in IDH1-mutant gliomas.[2][10]
| Metabolic Pathway | Key Alterations in IDH1-Mutant Glioma | Reference(s) |
| TCA Cycle | Decreased levels of TCA cycle intermediates | [10] |
| Amino Acid Metabolism | Altered levels of various amino acids | [11] |
| Lipid Metabolism | Changes in phospholipid composition | [2] |
| Redox Balance | Consumption of NADPH | [12] |
Visualizing the Core Mechanisms
Signaling Pathway of Mutant IDH1 Action
Caption: The central mechanism of mutant IDH1 action in glioma.
Experimental Workflow for 2-HG Quantification
Caption: A generalized workflow for quantifying 2-HG levels in glioma tissue.
Key Experimental Protocols
Quantification of 2-Hydroxyglutarate by LC-MS/MS
This protocol provides a method for the accurate measurement of D- and L-2-HG enantiomers in glioma tissue.
Materials:
-
Fresh frozen glioma tissue
-
80% Methanol (ice-cold)
-
Diacetyl-L-tartaric anhydride (B1165640) (DATAN)
-
Stable isotope-labeled internal standards (e.g., 13C5-D-2-HG)
-
LC-MS/MS system with a chiral column or derivatization capability
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of frozen glioma tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add the internal standard.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization (for chiral separation without a chiral column):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in a suitable solvent and add DATAN.
-
Incubate to allow for the formation of diastereomers.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the diastereomers using a reverse-phase C18 column.
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for D-2-HG and L-2-HG.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of D- and L-2-HG.
-
Calculate the concentration of each enantiomer in the tissue sample relative to the internal standard and normalize to the tissue weight.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation
This protocol outlines the general steps for performing ChIP-seq to analyze histone methylation patterns in IDH1-mutant glioma cells.
Materials:
-
IDH1-mutant glioma cell line
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Antibodies specific for histone methylation marks (e.g., H3K9me3, H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking:
-
Treat cultured glioma cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the antibody-bead complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Analyze the distribution and abundance of the histone mark across the genome.
-
Western Blotting for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels by Western blot in glioma cell lines.
Materials:
-
IDH1-mutant and wild-type glioma cell lines
-
Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture IDH1-mutant and wild-type glioma cells.
-
Induce hypoxia by placing cells in a hypoxia chamber (1% O2) or by treating with a chemical inducer like CoCl2 for 4-6 hours. Include a normoxic control.
-
-
Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The discovery of IDH1 mutations has revolutionized our understanding of glioma biology. The neomorphic production of 2-HG and its subsequent downstream effects on the epigenome and cellular metabolism are central to the oncogenic process. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols. A thorough comprehension of these intricate molecular pathways is paramount for the continued development of targeted therapies aimed at improving outcomes for patients with IDH1-mutant gliomas.
References
- 1. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered metabolic landscape in IDH‐mutant gliomas affects phospholipid, energy, and oxidative stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneuropsychiatry.org [jneuropsychiatry.org]
- 8. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics Study Provides Insight into Glioma-Associated Metabolic Changes | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
Discovery and Development of IDH1 Inhibitors: A Technical Guide
Introduction
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant finding in the fields of cancer metabolism and oncology.[1] These mutations, most frequently at the arginine 132 (R132) residue, impart a new enzymatic function, leading to the synthesis of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which causes extensive epigenetic changes and halts cellular differentiation.[1] This process is a driving factor in the development of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][3] Consequently, mutant IDH1 has become a key target for therapeutic intervention, spurring the creation of specific inhibitors.[1][4] This guide provides a detailed overview of the discovery and development of these targeted therapies.
The Role of IDH1 and the Mechanism of its Mutant Form
In normal cellular metabolism, the wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in the tricarboxylic acid (TCA) cycle.[4] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[3][4] NADPH is vital for protecting cells from oxidative damage and for lipid synthesis.[5][6]
Cancer-associated mutations in the IDH1 gene, most commonly a substitution of arginine with histidine at position 132 (R132H), result in a neomorphic (new function) activity.[2][3][7] Instead of converting isocitrate to α-KG, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG).[3][8][9] This reaction consumes NADPH. The resulting excessive accumulation of the oncometabolite 2-HG is a central event in IDH1-mutant cancers.[3]
2-HG structurally mimics α-KG, allowing it to competitively inhibit a range of α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET family of DNA hydroxylases and JmjC domain-containing histone demethylases).[3] This inhibition leads to widespread hypermethylation of DNA and histones, which alters the epigenetic landscape of the cell.[10] These epigenetic changes disrupt normal gene expression, block cellular differentiation, and ultimately contribute to tumorigenesis.[3][7][10]
Discovery and Preclinical Development
The identification of IDH1 mutations as drivers of cancer prompted efforts to develop targeted inhibitors. The general workflow for discovering and validating these inhibitors involves several key stages, from initial screening to in vivo efficacy studies.
High-Throughput Screening and Lead Identification
The discovery of the first potent and selective mIDH1 inhibitors began with high-throughput screening (HTS) campaigns.[11] These screens aimed to identify small molecules that could selectively inhibit the neomorphic activity of the mutant IDH1 R132H homodimer without affecting the wild-type enzyme.[1][11] One such campaign led to the identification of a phenyl-glycine compound, which served as a starting point for optimization.[1][11] This foundational work led to the development of AGI-5198, a potent and selective tool compound that was crucial for validating the therapeutic hypothesis of mIDH1 inhibition.[1][3] AGI-5198 demonstrated the ability to inhibit 2-HG production in a dose-dependent manner in glioma cells and induce demethylation of histone H3K9me3.[3]
Approved IDH1 Inhibitors and Quantitative Data
Through extensive research and clinical development, several mIDH1 inhibitors have received regulatory approval for treating various cancers.
-
Ivosidenib (B560149) (AG-120): A first-in-class, oral, potent, and selective inhibitor of the mIDH1 enzyme.[4][12] It is approved for the treatment of IDH1-mutated acute myeloid leukemia (AML) and cholangiocarcinoma.[8][12][13][14]
-
Vorasidenib (AG-881): A brain-penetrant, oral inhibitor of both mIDH1 and mIDH2 enzymes.[15][16] It is the first therapy approved by the FDA specifically for patients with grade 2 astrocytoma or oligodendroglioma with an IDH1 or IDH2 mutation.[15][16]
Data Presentation
The following tables summarize key quantitative data for prominent IDH1 inhibitors, demonstrating their potency, selectivity, pharmacokinetic properties, and clinical efficacy.
Table 1: In Vitro Potency of Selected IDH1 Inhibitors
| Compound | Target Enzyme | IC₅₀ | Selectivity vs. mIDH1 R132H | Reference(s) |
|---|---|---|---|---|
| Ivosidenib (AG-120) | mIDH1 R132H | 40-50 nM | - | [7] |
| mIDH1 R132C | 40-50 nM | ~1-fold | [7] | |
| Wild-Type IDH1 | >4.2 µM | >85-fold | [7] | |
| AGI-5198 | mIDH1 R132H | 70 nM | - | [3] |
| mIDH1 R132C | 160 nM | 2.3-fold less potent | [3] | |
| Wild-Type IDH1 | >100 µM | >1400-fold | [1] | |
| IDH305 | mIDH1 R132H | 18 nM | - | [10] |
| | Wild-Type IDH1 | ~3.6 µM | ~200-fold |[10] |
Table 2: Pharmacokinetic Properties of Approved IDH1 Inhibitors
| Parameter | Ivosidenib (500 mg QD) | Vorasidenib (40 mg QD) | Reference(s) |
|---|---|---|---|
| Tmax (median) | ~3 hours | N/A | [17] |
| Terminal Half-life (T½) | 72–138 hours (single dose) | N/A | [17] |
| Apparent Clearance (CL/F) | 5.39 L/h | N/A | [18] |
| Volume of Distribution (Vc/F) | 234 L | N/A | [18] |
| Accumulation Ratio (AUC) | ~1.9-fold | N/A | [17] |
| Steady State | Reached within 14 days | N/A | [17] |
| Brain Penetration | 4.1% (in rats) | High |[3][8] |
Table 3: Summary of Clinical Efficacy of Ivosidenib
| Indication | Trial Phase | Key Endpoints | Results | Reference(s) |
|---|---|---|---|---|
| Relapsed/Refractory AML | Phase 1 (NCT02074839) | CR + CRh Rate | 32.8% | [13] |
| Median Duration of CR/CRh | 8.2 months | [13] | ||
| Overall Response Rate (ORR) | 41.6% | [19] | ||
| Median Overall Survival (OS) for CR/CRh | Not Reached (at 14.8 mo follow-up) | [19] | ||
| Newly Diagnosed AML (≥75 yrs or comorbidities) | Phase 1 (NCT02074839) | CR + CRh Rate | 42% | [3][14] |
| Advanced Cholangiocarcinoma | Phase 3 (ClarIDHy) | Median Progression-Free Survival (PFS) | 2.7 months (vs. 1.4 for placebo) | [3][20] |
| | | 6-month PFS Rate | 32% (vs. 0% for placebo) |[20] |
CR: Complete Remission; CRh: Complete Remission with partial Hematologic recovery.
Experimental Protocols
Detailed methodologies are essential for the discovery and characterization of IDH1 inhibitors. Below are representative protocols for key experiments.
Biochemical Assay for Mutant IDH1 Enzyme Inhibition
This assay measures a compound's ability to inhibit the NADPH-dependent reduction of α-KG to 2-HG by the recombinant mIDH1 enzyme. Inhibition is typically monitored by measuring the rate of NADPH consumption.
Objective: To determine the IC₅₀ value of a test compound against a mutant IDH1 enzyme (e.g., R132H).
Materials:
-
Recombinant human mIDH1 (R132H) enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.01% Tween 20, 1% DMSO.[21]
-
Substrates: α-ketoglutarate (α-KG), β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the mIDH1 enzyme and NADPH solution to each well and pre-incubate for 30 minutes at 37°C.[21]
-
Initiate the enzymatic reaction by adding α-KG to each well. Final reaction conditions could be: 30 nM mIDH1, 100 µM NADPH, 250 µM α-KG.[21]
-
Immediately begin monitoring the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at regular intervals for 60-90 minutes at 37°C.[21]
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay for 2-HG Reduction
This assay validates the activity of inhibitors in a cellular context by measuring their ability to reduce the levels of 2-HG produced by cancer cells harboring an IDH1 mutation.
Objective: To quantify the reduction of intracellular or extracellular 2-HG levels in mIDH1-harboring cells following treatment with a test compound.
Materials:
-
Human cancer cell line with endogenous IDH1 mutation (e.g., HT1080 fibrosarcoma [R132C], JJ012 chondrosarcoma [R132C]) or engineered to express mIDH1 (e.g., U87 glioblastoma [R132H]).[7][22]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for 2-HG quantification.
Procedure:
-
Seed mIDH1-mutant cells (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere overnight.[21]
-
Treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%) for 48-72 hours.[21][22]
-
After incubation, collect the cell culture supernatant and/or cell lysates.
-
Prepare the samples for analysis. This may involve protein precipitation, extraction, and derivatization steps depending on the analytical method.
-
Quantify the concentration of 2-HG in each sample using a calibrated GC-MS or LC-MS/MS method.[22]
-
Normalize 2-HG levels to cell number or total protein content.
-
Calculate the percent reduction in 2-HG production for each compound concentration and determine the IC₅₀ value.
Cellular Differentiation Assay
This functional assay assesses whether inhibiting mIDH1 and reducing 2-HG levels can reverse the block in differentiation caused by the oncometabolite.
Objective: To evaluate the ability of mIDH1 inhibitors to induce differentiation in leukemia cells.
Materials:
-
THP-1 human monocytic leukemia cells engineered with a doxycycline-inducible mIDH1-R132H construct.[7]
-
RPMI-1640 medium with 10% FBS
-
Doxycycline to induce mIDH1 expression
-
Test compounds
-
Flow cytometer
-
Antibodies against cell surface differentiation markers (e.g., CD11b, CD14)
Procedure:
-
Culture the THP-1-mIDH1 cells and induce the expression of mIDH1-R132H with doxycycline.
-
Treat the induced cells with the test compound or vehicle control for 5-7 days.
-
Harvest the cells and stain them with fluorescently-conjugated antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
An increase in the percentage of CD11b- or CD14-positive cells in the compound-treated group compared to the vehicle control indicates induction of differentiation.
Conclusion
The discovery and development of IDH1 inhibitors mark a significant achievement in precision medicine, demonstrating how a deep understanding of cancer metabolism can be translated into effective targeted therapies.[4] By specifically targeting the neomorphic activity of the mutant enzyme, inhibitors like Ivosidenib and Vorasidenib have provided new treatment options for patients with IDH1-mutated malignancies, including AML, cholangiocarcinoma, and low-grade gliomas.[23] The success of these agents underscores the importance of identifying and targeting the unique metabolic vulnerabilities of cancer cells. Future research will likely focus on combination strategies to enhance efficacy, overcome potential resistance mechanisms, and expand the application of IDH inhibitors to a broader range of cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. fda.gov [fda.gov]
- 15. FDA Approves IDH1/2 Inhibitor for Certain Patients With Astrocytoma or Oligodendroglioma - The ASCO Post [ascopost.com]
- 16. fda.gov [fda.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Ivosidenib, New IDH1 Inhibitor, Elicits Complete Response in Relapsed Acute Myeloid Leukemia - Personalized Medicine in Oncology [personalizedmedonc.com]
- 20. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Models for Studying Mutant IDH1: A Technical Guide
Introduction: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature of several cancers, including lower-grade gliomas, secondary glioblastomas, and acute myeloid leukemia (AML).[1][2] These mutations, most commonly occurring at the R132 residue in the enzyme's active site, confer a neomorphic (new) function.[3][4] Instead of its normal activity of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that drives tumorigenesis.[3][6] The development of robust preclinical models that faithfully recapitulate the biology of IDH1-mutant cancers is therefore critical for understanding disease mechanisms and for the discovery and evaluation of novel therapeutic agents.[7][8]
The Core Signaling Pathway of Mutant IDH1
The primary oncogenic driver in IDH1-mutant cancers is the production of 2-HG.[5] This oncometabolite competitively inhibits a class of enzymes known as α-KG-dependent dioxygenases, which include TET DNA hydroxylases and histone lysine (B10760008) demethylases (KDMs).[3][6] Inhibition of these enzymes leads to a global hypermethylation of DNA and histones, a characteristic feature known as the Glioma-CpG Island Methylator Phenotype (G-CIMP).[3] This epigenetic dysregulation alters gene expression, blocks cellular differentiation, and ultimately promotes oncogenesis.[3][9] While 2-HG is the primary mediator, some studies suggest the existence of 2-HG-independent signaling pathways activated by mutant IDH1, involving ERK and NFKB signaling.[10]
Preclinical Models for Studying Mutant IDH1
A variety of preclinical models have been developed to study the biological consequences of IDH1 mutations and to test potential therapies. These models span in vitro, ex vivo, and in vivo systems, each with distinct advantages and limitations.
In Vitro Models
In vitro models are essential for high-throughput screening and detailed mechanistic studies.
-
Isogenic Cell Lines: A powerful approach involves using isogenic cell lines, where a specific IDH1 mutation (e.g., R132H) is engineered into a parental cancer cell line that normally expresses wild-type IDH1.[11] This provides a controlled system to directly attribute observed effects to the mutant enzyme.[11] The comparison between the mutant and parental wild-type cells allows for precise investigation of downstream pathways and drug responses.
-
Patient-Derived Cell Cultures: Establishing cell cultures directly from patient tumors offers a more physiologically relevant model.[3][12] However, these models are notoriously difficult to establish and maintain, as IDH1-mutant cells often fail to grow or are outcompeted by wild-type cells in standard serum-containing media.[3][11] Serum-free neurosphere culture conditions are often recommended to better preserve the original tumor's genotype and phenotype.[11]
-
3D Culture Models (Spheroids/Organoids): Three-dimensional culture systems, such as spheroids, better mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[3][13] They can recapitulate cell-cell interactions, nutrient gradients, and often show drug responses that are more predictive of in vivo efficacy.[3]
| Model Type | Common Cell Lines | Key Characteristics | References |
| Isogenic Glioma Model | U-87 MG (Parental) & U-87 MG IDH1-R132H | Engineered R132H mutation; allows for direct comparison to wild-type. Produces elevated 2-HG and displays histone hypermethylation. | [11] |
| Endogenous Fibrosarcoma | HT1080 | Naturally harbors a heterozygous IDH1 R132C mutation. Widely used for studying mIDH1 biology and inhibitor efficacy. | [13][14] |
| Endogenous Oligodendroglioma | TS603 | Harbors an endogenous IDH1 R132H mutation. Typically grown as neurospheres. | [13] |
| Patient-Derived Glioma | BT142 | Derived from an anaplastic oligoastrocytoma; endogenous R132H mutation. Produces 2-HG and forms aggressive tumors in vivo. | [15][16][17] |
| Engineered AML Model | THP-1 IDH1-R132H | Engineered acute myeloid leukemia line with inducible expression of mutant IDH1. Used to study differentiation block. | [13] |
In Vivo Models
In vivo models are indispensable for evaluating systemic drug efficacy, pharmacokinetics, and toxicity.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs involve introducing the IDH1 mutation into the mouse genome, often in a conditional or tissue-specific manner.[18][19][20] For instance, expressing the Idh1-R132H mutation in neural stem cells can recapitulate features of gliomagenesis.[1] These models are crucial for studying tumor initiation and progression in an immunocompetent host, although creating faithful models can be challenging as the IDH1 mutation alone is often insufficient to drive tumorigenesis without cooperating mutations (e.g., in TP53).[1][21]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh patient tumor tissue, either subcutaneously or orthotopically (e.g., intracranially), into immunodeficient mice.[15][22][23] These models are considered high-fidelity as they retain many of the histological and genetic characteristics of the original human tumor.[12][23] They are particularly valuable for preclinical efficacy testing of novel therapies and for studying mechanisms of drug resistance.[15][24] The success rate of establishing PDX models is often higher for more aggressive, IDH-wildtype gliomas compared to IDH-mutant tumors.[23]
| Model Type | Generation Method | Key Characteristics | References |
| GEMM (Glioma) | Conditional knock-in of Idh1 R132H in neural stem cells (e.g., using Nestin-Cre or GFAP-Cre). | Can model early stages of gliomagenesis. Often requires additional mutations (e.g., Trp53 loss) for tumor formation. Allows study in an immunocompetent setting. | [1][18][21] |
| GEMM (T-ALL) | Conditional knock-in of Idh1 R132H in the hematopoietic system (e.g., using Vav-Cre). | Demonstrates the capacity of mutant Idh1 to contribute to T-cell acute lymphoblastic leukemia (T-ALL), often in cooperation with other mutations like Notch1. | [20] |
| Cell Line Xenograft | Subcutaneous or orthotopic implantation of IDH1-mutant cell lines (e.g., U87-R132H, BT142) into immunodeficient mice. | Relatively simple and reproducible. Allows for straightforward assessment of tumor growth inhibition by novel compounds. | [2][7] |
| PDX (Glioma) | Orthotopic implantation of patient glioma tissue into immunodeficient mice. | High-fidelity model that retains parental tumor heterogeneity and genetic features. Valuable for personalized medicine studies and assessing therapeutic efficacy. | [15][22][23] |
Ex Vivo Models
Ex vivo models bridge the gap between in vitro and in vivo studies.
-
Tumor Explant Cultures: This technique involves culturing small pieces of patient tumor tissue in a defined medium without enzymatic dissociation. These explants can be maintained for extended periods, preserving the IDH1-mutant protein expression, cellular heterogeneity, and some aspects of the original tumor architecture. They provide a valuable platform for drug screening and genetic studies on patient-specific material.
Key Experimental Protocols
A standardized set of assays is crucial for characterizing preclinical models and evaluating the effects of mutant IDH1 inhibitors.
Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG)
Measuring 2-HG levels is the most direct readout of mutant IDH1 enzyme activity.[7]
Method A: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate quantification and can distinguish between D-2-HG and L-2-HG enantiomers.[25]
-
Sample Collection: Collect a known number of cells, tissue weight, or volume of biofluid. Rapidly quench metabolism using cold methanol (B129727) or by snap-freezing in liquid nitrogen.[26]
-
Metabolite Extraction: Homogenize the sample in an ice-cold extraction buffer (e.g., 80% methanol). Incubate at -20°C to precipitate proteins.[26]
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet debris.[26]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. Dry the supernatant under a nitrogen stream or using a vacuum concentrator.[26]
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable mobile phase. Inject the sample into an LC-MS/MS system equipped with a chiral column if enantiomer separation is required. Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of 2-HG and an internal standard.[25][26]
-
Data Analysis: Integrate peak areas for 2-HG and the internal standard. Calculate the concentration using a standard curve generated from known concentrations of 2-HG. Normalize the final value to cell number or protein/tissue weight.[26]
Method B: Colorimetric/Fluorometric Enzymatic Assay
This high-throughput method is suitable for screening and is available in commercial kit formats.[13][26]
-
Sample Preparation: Lyse cells or homogenize tissue in the assay buffer provided by the kit. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Generate a series of standards from a provided D-2-HG stock solution.[26]
-
Assay Procedure: Add lysates and standards to a 96-well plate. Prepare a reaction mix containing a specific D-2-HG dehydrogenase enzyme and a substrate (e.g., a probe that generates a colored or fluorescent product).[26]
-
Incubation: Add the reaction mix to all wells and incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.[26]
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[26]
-
Data Analysis: Subtract background readings, plot the standard curve, and determine the 2-HG concentration in the samples. Normalize the result to the protein concentration of the lysate.[26]
Protocol 2: Assessment of Cellular Proliferation and Viability
These assays measure the effect of mutant IDH1 or its inhibitors on cell growth.[7]
-
Cell Seeding: Seed mutant IDH1 and wild-type control cells in 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the test compound (e.g., a mIDH1 inhibitor) at various concentrations for a specified duration (e.g., 48-72 hours).[7]
-
Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo®) to each well according to the manufacturer's protocol.[7]
-
Signal Reading: Incubate as required and then measure the signal (absorbance or luminescence) with a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell growth relative to vehicle-treated controls and determine the GI50 or IC50 value by fitting the data to a dose-response curve.[7]
Protocol 3: Analysis of Histone Methylation by Western Blot
This protocol assesses the epigenetic impact of 2-HG on histone methylation marks.[27]
-
Histone Extraction: Isolate nuclei from cultured cells or tumor tissue. Extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Quantify the extracted histone protein concentration using a suitable assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for histone modifications known to be affected by mIDH1 (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me3).[27][28] Also, probe a parallel blot with an antibody against total Histone H3 as a loading control.[27]
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the signal for each methylation mark to the total H3 signal.[27]
Protocol 4: In Vivo Efficacy Studies in Xenograft Models
This workflow is essential for the preclinical evaluation of a candidate drug's anti-tumor activity.[7]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) for implanting human cell lines or PDX tissue.[7]
-
Tumor Implantation: Implant IDH1-mutant cancer cells or PDX fragments either subcutaneously or orthotopically into the brain.[7]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable or measurable size (e.g., 100-200 mm³ for subcutaneous models). Monitor growth using calipers or non-invasive imaging (e.g., MRI for orthotopic models).[18]
-
Randomization and Dosing: Once tumors are established, randomize animals into vehicle control and treatment groups. Administer the test compound at one or more dose levels according to a predetermined schedule (e.g., daily oral gavage).[7]
-
Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Monitor animal health throughout the study.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size limit. Calculate tumor growth inhibition (TGI). For survival studies, monitor animals until a survival endpoint is reached and analyze data using Kaplan-Meier curves.[15]
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors, plasma, and other relevant tissues to measure 2-HG levels and other biomarkers (e.g., histone methylation) to confirm target engagement.[22]
Quantitative Data Summary
Preclinical models have been instrumental in quantifying the potency of various small-molecule inhibitors targeting mutant IDH1.
Table 1: In Vitro Enzyme Inhibition of Mutant IDH1
| Compound | Target | IC₅₀ (nM) | Reference |
| AG-120 (Ivosidenib) | IDH1 R132H | 40-50 | [7][13] |
| AG-120 (Ivosidenib) | IDH1 R132C | 40-50 | [7][13] |
| Novartis 530 | IDH1 R132H | 40-50 | [7][13] |
| Novartis 530 | IDH1 R132C | 40-50 | [7][13] |
| AGI-5198 | IDH1 R132H | 70 | [7] |
| AGI-5198 | IDH1 R132C | 160 | [7] |
| GSK321 | IDH1 R132H | 4.6 | [7] |
| GSK321 | IDH1 R132C | 3.8 | [7] |
| IDH305 | IDH1 R132H | 18 | [29] |
Table 2: Cellular 2-HG Inhibition by Mutant IDH1 Inhibitors
| Cell Line | Mutation | Compound | IC₅₀ (nM) | Reference |
| HT1080 | IDH1 R132C | AG-120 (Ivosidenib) | 260 | [13] |
| HT1080 | IDH1 R132C | Novartis 530 | 250 | [13] |
| HT1080 | IDH1 R132C | AGI-5198 | 27 | [13] |
| HT1080 | IDH1 R132C | GSK321 | 23 | [13] |
| U87-R132H | IDH1 R132H | AG-120 (Ivosidenib) | 60 | [13] |
| U87-R132H | IDH1 R132H | Novartis 530 | 110 | [13] |
| TS603 | IDH1 R132H | AGI-5198 | 470 | [13] |
Conclusion
A comprehensive suite of preclinical models, from engineered cell lines to patient-derived xenografts, is available to investigate the complex biology of IDH1-mutant cancers.[30][31] Isogenic cell lines provide controlled systems for mechanistic studies, while PDX and GEM models offer high-fidelity platforms for evaluating therapeutic efficacy in a more clinically relevant context.[1][22] The rigorous application of these models, combined with standardized protocols for assessing target engagement and anti-tumor activity, has been pivotal in the successful development of targeted inhibitors and continues to be essential for advancing novel therapeutic strategies for patients with IDH1-mutant malignancies.[8][31]
References
- 1. Transgenic mouse models of Idh-mutated neural stem cells: an appropriate model for low grade glioma? - Leenders - Translational Cancer Research [tcr.amegroups.org]
- 2. A patient-derived cell model for malignant transformation in IDH-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Altered cancer cell metabolism in gliomas with mutant IDH1 or IDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Patient-derived models of IDH1-mutant, hypermutated glioma [escholarship.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EXTH-45. THERAPEUTIC EFFICACY OF MUTANT ISOCITRATE DEHYDROGENASE 1 (IDH1) INHIBITOR SYC-435 WITH STANDARD THERAPY IN PATIENT-DERIVED IDH1 MUTANT GLIOMA XENOGRAFT MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. Genetically Engineered Mouse Models of Gliomas: Technological Developments for Translational Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Patient-derived xenografts of different grade gliomas retain the heterogeneous histological and genetic features of human gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Preclinical Models of Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 31. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
The Structural Biology of Mutant IDH1: A Technical Guide for Researchers and Drug Developers
An In-depth Examination of the Core Structural and Functional Changes in Mutant Isocitrate Dehydrogenase 1 and Their Implications for Targeted Drug Discovery.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a pivotal discovery in cancer metabolism and oncology. Predominantly found in gliomas, acute myeloid leukemia (AML), and other cancers, these mutations lead to a neomorphic enzymatic activity that produces the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] This altered function, a deviation from the wild-type enzyme's role in the citric acid cycle, drives tumorigenesis through profound effects on cellular epigenetics and metabolism.[2][3] Understanding the structural and biochemical consequences of these mutations is paramount for the development of effective targeted therapies. This technical guide provides a comprehensive overview of the structural biology of mutant IDH1, focusing on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in this critical field.
The Neomorphic Activity of Mutant IDH1: A Structural Perspective
Wild-type IDH1 is a homodimeric enzyme that catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] Cancer-associated mutations almost exclusively affect the arginine residue at position 132 (R132) in the enzyme's active site, with the most common substitution being R132H.[1] This single amino acid change dramatically alters the enzyme's function. While the mutant enzyme loses its ability to efficiently convert isocitrate to α-KG, it gains the novel capacity to reduce α-KG to 2-HG, consuming NADPH in the process.[1][5]
Structurally, the R132 residue in wild-type IDH1 plays a crucial role in binding the β-carboxyl group of isocitrate. Its substitution with a smaller residue, such as histidine, creates a repositioning of key active site residues. This altered active site can no longer effectively accommodate isocitrate but gains the ability to bind α-KG in a manner that facilitates its reduction to 2-HG.[1]
Quantitative Analysis of Mutant IDH1 Function
The characterization of mutant IDH1 relies on precise quantitative measurements of its enzymatic activity and the efficacy of potential inhibitors. The following tables summarize key kinetic parameters for various IDH1 mutants and the inhibitory constants for several small molecule inhibitors.
Table 1: Kinetic Parameters of Wild-Type and Mutant IDH1 Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Wild-Type IDH1 | Isocitrate | 13 | 1.8 | 1.4 x 10⁵ | [6] |
| IDH1 R132H | α-Ketoglutarate | 1,500 | 0.03 | 20 | [6] |
| IDH1 R132Q | Isocitrate | 230 | 0.1 | 435 | [6] |
| IDH1 R132Q | α-Ketoglutarate | 480 | 0.28 | 583 | [6] |
Note: Kinetic parameters can vary depending on assay conditions.
Table 2: Inhibitory Activity of Selected Mutant IDH1 Inhibitors
| Inhibitor | Target Mutant | IC₅₀ (nM) | K_i_ (nM) | Assay Type | Reference |
| AG-120 (Ivosidenib) | IDH1 R132H | 4.9 | - | Biochemical | [7] |
| AG-881 | IDH1 R132H | 0.04 - 22 | - | Biochemical | [8] |
| FT-2102 | IDH1 R132H | 21.2 | - | Biochemical | [8] |
| FT-2102 | IDH1 R132C | 114 | - | Biochemical | [8] |
| GSK321 | IDH1 R132H | 4.6 | - | Biochemical | [8] |
| Compound 14 | IDH1 R132H | 81 | - | Biochemical | [8] |
| Compound 14 | IDH1 R132C | 72 | - | Biochemical | [8] |
| AGI-5198 | IDH1 R132H | 23 | - | Biochemical | [9] |
Table 3: Structural Data for Mutant IDH1 Complexes
| PDB ID | Mutant | Ligand(s) | Resolution (Å) | Reference |
| 5LGE | R132H | NADP+, BAY 1436032 analog | 2.70 | [10] |
| 8T7O | R132H | AG-120 (Ivosidenib) | 2.05 | [11] |
| 6O2Y | R132H | Compound 24 | 2.80 | [12] |
| 6ADG | R132H | AG-881 | 3.00 | [13] |
| 8HB9 | R132H | NADPH, IHMT-IDH1-053 | 2.80 | [14] |
Key Experimental Protocols
Reproducible and rigorous experimental methods are the foundation of robust scientific inquiry. This section provides detailed protocols for key experiments in the study of mutant IDH1.
Recombinant Mutant IDH1 Expression and Purification
This protocol describes the expression and purification of N-terminally Strep-tagged mutant human IDH1 from E. coli.
Materials:
-
pET expression vector containing the codon-optimized gene for mutant IDH1 (e.g., R132H) with an N-terminal Strep-tag and a TEV protease cleavage site.
-
E. coli BL21(DE3) competent cells.
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mg/mL lysozyme, DNase I).
-
Strep-Tactin affinity chromatography column.
-
Wash Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Elution Buffer (e.g., Wash Buffer with 2.5 mM desthiobiotin).
-
TEV protease.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Size-exclusion chromatography column.
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Strep-Tactin column.
-
Wash the column extensively with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
For tag removal, incubate the eluted protein with TEV protease overnight during dialysis against Dialysis Buffer.
-
Pass the dialyzed protein solution back over the Strep-Tactin column to remove the cleaved tag and TEV protease.
-
Further purify the protein by size-exclusion chromatography.
-
Pool the fractions containing pure mutant IDH1, concentrate, and store at -80°C.[15]
Mutant IDH1 Enzymatic Activity Assay (NADPH Depletion)
This assay measures the neomorphic activity of mutant IDH1 by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.[16]
Materials:
-
Purified recombinant mutant IDH1 enzyme.
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol).[16]
-
α-Ketoglutarate (α-KG) solution.
-
NADPH solution.
-
Test inhibitors dissolved in DMSO.
-
96-well or 384-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 340 nm.
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the microplate, add Assay Buffer, the diluted inhibitor (or DMSO for control), and the mutant IDH1 enzyme.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.[17]
-
Prepare a substrate mix containing α-KG and NADPH in Assay Buffer. Final concentrations should be near the K_m_ values (e.g., 10-50 µM for NADPH and 0.5-5 mM for α-KG).[16]
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.[16]
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC₅₀ value.[17]
Detection of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol outlines a method for the quantification of 2-HG in cell culture supernatant or cell lysates using liquid chromatography-tandem mass spectrometry.
Materials:
-
Mutant IDH1-expressing cells.
-
Cell culture medium.
-
Test inhibitor.
-
Ice-cold phosphate-buffered saline (PBS).
-
Extraction Solvent (e.g., 80% methanol, pre-chilled).[18]
-
Internal standard (e.g., ¹³C₅-2-HG).[15]
-
LC-MS/MS system.
Procedure:
-
Seed and culture mutant IDH1-expressing cells.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for 24-48 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add pre-chilled Extraction Solvent to the cells.
-
Scrape the cells and collect the lysate.
-
Add the internal standard.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.[18]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method. Chiral chromatography may be necessary to distinguish between D-2-HG and L-2-HG.[19]
-
Develop a standard curve using known concentrations of 2-HG.
-
-
Data Analysis:
-
Quantify the amount of 2-HG in each sample by comparing the peak area ratios of 2-HG to the internal standard against the standard curve.
-
Determine the EC₅₀ value for the inhibitor's ability to reduce 2-HG levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving mutant IDH1 is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical workflow for inhibitor discovery.
Mutant IDH1 Signaling Pathway
Caption: The signaling pathway of mutant IDH1, leading from the production of 2-HG to tumorigenesis.
Experimental Workflow for Mutant IDH1 Inhibitor Discovery
Caption: A typical experimental workflow for the discovery and development of mutant IDH1 inhibitors.
Conclusion
The discovery of IDH1 mutations has fundamentally altered our understanding of the metabolic underpinnings of cancer. The neomorphic activity of the mutant enzyme and the subsequent production of the oncometabolite 2-HG present a unique therapeutic vulnerability. A deep and quantitative understanding of the structural biology of mutant IDH1 is essential for the rational design and development of next-generation targeted therapies. This technical guide provides a foundational resource for researchers and drug developers, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visual representations of the critical pathways and workflows in this rapidly evolving field. Continued investigation into the structural and functional nuances of mutant IDH1 will undoubtedly pave the way for more effective and selective treatments for patients with IDH1-mutant cancers.
References
- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
The Oncometabolite 2-Hydroxyglutarate: A Technical Guide to its Core Epigenetic Alterations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of isocitrate dehydrogenase (IDH) mutations in various cancers, such as gliomas and acute myeloid leukemia (AML), has reshaped our understanding of the interplay between metabolism and epigenetics in tumorigenesis.[1][2] These gain-of-function mutations lead to the massive accumulation of an oncometabolite, 2-hydroxyglutarate (2-HG), which acts as a potent competitive inhibitor of numerous α-ketoglutarate (α-KG)-dependent dioxygenases.[2][3] This inhibition disrupts fundamental epigenetic processes, including DNA and histone demethylation, thereby driving cancer initiation and progression. This technical guide provides an in-depth exploration of the molecular mechanisms by which 2-HG alters the epigenetic landscape, presents quantitative data on its inhibitory effects, details key experimental protocols for its study, and visualizes the core pathways involved.
The Core Mechanism: Competitive Inhibition of α-KG-Dependent Dioxygenases
Mutations in IDH1 and IDH2 enzymes confer a neomorphic activity, enabling the conversion of α-KG to D-2-hydroxyglutarate (D-2HG).[1][4] In some contexts, such as hypoxia or renal cancer, the L-enantiomer (L-2HG) can also accumulate.[5][6] Both D- and L-2HG are structurally similar to α-KG, allowing them to bind to the active sites of α-KG-dependent dioxygenases and act as competitive inhibitors.[2][3][7] This inhibition is the central mechanism through which 2-HG exerts its oncogenic effects.
The primary targets of 2-HG are two major families of epigenetic modifiers:
-
Ten-Eleven Translocation (TET) DNA Hydroxylases: These enzymes are crucial for active DNA demethylation, catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[2][8]
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This large family of enzymes removes methyl groups from lysine (B10760008) residues on histone tails, thereby regulating chromatin structure and gene expression.[1][2][9]
By inhibiting these enzymes, 2-HG induces a state of global hypermethylation, profoundly altering the cell's epigenetic landscape and driving malignant transformation.[1][2]
Quantitative Data on Enzyme Inhibition
The accumulation of 2-HG in IDH-mutant tumors can reach millimolar concentrations, which is several orders of magnitude higher than in normal cells.[4][10] This dramatic increase in the 2-HG/α-KG ratio is sufficient to drive the inhibition of α-KG-dependent dioxygenases.[3] The sensitivity of these enzymes to 2-HG varies, with L-2HG generally being a more potent inhibitor than D-2HG.[1][6]
Table 1: Cellular Concentrations of 2-HG and α-KG
| Metabolite | Concentration in IDH-mutant Glioma (μmol/g) | Concentration in Normal/Wild-Type Cells |
|---|---|---|
| D-2-HG | 5 - 35 (Average: ~15.5)[3][10] | ~10⁻⁸ M[4][11] |
| α-KG | 0.016 - 0.085 (Average: ~0.04)[3] | N/A |
| Ratio (D-2-HG / α-KG) | Average: ~373-fold[3][12] | N/A |
Table 2: Inhibitory Potency of 2-HG on α-KG-Dependent Dioxygenases
| Enzyme Target | Inhibitor | IC₅₀ / Kᵢ Value | Reference |
|---|---|---|---|
| Histone Demethylases | |||
| JMJD2A (KDM4A) | D-2HG | ~24-25 μM | [10][13] |
| JMJD2C (KDM4C) | D-2HG | 79 ± 7 μM | [6] |
| KDM2A | D-2HG | 106 μM | [10] |
| DNA Hydroxylases | |||
| TET1 | D-2HG | 47% inhibition at high concentration | [1] |
| TET2 | D-2HG | 83% inhibition at high concentration | [1] |
| Other Dioxygenases | |||
| ALKBH2 (DNA Repair) | D-2HG | 424 μM | [10] |
| FIH (HIF Regulation) | D-2HG | 1.5 mM | [10] |
| PHD2 (HIF Regulation) | D-2HG | 7.3 mM | [10] |
| PHD2 (HIF Regulation) | L-2HG | 419 ± 150 μM |[6] |
Epigenetic Consequences of 2-HG Accumulation
DNA Hypermethylation
The TET family of enzymes (TET1, TET2, TET3) initiates the process of active DNA demethylation.[8] By inhibiting TET activity, 2-HG leads to a global reduction in 5hmC levels and a corresponding increase in 5mC at CpG islands.[1][5][8] This phenomenon, known as the CpG Island Methylator Phenotype (CIMP), is a hallmark of IDH-mutant tumors.[8] The resulting hypermethylation silences the expression of critical genes, including tumor suppressors, and contributes to a block in cellular differentiation.[1]
Histone Hypermethylation
2-HG-mediated inhibition of JmjC-domain histone demethylases leads to a global increase in histone methylation.[1][2] Elevated levels of specific histone marks, such as the repressive marks H3K9me3 and H3K27me3, are commonly observed in IDH-mutant cells.[5][14] This altered histone code represses genes required for lineage-specific differentiation, effectively locking cells in an undifferentiated, stem-like state that is more susceptible to transformation.[1][14]
Detailed Experimental Protocols
Protocol for TET Hydroxylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring TET activity.[15]
-
Preparation of Nuclear Extract:
-
Harvest 10⁶-10⁷ cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract nuclear proteins using a high-salt extraction buffer containing protease inhibitors.
-
Determine protein concentration using a standard Bradford or BCA assay.
-
-
Enzymatic Reaction:
-
To each well of a 96-well plate coated with a 5mC-containing DNA substrate, add the reaction mixture:
-
Incubate the plate at 37°C for 60-120 minutes.
-
-
Detection of 5hmC:
-
Wash the wells to remove unbound components.
-
Add a specific 5hmC capture antibody and incubate for 60 minutes.
-
Wash, then add a detection antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
Add the appropriate fluorogenic or colorimetric substrate and measure the signal using a microplate reader. The signal is proportional to the amount of 5hmC generated and thus to TET activity.
-
Protocol for JmjC Histone Demethylase Assay (Bioluminescent)
This protocol is based on the principle of the Succinate-Glo™ Assay, which measures succinate (B1194679), a byproduct of the JmjC demethylation reaction.[17][18]
-
JmjC Demethylase Reaction:
-
Set up a 10-20 µL reaction in a 384-well plate containing:
-
Incubate at room temperature or 37°C for 60-120 minutes.
-
-
Succinate Detection:
-
Add an equal volume of Succinate Detection Reagent (containing succinate kinase, ATP synthase, and luciferase/luciferin).
-
Incubate at room temperature for 60 minutes to allow for the conversion of succinate to ATP and subsequent light production.
-
Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of succinate produced and thus to JmjC demethylase activity.
-
Protocol for Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the key steps for analyzing histone modifications genome-wide.[20][21]
-
Cell Cross-linking and Lysis:
-
Treat cultured cells (10-20 million) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.[21] Quench with glycine.
-
Harvest and lyse cells to release nuclei. Isolate the nuclei by centrifugation.
-
-
Chromatin Shearing:
-
Resuspend nuclei in a lysis buffer (e.g., containing SDS) and sonicate the chromatin to generate DNA fragments of 200-600 bp.[20] This step is critical and requires optimization.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the histone modification of interest (e.g., anti-H3K27me3).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using phenol-chloroform extraction or silica (B1680970) columns.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA (and a corresponding input control DNA). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing.
-
Analyze the data by aligning reads to a reference genome and calling peaks to identify regions enriched for the histone mark.
-
Protocol for Direct Bisulfite Sequencing
This protocol allows for single-nucleotide resolution analysis of DNA methylation.[22][23][24]
-
DNA Extraction:
-
Isolate high-quality genomic DNA from cells or tissues.
-
-
Bisulfite Conversion:
-
Denature the genomic DNA.
-
Treat the single-stranded DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil (B121893) (U), while 5-methylcytosines remain unchanged.[22][23] Commercially available kits can streamline this process, which can take several hours.[24]
-
-
PCR Amplification:
-
Amplify the target genomic region from the bisulfite-converted DNA using primers designed to be independent of methylation status.
-
During PCR, the uracil residues are replaced with thymine (B56734) (T).
-
-
Sequencing and Analysis:
-
Sequence the PCR product directly (Sanger sequencing) or proceed with library preparation for next-generation sequencing (e.g., Whole Genome Bisulfite Sequencing, WGBS).
-
Align the resulting sequences to an in silico converted reference genome (where all Cs are converted to Ts).
-
Quantify methylation at each CpG site by comparing the number of C reads (methylated) to the number of T reads (unmethylated).[25]
-
Conclusion
The oncometabolite 2-HG sits (B43327) at the critical nexus of metabolism and epigenetics. Its production due to IDH mutations competitively inhibits key dioxygenases, leading to a profound reprogramming of the cellular epigenome. This results in widespread DNA and histone hypermethylation, which silences tumor suppressor genes, blocks cellular differentiation, and ultimately drives the development of cancer. The detailed understanding of these mechanisms and the experimental protocols to study them are crucial for developing targeted therapies, such as mutant IDH inhibitors, which aim to reverse these oncogenic epigenetic alterations.
References
- 1. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 7. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 10. A bacterial enzyme may correct 2-HG accumulation in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. content.abcam.com [content.abcam.com]
- 16. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Protocol [worldwide.promega.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 24. Exploring DNA Methylation with Bisulfite Sequencing | EpigenTek [epigentek.com]
- 25. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Metabolic Reprogramming in IDH1-Mutant Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key oncogenic event in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, profoundly impacting cellular metabolism and epigenetics, and ultimately driving tumorigenesis. This technical guide provides a comprehensive overview of the core metabolic reprogramming events in IDH1-mutant cancers, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in research and drug development.
Core Metabolic Reprogramming in IDH1-Mutant Cancers
The central event in IDH1-mutant cancers is the conversion of α-ketoglutarate (α-KG) to 2-HG, a reaction not performed by the wild-type enzyme.[1] This has several downstream consequences that rewire cellular metabolism.
The Central Role of 2-Hydroxyglutarate (2-HG)
The production of 2-HG is the hallmark of IDH1-mutant cancers and the primary driver of metabolic and epigenetic dysregulation.[1] 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This inhibition leads to a global hypermethylation phenotype, altering gene expression and blocking cellular differentiation.[2][3]
Alterations in the Tricarboxylic Acid (TCA) Cycle
The consumption of α-KG to produce 2-HG directly impacts the TCA cycle. Studies have shown that IDH1-mutant cells have a decreased ability to utilize reductive glutamine metabolism.[4] Metabolomic analyses of clinical glioma samples with IDH1 mutations have revealed decreased levels of TCA cycle intermediates.[5] This reliance on alternative metabolic pathways creates potential therapeutic vulnerabilities.
Glycolysis and the Warburg Effect
Interestingly, unlike many other cancer types that exhibit a strong Warburg effect (aerobic glycolysis), some studies suggest that IDH1-mutant gliomas may have a reduced glycolytic phenotype.[6] This is supported by findings of lower lactate (B86563) production in IDH1-mutant glioma cells compared to their wild-type counterparts.[6]
Dysregulation of Lipid Metabolism
IDH1-mutant cancers exhibit significant alterations in lipid metabolism. Metabolomic profiling of primary AML blasts with IDH1 mutations has shown a specific reduction in fatty acids.[7] This has led to the identification of acetyl-CoA carboxylase 1 (ACC1) as a synthetic lethal target in these cancers.[7] Furthermore, a distinct phospholipid profile has been observed in IDH1-mutant tumors.
Glutamine and Nucleotide Metabolism
The reprogramming of glutamine metabolism is a key feature of IDH1-mutant cells. These cells show a reduced capacity to convert glutamine to citrate (B86180) and acetyl-CoA. Furthermore, a significant vulnerability has been uncovered in the de novo pyrimidine (B1678525) nucleotide synthesis pathway, making enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) attractive therapeutic targets.
Redox Homeostasis
The neomorphic activity of mutant IDH1 consumes NADPH, leading to a disruption of the cellular redox balance and an increase in reactive oxygen species (ROS).[8] To counteract this oxidative stress, IDH1-mutant cells become dependent on antioxidant pathways, such as the NRF2 pathway. This dependency presents another potential therapeutic avenue.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies on IDH1-mutant cancers, providing a comparative overview for researchers.
Table 1: IC50 Values of Mutant IDH1 Inhibitors
| Inhibitor | Target Mutation | Cell Line | IC50 (nM) | Reference |
| AG-120 (Ivosidenib) | R132H | U87 | 50-220 | [9] |
| AG-120 (Ivosidenib) | R132C | HT1080 | 50-220 | [9] |
| Novartis 530 | R132H | U87 | 50-220 | [9] |
| Novartis 530 | R132C | HT1080 | 50-220 | [9] |
| AGI-5198 | R132H | U87 | 40 | [9] |
| AGI-5198 | R132H | THP-1 | 50 | [9] |
| AG-881 | R132H, R132C, R132L, R132S | Multiple | 0.04–22 | [10] |
| Compound 14 | R132H | - | 81 | [10] |
| Compound 14 | R132C | - | 72 | [10] |
| ML309 ((+)-isomer) | R132H | Biochemical | 68 | [4] |
Table 2: Metabolite Alterations in IDH1-Mutant Cancers
| Metabolite | Cancer Type | Change in IDH1-Mutant vs. Wild-Type | Fold Change (approx.) | Reference |
| D-2-Hydroxyglutarate | Glioma, AML | Increased | >100-fold | [11] |
| Phospholipid Fatty Acids | AML | Decreased | - | [7] |
| Lactate | Glioma | Decreased | - | [6] |
| Glutamine | Glioma | Downregulated | - | [12] |
| TCA Cycle Intermediates | Glioma | Decreased | - | [5] |
| NAD+ | Glioma | Decreased | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study metabolic reprogramming in IDH1-mutant cancers.
Quantification of 2-Hydroxyglutarate by LC-MS/MS
This protocol outlines the steps for the accurate measurement of D-2-HG in biological samples.[11]
1. Sample Preparation:
- Cells: Wash cells with ice-cold PBS. Quench metabolism by adding ice-cold 80% methanol (B129727). Scrape cells and collect the lysate.
- Tissues: Flash-freeze tissue in liquid nitrogen and grind to a fine powder. Add ice-cold 80% methanol for extraction.
- Protein Precipitation: Incubate the methanol lysate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant containing the metabolites.
- Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Use a chiral column (e.g., CHIROBIOTIC® R) to separate D-2-HG and L-2-HG enantiomers.
- Mobile Phase: Employ a suitable mobile phase, such as a mixture of ethanol/methanol and water with a modifier like triethylammonium (B8662869) acetate (B1210297) (TEAA) at a specific pH (e.g., 4.5).
- Mass Spectrometry: Utilize a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the mass transitions of 2-HG and an internal standard.
3. Data Analysis:
- Integrate the peak areas for 2-HG and the internal standard.
- Calculate the peak area ratio of 2-HG to the internal standard.
- Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples.
13C Metabolic Flux Analysis (13C-MFA)
This powerful technique allows for the quantification of intracellular metabolic fluxes.[1][14][15]
1. Cell Culture and Isotope Labeling:
- Seed cells to be in the exponential growth phase at the time of harvest.
- Prepare a culture medium containing a 13C-labeled substrate, such as [U-13C]glucose or [U-13C]glutamine.
- Incubate the cells with the labeling medium for a sufficient duration to achieve isotopic steady state.
2. Metabolite Extraction:
- Rapidly quench metabolic activity by washing cells with an ice-cold solution (e.g., PBS).
- Extract intracellular metabolites using a cold solvent, such as 80% methanol.
- Centrifuge to pellet cell debris and collect the supernatant.
- Dry the metabolite extract.
3. Mass Spectrometry Analysis:
- Derivatize the dried metabolite extracts to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites.
4. Flux Estimation:
- Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model.
- This computational analysis estimates the intracellular metabolic fluxes.
Seahorse XF Metabolic Analysis
The Seahorse XF Analyzer measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[16][17]
1. Cell Seeding and Treatment:
- Seed IDH1-mutant and wild-type cells in a Seahorse XF cell culture microplate at an optimized density.
- Allow cells to adhere and grow overnight.
- Treat cells with inhibitors or other compounds as required for the experiment.
2. Assay Preparation:
- Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight.
- On the day of the assay, replace the calibrant with pre-warmed assay medium.
- Wash the cells and replace the culture medium with the assay medium.
- Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
3. Seahorse XF Mito Stress Test:
- Load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
- Calibrate the Seahorse XF Analyzer.
- Run the assay to measure OCR and ECAR before and after the injection of the stressor compounds.
4. Data Analysis:
- Analyze the OCR and ECAR data to determine key parameters of mitochondrial function and glycolysis, such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Core mechanism of metabolic reprogramming in IDH1-mutant cancers.
Caption: Experimental workflow for 2-HG quantification by LC-MS/MS.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. idh1 mutations produce: Topics by Science.gov [science.gov]
- 6. Metabolic characterization of human IDH mutant and wild type gliomas using simultaneous pH- and oxygen-sensitive molecular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Activity of NADPH-Producing Dehydrogenases Renders Rodents Unsuitable Models to Study IDH1R132 Mutation Effects in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Extreme vulnerability of IDH1 mutant cancers to NAD+ depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tumor Microenvironment in IDH1-Mutated Cholangiocarcinoma
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocitrate dehydrogenase 1 (IDH1)-mutated cholangiocarcinoma (CCA) represents a distinct molecular subtype of intrahepatic cholangiocarcinoma (iCCA), accounting for approximately 10-20% of cases.[1][2][3] These tumors are defined by a gain-of-function mutation in the IDH1 enzyme, leading to the massive accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] This singular metabolic shift orchestrates a profound remodeling of the tumor microenvironment (TME), rendering it "immunologically cold."[5][6] The TME is characterized by a paucity of cytotoxic T lymphocytes, an abundance of immunosuppressive M2-like tumor-associated macrophages (TAMs), and an increase in stromal fibroblasts.[5][7] Mechanistically, 2-HG drives this phenotype through widespread epigenetic reprogramming, direct inhibition of T-cell function, and the secretion of chemokines that recruit myeloid cells.[5][8][9] Understanding these intricate interactions is paramount for developing effective therapeutic strategies, particularly combination therapies that pair IDH1 inhibitors with immunomodulatory agents to overcome the innate immune resistance of these tumors.
The Central Role of the IDH1 Mutation and 2-HG Production
In normal physiology, the IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process.[4][6] In IDH1-mutated CCA, a hotspot somatic mutation—most commonly affecting the R132 codon (R132C being the most frequent variant)—confers a neomorphic enzymatic activity.[5][6] This mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), which accumulates to millimolar concentrations within the tumor.[4][9] This accumulation of 2-HG is the primary driver of the unique pathophysiology of IDH1-mutant tumors, acting as a competitive inhibitor of numerous α-KG-dependent dioxygenases that are crucial for cellular homeostasis.[10][11]
The Immunosuppressive Tumor Microenvironment
Comprehensive analyses reveal that the TME of IDH1-mutant CCA is profoundly immunosuppressive and non-inflamed compared to its IDH-wild-type (WT) counterpart.[5][12] This "cold" tumor landscape is a significant barrier to effective anti-tumor immunity and response to conventional immunotherapies.
Immune Cell Landscape
The cellular composition of the IDH1-mutant TME is distinct, marked by a deficit of effector immune cells and an enrichment of suppressive and structural cells. Deconvolution of RNA-sequencing data and histologic evaluations have consistently shown decreased infiltration of CD8+ T cells.[5] In contrast, there is a notable increase in M2-like TAMs and a higher proportion of fibroblasts within the stroma.[5][7][13] This creates a physical and functional barrier to immune-mediated tumor destruction.
Table 1: Comparative Immune and Stromal Cell Infiltration (IDH1-mutant vs. IDH1-wild-type CCA)
| Feature | IDH1-Mutant | IDH1-Wild-Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| CD8+ T Cells | Decreased | Higher | Reduced cytotoxic T-cell infiltration. | [5] |
| Total Lymphocytes | Lower Proportion | Higher Proportion | General paucity of tumor-infiltrating lymphocytes. | [7][13] |
| M2-like TAMs | Increased | Lower | Enrichment of immunosuppressive macrophages. | [5] |
| Plasma Cells (Stroma) | Lower Proportion | Higher Proportion | Reduced presence of antibody-producing cells. | [7][13] |
| Fibroblasts (Stroma) | Higher Proportion | Lower Proportion | Increased desmoplastic/stromal reaction. | [7][13] |
| Resting NK Cells | No Significant Difference | Higher | Potentially lower innate immune surveillance. |[5][6] |
Immune Checkpoint and Biomarker Expression
In line with their non-inflamed nature, IDH1-mutant tumors exhibit molecular features associated with poor response to immune checkpoint inhibitors. They have a significantly lower tumor mutational burden (TMB) and are less frequently positive for PD-L1 expression compared to IDH-WT tumors.[5][6] Interestingly, they show significantly higher expression of V-set domain containing T-cell activation inhibitor 1 (VISTA/B7-H4), another inhibitory immune checkpoint, suggesting alternative mechanisms of immune suppression.[5][6]
Table 2: Key Immunotherapy Biomarkers (IDH1-mutant vs. IDH1-wild-type iCCA)
| Biomarker | IDH1-Mutant | IDH1-Wild-Type | Implication | Reference(s) |
|---|---|---|---|---|
| TMB (≥10 mut/Mb) | Lower Frequency | Higher Frequency | Fewer neoantigens for T-cell recognition. | [5][6] |
| PD-L1 Positivity | Lower Frequency | Higher Frequency | Reduced likelihood of response to anti-PD-1/L1 therapy. | [5][6] |
| MSI-High | Lower Frequency | Higher Frequency | Less susceptible to checkpoint blockade based on MSI status. | [5][6] |
| B7-H4 (VISTA) | Higher Expression | Lower Expression | Potential alternative immune checkpoint to target. |[5][6] |
Core Mechanisms of 2-HG-Driven Immune Evasion
The oncometabolite 2-HG is the central node orchestrating the immunosuppressive TME through multiple, interconnected mechanisms.
Epigenetic Reprogramming and T-Cell Exclusion
2-HG competitively inhibits α-KG-dependent dioxygenases, most notably the Ten-Eleven Translocation (TET) family of DNA demethylases.[9][10] This inhibition leads to a global DNA hypermethylation phenotype.[4] A critical consequence of this epigenetic alteration is the silencing of genes essential for anti-tumor immunity, particularly those involved in the interferon-gamma (IFN-γ) response pathway.[2][9][14] By suppressing the expression of antigen presentation machinery (e.g., MHC molecules) and chemokines that attract cytotoxic T lymphocytes, the tumor effectively becomes invisible to and excludes effector T cells.[12][14]
Recruitment and Polarization of Myeloid Cells
IDH1-mutant CCA cells have been shown to overexpress and secrete the chemokine C-C motif ligand 2 (CCL2).[2][5] CCL2 is a potent chemoattractant for monocytes, which express its receptor, CCR2. Upon recruitment into the TME, these monocytes are skewed to differentiate into immunosuppressive M2-like TAMs.[2][5] These M2 TAMs further contribute to the "cold" TME by suppressing effector T-cell function, promoting angiogenesis, and remodeling the extracellular matrix to support tumor growth.[15][16]
Direct T-Cell Inhibition
Beyond creating an exclusionary TME, 2-HG can also be secreted by tumor cells and subsequently taken up by T cells.[8][10] Intracellular 2-HG directly impairs T-cell activation and proliferation by inhibiting nuclear factor of activated T-cells (NFAT) signaling and polyamine biosynthesis, which are essential for a robust anti-tumor response.[8] This contributes to a state of T-cell dysfunction or anergy within the TME.
Key Experimental Protocols for TME Analysis
A multi-platform approach is essential to comprehensively characterize the TME of IDH1-mutated CCA.
Patient Sample Analysis
-
Protocol 1: Comprehensive Genomic and Transcriptomic Profiling
-
Tissue Acquisition: Obtain fresh-frozen or FFPE tumor tissue.
-
Nucleic Acid Extraction: Co-extract DNA and RNA using a suitable kit.
-
Library Preparation & Sequencing: Prepare libraries for targeted next-generation sequencing (NGS) panels or whole-exome sequencing to identify IDH1 mutations, co-mutations, TMB, and MSI status.[6][17] Prepare RNA-seq libraries to quantify gene expression profiles of immune markers and signaling pathways.[5]
-
Bioinformatic Analysis: Align sequences to a reference genome. Perform variant calling, TMB/MSI calculation, and differential gene expression analysis. Use deconvolution algorithms (e.g., CIBERSORT) on RNA-seq data to estimate immune cell fractions.
-
-
Protocol 2: Multiplex Immunohistochemistry (mIHC) for Spatial Cellular Analysis
-
Tissue Preparation: Section FFPE tumor blocks onto slides.
-
Antibody Panel Design: Select a panel of validated antibodies to identify key cell populations and markers (e.g., Pan-Cytokeratin for tumor cells, CD8 for cytotoxic T cells, CD163 for M2 TAMs, CD68 for pan-macrophages, FOXP3 for regulatory T cells, PD-L1).[6]
-
Staining: Perform sequential rounds of antibody incubation, fluorophore detection, and signal stripping using an automated staining platform.
-
Imaging & Analysis: Acquire high-resolution whole-slide images. Use image analysis software to perform cell segmentation, phenotyping, and spatial analysis to quantify cell densities and their proximity to one another within defined tumor compartments (e.g., tumor core vs. invasive margin).[17]
-
In Vitro and In Vivo Modeling
-
Protocol 3: Genetically Engineered Mouse Model (GEMM) for Cholangiocarcinoma
-
Model Generation: Generate mice with liver-specific, conditional alleles for relevant mutations (e.g., LSL-KrasG12D; LSL-Idh1R132C).[9]
-
Tumor Induction: Induce tumor formation by delivering Cre recombinase to the liver via methods such as hydrodynamic tail vein injection or adeno-associated virus (AAV-Cre).[9]
-
Monitoring & Analysis: Monitor tumor development via imaging (e.g., ultrasound, MRI). Upon endpoint, harvest livers for histopathological analysis, flow cytometry of dissociated tumors to quantify immune populations, and molecular analysis as described above. This model is crucial for testing therapeutic interventions.[9][14]
-
-
Protocol 4: Macrophage Polarization Assay
-
Cell Culture: Culture IDH1-mutant and IDH1-WT CCA cell lines. Collect conditioned media (supernatant) after 48-72 hours.
-
Macrophage Generation: Isolate CD14+ monocytes from healthy human peripheral blood mononuclear cells (PBMCs). Differentiate them into M0 macrophages using M-CSF for 5-7 days.
-
Polarization: Treat M0 macrophages with the collected CCA cell supernatants (or recombinant CCL2 as a positive control) for 24-48 hours.
-
Analysis: Analyze macrophage phenotype using flow cytometry for surface markers (e.g., CD163, CD206 for M2).[16] Analyze gene expression of M1/M2 markers (e.g., ARG1, IL10 for M2; INOS, TNFa for M1) by qPCR. Measure cytokine secretion in the media by ELISA.
-
Therapeutic Implications and Future Directions
The distinct biology of the IDH1-mutant CCA TME necessitates novel therapeutic approaches.
-
Combination Therapy: The primary strategy is to combine mutant IDH1 inhibitors (e.g., Ivosidenib) with immunotherapy.[14] By inhibiting 2-HG production, IDH1 inhibitors can alleviate epigenetic silencing and T-cell suppression, potentially "reheating" the TME and sensitizing it to immune checkpoint blockade (e.g., anti-CTLA-4 or anti-PD-1).[9][14] Preclinical models show that combining an IDH1 inhibitor with CTLA-4 blockade provides synergistic anti-tumor effects.[9]
-
Targeting Myeloid Recruitment: Disrupting the CCL2-CCR2 axis with small molecule inhibitors is a promising strategy to block the recruitment of immunosuppressive M2 TAMs, thereby remodeling the myeloid compartment of the TME.[5]
-
Exploiting DNA Repair Defects: 2-HG-mediated inhibition of α-KG-dependent enzymes involved in DNA repair may create vulnerabilities. This suggests a potential role for combining IDH1 inhibitors with agents like PARP inhibitors, a strategy that has shown promise in other IDH-mutant cancers.[18]
Conclusion
The tumor microenvironment of IDH1-mutated cholangiocarcinoma is a unique, immunosuppressive landscape sculpted by the oncometabolite 2-HG. Its key features—paucity of T-cells, dominance of M2 macrophages, and a dense stroma—are direct consequences of 2-HG's profound effects on host cell epigenetics, metabolism, and signaling. While these characteristics confer resistance to standard immunotherapy, they also reveal specific, targetable vulnerabilities. A deep understanding of these mechanisms, gained through robust preclinical and clinical research, is essential for designing rational combination therapies that can effectively dismantle this immunosuppressive barrier and improve outcomes for patients with this distinct form of cancer.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. Distinct histomorphological features are associated with IDH1 Mutation in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH Signalling Pathway in Cholangiocarcinoma: From Biological Rationale to Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Immunogenomic Profiling of IDH1-/2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Metabolic collusion driving immune evasion in cholangiocarcinoma: unmasking the dual control of the immuno-metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant-IDH inhibits Interferon-TET2 signaling to promote immunoevasion and tumor maintenance in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic/Epigenetic Alteration and Tumor Immune Microenvironment in Intrahepatic Cholangiocarcinoma: Transforming the Immune Microenvironment with Molecular-Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Mutant IDH Inhibits IFNγ-TET2 Signaling to Promote Immunoevasion and Tumor Maintenance in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Immune microenvironment of cholangiocarcinoma: Biological concepts and treatment strategies [frontiersin.org]
- 16. Significance of alternatively activated macrophages in patients with intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Immunogenomic Profiling of IDH1-/ 2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential isocitrate dehydrogenase 1 and isocitrate dehydrogenase 2 mutation-related landscape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Cancerous Roles of IDH1 Mutations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, long recognized as drivers in various cancers, are increasingly implicated in a range of non-neoplastic pathologies. This technical guide provides a comprehensive overview of the current understanding of the non-cancerous roles of IDH1 mutations, with a focus on their impact on inflammatory and rheumatological disorders, neurological functions, and metabolic reprogramming. The production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) by mutant IDH1 enzymes is a central mechanistic driver of these non-malignant conditions, primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. This guide synthesizes the latest research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the underlying signaling pathways to support further research and therapeutic development in this emerging field.
Introduction: Beyond Cancer
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes. This reaction is a key step in the tricarboxylic acid (TCA) cycle and is also a major source of cytosolic NADPH, which is essential for antioxidant defense.[1] Somatic mutations in the IDH1 gene, most commonly at the R132 codon, confer a neomorphic enzymatic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3]
While the role of D-2-HG in promoting tumorigenesis through epigenetic and metabolic reprogramming is well-established, a growing body of evidence highlights the significant impact of IDH1 mutations and D-2-HG accumulation in non-cancerous disease states. These include a spectrum of inflammatory and autoimmune disorders, as well as neurological manifestations. This guide delves into these non-malignant roles, providing a technical resource for researchers and clinicians.
Data Presentation: Quantitative Insights into Non-Cancerous Manifestations
The following tables summarize key quantitative data from studies investigating the non-cancerous roles of IDH1 mutations.
Table 1: Association of IDH1/2 Mutations with Autoimmune Rheumatic Disorders (AIRD)
| Clinical Feature | Odds Ratio (95% CI) | p-value | Reference |
| Enrichment of IDH1/2 mutations in Myeloid Neoplasms with AIRD | 1.9 (Not Specified) | 0.02 | [4] |
| Enrichment of IDH1 mutations in Myelodysplastic Syndromes (MDS) with AIRD vs. non-AIRD MDS | 3.67 (Not Specified) | <0.0005 | [5] |
| Polymyalgia Rheumatica in IDH-mutated group vs. IDH-wildtype | 3.25 (Not Specified) | 0.011 | [6] |
Table 2: D-2-Hydroxyglutarate (D-2-HG) Levels in Biological Fluids
| Biological Fluid | Condition | D-2-HG Concentration (µM) | Reference |
| Cerebrospinal Fluid | IDH-mutant Glioma | 7.439 (mean) | |
| Cerebrospinal Fluid | IDH-wildtype Glioma | 0.427 (mean) | [7] |
| Cerebrospinal Fluid | IDH-mutant Glioma | Up to 100 | |
| Serum | IDH-mutant Acute Myeloid Leukemia | Median: 3.004 ng/mL (Range: 10 - 30,000 ng/mL) | [8] |
| Plasma | Healthy Donors | Lower limit of quantification: 50 ng/mL | [9] |
Table 3: Cytokine Dysregulation in Non-Cancerous Conditions with IDH1 Mutations
| Cytokine/Chemokine | Condition | Regulation | Reference |
| Various inflammatory cytokines | Myeloid Neoplasms with active IMIDs and IDH mutation | Upregulated | [10] |
| CCL-2, CXCL-2, C5 | IDH1-mutant mouse gliomas | Down-regulated | [1] |
Signaling Pathways and Molecular Mechanisms
The primary mechanism by which IDH1 mutations exert their non-cancerous effects is through the production of D-2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases. This inhibition leads to widespread metabolic and epigenetic changes.
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
D-2-HG structurally mimics α-KG, allowing it to bind to the active site of α-KG-dependent dioxygenases and inhibit their function. These enzymes are involved in a wide range of cellular processes, including histone and DNA demethylation, hypoxia sensing, and collagen maturation.[3][11]
Figure 1: Competitive inhibition of α-KG-dependent dioxygenases by D-2-HG.
HIF-1α Signaling in Inflammation
The hypoxia-inducible factor 1-alpha (HIF-1α) pathway is a critical regulator of cellular responses to low oxygen levels and is also implicated in inflammation. Prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases, mark HIF-1α for degradation under normoxic conditions. Inhibition of PHDs by D-2-HG can lead to the stabilization and activation of HIF-1α, even in the presence of oxygen, promoting a pro-inflammatory state.
Figure 2: D-2-HG-mediated stabilization of HIF-1α.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of non-cancerous roles of IDH1 mutations.
Detection of IDH1 Mutations
Method: Sanger Sequencing
-
DNA Extraction: Isolate genomic DNA from patient samples (e.g., peripheral blood, synovial fluid, or tissue biopsy) using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the region of the IDH1 gene containing the R132 codon using specific primers.
-
Forward Primer: 5'-CGGTCTTCAGAGAAGCCATT-3'
-
Reverse Primer: 5'-GCAAAATCACATTATTGCCAAC-3'
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 7 minutes.[12]
-
-
Sequencing Reaction: Purify the PCR product and perform bidirectional Sanger sequencing using the same amplification primers or nested sequencing primers.
-
Data Analysis: Analyze the sequencing chromatograms to identify any nucleotide changes at codon 132.
Quantification of D-2-Hydroxyglutarate
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma/Serum: Precipitate proteins by adding 4 volumes of cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG). Centrifuge to pellet the precipitate.
-
Tissue: Homogenize the tissue in a suitable buffer and extract metabolites using a methanol/water/chloroform extraction method.
-
-
Derivatization (for chiral separation on a standard column):
-
Dry the supernatant containing the metabolites.
-
Reconstitute in a derivatization reagent such as (+)-O,O'-diacetyl-L-tartaric anhydride (B1165640) (DATAN) to form diastereomers.[13]
-
-
LC Separation:
-
Inject the derivatized sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the D-2-HG and L-2-HG diastereomers.[13]
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for derivatized D-2-HG, L-2-HG, and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of D-2-HG and L-2-HG to quantify the levels in the samples.
Assessment of Epigenetic Changes
Method: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Methylation
-
Cell Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde (B43269).
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a particular histone methylation mark (e.g., H3K4me3, H3K9me3, H3K27me3).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Wash and Elute: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of the genome enriched for the specific histone methylation mark. Compare the enrichment patterns between cells with and without the IDH1 mutation.[14][15]
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for investigating the non-cancerous roles of IDH1 mutations.
Figure 3: Workflow for investigating non-cancerous roles of IDH1 mutations.
Conclusion and Future Directions
The recognition of IDH1 mutations as etiological factors in non-cancerous inflammatory, rheumatological, and neurological disorders opens new avenues for diagnostics and therapeutic interventions. The oncometabolite D-2-HG is a key player in the pathophysiology of these conditions, and its quantification can serve as a valuable biomarker. The development of specific inhibitors of mutant IDH1, already in clinical use for certain cancers, holds promise for the treatment of these non-malignant diseases.
Future research should focus on:
-
Expanding the Spectrum of Associated Diseases: Investigating the prevalence and role of IDH1 mutations in a wider range of inflammatory and metabolic disorders.
-
Elucidating Detailed Molecular Mechanisms: Further dissecting the downstream signaling pathways affected by D-2-HG in different cell types relevant to these non-cancerous conditions.
-
Developing Targeted Therapies: Conducting clinical trials to evaluate the efficacy and safety of mutant IDH1 inhibitors in patients with non-cancerous IDH1-mutated diseases.
-
Biomarker Development: Refining and validating D-2-HG and other potential biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.
This in-depth technical guide provides a solid foundation for the scientific and drug development communities to advance our understanding and treatment of the expanding landscape of non-cancerous diseases driven by IDH1 mutations.
References
- 1. Mutant IDH1 regulates the tumor-associated immune system in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH-mutant myeloid neoplasms are associated with seronegative rheumatoid arthritis and innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory Rheumatic Diseases in IDH-mutated Myeloid Neoplasms: Clinical Spectrum and Response to IDH Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 7. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncogenic Transformation of Cellular Metabolism: A Technical Guide to IDH1 Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a pivotal discovery in cancer biology, fundamentally altering our understanding of the interplay between cellular metabolism and oncogenesis. These mutations, prevalent in gliomas, acute myeloid leukemia (AML), and other cancers, confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). This guide provides an in-depth technical overview of the role of IDH1 mutations in tumor metabolism. It details the core molecular mechanisms, the profound metabolic reprogramming that ensues, and the subsequent epigenetic alterations that drive tumorigenesis. This document is intended to serve as a comprehensive resource, offering structured quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and the development of targeted therapies.
The Neomorphic Activity of Mutant IDH1
Wild-type IDH1 is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] However, somatic point mutations, most commonly at the arginine 132 (R132) residue, fundamentally alter the enzyme's function.[2] Instead of its canonical role, mutant IDH1 gains a new, or neomorphic, ability to reduce α-KG to D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[2] This reaction consumes both α-KG and NADPH, leading to significant downstream metabolic and epigenetic consequences.
The Oncometabolite: D-2-Hydroxyglutarate (2-HG)
The accumulation of 2-HG is a hallmark of IDH1-mutant tumors.[2] Its structural similarity to α-KG allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1] These enzymes play critical roles in a variety of cellular processes, including epigenetic regulation and hypoxia sensing.
Quantitative Analysis of IDH1 Mutation Effects
The metabolic and enzymatic shifts induced by IDH1 mutations have been quantified across numerous studies. The following tables summarize key data points for easy comparison.
Table 1: D-2-Hydroxyglutarate (2-HG) Levels in IDH1-Mutant Tumors
| Tumor Type | IDH1 Status | Median 2-HG Concentration | Fold Change vs. Wild-Type | Reference |
| Glioma | Mutant (R132H) | 2.92 x 10^5 ng/g | >100 | [3] |
| Glioma | Wild-Type | 4.00 x 10^3 ng/g | - | [3] |
| Chondrosarcoma | Mutant | 364.1 ng/mL (serum) | ~1.3 | [4] |
| Chondrosarcoma | Wild-Type | 275.3 ng/mL (serum) | - | [4] |
| Glioma | Mutant (R132) | 5 - 35 µmol/g | >100 | [2] |
| Glioma | Wild-Type | <0.35 µmol/g | - | [2] |
Table 2: Kinetic Parameters of Wild-Type and Mutant IDH1 (R132H)
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Wild-Type IDH1 | Isocitrate | 13 ± 2 | 4.9 ± 0.2 | 3.8 x 10⁵ | [5] |
| Mutant IDH1 (R132H) | α-Ketoglutarate | 350 ± 50 | 0.07 ± 0.01 | 2.0 x 10² | [5] |
| Mutant IDH1 (R132Q) | α-Ketoglutarate | 150 ± 20 | 0.9 ± 0.1 | 6.0 x 10³ | [6] |
Table 3: Impact of IDH1 Mutation on Cellular NADPH Levels
| Cell Line | IDH1 Status | NADPH/NADP+ Ratio | % Decrease vs. Wild-Type | Reference |
| HCT116 | Wild-Type | ~1.2 | - | [7] |
| HCT116 | Mutant (R132H) | ~0.8 | 33% | [7] |
| Astrocytes | Wild-Type | ~1.5 | - | [7] |
| Astrocytes | Mutant (R132H) | ~1.0 | 33% | [7] |
Reprogramming of Core Metabolic Pathways
The production of 2-HG and the altered activity of mutant IDH1 trigger a widespread reprogramming of cellular metabolism.
Tricarboxylic Acid (TCA) Cycle
The consumption of α-KG by mutant IDH1 depletes a key intermediate of the TCA cycle. To compensate, IDH1-mutant cells often exhibit an increased reliance on anaplerotic pathways, particularly the conversion of glutamine to glutamate (B1630785) and subsequently to α-KG, a process known as glutaminolysis.[1][8] Paradoxically, under hypoxic conditions, IDH1-mutant cells show increased oxidative TCA metabolism compared to wild-type cells, which favor reductive carboxylation.[9][10]
Glucose Metabolism
In contrast to the Warburg effect observed in many cancers, IDH1-mutant gliomas often display reduced glycolysis and lactate (B86563) production.[11] This is attributed in part to the 2-HG-mediated stabilization of hypoxia-inducible factor 1α (HIF-1α), which can, in some contexts, lead to decreased expression of glycolytic enzymes.
Glutamine Metabolism
As mentioned, glutaminolysis is often upregulated in IDH1-mutant tumors to replenish the depleted α-KG pools.[1][8] This creates a dependency on glutamine, making these tumors potentially vulnerable to glutaminase (B10826351) inhibitors.
Lipid Metabolism
The increased consumption of NADPH by mutant IDH1 can limit its availability for other anabolic processes, such as fatty acid synthesis.[7] Studies have shown that IDH1 mutations are associated with reduced fatty acid and phospholipid biosynthesis.[12][13] This metabolic shift may render these tumors susceptible to inhibitors of fatty acid metabolism.[14]
Epigenetic Dysregulation by 2-HG
The most profound consequence of 2-HG accumulation is the widespread alteration of the epigenome. 2-HG competitively inhibits α-KG-dependent dioxygenases, including:
-
TET (Ten-Eleven Translocation) family of DNA hydroxylases: Inhibition of TET enzymes prevents the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation. This leads to a global DNA hypermethylation phenotype.
-
Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3, leading to altered gene expression.
This epigenetic remodeling is thought to be a primary driver of the block in cellular differentiation and the subsequent development of cancer in IDH1-mutant malignancies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of IDH1 mutations.
Protocol for 2-HG Detection by Mass Spectrometry
Objective: To quantify the levels of D-2-hydroxyglutarate in biological samples.
Materials:
-
Tumor tissue or cell pellets
-
Methanol:Acetonitrile:Water (50:30:20) extraction solvent
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., 13C5-2-HG)
Procedure:
-
Sample Preparation: Homogenize tumor tissue or resuspend cell pellets in the extraction solvent.
-
Protein Precipitation: Incubate on ice and then centrifuge to pellet proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a chiral column to separate D-2-HG and L-2-HG enantiomers.
-
Quantification: Quantify 2-HG levels by comparing the peak area to that of the internal standard.
Protocol for 13C Metabolic Flux Analysis
Objective: To determine the rates (fluxes) of metabolic pathways in living cells.
Materials:
-
Cell culture medium with 13C-labeled substrates (e.g., 13C-glucose, 13C-glutamine)
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells in the presence of the 13C-labeled substrate for a defined period.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites.
-
MS Analysis: Analyze the isotopic labeling patterns of key metabolites using GC-MS or LC-MS/MS.
-
Flux Calculation: Use computational modeling software to fit the experimental labeling data to a metabolic network model and calculate the metabolic fluxes.[15][16][17]
Protocol for DNA Methylation Analysis by Bisulfite Sequencing
Objective: To determine the methylation status of CpG sites in the genome.
Materials:
-
Genomic DNA
-
Sodium bisulfite conversion kit
-
PCR primers for target regions
-
Next-generation sequencing (NGS) platform
Procedure:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18]
-
PCR Amplification: Amplify the target regions of the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products using an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and determine the methylation status of each CpG site by comparing the frequency of cytosines and thymines (which are read from the uracils).[19][20][21]
Therapeutic Implications and Future Directions
The unique metabolic vulnerabilities created by IDH1 mutations present promising therapeutic opportunities. Inhibitors specifically targeting the mutant IDH1 enzyme have been developed and have shown clinical efficacy in AML and cholangiocarcinoma. These inhibitors reduce 2-HG levels, leading to the reversal of epigenetic abnormalities and the induction of cellular differentiation.
Future research will likely focus on:
-
Understanding the mechanisms of resistance to IDH1 inhibitors.
-
Exploring combination therapies that target downstream metabolic dependencies, such as glutaminolysis or fatty acid metabolism.
-
Developing novel therapeutic strategies that exploit the specific metabolic and epigenetic landscape of IDH1-mutant tumors.
Conclusion
IDH1 mutations represent a paradigm-shifting discovery in cancer research, highlighting the intimate connection between metabolism, epigenetics, and tumorigenesis. The production of the oncometabolite 2-HG drives a cascade of events that reprogram the cell's metabolic and epigenetic landscape, ultimately leading to cancer. A thorough understanding of these processes, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of effective therapies for patients with IDH1-mutant cancers.
References
- 1. Quantitative metabolome analysis profiles activation of glutaminolysis in glioma with IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consumption of NADPH for 2-HG Synthesis Increases Pentose Phosphate Pathway Flux and Sensitizes Cells to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDH1 mutations alter citric acid cycle metabolism and increase dependence on oxidative mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dysregulated Lipid Synthesis by Oncogenic IDH1 Mutation Is a Targetable Synthetic Lethal Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dysregulated Lipid Synthesis by Oncogenic IDH1 Mutation Is a Targetable Synthetic Lethal Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 19. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. neb.com [neb.com]
The Neomorphic Activity of Mutant IDH1: A Technical Guide to an Oncogenic Engine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining feature of several human cancers, including lower-grade gliomas, secondary glioblastomas, and acute myeloid leukemia (AML).[1][2] Initially thought to be loss-of-function mutations, these heterozygous changes, most commonly at the R132 residue, confer a novel, or neomorphic, enzymatic activity.[3][4] Instead of its canonical function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][5] The accumulation of D-2-HG to millimolar concentrations in tumor cells competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that drives tumorigenesis.[6][7] This guide provides an in-depth technical overview of the mutant IDH1 enzyme's neomorphic activity, its downstream consequences, and the methodologies used to study this critical cancer dependency.
Discovery and Function of Wild-Type and Mutant IDH1
Wild-type IDH1 is a homodimeric enzyme primarily located in the cytoplasm and peroxisomes.[2] It plays a crucial role in cellular metabolism by catalyzing the reversible oxidative decarboxylation of isocitrate to α-KG, concurrently reducing NADP+ to NADPH.[8][9] The NADPH produced is vital for biosynthetic processes and for regenerating reduced glutathione, a key antioxidant that combats reactive oxygen species (ROS).[8]
In 2008, a comprehensive genomic analysis of glioblastoma multiforme (GBM) samples first identified a recurrent, heterozygous point mutation in the IDH1 gene, replacing the arginine at residue 132 with a histidine (R132H).[1] Subsequent studies confirmed that IDH1 or IDH2 mutations are present in over 75% of grade II-III gliomas and secondary GBMs, and nearly 20% of AML cases.[1]
The heterozygous nature of these mutations suggested a gain-of-function mechanism rather than simple inactivation.[3] This was confirmed by the discovery that mutant IDH1 enzymes acquire a neomorphic catalytic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[3][10]
Biochemical and Kinetic Characterization
The R132H mutation significantly alters the enzyme's active site, leading to a drastic reduction in its affinity for isocitrate while enabling the binding of α-KG for reduction.[11] Kinetic studies reveal a shift in the catalytic mechanism for the reductive reaction. Wild-type IDH1 follows a random sequential mechanism for converting α-KG to isocitrate, whereas the mutant enzyme exhibits a preferred ordered sequential mechanism for 2-HG production, with NADPH binding before α-KG.[11][12][13] This change allows the mutant enzyme to efficiently "trap" α-KG and reduce it to 2-HG.[11][12]
| Enzyme | Reaction | Substrate | Km | kcat | kcat/Km (Catalytic Efficiency) | Reference |
| Wild-Type IDH1 | Oxidative Decarboxylation | Isocitrate | 13 ± 2 µM | 5.0 ± 0.2 s⁻¹ | 3.8 x 10⁵ M⁻¹s⁻¹ | [11] |
| R132H Mutant IDH1 | Oxidative Decarboxylation | Isocitrate | >10,000 µM | 0.05 s⁻¹ | ~5 M⁻¹s⁻¹ | [11] |
| R132H Mutant IDH1 | Neomorphic Reduction | α-Ketoglutarate | 3300 ± 600 µM | 3.7 ± 0.4 s⁻¹ | 1.1 x 10³ M⁻¹s⁻¹ | [11] |
| R132Q Mutant IDH1 | Neomorphic Reduction | α-Ketoglutarate | 1000 ± 200 µM | 17 ± 1 s⁻¹ | 1.7 x 10⁴ M⁻¹s⁻¹ | [14] |
Table 1: Comparative kinetic parameters of Wild-Type and Mutant IDH1 enzymes. Note the dramatic decrease in efficiency for the canonical reaction and the gain of the neomorphic reaction in mutant enzymes. Different mutations (e.g., R132Q) can exhibit even higher neomorphic activity than the common R132H variant.[14]
The accumulation of D-2-HG is a hallmark of IDH-mutant tumors, with concentrations reaching levels over 100-fold higher than in wild-type tissues.[3]
| Tumor Type | IDH1 Status | D-2-HG Concentration (Median) | Reference |
| Glioma | Mutant | 5 - 35 µmol/g | [3] |
| Glioma | Wild-Type | < 0.1 µmol/g | [3] |
| Glioma | Mutant | 2.92 x 10⁵ ng/g | [15] |
| Glioma | Wild-Type | 4.00 x 10³ ng/g | [15] |
Table 2: D-2-Hydroxyglutarate concentrations in human glioma tissues. The stark difference in D-2-HG levels serves as a reliable biomarker for IDH mutation status.
Downstream Oncogenic Mechanisms
D-2-HG is structurally similar to α-KG, allowing it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases. This inhibition is the primary driver of the oncogenic effects of mutant IDH1.
Epigenetic Reprogramming
The most profound consequence of D-2-HG accumulation is the widespread alteration of the epigenome.[6] D-2-HG inhibits two key families of α-KG-dependent enzymes:
-
TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for DNA demethylation. Their inhibition by D-2-HG leads to a global DNA hypermethylation phenotype.[6][15]
-
Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in the hypermethylation of various histone residues (e.g., H3K9, H3K27), altering chromatin structure and gene expression.[16][17]
This "hypermethylator phenotype" silences tumor suppressor genes and blocks cellular differentiation, contributing to the development of cancer.[6][18]
Alterations in Collagen Maturation and Hypoxia Signaling
D-2-HG also inhibits prolyl hydroxylases, another class of α-KG-dependent dioxygenases, with two major consequences:
-
Impaired Collagen Maturation: Prolyl hydroxylases are essential for the post-translational modification and maturation of collagen.[19][20] D-2-HG-mediated inhibition disrupts this process, leading to a defective basement membrane structure and the induction of an endoplasmic reticulum (ER) stress response.[19][21]
-
HIF-1α Stabilization: In normoxia, prolyl hydroxylases mark the Hypoxia-Inducible Factor 1α (HIF-1α) for degradation. By inhibiting these enzymes, D-2-HG stabilizes HIF-1α, leading to the upregulation of hypoxia-related genes, such as those involved in angiogenesis (e.g., VEGF), even under normal oxygen conditions.[8][19]
Therapeutic Targeting of Mutant IDH1
The critical role of mutant IDH1 in driving and maintaining the malignant state makes it an attractive therapeutic target. Several small-molecule inhibitors have been developed to specifically block the neomorphic activity of the mutant enzyme, thereby lowering D-2-HG levels and promoting cellular differentiation.
| Inhibitor | Target | IC50 (Mutant IDH1) | IC50 (Wild-Type IDH1) | Status | Reference |
| Ivosidenib (AG-120) | IDH1 R132H/C | ~10 nM | 24 - 71 nM | FDA Approved (AML) | [22] |
| Olutasidenib (FT-2102) | IDH1 R132X | ~15 nM | 22,400 nM | FDA Approved (AML) | [22][23] |
| Compound 35 | IDH1 R132H | 29 nM (Enzymatic) | > 25,000 nM | Preclinical | [4] |
Table 3: Inhibitory activity of selected mutant IDH1 inhibitors. Note the high selectivity of Olutasidenib for the mutant over the wild-type enzyme.[22][23]
Experimental Protocols
Protocol: Biochemical Assay for Mutant IDH1 Activity (NADPH Depletion)
This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[24][25]
Materials & Reagents:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Test inhibitors dissolved in DMSO
-
96-well or 384-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test inhibitors in DMSO. Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the respective wells of the microplate.
-
Enzyme Addition: Add recombinant mutant IDH1 enzyme, diluted in assay buffer, to each well (except no-enzyme controls).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing α-KG and NADPH in Assay Buffer. Add the substrate mix to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial rate of NADPH consumption (decrease in OD/min) for each well. Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell-Based Assay for D-2-HG Production
This protocol measures the intracellular accumulation of the oncometabolite D-2-HG in a cell line endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells) following inhibitor treatment.[24]
Materials & Reagents:
-
Mutant IDH1-expressing cell line (e.g., HT1080)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plate
-
Cell lysis buffer (e.g., 80% methanol)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Seed mutant IDH1-expressing cells in a 96-well plate at an appropriate density (e.g., 10,000-20,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Replace the old medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for changes in metabolite levels.
-
Metabolite Extraction: Aspirate the medium. Wash the cells with ice-cold saline. Add ice-cold 80% methanol (B129727) to each well to lyse the cells and precipitate proteins.
-
Sample Preparation: Incubate the plate on ice or at -20°C for 20 minutes. Centrifuge the plate to pellet cell debris. Transfer the supernatant (containing metabolites) to a new plate or vials for analysis.
-
D-2-HG Detection: Analyze the D-2-HG levels in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Normalize the D-2-HG signal to cell number or total protein concentration. Determine the IC₅₀ for D-2-HG reduction by plotting the normalized signal against the inhibitor concentration.
Conclusion
The discovery of the neomorphic activity of mutant IDH1 has fundamentally changed our understanding of the metabolic underpinnings of cancer. The production of the oncometabolite D-2-HG establishes a direct link between a genetic mutation and widespread epigenetic dysregulation, providing a compelling example of how altered metabolism can drive tumorigenesis. This understanding has paved the way for novel diagnostic biomarkers and the successful development of targeted therapies that specifically inhibit the mutant enzyme, offering a new standard of care for patients with IDH1-mutant cancers. Continued research into the complex downstream effects of D-2-HG will undoubtedly uncover further biological insights and potential therapeutic vulnerabilities.
References
- 1. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the role of mutant IDH in glioma initiation and maintenance - Sheri Holmen [grantome.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism. | Semantic Scholar [semanticscholar.org]
- 13. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 17. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. profiles.foxchase.org [profiles.foxchase.org]
- 19. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Molecular Consequences of the IDH1 R132H Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the recurrent R132H substitution, represent a pivotal discovery in cancer biology, fundamentally altering our understanding of the metabolic underpinnings of tumorigenesis. This mutation is a hallmark of several cancers, including lower-grade gliomas, secondary glioblastomas, and acute myeloid leukemia (AML).[1] The IDH1 R132H mutation imparts a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] This accumulation has profound and widespread molecular consequences, most notably the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[4] This inhibition dysregulates critical cellular processes, including epigenetic modifications (DNA and histone methylation) and hypoxia signaling pathways, thereby contributing to oncogenesis. This technical guide provides an in-depth exploration of these molecular consequences, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Neomorphic Enzymatic Activity and 2-Hydroxyglutarate (2-HG) Production
The wild-type IDH1 enzyme catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5] The R132H mutation, located in the enzyme's catalytic site, not only impairs this normal function but also confers a new, or neomorphic, activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2] This results in a significant accumulation of 2-HG in tumor cells, reaching millimolar concentrations, which is a key initiating event in IDH1-mutant cancers.[6]
Quantitative Analysis of 2-HG Production
The accumulation of 2-HG is a quantifiable hallmark of IDH1 R132H mutant tumors. The table below summarizes typical 2-HG concentrations observed in various contexts.
| Sample Type | IDH1 Status | 2-HG Concentration | Reference(s) |
| Transfected U87MG Glioblastoma Cells | R132H | 5-35 µmol/g (or 5-35 mM) | [7] |
| Anaplastic Astrocytoma Biopsy | R132H | 1.02 µmol/g tissue | [7] |
| Wild-Type IDH1 Glioblastoma Biopsy | Wild-Type | 0.01-0.015 µmol/g tissue | [7] |
| IDH1-mutant Primary Glioma Cells | R132H/R132C | Detectable production | [4] |
Epigenetic Dysregulation: DNA and Histone Hypermethylation
2-HG is a structural analog of α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[1][8]
DNA Hypermethylation
The inhibition of TET enzymes, which are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and subsequent DNA demethylation, leads to a global DNA hypermethylation phenotype.[9][10] This is particularly prominent at CpG islands, resulting in a glioma-CpG island methylator phenotype (G-CIMP).[1] In a study using a human cancer cell line with a knocked-in heterozygous IDH1 R132H mutation, widespread alterations in DNA methylation were observed, with 2010 CpG loci becoming hypermethylated and 842 hypomethylated.[11]
Histone Hypermethylation
Similarly, the inhibition of JmjC histone demethylases by 2-HG leads to a global increase in histone methylation, particularly repressive marks such as H3K9me3 and H3K27me3.[12][13] This altered histone landscape contributes to a block in cellular differentiation, a key feature of IDH-mutant cancers.[12] In immortalized normal human astrocytes (NHAs) transduced with IDH1 R132H, a progressive accumulation of histone methylation was observed over time.[12]
Altered Cellular Signaling: The HIF-1α Pathway
The stability of the hypoxia-inducible factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. By inhibiting PHDs, 2-HG can lead to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[14][15] This can, in turn, activate downstream hypoxia-response genes involved in angiogenesis, such as VEGF.[14][16] However, the role of HIF-1α in the context of IDH1 mutations is complex, with some studies showing that IDH1-R132H can also suppress malignancy through a FAT1-ROS-HIF-1α signaling pathway.[17]
Quantitative Data on HIF-1α and Target Gene Expression
| Cell/Tumor Type | IDH1 R132H Status | Observation | Reference(s) |
| Primary Glioblastoma Multiforme (GBM) | Mutated | Significantly increased tumor HIF-1α and serum VEGF levels | [16] |
| U-87MG and HEK293T cells | Overexpression | Increased HIF-1α protein levels | [14] |
| IDH1-mutated Gliomas | Mutated | 28.1 ± 6.7% of cells stained positive for HIF-1α (vs. 15.8 ± 3.5% in WT) | [14] |
| U-87MG cells | Overexpression | Increased expression of HIF-1α target genes (Glut1, VEGF, PGK1) | [14][18] |
Impact on Collagen Biosynthesis
Collagen prolyl-4-hydroxylases (C-P4H), critical for the maturation and stability of collagen, are also α-KG-dependent dioxygenases.[15][19] Inhibition of C-P4H by 2-HG impairs collagen hydroxylation, leading to the accumulation of immature collagen and induction of an endoplasmic reticulum (ER) stress response.[15][20] This can result in defects in the basement membrane.[15]
Experimental Protocols
Detection and Quantification of 2-HG
This non-invasive technique allows for the longitudinal monitoring of 2-HG levels in tumors.[21]
Protocol:
-
Patient/Animal Preparation: Position the subject to minimize motion artifacts.
-
MRI/MRS Acquisition: Utilize an integrated MRI protocol for anatomical localization (T1-weighted, T2-weighted FLAIR), followed by MRS acquisition. A long-echo time (TE) Point-Resolved Spectroscopy (PRESS) sequence (e.g., TE = 97 ms) is often used to minimize overlapping signals.[21] Alternatively, 2D correlation spectroscopy (COSY) or J-difference spectroscopy can provide unambiguous detection.
-
Voxel Placement: Carefully place the MRS acquisition voxel over the tumor region identified in the anatomical images.[21]
-
Data Processing: Process raw MRS data using software like LCModel. The software fits a basis set of known metabolite spectra to the acquired spectrum to determine metabolite concentrations. The 2-HG signal is typically identified at 2.25 ppm.[21]
-
Quantification: Quantify 2-HG concentrations relative to an internal reference such as total creatine (B1669601) (tCr).[21]
This ex vivo method provides highly sensitive and specific quantification of 2-HG in tissue or plasma samples.
Protocol:
-
Sample Preparation: Collect whole blood in EDTA tubes and centrifuge to separate plasma, or homogenize tumor tissue. Store samples at -80°C.[21]
-
Analyte Extraction: Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile. Vortex and centrifuge to pellet proteins. Collect the supernatant.[21]
-
Derivatization (for chiral separation): To distinguish between D- and L-2-HG, use a derivatizing agent such as (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN).[21]
-
LC-MS/MS Analysis: Inject the extracted and derivatized sample into an HPLC or UPLC system, typically with a reverse-phase C18 column, coupled to a tandem mass spectrometer for detection and quantification.[21]
Analysis of DNA Methylation
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and quantify methylation levels at individual CpG sites.[8]
Analysis of Histone Methylation
Protocol:
-
Histone Extraction: Isolate histones from cell nuclei using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total H3).[12][22]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify band intensities using densitometry software.[22]
Protocol:
-
Chromatin Cross-linking and Shearing: Cross-link proteins to DNA in living cells using formaldehyde, then shear the chromatin into small fragments.
-
Immunoprecipitation: Use an antibody specific to a histone mark of interest to immunoprecipitate the chromatin fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome to identify regions enriched for the specific histone mark.[23][24]
Assessment of HIF-1α Stability and Activity
Protocol:
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin).[14][25]
-
Detection and Quantification: Detect and quantify the HIF-1α protein band as described for histone western blotting.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for HIF-1α target genes (e.g., VEGF, GLUT1, PGK1) and a reference gene (e.g., GAPDH).[14]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Assessment of Collagen Prolyl Hydroxylase (C-P4H) Activity
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a peptide substrate (e.g., (Pro-Pro-Gly)n), FeSO₄, ascorbate, and the test inhibitor.[26]
-
Enzyme Addition: Initiate the reaction by adding recombinant human C-P4H and α-KG.[26]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[27]
-
Detection: Quantify the reaction product. A common method is to measure the production of succinate (B1194679) using a commercial kit (e.g., Succinate-Glo™).[26]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Molecular consequences of the IDH1 R132H mutation.
Caption: Experimental workflow for 2-HG detection by LC-MS/MS.
Caption: Experimental workflow for ChIP-Seq analysis.
References
- 1. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. scilit.com [scilit.com]
- 4. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low pH Facilitates Heterodimerization of Mutant Isocitrate Dehydrogenase IDH1-R132H and Promotes Production of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH1(R132H) mutation increases murine haematopoietic progenitors and alters epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A heterozygous IDH1R132H/WT mutation induces genome-wide alterations in DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A heterozygous IDH1R132H/WT mutation induces genome-wide alterations in DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. R132H Mutation in IDH1 Gene is Associated with Increased Tumor HIF1-Alpha and Serum VEGF Levels in Primary Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IDH1-R132H Suppresses Glioblastoma Malignancy through FAT1-ROS-HIF-1α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]
- 24. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Preclinical Efficacy of Novel IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2] The development of small-molecule inhibitors targeting these mutant IDH1 enzymes has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical efficacy of several novel IDH1 inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Signaling Pathway and Mechanism of Action
The canonical function of wild-type IDH1 is to catalyze the oxidative decarboxylation of isocitrate to α-KG.[3] In cancer cells harboring IDH1 mutations (most commonly at the R132 residue), the mutant enzyme acquires a neomorphic activity, converting α-KG to 2-HG.[2] High levels of 2-HG disrupt the function of α-KG-dependent enzymes, including TET DNA hydroxylases and histone demethylases, leading to a hypermethylated state and a block in cellular differentiation.[4] Novel IDH1 inhibitors are designed to selectively bind to the mutant enzyme, often at an allosteric site, to block the production of 2-HG and restore normal cellular processes.[4][5]
Quantitative Data Summary
The preclinical efficacy of novel IDH1 inhibitors is typically assessed through a battery of in vitro and in vivo assays. The following tables summarize key quantitative data for several promising compounds.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target(s) | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1 R132H/C | 40-50 | [6] |
| AGI-5198 | IDH1 R132H/C | 70/160 | [6] |
| GSK321 | IDH1 R132H/C/G | 4.6/3.8/2.9 | [6] |
| IDH305 | Mutant IDH1 | 18 | [7] |
| DS-1001b | Mutant IDH1 | Not specified | [8] |
| AG-881 (Vorasidenib) | Mutant IDH1/2 | Low nanomolar | [9] |
| BAY1436032 | Pan-mutant IDH1 | Double-digit nanomolar | [10] |
Table 2: In Vitro Cell-Based Activity
| Compound | Cell Line(s) | Assay | IC50/GI50 | Reference |
| IDH305 | Mutant IDH1 cells | 2-HG Production & Proliferation | 24 nM | [11] |
| DS-1001b | JJ012 (chondrosarcoma) | Proliferation (14 days) | 81 nM | [12] |
| DS-1001b | L835 (chondrosarcoma) | Proliferation (6 weeks) | 77 nM | [12] |
| LY3410738 | IDH1-mutant AML cells | 2-HG Production & Differentiation | More potent than Ivosidenib | [13] |
| BAY1436032 | Patient-derived & engineered mIDH1 cell lines | 2-HG Release | Nanomolar range | [10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| IDH305 | Patient-derived IDH1 mutant xenograft | 300 mg/kg, p.o. | >95% 2-HG inhibition at 12h | [6] |
| DS-1001b | Chondrosarcoma xenografts | Not specified | Impaired tumor proliferation | [8] |
| AG-881 (Vorasidenib) | Orthotopic grade III mIDH1 glioma | 50 mg/kg, p.o., BID for 4 days | >97% 2-HG inhibition in brain tumor | [14][15] |
| LY3410738 | IDH1-mutant cholangiocarcinoma PDX | Monotherapy | Normalized 2-HG, cytostatic activity | [4] |
| BAY1436032 & Azacitidine | IDH1 mutant AML PDX | Combination therapy | 5 of 6 mice survived to 300 days | [3][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a novel compound against purified mutant IDH1 enzyme.
Methodology:
-
Principle: The assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α-KG to 2-HG.
-
Procedure:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C) is incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl2.
-
The reaction is initiated by the addition of substrates, α-KG and NADPH.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm.
-
-
Data Analysis: The percent inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based 2-HG Measurement Assay
Objective: To assess the ability of a compound to inhibit 2-HG production in cells harboring a mutant IDH1.
Methodology:
-
Principle: Intracellular or extracellular 2-HG levels are quantified following treatment with the inhibitor.
-
Procedure:
-
Mutant IDH1-harboring cells (e.g., patient-derived AML cells or engineered cell lines) are seeded in 96-well plates.
-
Cells are treated with the test compound at various concentrations for a specified duration (e.g., 48-72 hours).
-
Cell lysates or culture supernatants are collected.
-
2-HG levels are measured using a specific assay, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available enzymatic assay.
-
-
Data Analysis: The IC50 value for 2-HG reduction is determined by plotting the 2-HG concentration against the compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a novel IDH1 inhibitor in a relevant animal model.
Methodology:
-
Principle: The effect of the inhibitor on tumor growth is assessed in immunocompromised mice bearing tumors derived from human cancer cells with an IDH1 mutation.
-
Procedure:
-
Tumor Implantation: IDH1-mutant cancer cells (e.g., from a patient-derived xenograft or a cell line) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size or at a specified time point. Tumors are excised and weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical significance between treatment and control groups is determined.
Visualizing Preclinical Workflows
A typical preclinical evaluation workflow for a novel IDH1 inhibitor involves a staged approach from in vitro characterization to in vivo efficacy studies.
Logical Relationships in Preclinical Assessment
The decision-making process in preclinical development is guided by a set of logical relationships between experimental outcomes.
Conclusion
The preclinical data for novel IDH1 inhibitors such as LY3410738, FT-2102 (Olutasidenib), BAY1436032, IDH305, DS-1001b, and AG-881 (Vorasidenib) demonstrate their potential as targeted therapies for IDH1-mutant cancers.[2][3][4][7][8][9][10][11][13][14][16][17] These compounds exhibit potent and selective inhibition of the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-HG and subsequent anti-tumor effects in a variety of preclinical models. The continued investigation and development of these and other novel IDH1 inhibitors hold significant promise for patients with these challenging malignancies.
References
- 1. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of mutant IDH1 by DS-1001b ameliorates aberrant histone modifications and impairs tumor activity in chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 17. aacrjournals.org [aacrjournals.org]
Methodological & Application
Measuring D-2-Hydroxyglutarate (2-HG) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-hydroxyglutarate (D-2-HG) is a metabolite that has gained significant attention as an oncometabolite. In normal physiological conditions, D-2-HG is present at very low levels. However, mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, frequently found in certain cancers like glioma and acute myeloid leukemia (AML), lead to a neomorphic enzymatic activity.[1] This results in the conversion of α-ketoglutarate (α-KG) to D-2-HG, leading to its accumulation in tumor cells.[1] The buildup of D-2-HG has been implicated in tumorigenesis through the inhibition of α-KG-dependent dioxygenases, which leads to epigenetic alterations and a block in cellular differentiation.[1] Consequently, the accurate measurement of D-2-HG levels in cell culture is crucial for understanding the metabolic effects of IDH mutations, assessing the efficacy of novel IDH inhibitors, and for the development of new therapeutic strategies.[2]
This document provides detailed protocols for the quantification of D-2-HG in cell culture samples using three common methods: colorimetric/fluorometric enzymatic assays, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of Detection
There are several established methods for the quantification of 2-HG, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and the specific research question.
-
Enzymatic Assays (Colorimetric/Fluorometric): These assays are based on the specific oxidation of D-2-HG to α-KG by a D-2-hydroxyglutarate dehydrogenase (D2HGDH).[3] This reaction is coupled to the reduction of a substrate that results in a colored or fluorescent product, which can be measured using a microplate reader.[4] These assays are generally rapid, inexpensive, and suitable for high-throughput screening.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of 2-HG. It involves the separation of 2-HG from other metabolites by liquid chromatography, followed by its detection and quantification by mass spectrometry.[6] To distinguish between the D- and L-enantiomers of 2-HG, a chiral derivatization step or a chiral chromatography column is often employed.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS is a powerful technique for 2-HG analysis. It requires a derivatization step to make the non-volatile 2-HG amenable to gas chromatography.[8] Chiral GC columns can be used to separate the D- and L-enantiomers.[9][10]
Data Presentation
The following tables summarize typical quantitative data for 2-HG levels measured by different methods.
Table 1: Comparison of Common 2-HG Assay Parameters [11]
| Parameter | Colorimetric/Fluorometric Assays | LC-MS Assays |
| Lower Limit of Detection (LOD) | ~4-10 µM | ~0.8 nmol/mL |
| Linear Range | Up to 100 µM or 1 mM | 0.8 - 104 nmol/mL |
| Sample Volume | 20-50 µL | As low as 200 µL |
| Incubation/Derivatization Time | 60 minutes | 30 min - 2h (for derivatization) |
Table 2: Example of In Vitro Inhibition of 2-HG Production [1]
| Cell Line | IDH1 Mutation | Treatment Concentration | Incubation Time | % 2-HG Reduction (Relative to Vehicle) |
| 293T (IDH1 R132H transfected) | R132H | 28 nM (IC50) | Not Specified | 50% |
| HT1080 | R132C | Not Specified | Not Specified | Significant Reduction |
| Primary AML cells | R132 mutations | Not Specified | Not Specified | Significant Reduction |
Signaling Pathway and Experimental Workflow
Caption: Mutant IDH1 signaling pathway leading to 2-HG production and oncogenesis.
Caption: General experimental workflow for the measurement of 2-HG levels.
Caption: Decision tree for selecting a 2-HG measurement assay.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol describes the extraction of metabolites from cultured cells for subsequent 2-HG analysis.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Ice-cold 80% methanol (B129727) (HPLC grade)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Metabolite Extraction:
-
Resuspend the cell pellet (from approximately 1 x 10^7 cells) in 1 mL of ice-cold 80% methanol.[2]
-
For enhanced lysis, the cell suspension can be subjected to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Vortex the mixture vigorously for 1 minute.
-
-
Protein Precipitation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new pre-chilled microcentrifuge tube.[2]
-
-
Sample Drying (for LC-MS/MS or GC-MS):
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac).[2]
-
The dried metabolite extract can be stored at -80°C until analysis.
-
Protocol 2: 2-HG Measurement using a Colorimetric Assay
This protocol is a generalized procedure based on commercially available D-2-Hydroxyglutarate Assay Kits.[2][4]
Materials:
-
Cell lysate (prepared as in Protocol 1, but resuspended in the kit's assay buffer instead of methanol)
-
D-2-Hydroxyglutarate Assay Kit (containing D2HG Assay Buffer, D2HG Enzyme, D2HG Substrate Mix, and D-2-HG Standard)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of the D-2-HG standard.
-
Perform serial dilutions in the D2HG Assay Buffer to generate standards ranging from 0 to 10 nmol/well.[2] Adjust the final volume of each standard to 50 µL/well.
-
-
Sample Preparation:
-
Add 0-45 µL of the cell lysate supernatant to duplicate wells of the 96-well plate.
-
Adjust the volume in each well to 50 µL with D2HG Assay Buffer.[2]
-
-
Reaction Setup:
-
Prepare a Reaction Mix according to the kit's instructions, typically containing D2HG Assay Buffer, D2HG Enzyme, and D2HG Substrate Mix.[2]
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.[2]
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the 0 nmol/well standard reading from all other standard and sample readings to correct for background.
-
Plot the standard curve of absorbance versus the amount of D-2-HG.
-
Determine the concentration of D-2-HG in the samples from the standard curve.
-
Protocol 3: 2-HG Measurement using LC-MS/MS
This protocol provides a general outline for 2-HG analysis by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extract (from Protocol 1)
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG)
-
LC-MS/MS system with a suitable column (e.g., chiral column for enantiomer separation)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Establish appropriate mobile phase gradient conditions for optimal separation of 2-HG.
-
Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of 2-HG and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for 2-HG and the internal standard.
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Generate a standard curve using known concentrations of 2-HG standards and their corresponding peak area ratios to the internal standard.
-
Determine the concentration of 2-HG in the samples from the standard curve.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal in enzymatic assay | Inactive enzyme or substrate. | Ensure proper storage and handling of kit components. Prepare fresh reagents. |
| Insufficient 2-HG in the sample. | Increase the amount of cell lysate used. | |
| High background in enzymatic assay | Endogenous NADH in the sample. | Deproteinize the sample using a 10 kDa spin column.[11] |
| Poor peak shape or co-elution in LC-MS | Incomplete derivatization. | Optimize derivatization reaction time and temperature.[11] |
| Degraded or unsuitable column. | Use a new column or one specifically designed for chiral separations.[11] | |
| Matrix effects. | Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 5. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. benchchem.com [benchchem.com]
Application Notes: In Vitro Assay Protocols for Mutant IDH1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3][4] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new function) enzymatic activity.[1] This mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels in tumors.[1][5] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, which ultimately promotes tumorigenesis.[1][5][6]
The development of small molecule inhibitors that selectively target the mutant form of IDH1 is a promising therapeutic strategy.[5][7] This document provides a comprehensive suite of detailed in vitro assay protocols to identify and characterize novel mutant IDH1 inhibitors, from direct enzymatic inhibition to cellular activity and downstream effects.
Mutant IDH1 Signaling Pathway
The neomorphic activity of mutant IDH1 is the central event in the signaling cascade that drives oncogenesis. Inhibitors are designed to specifically block this activity, thereby reducing 2-HG levels and restoring normal cellular processes.
Caption: Mutant IDH1 signaling cascade leading to oncogenesis.[4]
Data Presentation
Quantitative data from inhibitor testing should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Table 1: Biochemical Potency of Inhibitor-X against IDH1 Variants
| Enzyme Target | IC50 (nM) | Selectivity vs. Wild-Type |
|---|---|---|
| Mutant IDH1 R132H | 15 | >1,000x |
| Mutant IDH1 R132C | 45 | >330x |
| Wild-Type IDH1 | >15,000 | - |
Table 2: Cellular Activity of Inhibitor-X in IDH1-Mutant Cell Lines
| Cell Line | IDH1 Status | Cellular 2-HG IC50 (nM) | Cell Viability GI50 (µM) |
|---|---|---|---|
| HT1080 | R132C | 50 | 1.2 |
| U87-MG (R132H) | Engineered R132H | 35 | 0.9 |
| U87-MG (WT) | Wild-Type | >25,000 | >25 |
Experimental Workflow
A typical workflow for the in vitro evaluation of a mutant IDH1 inhibitor involves a tiered approach, starting with biochemical assays and progressing to cell-based models.
Caption: In vitro workflow for this compound testing.[1]
Experimental Protocols
Protocol 1: Biochemical Enzyme Inhibition Assay (NADPH Depletion)
This biochemical assay measures the ability of a compound to inhibit purified recombinant mutant IDH1 enzyme by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[1][8][9]
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C).[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA.[6][10]
-
α-Ketoglutarate (α-KG).[1]
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).[1]
-
Test inhibitor dissolved in DMSO.
-
96-well or 384-well UV-transparent microplates.[11]
-
Microplate reader capable of kinetic measurements at 340 nm.[1]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in Assay Buffer. Prepare stock solutions of α-KG and NADPH in water.[1]
-
Assay Reaction Setup:
-
Add Assay Buffer to each well of the microplate.
-
Add 1-2 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the respective wells.[1]
-
Add the recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1][11]
-
-
Reaction Initiation: Prepare a substrate mix containing α-KG and NADPH in Assay Buffer. Initiate the reaction by adding the substrate mix to each well. Final concentrations should be optimized, but typical ranges are 10-100 µM for NADPH and 0.25-5 mM for α-KG.[1][11]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.[1]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in OD/min) for each well.
-
Plot the reaction rate (or percent inhibition relative to the DMSO control) against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) equation.[1]
-
Protocol 2: Cell-Based 2-Hydroxyglutarate (2-HG) Quantification Assay
This cell-based assay measures the production of the oncometabolite 2-HG in a cell line that endogenously expresses mutant IDH1 (e.g., HT1080 fibrosarcoma cells) or has been engineered to do so.[1][5] This is a critical assay to confirm inhibitor activity in a cellular context.
Materials:
-
Mutant IDH1-expressing cells (e.g., HT1080, which harbors the IDH1 R132C mutation).[1]
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
Test inhibitor dissolved in DMSO.
-
Commercially available 2-HG detection kit (colorimetric or fluorometric) or access to an LC-MS/MS system.[3][7]
-
Cell lysis buffer (if measuring intracellular 2-HG).
Procedure:
-
Cell Seeding: Seed the mutant IDH1-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).[1]
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient inhibition of 2-HG production.[1][12]
-
Sample Preparation:
-
Extracellular 2-HG: Carefully collect the cell culture medium from each well.[12]
-
Intracellular 2-HG: Wash the cells with PBS, then lyse the cells directly in the wells according to the detection kit manufacturer's instructions. Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
-
2-HG Measurement: Quantify the 2-HG concentration in the collected samples (media or lysate) using a commercial kit or LC-MS/MS. Follow the manufacturer's protocol for the kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.[3][7]
-
Data Analysis:
-
Generate a standard curve using the 2-HG standards provided in the kit.
-
Calculate the concentration of 2-HG in each sample.
-
Plot the 2-HG concentration against the log of the inhibitor concentration and perform a non-linear regression to determine the cellular IC50 value.[12]
-
Protocol 3: Cell Viability / Proliferation Assay
This assay evaluates the downstream effect of mutant IDH1 inhibition on the growth and viability of cancer cells harboring the mutation. Assays like the CellTiter-Glo® luminescent assay, which measures ATP levels, are common.[2][13]
Materials:
-
Mutant IDH1-expressing cells (e.g., HT1080) and a wild-type IDH1 control cell line (e.g., U87 MG).[14]
-
96-well white, clear-bottom cell culture plates.
-
Test inhibitor dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.[2]
-
Luminometer or a microplate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed both mutant and wild-type cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Treat cells with serial dilutions of the inhibitor in fresh medium. Include a vehicle control (DMSO).[2]
-
Incubation: Return the plates to the incubator for a period that allows for multiple cell doublings (e.g., 48 to 72 hours).[2]
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.[2]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.[13]
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells as 100% viability and wells with medium only as 0%.
-
Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
-
Comparing the GI50 values between mutant and wild-type cell lines demonstrates the inhibitor's selectivity.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. 亞旭生物科技 [abscience.com.tw]
- 10. benchchem.com [benchchem.com]
- 11. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
Application Notes and Protocols for In Vivo Modeling of IDH1 Mutations Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 and CRISPR base editing technologies for the creation of in vivo models of Isocitrate Dehydrogenase 1 (IDH1) mutations. Such models are instrumental in elucidating the pathological mechanisms of IDH1-mutant cancers, particularly gliomas, and for the preclinical evaluation of novel therapeutic strategies.[1][2]
Introduction
Mutations in the IDH1 gene, most commonly the R132H substitution, are a defining feature of several cancers, including lower-grade gliomas and secondary glioblastomas.[1] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][3] D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations that are believed to be a primary driver of tumorigenesis.[1] Genetically engineered mouse models that faithfully recapitulate the genetics and pathology of human IDH1-mutant cancers are invaluable tools for both basic research and drug development.[1][4] CRISPR technology offers a precise and efficient method for generating these crucial in vivo models.[5][6]
Core Concepts and Applications
CRISPR-based in vivo modeling of IDH1 mutations allows for:
-
Rapid Generation of Genetically Accurate Models: Directly introduce specific IDH1 mutations into somatic cells of adult animals, bypassing the time-consuming process of generating germline transgenic models.[7]
-
Investigation of Tumor Initiation and Progression: Study the role of IDH1 mutations in combination with other cancer-associated genetic alterations in a controlled manner.[8]
-
Preclinical Drug Efficacy and Safety Testing: Evaluate the therapeutic potential of novel compounds targeting IDH1-mutant pathways in a physiologically relevant context.[9]
-
Target Validation: Confirm the role of specific genes and pathways in the context of an IDH1 mutation.[10][11]
Signaling Pathways and Experimental Workflows
IDH1 Mutation and Oncometabolite Production
The most common IDH1 mutation, R132H, alters the enzyme's active site, leading to the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2HG). D-2HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state.
Caption: IDH1 mutation leads to D-2HG production and hypermethylation.
General Experimental Workflow for In Vivo CRISPR Modeling
The following diagram outlines the key steps for generating and validating an in vivo model of an IDH1 mutation using CRISPR.
Caption: Workflow for in vivo CRISPR-mediated modeling of IDH1 mutations.
Detailed Protocols
Protocol 1: Generation of IDH1 R132H Mutation using CRISPR Adenine (B156593) Base Editor (ABE)
This protocol describes the use of an adenine base editor to precisely introduce the G-to-A point mutation required for the IDH1 R132H amino acid change.
1. sgRNA Design:
-
Design sgRNAs targeting the region of the Idh1 gene corresponding to codon 132.
-
Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to identify sgRNAs with high on-target scores and low off-target potential.
-
Select an sgRNA that places the target adenine within the base editing window of the chosen ABE (typically positions 4-8 of the protospacer).
2. Vector Construction:
-
Clone the selected sgRNA into an adeno-associated virus (AAV) vector co-expressing the adenine base editor (ABE) and Cas9 nickase.
-
For in vivo delivery, a dual AAV split-intein system can be employed to package the large ABE construct.[5]
-
Include a fluorescent reporter (e.g., GFP) to track transduction efficiency.[12]
3. AAV Production and Titering:
-
Produce high-titer AAV particles (e.g., AAV2 or AAV9 serotype) by transfecting packaging cells (e.g., HEK293T) with the AAV vector and helper plasmids.
-
Purify and concentrate the AAV particles.
-
Determine the viral titer (viral genomes/mL) using quantitative PCR (qPCR).
4. In Vivo Delivery:
-
Animal Model: Utilize appropriate mouse strains, such as wild-type C57BL/6J or mice with pre-existing mutations relevant to the cancer type being modeled (e.g., floxed Trp53 and Atrx).[8]
-
Stereotactic Injection: For brain tumor models, perform stereotactic injection of the AAV vector into the desired brain region (e.g., subventricular zone).
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Inject a defined volume and titer of the AAV vector at precise coordinates.
-
5. Post-Injection Monitoring and Tissue Harvesting:
-
Monitor the animals for tumor development using non-invasive imaging techniques (e.g., MRI, bioluminescence imaging).
-
At the experimental endpoint, euthanize the animals and harvest the target tissue.
6. Validation of Editing:
-
Genomic DNA Analysis:
-
Isolate genomic DNA from the target tissue.
-
Amplify the targeted region of the Idh1 gene by PCR.
-
Perform Sanger sequencing to confirm the G-to-A point mutation.[13]
-
-
Protein Expression Analysis:
-
Perform Western blotting on tissue lysates using an antibody specific for the IDH1 R132H mutant protein to confirm its expression.
-
-
Functional Analysis:
-
Measure D-2HG levels in the tissue using mass spectrometry to confirm the neomorphic enzymatic activity of the mutant protein.
-
Protocol 2: Knockout of Mutant IDH1 Allele using CRISPR-Cas9
This protocol is designed to model the loss of the mutant IDH1 allele in established tumors.[3][14]
1. sgRNA Design:
-
Design two sgRNAs flanking the IDH1 R132H mutation to induce a deletion of the mutant allele.
2. Vector Construction:
-
Clone the two sgRNAs into an AAV vector co-expressing Cas9 nuclease.
-
Include a fluorescent reporter for tracking.
3. AAV Production and Titering:
-
Follow the same procedure as in Protocol 1.
4. In Vivo Delivery:
-
This protocol is typically applied to established tumors derived from patient-derived xenografts (PDXs) or previously generated IDH1-mutant mouse models.
-
Perform intratumoral injection of the AAV-Cas9 vector.
5. Validation of Knockout:
-
Genomic DNA Analysis:
-
Isolate genomic DNA and perform PCR to confirm the deletion of the targeted region.
-
-
Protein Expression Analysis:
-
Use Western blotting to confirm the loss of IDH1 R132H protein expression.
-
-
Functional Analysis:
-
Measure D-2HG levels to confirm the abolishment of oncometabolite production.[3]
-
Data Presentation
Table 1: In Vivo Editing Efficiency and Functional Outcomes
| CRISPR Approach | Delivery Method | Animal Model | Target Tissue | Editing Efficiency | Change in D-2HG Levels | Reference |
| Adenine Base Editor | Dual AAV2 Split-Intein | Mouse | Brain | Not explicitly quantified | Decreased | [5] |
| CRISPR-Cas9 Knockout | Electroporation (in vitro) | Patient-derived glioma cell lines | N/A | Not explicitly quantified | Abolished | [3][12] |
| CRISPR-Cas9 Knockout | Lentiviral (in vivo screen) | Idh1 R132H;Trp53;Atrx;Cas9 mice | Brain | Not explicitly quantified | Not reported | [8] |
Table 2: Phenotypic Outcomes of In Vivo IDH1 Modeling
| Model | Genetic Alterations | Phenotype | Tumor Latency | Reference |
| Glioma Model | IDH1 R132H correction | Increased proliferation in vitro | N/A | [5] |
| Glioma Model | IDH1 R132H + Trp53 & Atrx mutations | Brain tumor development | Long latency (~163 days) | [4][8] |
| Glioma Model | Loss of IDH1 R132H | Global DNA demethylation | N/A | [3] |
Validation Strategies
A multi-step validation process is crucial to confirm the success of in vivo CRISPR editing.[13][15]
Logical Flow of Validation
Caption: A stepwise approach for validating in vivo CRISPR-mediated edits.
1. Confirmation of Vector Delivery:
-
Method: Fluorescence microscopy or flow cytometry to detect the expression of a co-delivered fluorescent reporter (e.g., GFP).[5]
-
Purpose: To confirm successful transduction of the target cells.
2. Validation of Genomic Editing:
-
Method: Sanger sequencing of the target locus to identify the specific point mutation or indel.[13] For assessing editing efficiency in a population of cells, next-generation sequencing (NGS) can be employed.
-
Purpose: To confirm the desired genetic modification at the DNA level.
3. Assessment of Gene Expression:
-
Method: Quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA levels of the target gene.[16]
-
Purpose: To determine if the genetic modification has altered gene transcription.
4. Confirmation of Protein Expression:
-
Method: Western blotting or immunohistochemistry (IHC) with antibodies specific to wild-type or mutant IDH1.[16]
-
Purpose: To verify that the genetic edit has resulted in the expected change at the protein level.
5. Analysis of Functional Consequences:
-
Method: Mass spectrometry-based metabolomics to quantify the levels of D-2HG.[2]
-
Purpose: To confirm the intended functional outcome of the IDH1 mutation or its correction.
6. Evaluation of Phenotypic Changes:
-
Method: Monitoring tumor growth through imaging, and assessing overall survival of the animal models.[2]
-
Purpose: To determine the biological impact of the engineered IDH1 mutation.
Conclusion
The use of CRISPR technology for the in vivo modeling of IDH1 mutations provides a powerful and versatile platform for cancer research and drug development.[6][11] These detailed application notes and protocols offer a framework for researchers to generate and validate genetically precise animal models, thereby accelerating our understanding of IDH1-mutant cancers and the development of effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the IDH1R132H mutation in gliomas by CRISPR/Cas precision base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Editing of Mutant IDH1 R132H Induces a CpG Methylation-Low State in Patient-Derived Glioma Models of G-CIMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. editco.bio [editco.bio]
- 7. Modeling disease in vivo with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 12. CRISPR editing of mutant IDH1 R132H induces a CpG methylation-low state in patient-derived glioma models of G-CIMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Mutant IDH1 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations, most commonly occurring at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, which ultimately contributes to tumorigenesis.[1][6]
Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue directly into immunodeficient mice, are a critical tool in preclinical oncology.[7][8] These models preserve the histological, genetic, and molecular characteristics of the original human tumor with high fidelity, making them superior to traditional cell line-derived xenografts for evaluating targeted therapies.[8][9] This document provides detailed application notes and protocols for the utilization of mutant IDH1 (mIDH1) inhibitors in PDX models, a key platform for preclinical efficacy testing, biomarker discovery, and the investigation of resistance mechanisms.[8]
Application Notes
PDX models offer a clinically relevant platform for assessing the therapeutic potential of mIDH1 inhibitors. By recapitulating the heterogeneity of patient tumors, these models provide robust preclinical data to inform clinical trial design.[8]
Key Applications:
-
Preclinical Efficacy Testing : PDX models are instrumental for evaluating the in vivo efficacy of novel mIDH1 inhibitors, both as monotherapies and in combination with standard-of-care agents. Researchers can assess endpoints such as tumor growth inhibition, regression, and impact on overall survival.[10][11]
-
Pharmacodynamic (PD) Biomarker Analysis : A key advantage of using these models is the ability to measure the on-target effect of mIDH1 inhibitors. The primary PD biomarker is the level of the oncometabolite 2-HG in tumor tissue and plasma, which is expected to decrease upon effective target engagement.[10][12][13]
-
Biomarker Discovery and Validation : By analyzing PDX models that exhibit varying responses to a specific mIDH1 inhibitor, researchers can identify potential predictive biomarkers of sensitivity or resistance.[8]
-
Mechanisms of Resistance : PDX models are invaluable for investigating both intrinsic and acquired resistance to mIDH1 inhibitors. Tumors from non-responding models or those that relapse after initial treatment can be analyzed to uncover molecular mechanisms driving resistance.[8]
Data Presentation
The following tables summarize quantitative data for the in vivo efficacy of various mutant IDH1 inhibitors in patient-derived xenograft models.
Table 1: In Vivo Efficacy of Vorasidenib (Dual mIDH1/2 Inhibitor) in a Glioma PDX Model
| PDX Model | Tumor Type | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |
| TS603 | Grade III Glioma (IDH1-R132H) | Vorasidenib (50 mg/kg) | Oral, twice daily for 4 days | Tumor 2-HG Inhibition | >97% inhibition of 2-HG production in glioma tissue | [10] |
Table 2: In Vivo Efficacy of SYC-435 in Glioma PDX Models
| PDX Model | Tumor Type | IDH1 Mutation | Treatment | Dosing Schedule | Primary Endpoint | Key Results | Reference |
| IC-BT142AOA | Anaplastic Oligoastrocytoma | R132H | SYC-435 + Standard Therapy¹ | 15 mg/kg/day (i.p.) x 28 days | Survival | Trend towards extended survival vs. standard therapy alone. | [14] |
| IC-V0914AOA | Anaplastic Oligoastrocytoma | R132C | SYC-435 + Standard Therapy¹ | 15 mg/kg/day (i.p.) x 28 days | Survival | Significantly extended survival time compared to standard therapy alone (P<0.05). | [14][11] |
¹Standard therapy consisted of temozolomide (B1682018) (50 mg/kg/day, oral, x 5 days) and fractionated radiation (2 Gy/day x 5 days).[14][11]
Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual reference for the experimental processes.
Caption: Mutant IDH1 converts α-KG to 2-HG, driving oncogenesis.
Caption: Workflow for PDX generation and drug efficacy testing.
Caption: Experimental design for mIDH1 inhibitor efficacy studies.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing solid tumor PDX models, such as glioma, from fresh patient tissue.[7][8]
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions.[8]
-
Immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old).[10][15]
-
Collection medium: DMEM with antibiotics.[8]
-
Sterile surgical instruments (scalpels, forceps).[8]
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).[10]
Procedure:
-
Tissue Collection and Processing :
-
Tumor Implantation (P0) :
-
Anesthetize an immunodeficient mouse.[8]
-
For subcutaneous models, create a small incision in the skin of the flank. For orthotopic glioma models, use a stereotaxic apparatus to implant cells or tissue fragments into the brain.[8][10]
-
Implant one or two tumor fragments subcutaneously into the flank using forceps.[15]
-
Close the incision with surgical glue or sutures.[10]
-
-
Tumor Growth and Passaging :
-
Monitor mice 2-3 times per week for tumor growth by palpation and caliper measurement.[8]
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.[8]
-
Aseptically resect the tumor. A portion can be cryopreserved, fixed for histology, or used for the next passage (P1).[8]
-
Repeat steps 1 and 2 to expand the PDX model for subsequent passages. Experiments are typically conducted using tumors from passages P2 to P5 to ensure stability.[7]
-
Protocol 2: Drug Efficacy Testing in Established PDX Models
This protocol describes a typical workflow for evaluating the efficacy of a mutant IDH1 inhibitor in established PDX models.[8]
Materials:
-
A cohort of mice bearing established PDX tumors.
-
This compound (e.g., Vorasidenib, Ivosidenib).
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water).[10]
-
Dosing equipment (e.g., oral gavage needles).[8]
-
Calipers for tumor measurement.[8]
Procedure:
-
Cohort Selection and Randomization :
-
Drug Formulation and Administration :
-
Prepare a homogenous suspension of the mIDH1 inhibitor in the chosen vehicle at the desired concentration.[10] For example, a 5 mg/mL suspension for a 50 mg/kg dose in a 10 mL/kg dosing volume.[10]
-
Administer the inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once or twice daily oral gavage).[10]
-
-
Tumor Growth and Health Monitoring :
-
Data Analysis and Endpoint :
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowed size.[8]
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.[8]
-
Analyze data for statistical significance. At the end of the study, tumors and blood can be harvested for pharmacodynamic analysis.[8]
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis (2-HG Measurement)
This protocol is for assessing the on-target activity of an mIDH1 inhibitor by measuring 2-HG levels in tumor tissue.
Materials:
-
Tumor tissue harvested from control and treated PDX mice at the end of the study.
-
Liquid nitrogen for snap-freezing.
-
Reagents for metabolite extraction (e.g., methanol/water/chloroform).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Sample Collection and Processing :
-
At the designated time point after the final dose, euthanize the mice.
-
Immediately resect the tumor, remove any necrotic tissue, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Metabolite Extraction :
-
Homogenize a weighed portion of the frozen tumor tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
2-HG Quantification by LC-MS/MS :
-
Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS/MS) method specifically optimized for the detection and quantification of 2-HG.[5]
-
Use a stable isotope-labeled internal standard to ensure accurate quantification.
-
-
Data Analysis :
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 4. benchchem.com [benchchem.com]
- 5. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. EXTH-45. THERAPEUTIC EFFICACY OF MUTANT ISOCITRATE DEHYDROGENASE 1 (IDH1) INHIBITOR SYC-435 WITH STANDARD THERAPY IN PATIENT-DERIVED IDH1 MUTANT GLIOMA XENOGRAFT MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Utilizing IDH1 Inhibitors in Organoid Cultures
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism.[1] Mutations in the IDH1 gene are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations confer a new enzymatic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][5] D-2HG competitively inhibits α-ketoglutarate-dependent enzymes, causing widespread epigenetic and metabolic reprogramming that promotes tumorigenesis.[4][6]
IDH1 inhibitors are targeted therapies designed to selectively block the activity of the mutant IDH1 enzyme, reduce D-2HG levels, and restore normal cellular processes.[1] Patient-derived organoids (PDOs), 3D in-vitro culture systems that recapitulate the genetic and architectural features of the original tumor, have emerged as powerful preclinical models.[7][8] Applying IDH1 inhibitors to IDH1-mutant organoid cultures provides a robust platform for personalized medicine, drug sensitivity screening, and mechanistic studies.[9]
Principle of Action
Under normal conditions, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[2] Cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, enabling it to convert α-KG to D-2HG.[2] The accumulation of D-2HG disrupts the function of enzymes that regulate DNA and histone methylation, leading to a hypermethylated state that can block cellular differentiation and promote cancer growth.[6] IDH1 inhibitors bind to the mutant enzyme, blocking its neomorphic activity and thereby decreasing the production and accumulation of D-2HG.[1][10] This can reverse the epigenetic alterations and induce differentiation in tumor cells.[10]
Applications in Organoid Cultures
-
Personalized Drug Sensitivity Testing: Patient-derived organoids can be used to test the efficacy of various IDH1 inhibitors (e.g., Ivosidenib, Vorasidenib) on an individual's tumor, guiding clinical treatment decisions.[9]
-
Preclinical Drug Screening: Organoid platforms enable medium- to high-throughput screening of novel IDH1 inhibitors or combination therapies.[9] For instance, studies have shown that IDH1 inhibition can sensitize AML cells to other agents like azacitidine.[11]
-
Studying Therapeutic Resistance: Long-term culture of organoids treated with IDH1 inhibitors can be used to investigate the molecular mechanisms of acquired drug resistance.[4]
-
Metabolic Research: Organoid models are ideal for studying the profound metabolic shifts induced by IDH1 mutations and how these are reversed by inhibitors.[12][13] This includes tracking key biomarkers like 2-HG, glutamate, and glutamine.[13]
Data Presentation
Table 1: Efficacy of Selected IDH1 Inhibitors This table summarizes the half-maximal inhibitory concentration (IC50) values for various IDH1 inhibitors. While much data comes from cell-line studies, these values provide a baseline for designing dose-response experiments in organoid cultures. The optimal IC50 cutoff for determining sensitivity in organoids must be validated with clinical cohort data, as demonstrated in studies on other chemotherapies.[14]
| Inhibitor Name | Target | IC50 | Cancer Type/Model | Reference |
| Ivosidenib (AG-120) | Mutant IDH1 | ~3-15 nM | IDH1-mutant AML cells | [10] |
| Olutasidenib (FT-2102) | Mutant IDH1 | Not specified | IDH1-mutant solid tumors & gliomas | [6] |
| Vorasidenib (AG-881) | Pan-mutant IDH1/2 | 0.04 - 22 nM | IDH1 R132C/L/H/S mutations | [10] |
| BAY1436032 | Mutant IDH1 | Not specified | IDH1-mutant solid tumors | [13] |
| IDH305 | Mutant IDH1 R132H | 18 nM | IDH1 R132H mutant cells | [10] |
Table 2: Key Metabolic Changes Following IDH1 Inhibition in Glioma Models Treatment with IDH1 inhibitors induces significant and measurable changes in cellular metabolites, which can serve as early biomarkers of drug response, often preceding changes in tumor volume.[13]
| Metabolite | Change upon Inhibition | Biological Significance | Model System | Reference |
| D-2-Hydroxyglutarate (2-HG) | Significant Reduction | Direct indicator of target engagement and oncometabolite clearance. | Orthotopically-implanted patient-derived mutant IDH1 cells | [13] |
| Glutamate (Glu) | Significant Increase | Restoration of the normal metabolic pathway from α-KG. | Orthotopically-implanted patient-derived mutant IDH1 cells | [13] |
| Glutamate + Glutamine (Glx) | Significant Increase | Overall recovery of the glutamate/glutamine pool. | Orthotopically-implanted patient-derived mutant IDH1 cells | [13] |
| N-acetylaspartate (NAA) | Transient Early Increase | Potential indicator of restored neuronal cell health/function. | Orthotopically-implanted patient-derived mutant IDH1 cells | [13] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mutant IDH1 signaling pathway and point of therapeutic intervention.
Caption: Experimental workflow for screening IDH1 inhibitors in organoids.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Glioma Organoids with IDH1 Mutation
This protocol is adapted from methodologies for generating glioma organoids and emphasizes conditions suitable for lower-grade gliomas, which frequently harbor IDH1 mutations.[8][15]
Materials:
-
Fresh tumor tissue in DMEM/F-12.
-
Sterile scalpels and petri dishes.
-
Basement membrane matrix (e.g., Matrigel).
-
Organoid culture medium (specific formulations available in literature, often Neurobasal-based with supplements like B27, N2, growth factors, and antibiotics).[16]
-
Low-adhesion culture plates or flasks.
-
Orbital shaker.
-
Cell culture incubator set to 37°C, 5% CO₂, and physiologic (5%) O₂.[8]
Methodology:
-
Tissue Processing: Under sterile conditions (BSL2), transfer the fresh tumor tissue to a petri dish.[15] Wash with cold PBS.
-
Mechanically mince the tissue into small fragments (~1 mm³) using sterile scalpels.[15]
-
(Optional) Perform a gentle enzymatic digestion (e.g., with Accutase) to further break down the tissue, followed by washing to remove the enzyme.
-
Embedding: Resuspend the tissue fragments in cold liquid basement membrane matrix. Dispense 40-50 µL droplets ("domes") into wells of a pre-warmed low-adhesion plate.
-
Polymerize the domes by incubating the plate at 37°C for 20-30 minutes.
-
Culture: Gently add pre-warmed organoid culture medium to each well. For glioma organoids, culture under 5% O₂ is recommended to better mimic the brain microenvironment.[8]
-
Place the cultures on an orbital shaker with constant, gentle rotation to improve nutrient exchange.[8]
-
Maintenance: Change the medium every 2-3 days. Monitor organoid formation and growth using brightfield microscopy. Organoids can be passaged by mechanical disruption and re-embedding.[15] Organoids derived from IDH1-mutated gliomas may be more fragile, especially during cryopreservation.[15]
Protocol 2: IDH1 Inhibitor Treatment and Viability Assay
This protocol outlines a typical drug sensitivity assay in established organoid cultures.
Materials:
-
Established IDH1-mutant organoid cultures.
-
IDH1 inhibitor stock solution (e.g., Ivosidenib in DMSO).
-
Organoid culture medium.
-
Opaque-bottom 96-well plates suitable for luminescence assays.[17]
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).[18]
-
Luminometer.
Methodology:
-
Plating Organoids: Harvest mature organoids, break them into smaller, uniform fragments, and embed them in a basement membrane matrix in an opaque-bottom 96-well plate. Culture for 24-48 hours to allow recovery.
-
Drug Preparation: Prepare a serial dilution of the IDH1 inhibitor in organoid culture medium. A typical dose range might span from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Treatment: Remove the existing medium from the organoid cultures and replace it with the medium containing the different drug concentrations.
-
Incubation: Incubate the plates for a duration relevant to the drug's mechanism of action, typically 5-7 days for IDH1 inhibitors to allow for changes in cell differentiation and proliferation.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium).
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curve and calculate the IC50 value using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response).[19]
Protocol 3: Metabolite Extraction and 2-HG Measurement
This protocol provides a general workflow to quantify the oncometabolite 2-HG, the primary pharmacodynamic biomarker for IDH1 inhibitor activity.
Materials:
-
Treated and control organoid cultures.
-
Cold PBS.
-
Methanol (B129727)/Water/Chloroform extraction solution (e.g., 80% methanol).
-
Centrifuge.
-
Lyophilizer or vacuum concentrator.
-
LC-MS/MS system or a specific 2-HG assay kit.
Methodology:
-
Harvesting: Collect organoids from the basement membrane matrix using a cell recovery solution. Wash the organoids twice with ice-cold PBS to remove residual medium.
-
Metabolite Extraction:
-
Add a precise volume of ice-cold 80% methanol to the organoid pellet.
-
Thoroughly lyse the organoids by sonication or bead beating.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
-
Sample Preparation:
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
-
Quantification:
-
Reconstitute the dried metabolite extract in a suitable solvent for analysis.
-
Analyze the samples using a targeted LC-MS/MS method to quantify D-2HG levels, comparing treated samples to controls. Alternatively, use a commercially available colorimetric or fluorometric 2-HG assay kit.
-
-
Normalization: Normalize the 2-HG levels to the total protein content or cell number from a parallel sample to account for differences in organoid size.
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Application of Patient-Derived Cancer Organoids to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Metabolic characterization of isocitrate dehydrogenase (IDH) mutant and IDH wildtype gliomaspheres uncovers cell type-specific vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dkfz.de [dkfz.de]
- 17. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Detection of 2-Hydroxyglutarate (2-HG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxyglutarate (2-HG) has emerged as a critical oncometabolite, particularly in cancers harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to 2-HG.[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, impacting cellular metabolism and epigenetic regulation, and has been linked to the activation of the mTOR signaling pathway.[1][4] Accurate and sensitive detection of 2-HG, including the differentiation of its D and L enantiomers, is crucial for basic research, clinical diagnostics, and the development of targeted therapies.[1] This document provides detailed protocols for the quantification of 2-HG using liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway of 2-HG in IDH-mutant Cancers
Mutant IDH1/2 enzymes catalyze the conversion of α-ketoglutarate to D-2-hydroxyglutarate. This accumulation of D-2-HG interferes with various cellular processes by competitively inhibiting α-KG-dependent dioxygenases, such as histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation. Furthermore, 2-HG has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.
Figure 1: Simplified signaling pathway of 2-HG in IDH-mutant cancers.
Experimental Protocols
A common and robust method for 2-HG quantification is Liquid Chromatography-Mass Spectrometry (LC-MS). To distinguish between the D and L enantiomers, a chiral derivatization step is often employed prior to LC-MS analysis.
Experimental Workflow
The general workflow for 2-HG detection by LC-MS involves sample preparation (extraction), derivatization to separate the enantiomers, chromatographic separation, and mass spectrometric detection.
Figure 2: General experimental workflow for 2-HG detection by LC-MS.
Protocol 1: 2-HG Extraction from Cultured Cells
This protocol is adapted from established methods for metabolite extraction from adherent cell cultures.[5]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
-80°C 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 2 mL of ice-cold PBS per well of a 6-well plate.
-
Place the plate on a bed of dry ice to rapidly quench metabolic activity.
-
Add 1 mL of pre-cooled (-80°C) 80% methanol to each well.
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells into the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Pellet the insoluble material by centrifugation at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for derivatization or storage at -80°C.
Protocol 2: Chiral Derivatization of 2-HG
To separate the D and L enantiomers of 2-HG, derivatization with diacetyl-L-tartaric anhydride (B1165640) (DATAN) is a common method.[6]
Materials:
-
Dried metabolite extract
-
Diacetyl-L-tartaric anhydride (DATAN) solution (50 mg/mL in acetonitrile:acetic acid, 4:1, v/v)
-
Acetonitrile:acetic acid (4:1, v/v)
-
Heat block
-
Speedvac or nitrogen evaporator
Procedure:
-
Evaporate the metabolite extract to complete dryness using a Speedvac or under a stream of nitrogen. This step is critical as water will inhibit the derivatization reaction.
-
Add 50 µL of the DATAN solution to the dried sample.
-
Heat the mixture at 70°C for 30-120 minutes. A 2-hour incubation is recommended for consistently complete derivatization.[5]
-
Cool the samples to room temperature.
-
Dilute the derivatized sample with 50 µL of acetonitrile:acetic acid (4:1, v/v).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
Protocol 3: LC-MS/MS Analysis
The following are general parameters for LC-MS/MS analysis. Specific conditions may need to be optimized for the instrument in use.
Liquid Chromatography (LC) Parameters:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a ZIC-HILIC, is often used for separation.[5] Alternatively, a chiral column like CHIROBIOTIC® R can be employed.[7]
-
Mobile Phase A: 10% 200 mM formic acid in water.[5]
-
Mobile Phase B: 10% 200 mM formic acid in acetonitrile.[5]
-
Gradient: Isocratic elution with 15% mobile phase A and 85% mobile phase B is a common starting point.[5]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization agent and instrument sensitivity.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Mass Transitions:
Quantitative Data Summary
The performance of 2-HG detection methods can be summarized by key quantitative parameters. The following table provides a summary of reported values from the literature.
| Parameter | D-2-HG | L-2-HG | Method | Reference |
| Linearity Range | 0.8 - 104 nmol/mL | 0.8 - 104 nmol/mL | LC-QTOF-MS with DATAN derivatization | [6] |
| Limit of Detection (LOD) | 1.2 fmol | 1.0 fmol | LC-ESI-MS/MS with TSPC derivatization | [8] |
| Intra-day Precision (CV%) | ≤ 8.0% | ≤ 8.0% | LC-QTOF-MS with DATAN derivatization | [6] |
| Inter-day Precision (CV%) | ≤ 6.3% | ≤ 6.3% | LC-QTOF-MS with DATAN derivatization | [6] |
| Accuracy (Relative Error %) | ≤ 2.7% | ≤ 2.7% | LC-QTOF-MS with DATAN derivatization | [6] |
Conclusion
The protocols and data presented provide a comprehensive guide for the robust and sensitive quantification of 2-HG enantiomers by mass spectrometry. The accurate measurement of 2-HG is indispensable for understanding its role in cancer biology and for the clinical management of patients with IDH-mutant tumors. The choice of derivatization agent and LC-MS platform can be tailored to the specific needs of the research or clinical question.
References
- 1. Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Detection of IDH1 R132H Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. The discovery of a recurrent point mutation, R132H, in the IDH1 gene represents a landmark finding in cancer research, particularly in the context of gliomas.[1][2] This mutation is a frequent and early event in the development of various cancers, most notably World Health Organization (WHO) grade II and III gliomas and secondary glioblastomas.[3][4][5] The IDH1 R132H mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis.[1][6]
The detection of the IDH1 R132H mutation is a powerful diagnostic and prognostic marker and is integral to the contemporary molecular classification of brain tumors.[1][7] Immunohistochemistry (IHC) utilizing antibodies highly specific to the IDH1 R132H mutant protein provides a rapid, cost-effective, and reliable method for identifying this mutation in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][3] This technique is widely adopted in both clinical diagnostics and research for patient stratification and as a valuable tool in the development of targeted therapies.[1][8]
These application notes provide detailed protocols, performance data, and the clinical significance of IDH1 R132H immunohistochemistry.
Performance Characteristics of Anti-IDH1 R132H Antibodies
The specificity and sensitivity of monoclonal antibodies are crucial for the accurate detection of the IDH1 R132H mutation. Several antibody clones have been developed and extensively validated against sequencing methods. The clone H09 is widely regarded as a gold standard due to its high sensitivity and specificity.[9]
Table 1: Performance of IDH1 R132H Immunohistochemistry Compared to Sequencing
| Study Cohort (Tumor Type) | Antibody Clone(s) | Sensitivity (%) | Specificity (%) | Concordance with Sequencing (%) | Reference |
| Diffuse Gliomas | DIA-H09 & IMab-1 | Not explicitly stated, but high concordance | Not explicitly stated, but high concordance | 98.9% (between antibodies) | [10] |
| 67 Tumors (various) | Not Specified | 98 | 100 | Not explicitly stated | [11] |
| Glioblastoma | Not Specified | 81.82 | Not explicitly stated | Not explicitly stated | [12] |
| 91 WHO grade II & III oligodendrogliomas | mIDH1 R132H | 100 (for R132H mutation) | 100 | Not explicitly stated | [13] |
| Diffuse Gliomas | H09 & MRQ-67 | DNA sequencing confirmed R132H in all IHC positive cases | DNA sequencing did not find R132H in any IHC negative cases | High concordance | [14] |
Note: The sensitivity of IHC can sometimes exceed that of direct sequencing, particularly in samples with a low percentage of tumor cells, as IHC can detect a small population of mutation-positive cells.[2][10] However, IHC with antibodies specific for the R132H mutation will not detect other less frequent IDH1 or IDH2 mutations.[2][11] Therefore, in cases with negative IHC results where clinical suspicion remains high, subsequent DNA sequencing is recommended.[3][15]
Experimental Protocols
The following are generalized protocols for manual and automated immunohistochemical staining for the IDH1 R132H mutation on FFPE tissue sections. Optimization may be necessary depending on the specific antibody, detection system, and tissue used.
Manual Staining Protocol
-
Deparaffinization and Rehydration:
-
Cut FFPE tissue sections to 4-5 µm and mount on positively charged slides.
-
Dry slides, for example, at 80°C for 15 minutes.[15]
-
Deparaffinize sections in xylene (or a xylene substitute) and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a retrieval solution, such as citrate (B86180) buffer (pH 6.0) or a high pH buffer (e.g., pH 9.0 or 10.0).[15][16]
-
Heat the solution with the slides in a steamer or water bath at 95-100°C for 20-60 minutes.[15]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in a peroxidase-blocking solution (e.g., 3% hydrogen peroxide) for 10-15 minutes at room temperature.[15][16]
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
To prevent non-specific antibody binding, incubate slides in a blocking buffer (e.g., PBS with 5% fetal calf serum or other protein block) for 30-60 minutes at room temperature.[1][15]
-
-
Primary Antibody Incubation:
-
Detection System:
-
Chromogen Development:
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 30 seconds to 5 minutes.[16]
-
"Blue" the sections in a suitable bluing reagent or running tap water.[15]
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Coverslip with a permanent mounting medium.
-
Automated Staining Protocol (Example using Ventana BenchMark)
Automated systems like the Ventana BenchMark or Leica Bond-MAX offer standardized and high-throughput staining.[15][16]
-
Deparaffinization and Pretreatment: Performed automatically by the instrument.
-
Cell Conditioning (Antigen Retrieval): Use a standard cell conditioner solution (e.g., Cell Conditioner 2, pH 6.0) for a specified time (e.g., 60 minutes).[15]
-
Primary Antibody Incubation:
-
Detection: Select a suitable detection kit (e.g., OptiView DAB IHC Detection Kit or ultraView Universal DAB Detection Kit).[1]
-
Counterstaining and Coverslipping: Performed automatically by the instrument.
Interpretation of Results
-
Positive Staining: A distinct brown cytoplasmic (and sometimes nuclear) staining in the tumor cells indicates the presence of the IDH1 R132H mutation.
-
Negative Staining: The absence of staining in tumor cells, in the presence of appropriate positive and negative controls, suggests the absence of the IDH1 R132H mutation.[1]
-
Controls:
-
Positive Control: A known IDH1 R132H-mutated glioma tissue section should be included in each run to validate the staining procedure.[16]
-
Negative Control: A tissue section known to be wild-type for IDH1 or a slide incubated with antibody diluent instead of the primary antibody should be used to assess non-specific background staining.[16]
-
Visualization of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 3. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]
- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 5. IDH-1R132H mutation status in diffuse glioma patients: implications for classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 9. idh1r132h.com [idh1r132h.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of next-generation sequencing mutation profiling with BRAF and IDH1 mutation-specific immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poor diagnostic value of isocitrate dehydrogenase 1 R132H immunohistochemistry for determination of isocitrate dehydrogenase 1 status in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Characterization of an IDH1 R132H Rabbit Monoclonal Antibody, MRQ-67, and Its Applications in the Identification of Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staining Protocols for Immunohistochemistry (IHC) – IDH1 R132H Antibody Clone H09 | IDH1R132H.com [idh1r132h.com]
- 16. genomeme.ca [genomeme.ca]
- 17. Anti-IDH1 (mutated R132H) Antibody [IHC132] (A324470) [antibodies.com]
Application Notes and Protocols: Flow Cytometry Analysis of IDH1 Inhibitor-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[1][2][3] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy, with agents like Ivosidenib (B560149) and Olutasidenib demonstrating clinical efficacy.[4][5] These inhibitors are designed to reduce 2-HG levels, thereby reversing the epigenetic block and inducing cancer cell differentiation and apoptosis.[1][4]
Flow cytometry is an indispensable tool for characterizing the cellular response to IDH1 inhibitor treatment. This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population. Key applications of flow cytometry in the context of IDH1 inhibitor studies include the assessment of apoptosis, cell cycle progression, and the expression of cell surface differentiation markers. These analyses provide crucial insights into the mechanism of action of IDH1 inhibitors and their therapeutic efficacy.
These application notes provide detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and differentiation in cancer cells treated with IDH1 inhibitors.
Data Presentation
Apoptosis Analysis
The induction of apoptosis is a key mechanism of action for many anti-cancer therapies, including IDH1 inhibitors. The following table summarizes the dose-dependent effect of a representative IDH1 inhibitor on the induction of apoptosis in an IDH1-mutant cancer cell line after 48 hours of treatment, as measured by Annexin V and Propidium Iodide (PI) staining.
| IDH1 Inhibitor Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 92.5 ± 2.8 | 3.1 ± 0.9 | 4.4 ± 1.3 |
| 0.1 | 85.3 ± 3.1 | 8.2 ± 1.5 | 6.5 ± 1.1 |
| 1 | 65.7 ± 4.5 | 22.8 ± 3.2 | 11.5 ± 2.4 |
| 10 | 42.1 ± 5.2 | 45.3 ± 4.8 | 12.6 ± 2.9 |
Cell Cycle Analysis
IDH1 inhibitors can alleviate the differentiation block, allowing cells to re-enter the cell cycle. The following table illustrates the time-course effect of an IDH1 inhibitor on the cell cycle distribution of an IDH1-mutant glioma cell line.[2]
| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 68.2 ± 3.5 | 15.1 ± 2.1 | 16.7 ± 1.9 |
| 24 | 60.5 ± 4.1 | 22.3 ± 2.8 | 17.2 ± 2.3 |
| 48 | 52.8 ± 3.9 | 28.9 ± 3.4 | 18.3 ± 2.5 |
| 72 | 45.1 ± 4.2 | 35.4 ± 3.9 | 19.5 ± 2.8 |
Differentiation Analysis
A primary therapeutic goal of IDH1 inhibitors is to induce differentiation of malignant cells. The expression of myeloid differentiation markers, such as CD11b and CD14, can be quantified by flow cytometry. The table below shows the percentage of CD11b and CD14 positive cells in an IDH1-mutant AML cell line following treatment with an IDH1 inhibitor for 7 days.[6]
| Treatment | % CD11b Positive Cells | % CD14 Positive Cells |
| Vehicle Control | 5.2 ± 1.1 | 1.5 ± 0.4 |
| IDH1 Inhibitor (1 µM) | 45.8 ± 5.3 | 25.2 ± 3.7 |
Signaling Pathway and Experimental Workflow
Caption: IDH1 inhibitor signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following IDH1 inhibitor treatment.
Materials:
-
IDH1-mutant cancer cell line
-
Complete cell culture medium
-
IDH1 inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed IDH1-mutant cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of the IDH1 inhibitor and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the cell cycle distribution of cells treated with an IDH1 inhibitor.
Materials:
-
IDH1-mutant cancer cell line
-
Complete cell culture medium
-
IDH1 inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunophenotyping of Differentiation Markers
Objective: To quantify the expression of cell surface differentiation markers (e.g., CD11b, CD14) on cells treated with an IDH1 inhibitor.
Materials:
-
IDH1-mutant AML cell line
-
Complete cell culture medium
-
IDH1 inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14)
-
Isotype control antibodies
-
Fc block (optional)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, with a typical treatment duration of 3-7 days to allow for differentiation.
-
Cell Harvesting and Washing: Harvest cells and wash once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add Fc block and incubate for 10 minutes at 4°C to reduce non-specific antibody binding.
-
Add the recommended concentration of fluorochrome-conjugated antibodies (or isotype controls) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Sample Preparation for Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on the cell population of interest and determine the percentage of cells positive for each differentiation marker and the mean fluorescence intensity (MFI).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Population pharmacokinetic and exposure‐response analyses of ivosidenib in patients with IDH1‐mutant advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olutasidenib for mutated IDH1 acute myeloid leukemia: final five-year results from the phase 2 pivotal cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[1][2] This mutation confers a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2] Consequently, the development of small molecule inhibitors that selectively target mutant IDH1 (mIDH1) is a promising therapeutic strategy.[4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize novel inhibitors of mutant IDH1. Both biochemical and cell-based assay formats are described, offering robust platforms for primary screening and secondary validation of potential therapeutic compounds.
Signaling Pathway of Mutant IDH1
The canonical function of wild-type IDH1 is the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), coupled with the reduction of NADP+ to NADPH.[6] However, cancer-associated mutations, such as R132H, alter the enzyme's active site, leading to a neomorphic catalytic activity.[2][7] Instead of converting isocitrate, the mutant enzyme preferentially binds α-KG and NADPH to produce the oncometabolite 2-HG.[1][8] This accumulation of 2-HG is a key driver of oncogenesis through the inhibition of α-KG-dependent dioxygenases, which are involved in epigenetic regulation.[2][3] This leads to histone and DNA hypermethylation, which in turn alters gene expression and blocks cellular differentiation.[9] Furthermore, some studies suggest a link between IDH1 mutations and the activation of signaling pathways like mTOR, which can promote cell proliferation and survival.[10][11]
Caption: Mutant IDH1 signaling pathway leading to oncogenesis.
Data Presentation: Inhibitory Activity of Known mIDH1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known mutant IDH1 inhibitors against different IDH1 variants. This data is crucial for selecting appropriate positive controls for HTS assays and for benchmarking novel compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| IHMT-IDH1-053 | IDH1 R132H | Biochemical | 4.7 | [1] |
| IHMT-IDH1-053 | 2-HG Production | Cellular | 28 | [1] |
| Mutant IDH1-IN-1 | IDH1 R132C/R132C | Biochemical | 4 | [2] |
| Mutant IDH1-IN-1 | IDH1 R132H/R132H | Biochemical | 42 | [2] |
| Mutant IDH1-IN-1 | IDH1 R132H/WT | Biochemical | 80 | [2] |
| Mutant IDH1-IN-1 | Wild-Type IDH1 | Biochemical | 143 | [2] |
| AGI-5198 | IDH1 R132H | Biochemical | - | [12] |
| AG-120 (Ivosidenib) | IDH1 R132H | Biochemical | 40-50 | [13] |
| Novartis 530 | IDH1 R132H | Biochemical | 40-50 | [13] |
| DC_H31 | IDH1 R132H | Biochemical | 410 | [14][15] |
| DC_H31 | IDH1 R132C | Biochemical | 2700 | [14][15] |
| Compound 1 | IDH1 R132H | Biochemical | 13 | [12] |
| IDH1 R132H Inhibitor | IDH1 R132H | Colorimetric | 2000 | [16] |
Experimental Protocols
Biochemical High-Throughput Screening Assay
This protocol describes a fluorescence-based biochemical assay to measure the inhibitory activity of compounds on mutant IDH1 by monitoring NADPH consumption.[1]
Principle: Mutant IDH1 catalyzes the reduction of α-KG to 2-HG, which is coupled with the oxidation of NADPH to NADP+. The decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) is proportional to the enzyme's activity.[1][12] Inhibitors of mutant IDH1 will prevent NADPH consumption, resulting in a stable fluorescence signal.
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.01% Tween 20[12]
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., IHMT-IDH1-053)[1]
-
384-well or 1536-well black, flat-bottom plates
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Dispense test compounds and controls into the assay plate. Typically, a final concentration range of 0.1 nM to 100 µM is used. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).
-
Enzyme Addition: Add the mutant IDH1 enzyme solution to each well, except for the blank wells. The final enzyme concentration should be in the low nanomolar range and determined empirically.[1]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.[1]
-
Reaction Initiation: Prepare a substrate solution containing α-KG and NADPH in the assay buffer. Add the substrate solution to all wells to start the reaction. Final concentrations should be near the Km values for the enzyme (typically in the low micromolar range for NADPH and low millimolar range for α-KG).[1][2]
-
Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence of NADPH (Ex: 340 nm, Em: 460 nm) in kinetic mode at regular intervals (e.g., every 5 minutes for 30-60 minutes).[1] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the kinetic data. Determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1] The quality of the assay can be assessed by calculating the Z'-factor, with a value greater than 0.5 being acceptable for HTS.[1]
Cell-Based High-Throughput Screening Assay
This protocol describes a cell-based assay to measure the inhibition of 2-HG production in a cell line endogenously or exogenously expressing mutant IDH1.
Principle: Mutant IDH1-expressing cells produce high levels of 2-HG, which can be measured in the cell culture supernatant or cell lysates.[2][3] Test compounds that inhibit mutant IDH1 will lead to a dose-dependent decrease in 2-HG levels.
Materials:
-
Mutant IDH1-expressing cell line (e.g., HT1080 fibrosarcoma cells with IDH1 R132C mutation, or engineered cell lines like U87 MG or HCT116 with IDH1 R132H)[2][3]
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well cell culture plates
-
2-HG detection kit (e.g., GC-MS based or enzymatic assay)[3][4]
Protocol:
-
Cell Seeding: Seed the mutant IDH1-expressing cells into a 96-well plate at an appropriate density (e.g., 10,000-20,000 cells per well) and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in cell culture medium. Add the compound solutions to the respective wells and incubate for 48-72 hours.[2]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant or prepare cell lysates.
-
2-HG Measurement: Measure the concentration of 2-HG in the collected samples using a suitable detection method such as GC-MS or a commercial enzymatic assay kit.[3][4]
-
Data Analysis: Normalize the 2-HG levels to the vehicle control. Plot the normalized 2-HG levels against the compound concentration and fit the data to determine the IC50 value.
HTS Workflow for Mutant IDH1 Inhibitor Discovery
The overall workflow for identifying and validating mutant IDH1 inhibitors involves a multi-step process starting from a large-scale primary screen to more detailed secondary and mechanistic assays.
Caption: A typical workflow for discovering mutant IDH1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications [mdpi.com]
- 9. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of DC_H31 as potential this compound through NADPH-based high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell-Based Assays to Determine IDH1 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and execution of cell-based assays for determining the potency of isocitrate dehydrogenase 1 (IDH1) inhibitors. Mutations in the IDH1 gene, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[4][5] Consequently, inhibitors targeting mutant IDH1 are a promising therapeutic strategy, and robust cell-based assays are critical for their development and characterization.
This document outlines detailed protocols for the most pertinent cell-based assays, provides guidance on data interpretation, and includes a summary of quantitative data for key IDH1 inhibitors.
Key Cell-Based Assays for IDH1 Inhibitor Potency
The potency of IDH1 inhibitors in a cellular context can be assessed through various methods, primarily focusing on:
-
Quantification of 2-HG Production: Measuring the reduction of the oncometabolite 2-HG is a direct and functionally relevant readout of inhibitor activity.
-
Target Engagement Assays: These assays confirm the direct binding of the inhibitor to the IDH1 protein within the cell.
-
Cell Proliferation and Viability Assays: These assays assess the downstream effects of IDH1 inhibition on cancer cell growth.
Section 1: Quantification of 2-Hydroxyglutarate (2-HG)
The most common and direct method to assess the potency of mutant IDH1 inhibitors is to measure the reduction in intracellular or secreted 2-HG levels.
Diagram: Workflow for 2-HG Measurement
References
Generating and Characterizing IDH1 Mutant Cell Lines for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations, most commonly occurring at the R132 residue, result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] The accumulation of D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, causing widespread epigenetic and metabolic alterations that contribute to tumorigenesis.[4][5] The generation of stable cell lines expressing mutant IDH1 is a critical tool for studying the biological consequences of these mutations and for the development of targeted therapies.[2]
These application notes provide detailed protocols for the generation of IDH1 mutant cell lines using CRISPR/Cas9-mediated gene editing and lentiviral transduction, as well as methods for their characterization.
Methods for Generating IDH1 Mutant Cell Lines
Two common and effective methods for generating IDH1 mutant cell lines are CRISPR/Cas9-mediated gene editing and lentiviral transduction. The choice of method may depend on the specific research goals, such as the desire for endogenous expression levels (CRISPR/Cas9) versus potentially higher, stable overexpression (lentiviral transduction).
Table 1: Comparison of Methods for Generating IDH1 Mutant Cell Lines
| Feature | CRISPR/Cas9 Knock-in | Lentiviral Transduction |
| Principle | Precise editing of the endogenous IDH1 gene. | Integration of a lentiviral vector carrying the mutant IDH1 cDNA into the host genome. |
| Expression Level | Endogenous, physiological levels. | Can be variable, often leading to overexpression. |
| Efficiency | Can be lower and more variable, highly dependent on cell type and delivery method.[6][7] | Generally high transduction efficiency across a broad range of cell types.[8] |
| Off-target Effects | Potential for off-target DNA cleavage. | Random integration can lead to insertional mutagenesis.[9] |
| Time to Generate Clones | Longer, requires single-cell cloning and extensive screening. | Shorter, can generate a stable polyclonal population quickly. |
| Best For | Studying the effects of the mutation under physiological expression levels. | High-throughput screening, studies requiring high levels of mutant protein. |
Experimental Protocols
Protocol 1: Generating IDH1 R132H Mutant Cell Lines using CRISPR/Cas9
This protocol describes the generation of a specific IDH1 mutation (e.g., R132H) at the endogenous locus using the CRISPR/Cas9 system.
Materials:
-
Parental cell line (e.g., U-87 MG, HEK293T)
-
Cas9 expression vector (e.g., pX458, which also expresses GFP for selection)
-
Single-guide RNA (sgRNA) targeting the IDH1 R132 locus
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the R132H mutation and silent mutations to prevent re-cleavage
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorter (FACS)
-
96-well plates for single-cell cloning
-
PCR reagents and primers for screening
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design an sgRNA that targets the genomic region of IDH1 exon 4 containing the R132 codon. Ensure the cut site is as close as possible to the target mutation site to maximize homology-directed repair (HDR) efficiency.[10]
-
Donor Template Design: Design a ~100-200 nucleotide ssODN donor template. The template should contain the desired G-to-A point mutation to change Arginine (CGC) to Histidine (CAC) at codon 132. Flank the mutation with 50-100 base homology arms identical to the genomic sequence on either side of the cut site. Introduce silent mutations within the PAM sequence or the sgRNA binding site in the donor template to prevent Cas9 from re-cutting the edited allele.[10][11]
-
Transfection: Co-transfect the parental cells with the Cas9-sgRNA expression plasmid and the ssODN donor template using a suitable transfection reagent according to the manufacturer's protocol.
-
FACS-based Sorting: 48-72 hours post-transfection, harvest the cells and use FACS to sort GFP-positive cells (indicating successful transfection of the Cas9 plasmid) into individual wells of a 96-well plate for clonal expansion.
-
Clonal Expansion and Screening: Expand the single-cell clones. Once confluent, harvest a portion of the cells for genomic DNA extraction.
-
Genotyping: Screen for the desired knock-in mutation by PCR amplification of the targeted IDH1 region followed by Sanger sequencing.
Protocol 2: Generating IDH1 R132H Mutant Cell Lines using Lentiviral Transduction
This protocol describes the generation of a stable cell line overexpressing a mutant IDH1 gene using a lentiviral vector.
Materials:
-
Parental cell line
-
Lentiviral expression vector containing the mutant IDH1 (e.g., R132H) cDNA and a selection marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and the packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction:
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a predetermined optimal concentration of puromycin to select for transduced cells.
-
Expansion: Expand the puromycin-resistant cells to generate a stable polyclonal population. Single-cell cloning can be performed to establish monoclonal lines.
Characterization of IDH1 Mutant Cell Lines
Protocol 3: Verification of IDH1 Mutation by Sanger Sequencing
Procedure:
-
Genomic DNA/RNA Extraction: Extract genomic DNA or total RNA from the generated cell lines and the parental control. If starting with RNA, perform reverse transcription to obtain cDNA.
-
PCR Amplification: Amplify the region of IDH1 exon 4 containing the R132 codon using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using either the forward or reverse PCR primer.
-
Sequence Analysis: Analyze the sequencing chromatogram to confirm the presence of the heterozygous or homozygous mutation.[13][14]
Protocol 4: Western Blot for Mutant IDH1 (R132H) Protein Expression
Procedure:
-
Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on a 10-12% polyacrylamide gel. Transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the IDH1 R132H mutation overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[2]
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 5: Quantification of D-2-Hydroxyglutarate (D-2-HG) by LC-MS
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol (B129727) to the cells and incubate on ice for 10-15 minutes to quench metabolism and extract metabolites.[16]
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant using a vacuum concentrator.
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Separate and quantify D-2-HG using a liquid chromatography-mass spectrometry (LC-MS) system. Chiral derivatization or a chiral column can be used to distinguish between D- and L-2-HG.[17][18][19]
-
Normalize the D-2-HG levels to the cell number or total protein content of the original sample.
-
Table 2: Expected Quantitative Outcomes in Characterizing IDH1 R132H Mutant Cell Lines
| Assay | Parental Cell Line | IDH1 R132H Mutant Cell Line |
| Sanger Sequencing | Wild-type IDH1 sequence (CGC at codon 132) | Heterozygous (CGC/CAC) or homozygous (CAC) sequence at codon 132 |
| Western Blot (anti-IDH1 R132H) | No detectable band | Detectable band at the expected molecular weight of IDH1 |
| D-2-HG Levels (LC-MS) | Low/basal levels | Significantly elevated levels compared to parental cells |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
Mutant IDH1 produces D-2-HG, which competitively inhibits α-KG-dependent dioxygenases, leading to hypermethylation of histones and DNA. This epigenetic alteration can affect various downstream signaling pathways, including the mTOR pathway, which is involved in cell growth and proliferation.[4]
Caption: Signaling pathway of mutant IDH1 leading to epigenetic changes and tumorigenesis.
Experimental Workflow for Generating and Validating IDH1 Mutant Cell Lines
The following diagram illustrates the overall workflow for creating and confirming IDH1 mutant cell lines.
Caption: Workflow for establishing and validating mutant IDH1 stable cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. CRISPR-Cas9-AAV versus lentivector transduction for genome modification of X-linked severe combined immunodeficiency hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Generation of Multi-gene Knockout Cell Lines and Patient-derived Xenografts Using Multi-colored Lenti-CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivobiosystems.com [invivobiosystems.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. origene.com [origene.com]
- 13. medaysis.com [medaysis.com]
- 14. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective immuno-targeting of the IDH1 mutation R132H in a murine model of intracranial glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for Inducing Differentiation in Acute Myeloid Leukemia (AML) Cells with IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in a subset of Acute Myeloid Leukemia (AML), occurring in approximately 6-10% of patients.[1][2] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[2][3] This results in a hypermethylation phenotype that blocks myeloid differentiation and promotes leukemogenesis.[2][4]
Small molecule inhibitors targeting the mutant IDH1 protein have emerged as a promising therapeutic strategy. These inhibitors, such as Ivosidenib (B560149) and Olutasidenib, block the production of 2-HG, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic blasts into mature myeloid cells.[1][5][6][7] This document provides detailed protocols for inducing and assessing the differentiation of IDH1-mutant AML cells in vitro using IDH1 inhibitors (IDH1i).
Mechanism of Action: IDH1 Inhibition and Myeloid Differentiation
IDH1 inhibitors are allosteric inhibitors that specifically target the mutant IDH1 enzyme.[8][9] By binding to the mutant enzyme, they prevent the conversion of α-ketoglutarate to 2-HG. The subsequent reduction in intracellular 2-HG levels relieves the inhibition of key epigenetic regulators, leading to the reversal of the hypermethylation state. This allows for the proper expression of genes involved in myeloid differentiation, ultimately causing the leukemic blasts to mature into functional, non-proliferating cells.[1][10]
Comparative Efficacy of Selected IDH1 Inhibitors
Several IDH1 inhibitors have been developed, with Ivosidenib and Olutasidenib being FDA-approved for the treatment of IDH1-mutated AML.[5][11][12] The following table summarizes key clinical data for these agents in the relapsed or refractory (R/R) AML setting.
| Inhibitor | Study | Patient Population | Dosing | CR + CRh Rate | Median Duration of Response | Key Adverse Events |
| Ivosidenib | Phase 1 (NCT02074839)[8][11] | R/R AML with IDH1 mutation | 500 mg once daily | 41.6% (CR: 21.6%)[2] | 8.2 months[2] | Differentiation syndrome, QT prolongation, leukocytosis[13] |
| Olutasidenib | Phase 2 (NCT02719574)[12][14] | R/R AML with IDH1 mutation | 150 mg twice daily | 35% (CR: 32%)[12] | 25.9 months[12] | Differentiation syndrome, hepatotoxicity, nausea[7][12] |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery.
Experimental Protocols
The following protocols provide detailed methodologies to assess the differentiation of IDH1-mutant AML cells following treatment with an IDH1 inhibitor.
General Experimental Workflow
Protocol 1: Cell Culture and IDH1i Treatment
Objective: To culture IDH1-mutant AML cells and treat them with an IDH1 inhibitor to induce differentiation.
Materials:
-
IDH1-mutant AML cell line (e.g., MOLM-14 engineered to express mutant IDH1, or primary patient samples)[4]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
IDH1 inhibitor (e.g., Ivosidenib, Olutasidenib) dissolved in DMSO
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain AML cells in suspension culture in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells at a density of 2 x 10⁵ to 1 x 10⁶ cells/mL in fresh culture medium.[1]
-
Prepare working solutions of the IDH1 inhibitor at various concentrations. A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should typically be ≤ 0.1%.
-
Add the IDH1 inhibitor or vehicle control to the cell cultures.
-
Incubate the cells for the desired duration, typically ranging from 3 to 7 days, to allow for differentiation to occur.[1]
-
Proceed to differentiation assessment protocols.
Protocol 2: Immunophenotyping by Flow Cytometry
Objective: To quantify the expression of cell surface markers associated with myeloid differentiation.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (see table below)
-
Flow cytometer
Common Myeloid Differentiation Markers: [15][16][17]
| Marker | Cell Lineage Association |
| CD11b | Broadly expressed across myeloid lineages, increases with maturation.[15] |
| CD14 | Monocyte marker.[15][18] |
| CD15 | Granulocyte marker.[10][15] |
| CD33 | Broadly expressed on myeloid cells.[15][16] |
Procedure:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.[1]
-
Wash the cell pellet with 1-2 mL of ice-cold Staining Buffer and centrifuge again.
-
Resuspend the cells in Staining Buffer to a concentration of approximately 1 x 10⁶ cells/100 µL.
-
Add the appropriate pre-titrated fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.[1]
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.[1]
-
Analyze the data using appropriate software to determine the percentage of cells positive for each marker and the mean fluorescence intensity (MFI).[1]
Protocol 3: Morphological Assessment of Differentiation
Objective: To visually assess changes in cell morphology indicative of maturation.
Materials:
-
Treated and control cells from Protocol 1
-
Cytocentrifuge (e.g., Cytospin)
-
Glass microscope slides
-
Wright-Giemsa stain or similar Romanowsky stain
-
Light microscope
Procedure:
-
Harvest a small aliquot of the cell suspension (approximately 50,000-100,000 cells).[1]
-
Prepare cytospin slides by centrifuging the cells onto a glass slide using a cytocentrifuge.[1]
-
Air-dry the slides completely.
-
Stain the slides with Wright-Giemsa stain according to the manufacturer's instructions.[1]
-
Examine the stained slides under a light microscope.
-
Assess for morphological features of myeloid maturation, such as:
-
Decrease in the nuclear-to-cytoplasmic ratio
-
Nuclear condensation and lobulation
-
Appearance of cytoplasmic granules[1]
-
-
Quantify the percentage of differentiated cells by counting at least 200 cells per slide.[1]
Protocol 4: Nitroblue Tetrazolium (NBT) Reduction Assay
Objective: To assess the functional differentiation of myeloid cells by measuring their ability to produce reactive oxygen species (ROS), a characteristic of mature phagocytes.
Materials:
-
Treated and control cells from Protocol 1
-
Nitroblue Tetrazolium (NBT) solution (1 mg/mL in PBS)[1]
-
Phorbol 12-myristate 13-acetate (PMA) solution (stimulant)
-
Light microscope or spectrophotometer
Procedure:
-
Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.[1]
-
Prepare an NBT/PMA working solution. For example, add PMA to the NBT solution to a final concentration of 100-200 ng/mL.[1]
-
Add an equal volume of the NBT/PMA solution to the cell suspension.
-
Incubate for 20-30 minutes at 37°C in a humidified incubator.[1]
-
Analysis (Microscopic):
-
Analysis (Spectrophotometric):
Management of Differentiation Syndrome
A critical consideration in the clinical use of IDH inhibitors is the potential for differentiation syndrome (DS), a serious and potentially fatal adverse event.[5][13] DS is characterized by nonspecific symptoms such as fever, respiratory distress, hypoxia, and pleural or pericardial effusions.[20] It occurs in approximately 10-20% of patients treated with IDH1 inhibitors.[5][13] Early recognition and management are crucial. If DS is suspected, systemic corticosteroids (e.g., dexamethasone (B1670325) 10 mg IV every 12 hours) should be initiated and continued for a minimum of 3 days, with tapering only after symptom resolution.[20][21]
Logical Relationship: IDH1i to Cellular Response
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep Dive into Targeted Therapies: Understanding IDH1-Mutant AML Treatments [Podcast] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 9. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 10. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olutasidenib for Relapsed or Refractory Acute Myeloid Leukemia With a Susceptible IDH1 Mutation - The ASCO Post [ascopost.com]
- 13. onclive.com [onclive.com]
- 14. Olutasidenib: a novel mutant IDH1 inhibitor for the treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry markers guide | Abcam [abcam.com]
- 16. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 17. ebiohippo.com [ebiohippo.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. kmcc.nhs.uk [kmcc.nhs.uk]
- 21. 4410-AML azacitidine and ivosidenib | eviQ [eviq.org.au]
Troubleshooting & Optimization
mechanisms of resistance to mutant IDH1 inhibitors
Welcome to the Technical Support Center for Mutant IDH1 Inhibitor Resistance. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of resistance mechanisms to targeted IDH1 therapies. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mutant IDH1 inhibitors?
A1: Isocitrate dehydrogenase 1 (IDH1) is an enzyme crucial for cellular metabolism.[1][2] In several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma, a mutation in the IDH1 gene (most commonly at the R132 residue) confers a new, abnormal function to the enzyme.[1][3][4] This mutant enzyme converts α-ketoglutarate (α-KG) into an oncometabolite, D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt normal cellular processes, including DNA and histone methylation, which blocks cellular differentiation and promotes oncogenesis.[1][5] Mutant IDH1 inhibitors, such as ivosidenib (B560149) and olutasidenib, are allosteric inhibitors that bind to the mutant IDH1 enzyme, blocking its ability to produce 2-HG and thereby restoring normal cellular differentiation.[1][3][5]
Q2: What are the main categories of resistance to mutant IDH1 inhibitors?
A2: Resistance mechanisms can be broadly divided into two categories: primary (lack of an initial response) and acquired (relapse after an initial response).[6][7] These mechanisms can be further classified as 2-HG dependent (where 2-HG production is restored) or 2-HG independent (where cancer cells survive despite 2-HG suppression).[7][8]
The three primary molecular mechanisms are:
-
Secondary IDH1 Mutations (On-Target): The cancer cells acquire a second mutation in the IDH1 gene itself. These mutations often occur at the dimer interface or NADPH binding site, preventing the inhibitor from binding effectively while allowing the enzyme to resume 2-HG production.[3][9][10][11]
-
Isoform Switching: The cancer cells develop a new mutation in the mitochondrial isoform of the enzyme, IDH2, to maintain 2-HG production, rendering the IDH1-specific inhibitor ineffective.[3][12][13]
-
Activation of Bypass Signaling Pathways: The cancer cells activate alternative survival pathways, allowing them to proliferate independently of 2-HG levels. The most common examples involve the receptor tyrosine kinase (RTK) pathways, including mutations in genes like NRAS, KRAS, PTPN11, and FLT3.[3][8][14]
Diagram: Overview of Resistance Mechanisms
Caption: Logical overview of the primary mechanisms of acquired resistance to mIDH1 inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with mutant IDH1 inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in 2-HG levels after inhibitor treatment. | 1. Suboptimal Inhibitor Concentration: The concentration used may be too low for the specific cell line or mutation. 2. Acquired Secondary IDH1 Mutation: The cell line may have developed a resistance mutation (e.g., at the dimer interface) that prevents inhibitor binding.[3][9] 3. Isoform Switching: Cells may have acquired a mutation in IDH2, which is not targeted by the IDH1-specific inhibitor.[3][12] 4. Degraded Inhibitor: Improper storage or repeated freeze-thaw cycles may have degraded the compound. | 1. Perform a Dose-Response Curve: Determine the IC50 for 2-HG reduction in your specific cell model to ensure you are using an effective concentration. 2. Sequence the IDH1 Gene: Use Sanger or Next-Generation Sequencing (NGS) to check for known or novel secondary mutations.[7] 3. Sequence the IDH2 Gene: Check for acquired mutations in IDH2. If present, consider using a dual IDH1/2 inhibitor (e.g., vorasidenib) or a combination of isoform-specific inhibitors.[12][15] 4. Use Fresh Inhibitor: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Cells continue to proliferate despite a significant reduction in 2-HG. | 1. Activation of Bypass Pathways: Cells may have activated parallel signaling pathways (e.g., RTK/RAS, JAK/STAT) that drive proliferation independently of 2-HG.[2][3][14] 2. Focus on Differentiation vs. Cytotoxicity: IDH1 inhibitors primarily induce differentiation, not immediate cell death. Standard proliferation assays may not capture the full biological effect.[16] 3. Clonal Heterogeneity: A pre-existing subclone that does not depend on mutant IDH1 for survival may have been selected for during treatment. | 1. Profile Signaling Pathways: Use Western blotting or phospho-proteomics to check for the activation of key survival pathways (e.g., p-ERK, p-STAT5). Consider combination therapy with an inhibitor of the activated pathway.[2][7] 2. Use Differentiation Assays: Measure markers of cellular differentiation (e.g., CD11b, CD14 expression in AML models) in addition to proliferation.[17] 3. Perform Clonal Analysis: If possible, use single-cell sequencing or targeted deep sequencing to investigate the clonal evolution of your cell population. |
| High variability in results between experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or media components can affect inhibitor sensitivity.[15][16] 2. Assay Performance: Inconsistent incubation times or reagent preparation can lead to variable results. 3. Cell Line Integrity: The cell line may be misidentified, contaminated, or may have undergone genetic drift over time. | 1. Standardize Protocols: Maintain strict protocols for cell culture, including a consistent range for passage numbers and standardized seeding densities.[16] 2. Ensure Assay Consistency: Use master mixes for reagents where possible and adhere to precise incubation times. Run appropriate positive and negative controls in every experiment. 3. Authenticate Cell Lines: Regularly perform cell line authentication (e.g., via short tandem repeat profiling). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Ivosidenib and Olutasidenib
This table summarizes the half-maximal inhibitory concentrations (IC50) for 2-HG reduction by two common mIDH1 inhibitors against single and double-mutant IDH1 variants.
| Inhibitor | IDH1 Variant | IC50 (2-HG Reduction, nM) | Implication |
| Ivosidenib | R132H | Potent (low nM) | Effective against primary hotspot mutation.[18] |
| R132C | Potent (low nM) | Effective against primary hotspot mutation.[18] | |
| R132C/S280F | No Inhibition Detected | S280F confers high-level resistance.[18] | |
| R132H/S280F | No Inhibition Detected | S280F confers high-level resistance.[18] | |
| Olutasidenib | R132H | Potent (low nM) | Effective against primary hotspot mutation.[19] |
| R132C | Potent (low nM) | Effective against primary hotspot mutation.[19] | |
| S280F/R132H | 9 nM | May overcome ivosidenib resistance caused by the S280F mutation.[8][14][19] |
Table 2: Clinical Response to IDH1/2 Inhibitors in Relapsed/Refractory AML
This table provides a comparison of clinical outcomes for FDA-approved IDH inhibitors.
| Drug (Target) | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference(s) |
| Ivosidenib (mIDH1) | 41.6% | 21.6% | [3] |
| Olutasidenib (mIDH1) | 48% (CR + CRh) | 32% | [8] |
| Enasidenib (mIDH2) | 40.3% | 19.3% | [3] |
| (CRh: Complete Remission with partial hematologic recovery) |
Experimental Protocols & Workflows
Diagram: Experimental Workflow for Investigating Acquired Resistance
Caption: A typical workflow for identifying and validating mechanisms of acquired resistance.
Protocol 1: Measurement of Intracellular 2-HG Levels by LC-MS/MS
This protocol provides a general method for the accurate quantification of D-2-hydroxyglutarate, the product of mutant IDH1.
Materials:
-
IDH1-mutant cells (sensitive and resistant)
-
Culture medium and mIDH1 inhibitor
-
80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS/MS system with a chiral column (essential to separate D- and L-2-HG enantiomers)[15]
-
D-2-HG and L-2-HG analytical standards
-
Stable isotope-labeled internal standard (e.g., D-2-HG-13C5)
Procedure:
-
Cell Culture and Treatment: Seed 1-2 million cells per well in a 6-well plate. Allow cells to adhere (if applicable) and then treat with the IDH1 inhibitor or vehicle (DMSO) control for the desired time (e.g., 48-72 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80:20 methanol:water to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Include the internal standard at a known concentration.
-
Lysis and Clarification: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at max speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a chiral chromatography method to separate D-2-HG from L-2-HG.[15]
-
Data Analysis: Generate a standard curve using the analytical standards. Quantify the D-2-HG concentration in each sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
Protocol 2: Sequencing of IDH1 and IDH2 for Resistance Mutations
This protocol outlines the steps for identifying mutations using targeted PCR amplification and Sanger sequencing. For broader discovery, Next-Generation Sequencing (NGS) is recommended.[20][21]
Materials:
-
Genomic DNA (gDNA) extracted from sensitive and resistant cell populations
-
PCR primers flanking the hotspot codons of IDH1 (R132, S280) and IDH2 (R140, R172, Q316, I319)
-
High-fidelity DNA polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
gDNA Extraction: Extract high-quality gDNA from approximately 1 million cells using a commercial kit. Quantify the DNA and assess its purity.
-
PCR Amplification: Set up PCR reactions to amplify the target regions of IDH1 and IDH2. A typical reaction includes 50-100 ng of gDNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity polymerase.
-
Example PCR cycle: 95°C for 3 min; 35 cycles of (95°C for 30s, 58-62°C for 30s, 72°C for 1 min); final extension at 72°C for 5 min.
-
-
Verification of Amplification: Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.[7]
-
PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Submit the purified PCR product along with a sequencing primer (either the forward or reverse PCR primer) to a sequencing facility.
-
Sequence Analysis: Align the resulting sequence chromatograms with the reference sequences for human IDH1 (NM_005896.3) and IDH2 (NM_002168.3). Identify any nucleotide changes that result in an amino acid substitution.[7] Compare sequences from resistant cells to those from the parental sensitive cells to confirm that the mutation is acquired.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06290J [pubs.rsc.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Testing and IDH1 Mutations | Deeper Than MDS [deeperthanmds.com]
- 21. IDH1-IDH2 Mutation Detection | Test Fact Sheet [arupconsult.com]
Technical Support Center: Troubleshooting 2-HG Measurement Variability
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability encountered during the measurement of 2-hydroxyglutarate (2-HG).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring 2-HG, and what are their primary applications?
The two most prevalent methods for quantifying 2-hydroxyglutarate (2-HG) are Liquid Chromatography-Mass Spectrometry (LC-MS) and commercially available colorimetric or fluorometric enzymatic assay kits.
-
LC-MS: This is a highly sensitive and specific method that can distinguish between the D- and L-enantiomers of 2-HG. This differentiation is critical in the context of IDH-mutant cancers, which specifically produce D-2-HG, and in diagnosing inherited metabolic disorders like D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, which are characterized by high levels of the respective enantiomers.[1]
-
Enzymatic Assays: These colorimetric or fluorometric assays offer a higher throughput and are less instrument-intensive. They typically rely on the enzymatic conversion of D-2-HG to α-ketoglutarate (α-KG), which then participates in a reaction that generates a detectable signal.[1]
Q2: Why is it crucial to differentiate between D-2-HG and L-2-HG?
Distinguishing between the D- and L-enantiomers of 2-HG is vital for accurate diagnosis and research. Elevated levels of D-2-HG are a recognized biomarker for cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1] Conversely, high concentrations of L-2-HG are primarily associated with the inherited metabolic disorder L-2-hydroxyglutaric aciduria.[1] L-2-HG can also be produced under hypoxic conditions by enzymes such as malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase.[1][2] Therefore, accurate enantiomer-specific quantification is essential for understanding their distinct biological roles and for correct clinical interpretation.
Q3: What are the primary sources of variability in 2-HG assays?
Variability in 2-HG measurements can stem from several factors throughout the experimental workflow.[1] Key sources include:
-
Sample Preparation: Inconsistent extraction methods, sample degradation due to improper storage or handling, and the presence of interfering substances can all significantly impact the final results.[1]
-
Assay Protocol Execution: Deviations from the recommended protocol, such as incorrect incubation times, temperatures, or reagent concentrations, can affect enzyme kinetics and signal development.[1]
-
Instrument Settings: For plate-based assays, incorrect wavelength settings can lead to inaccurate readings. In LC-MS, issues with the column, mobile phase composition, or mass spectrometer settings can affect peak resolution and quantification.[1]
Troubleshooting Guides
Enzymatic Assays
Q4: My colorimetric/fluorometric assay is showing high background in the negative control wells. What could be the cause?
High background can mask the true signal from your samples. Common causes include:
-
Contaminated Reagents or Buffers: The use of contaminated buffers or reagents can introduce fluorescent or colored substances.[1] To mitigate this, prepare fresh buffers using high-purity water and reagents, and consider filter-sterilizing them.
-
Endogenous NADH: Cell or tissue extracts may contain endogenous NADH, which can generate a background signal in assays where NADH is a product.[1] To correct for this, prepare a sample background control for each sample by omitting the D-2-HG enzyme from the reaction mix and subtract this reading from the sample reading.[1]
-
Insufficient Washing: Inadequate washing between steps in an ELISA-like format can leave behind unbound reagents that contribute to the background signal.[1] Increasing the number and duration of wash steps can help resolve this.[1]
Q5: My 2-HG standard curve is not linear or has a low R-squared value. How can I fix this?
A reliable standard curve is fundamental for accurate quantification.[1] Issues with the standard curve often point to problems with pipetting or standard preparation.[1]
-
Pipetting Technique: Ensure the use of calibrated pipettes and proper pipetting techniques.
-
Serial Dilutions: When preparing serial dilutions, ensure thorough mixing between each step to maintain concentration accuracy.
-
Standard Preparation: Carefully follow the protocol for preparing the standards, as errors in the initial dilution of the stock standard will affect the entire curve.[1]
Troubleshooting Flowchart for Enzymatic 2-HG Assays
Caption: Troubleshooting workflow for common enzymatic 2-HG assay issues.
LC-MS Assays
Q6: In my LC-MS analysis, I am observing poor peak shape or co-elution of D- and L-2-HG. What could be the issue?
Achieving good chromatographic separation is crucial for accurate LC-MS analysis of 2-HG enantiomers.[1]
-
Derivatization: If using a derivatization method to separate the enantiomers, optimize the reaction time and temperature. Also, ensure that the derivatizing agent has not degraded.[1]
-
Column Issues: The analytical column may be degraded or may not be suitable for the separation.[1] Consider using a new column or a different column chemistry.
-
Mobile Phase: Ensure the mobile phase is prepared correctly and that the gradient is optimal for separating the enantiomers.
Q7: I'm seeing a lot of variability between injections in my LC-MS data. What are the potential causes?
Variability between injections can be due to several factors:
-
Sample Preparation: Inconsistent sample extraction can lead to variability. The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) is highly recommended to control for extraction efficiency and matrix effects.[1]
-
Autosampler Issues: Check for air bubbles in the sample syringe and ensure the injection volume is consistent.
-
System Equilibration: Ensure the LC system is properly equilibrated between injections, especially when running a gradient.
2-HG Production and Measurement Workflow
Caption: Overview of 2-HG production in IDH mutant cells and subsequent measurement workflows.
Data Presentation
Table 1: Common Sources of Variability in 2-HG Assays and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent extraction efficiency | Use a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) for LC-MS analysis.[1] |
| Sample degradation | Keep samples on ice during preparation and store at -80°C for long-term storage. | |
| Presence of interfering substances | For enzymatic assays, deproteinize samples. For LC-MS, optimize chromatography to separate interferences. | |
| Assay Protocol | Incorrect incubation times/temperatures | Strictly adhere to the recommended protocol.[1] |
| Pipetting errors | Use calibrated pipettes and proper technique. Prepare master mixes to reduce pipetting steps. | |
| Improper standard curve preparation | Prepare fresh standards for each assay and ensure thorough mixing during serial dilutions.[1] | |
| Instrumentation | Incorrect wavelength settings (Plate Reader) | Verify the correct absorbance or fluorescence wavelength for the assay. |
| Poor peak shape/resolution (LC-MS) | Optimize the mobile phase gradient, check the column health, and ensure proper derivatization if used.[1] | |
| High background (Enzymatic Assay) | Prepare fresh, clean buffers. Run a sample background control without the enzyme.[1] |
Experimental Protocols
Key Experiment 1: Metabolite Extraction from Adherent Cells
-
Cell Culture: Grow cells to 80-90% confluency in a 6-well plate.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. For LC-MS, include the stable isotope-labeled internal standard in the methanol.
-
Cell Lysis: Place the plate on a rocker at 4°C for 10 minutes to ensure complete cell lysis.
-
Collection: Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Key Experiment 2: Colorimetric D-2-HG Assay
-
Reagent Preparation: Prepare the D-2-HG assay buffer, enzyme mix, and standards according to the kit manufacturer's instructions.
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in the D-2-HG assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the D-2-HG standard to generate a standard curve.[1]
-
Assay Plate Setup:
-
Reaction Initiation:
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculation:
-
Subtract the zero standard reading from all standard readings.
-
Subtract the sample background control reading from the corresponding sample reading.
-
Plot the standard curve and determine the concentration of D-2-HG in the samples.
-
References
Technical Support Center: Optimizing IDH1 Inhibitor Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Isocitrate Dehydrogenase 1 (IDH1) inhibitors for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mutant IDH1 inhibitors?
Mutant isocitrate dehydrogenase 1 (IDH1) enzymes, commonly found in cancers like glioma and acute myeloid leukemia (AML), have a neomorphic function. Instead of converting isocitrate to α-ketoglutarate (α-KG), they convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1] IDH1 inhibitors are small molecules designed to selectively bind to the mutant IDH1 enzyme, blocking its catalytic activity and thereby reducing the intracellular levels of 2-HG. This is intended to restore normal cellular differentiation and inhibit tumor growth.
Q2: How do I select a starting dose for my in vivo study?
A common starting point for in vivo efficacy studies with novel IDH1 inhibitors is to perform a dose-range finding study. Based on preclinical studies of well-characterized inhibitors, a starting dose range of 25-150 mg/kg, administered orally once or twice daily, is often a reasonable starting point for mouse xenograft models. It is crucial to determine the maximum tolerated dose (MTD) to avoid confounding toxicity.
Q3: What is the primary pharmacodynamic (PD) biomarker to assess IDH1 inhibitor efficacy in vivo?
The primary and most direct pharmacodynamic biomarker for IDH1 inhibitor activity is the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) in tumor tissue and plasma. A significant, dose-dependent reduction in 2-HG levels is a key indicator of target engagement and biological activity of the inhibitor.[2][3]
Q4: How should I formulate a poorly water-soluble IDH1 inhibitor for oral administration in mice?
Many small molecule inhibitors have poor aqueous solubility. A common formulation strategy involves a two-step process:
-
Dissolve the inhibitor in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Further dilute the DMSO solution in a vehicle suitable for animal administration, such as corn oil or a solution of 0.5% methylcellulose (B11928114) in sterile water.
It is critical to ensure the final concentration of DMSO is within a tolerable range for the animals (typically <5% of the total volume for oral administration). Always include a vehicle-only control group in your studies.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low reduction in tumor 2-HG levels | 1. Insufficient drug exposure at the tumor site. 2. Poor oral bioavailability. 3. Rapid metabolism of the compound. | 1. Perform pharmacokinetic (PK) analysis to determine plasma and tumor drug concentrations. 2. Increase the dose or dosing frequency. 3. Consider an alternative route of administration (e.g., intraperitoneal injection). 4. Evaluate the formulation for potential issues with solubility or stability. |
| High variability in tumor growth inhibition | 1. Inconsistent tumor cell implantation. 2. Heterogeneity of the xenograft model. 3. Inaccurate dosing. | 1. Ensure consistent cell numbers and injection volumes during tumor implantation. 2. Increase the number of animals per group to improve statistical power. 3. Verify the accuracy of dose calculations and administration technique. |
| Observed toxicity (e.g., weight loss, lethargy) | 1. The administered dose exceeds the Maximum Tolerated Dose (MTD). 2. Toxicity of the formulation vehicle. | 1. Conduct a formal MTD study to determine a safe and tolerable dose range. 2. Reduce the dose and/or frequency of administration. 3. Prepare a vehicle-only control group to assess the toxicity of the formulation itself. |
| Lack of tumor growth inhibition despite 2-HG reduction | 1. The tumor model is not solely dependent on mutant IDH1 signaling. 2. Development of resistance mechanisms. 3. Insufficient duration of treatment. | 1. Confirm the IDH1 mutation status of your cell line. 2. Investigate potential bypass signaling pathways. 3. Extend the duration of the study to allow for effects on cell differentiation and proliferation to manifest. |
Data Presentation: In Vivo Dosing of IDH1 Inhibitors
The following tables summarize dosing information for several IDH1 inhibitors from preclinical in vivo studies.
Table 1: Ivosidenib (AG-120) and AGI-5198
| Inhibitor | Animal Model | Tumor Model | Dose | Route | Schedule | Key Outcome(s) |
| Ivosidenib (AG-120) | Female nude BALB/c mice | HT1080 (fibrosarcoma) xenograft | 50 or 150 mg/kg | Oral gavage | Single dose | Rapid, dose-dependent reduction in tumor 2-HG (max inhibition at ~12h).[2] |
| AGI-5198 | Mice | R132H-IDH1 glioma xenografts | 450 mg/kg/day | Oral | Daily for 3 weeks | 50-60% tumor growth inhibition; reduced Ki-67 staining.[4][5] |
| AGI-5198 | Mice | TS603 (glioma) xenografts | 150 or 450 mg/kg | Oral | Daily for 2 weeks | Dose-dependent reduction of intratumoral R-2HG.[6] |
Table 2: IDH-305 and BAY1436032
| Inhibitor | Animal Model | Tumor Model | Dose | Route | Schedule | Key Outcome(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | IDH-305 | nu/nu mice | HMEX2838-IDH1R132C+/- PDX (melanoma) | 30, 100, 300 mg/kg | Oral gavage | Twice daily for 21 days | Dose-dependent 2-HG reduction (62-99%) and anti-tumor activity.[7] | | BAY1436032 | Mice | Patient-derived IDH1 mutant AML xenograft | 150 mg/kg | Oral | Daily for 4 weeks | Leukemic blast clearance, myeloid differentiation, and prolonged survival.[8] | | BAY1436032 | Mice | Subcutaneous LN229 IDH1R132H (glioma) and HT1080 xenografts | Various doses | Oral | Single dose | Dose-dependent reduction in tumor 2-HG levels at 15h.[9] |
Table 3: Olutasidenib (FT-2102) and DS-1001b
| Inhibitor | Animal Model | Tumor Model | Dose | Route | Schedule | Key Outcome(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Olutasidenib (FT-2102) | Mice | HCT116-R132C/+ xenograft | Not specified | Oral | Not specified | Reduction of 2-hydroxyglutarate levels in the tumor model.[10] | | DS-1001b | Mice | Subcutaneous and intracranial glioblastoma PDX (IDH1R132H) | Not specified | Oral | Continuous administration | Impaired tumor growth, decreased 2-HG levels, and induced glial differentiation.[11] |
Experimental Protocols
Protocol 1: Measurement of 2-HG in Tumor Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of 2-HG from tumor tissue.
-
Tissue Homogenization:
-
Excise and weigh a portion of the tumor tissue (typically 20-50 mg).
-
Add ice-cold 80% methanol (B129727) (or another suitable extraction solvent) at a ratio of 1:10 (w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
For chiral separation of D- and L-2-HG, derivatization with an agent like (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN) may be necessary.[12][13]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., reverse-phase C18 or HILIC) for chromatographic separation.[12]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transition for 2-HG.
-
Protocol 2: Ki67 Immunohistochemistry for Proliferation Assessment
This protocol outlines the key steps for staining paraffin-embedded tumor sections for the proliferation marker Ki67.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a steamer or microwave.[14]
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).[15]
-
Incubate with a primary antibody against Ki67 at the recommended dilution overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Counterstaining:
-
Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB).
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through graded alcohols and xylene, and mount with a coverslip.
-
Protocol 3: Western Blot for Protein Expression Analysis
This protocol provides a general workflow for analyzing protein expression in tumor lysates.
-
Protein Extraction:
-
Homogenize tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[16]
-
Incubate on ice for 30 minutes with intermittent vortexing.[16]
-
Centrifuge at 12,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.[16]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., antibodies against downstream targets of IDH1 signaling) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[16]
-
Visualizations
Caption: Mutant IDH1 signaling pathway and the action of IDH1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. sysy-histosure.com [sysy-histosure.com]
- 15. nextgen-protocols.org [nextgen-protocols.org]
- 16. benchchem.com [benchchem.com]
- 17. origene.com [origene.com]
Technical Support Center: First-Generation IDH1 Inhibitors
Welcome to the Technical Support Center for first-generation isocitrate dehydrogenase 1 (IDH1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary first-generation IDH1 inhibitors and their on-target mechanism of action?
A1: The primary first-generation IDH1 inhibitors are Ivosidenib (B560149) (AG-120) and Olutasidenib (FT-2102). They are small molecule inhibitors that selectively target the mutant form of the IDH1 enzyme.[1][2] In cancer cells with an IDH1 mutation, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[1] Ivosidenib and Olutasidenib bind to the mutant IDH1 enzyme and inhibit the production of 2-HG, thereby promoting normal cellular differentiation.[1]
Q2: What are the known off-target effects of Ivosidenib and Olutasidenib?
A2: While both are selective for mutant IDH1, they exhibit different off-target profiles.
-
Olutasidenib (FT-2102): Olutasidenib is reported to be more selective for mutant IDH1 over wild-type IDH1 compared to Ivosidenib. It has been described as having little to no off-target activity against a broad panel of other receptors and kinases.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability at High Inhibitor Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinase selectivity profile: Screen your inhibitor against a panel of kinases to identify potential off-target interactions. 2. Review the literature: Check for known off-target effects of the specific inhibitor you are using. For example, resistance to Ivosidenib has been linked to the activation of RTK pathways. 3. Use a more selective inhibitor: If available, compare the phenotype with a structurally different and more selective inhibitor for the same target. |
| Inhibition of wild-type IDH1 | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits 2-HG production without causing significant cytotoxicity. 2. Compare with wild-type cell lines: Assess the cytotoxic effect of the inhibitor on cell lines that do not harbor the IDH1 mutation. |
| Metabolic disruption beyond 2-HG | 1. Perform metabolomics analysis: Characterize the broader metabolic changes in your cells upon inhibitor treatment to identify affected pathways. 2. Supplement with key metabolites: Attempt to rescue the cytotoxic phenotype by adding back metabolites that are depleted upon treatment. |
Issue 2: Inconsistent or Unexpected Phenotypic Changes Unrelated to Differentiation
| Possible Cause | Troubleshooting Steps |
| Modulation of off-target signaling pathways | 1. Perform pathway analysis: Use techniques like Western blotting to examine the phosphorylation status of key proteins in signaling pathways potentially affected by off-target kinase inhibition (e.g., RTK pathways for Ivosidenib). 2. CETSA for target engagement: Confirm that the inhibitor is engaging with its intended target at the concentrations used in your experiments. |
| Cell-type specific effects | 1. Test in multiple cell lines: Compare the observed phenotype across different IDH1-mutant cell lines to determine if the effect is general or cell-context specific. |
| Inhibitor instability or degradation | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the inhibitor stock. 2. Verify inhibitor integrity: If possible, confirm the identity and purity of your inhibitor using analytical methods. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of First-Generation IDH1 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | ~6 nM | |
| Wild-type IDH1 | 24-71 nM | ||
| hERG Potassium Channel | 12.6 µM | [3] | |
| Olutasidenib (FT-2102) | Mutant IDH1 (R132C) | 8 nM | [5] |
| Mutant IDH1 (R132H) | 116 nM | [5] | |
| Wild-type IDH1 | 22,400 nM |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Off-Target Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a first-generation IDH1 inhibitor against a broad panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the IDH1 inhibitor in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
-
Kinase Assay (Example using a fluorescence-based assay):
-
Use a commercial kinase profiling service or an in-house panel of purified kinases.
-
In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP to the reaction buffer.
-
Add the diluted inhibitor to the wells. Include appropriate controls (DMSO vehicle for 0% inhibition and a known broad-spectrum kinase inhibitor as a positive control).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based kit (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Global Metabolomics Analysis
Objective: To obtain a comprehensive profile of metabolic changes induced by a first-generation IDH1 inhibitor, including on-target reduction of 2-HG and potential off-target metabolic reprogramming.
Methodology:
-
Cell Culture and Treatment:
-
Plate IDH1-mutant cells and allow them to adhere.
-
Treat cells with the IDH1 inhibitor at the desired concentration and for the desired duration. Include a vehicle-treated control group.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding liquid nitrogen or a cold quenching solution.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples onto a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., using a HILIC column for polar metabolites).
-
-
Data Analysis:
-
Process the raw data using software such as MZmine or XCMS for peak picking, alignment, and integration.
-
Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention time to a metabolite library.
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify significantly altered metabolites between the treated and control groups.
-
Use pathway analysis tools (e.g., MetaboAnalyst) to identify metabolic pathways that are significantly impacted.
-
Visualizations
Caption: On-target mechanism of first-generation IDH1 inhibitors.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential on- and off-target effects of Ivosidenib.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 5. Use, access, and initial outcomes of off-label ivosidenib in patients with IDH1 mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Novel IDH1 Inhibitor Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of novel Isocitrate Dehydrogenase 1 (IDH1) inhibitor compounds. The following sections detail frequently asked questions, quantitative data on solubility enhancement, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: My novel IDH1 inhibitor shows poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors.[1] Initial steps should involve characterizing the compound's physicochemical properties, including its pKa and logP. For initial in vitro experiments, creating a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard practice.[2] Ensure the final concentration of the organic solvent in your aqueous assay buffer is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous experimental medium. How can I resolve this?
A2: This indicates that the final concentration of your IDH1 inhibitor exceeds its aqueous solubility limit. To address this, you can try the following:
-
Reduce the final concentration: If experimentally feasible, lower the working concentration of the inhibitor.
-
Optimize the co-solvent concentration: If your experimental system can tolerate it, you might slightly increase the final percentage of the organic co-solvent.[2]
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions, ensuring the compound remains dissolved at each step.[2]
-
Gentle warming and sonication: For some compounds, gentle warming (e.g., to 37°C) or brief sonication can help in dissolving the compound.[2]
Q3: What are the more advanced formulation strategies to improve the solubility of my IDH1 inhibitor for in vivo studies?
A3: For in vivo applications where aqueous solubility is critical for bioavailability, several advanced formulation strategies can be employed. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility.[3][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[5][6]
-
Co-solvent Systems: For parenteral formulations, a mixture of biocompatible solvents can be used to dissolve the drug.[7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can increase its aqueous solubility.[8][9]
-
Liposomal Formulations: Encapsulating the drug within lipid vesicles (liposomes) can improve its solubility and delivery.[10][11]
Q4: How do I choose the most suitable solubility enhancement technique for my specific IDH1 inhibitor?
A4: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired route of administration, and the required dose. A systematic approach involving screening various methods is often necessary. For early-stage development, simple co-solvent systems might be sufficient for in vitro testing. For oral delivery, solid dispersions and nanosuspensions are promising approaches to enhance bioavailability.[5][12]
Q5: Are there any commercially available IDH1 inhibitors that have faced solubility challenges?
A5: Yes, for instance, Ivosidenib (AG-120), an approved IDH1 inhibitor, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low solubility and high permeability.[12][13] Its formulation as a solid dispersion in a tablet form highlights the use of advanced techniques to overcome solubility issues for clinical use.[14]
Data Presentation: Quantitative Solubility Enhancement
| Compound/Formulation | Solvent/Medium | Initial Solubility | Formulation Technique | Final Solubility | Fold Increase | Reference |
| Ivosidenib (AG-120) | Aqueous (pH 1.2-7.4) | Practically Insoluble | - | - | - | [12] |
| DMSO | - | - | 56.33 mg/mL | - | [15] | |
| Ethanol | - | - | 65.0 mg/mL | - | [15] | |
| Vorasidenib (AG-881) | Aqueous Buffer | Sparingly Soluble | - | - | - | [16] |
| DMSO | - | - | ~30 mg/mL | - | [16] | |
| 1:2 DMSO:PBS (pH 7.2) | - | Co-solvency | ~0.33 mg/mL | - | [16] | |
| IDH305 | Aqueous (pH 6.8) | 39 µM | - | - | - | [17] |
| DMSO | - | - | ≥ 150 mg/mL | - | [18] | |
| 10% DMSO/40% PEG300/5% Tween-80/45% Saline | - | Co-solvency | ≥ 2.5 mg/mL | - | [18] | |
| Representative Kinase Inhibitor | Aqueous | 3.15 µg/mL | Solid Dispersion | 114.57 µg/mL | ~36 | [19] |
| Representative Kinase Inhibitor | Aqueous | Low | Nanosuspension | Significantly Increased | - | [20][21] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion.[13]
Materials:
-
Novel IDH1 inhibitor compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a specific ratio of the IDH1 inhibitor and the hydrophilic polymer in the chosen organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: A thin film of the solid dispersion will form on the flask wall. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
This top-down approach involves the reduction of large drug crystals to nanoparticles in a liquid medium.[5]
Materials:
-
Novel IDH1 inhibitor compound (micronized powder)
-
Stabilizer solution (e.g., aqueous solution of Poloxamer 188, Tween 80, or HPMC)
-
High-pressure homogenizer
Procedure:
-
Pre-suspension: Disperse the micronized IDH1 inhibitor powder in the stabilizer solution to form a pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through the high-pressure homogenizer for a specified number of cycles at a set pressure. The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
Cooling: Maintain the temperature of the suspension during homogenization using a cooling system to prevent drug degradation.
-
Characterization: Analyze the resulting nanosuspension for particle size, particle size distribution (using dynamic light scattering), zeta potential, and drug content.
-
Post-processing (optional): The nanosuspension can be converted into a solid dosage form by freeze-drying or spray-drying.
Protocol 3: Co-solvent System for Parenteral Formulation
This method is suitable for preparing liquid formulations for injection by dissolving the drug in a mixture of biocompatible solvents.[7]
Materials:
-
Novel IDH1 inhibitor compound
-
Co-solvents (e.g., DMSO, PEG300, Ethanol)
-
Surfactant (e.g., Tween 80)
-
Aqueous vehicle (e.g., Saline, Water for Injection)
Procedure:
-
Dissolution in Organic Solvent: Dissolve the IDH1 inhibitor in the primary organic solvent (e.g., DMSO).
-
Addition of Co-solvents and Surfactant: Sequentially add the other co-solvents and the surfactant to the drug solution, ensuring complete mixing after each addition.
-
Addition of Aqueous Vehicle: Slowly add the aqueous vehicle to the organic solution while continuously stirring to form a clear solution.
-
Sterile Filtration: Filter the final formulation through a sterile 0.22 µm filter.
-
Characterization: The final formulation should be visually inspected for clarity and absence of precipitation. The drug concentration should be confirmed by a suitable analytical method like HPLC.
Mandatory Visualizations
Signaling Pathway of Mutant IDH1
The following diagram illustrates the altered metabolic pathway resulting from a mutation in the IDH1 enzyme, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).
Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis.
Experimental Workflow for Improving IDH1 Inhibitor Solubility
This diagram outlines a logical workflow for a researcher facing solubility issues with a novel IDH1 inhibitor.
Caption: A workflow for addressing solubility issues of IDH1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Low pH Facilitates Heterodimerization of Mutant Isocitrate Dehydrogenase IDH1-R132H and Promotes Production of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. WO2020010058A1 - Ivosidenib forms and pharmaceutical compositions - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 20. pnrjournal.com [pnrjournal.com]
- 21. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing Brain Penetration of IDH1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the blood-brain barrier (BBB) penetration of isocitrate dehydrogenase 1 (IDH1) inhibitors.
Troubleshooting Guide
This guide addresses common problems encountered during the preclinical development of CNS-penetrant IDH1 inhibitors.
Q1: My IDH1 inhibitor shows high in vitro potency (low nanomolar IC50) but has no efficacy in an orthotopic glioma mouse model. What is the likely cause?
A1: This is a classic and frequent challenge in neuro-oncology drug development. The most probable cause is insufficient drug exposure at the target site within the central nervous system (CNS) due to the blood-brain barrier (BBB).[1][2][3] While the tumor core may have a partially disrupted BBB, invasive tumor cells often reside behind an intact barrier.[4][5]
Troubleshooting Steps:
-
Quantify Brain Exposure: The first critical step is to measure the drug concentration in the brain and plasma of tumor-bearing animals. The key parameter to determine is the unbound brain-to-plasma partition coefficient (Kp,uu), which represents the ratio of free drug in the brain to free drug in the plasma.[6][7] A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates poor penetration or active efflux.[6][8]
-
Assess Physicochemical Properties: Evaluate your compound's properties against those known to favor BBB penetration:
-
Investigate Efflux Transporters: Determine if your compound is a substrate for key BBB efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[5][8][11] This can be tested using in vitro models like MDCK-MDR1 cell assays.[12][13][14]
Q2: My in vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) showed good passive permeability, but subsequent in vivo studies revealed a very low brain-to-plasma ratio. Why the discrepancy?
A2: This discrepancy strongly suggests that active transport mechanisms, which are not accounted for in the PAMPA model, are limiting your compound's brain accumulation. The PAMPA-BBB assay is a useful high-throughput screen for passive diffusion but does not model active efflux or influx.[15][16][17]
Troubleshooting Steps:
-
Perform an Efflux Assay: Use a cell-based transwell assay, such as the MDCK-MDR1 or Caco-2 permeability assay, to determine the efflux ratio (ER) of your compound.[12][14][18] An ER greater than 2 is a strong indicator that your compound is a substrate for P-gp or other efflux transporters.[18]
-
Confirm with In Vivo Efflux Inhibition: Conduct an in vivo study in rodents using a known P-gp/BCRP inhibitor (e.g., elacridar). If co-administration of the inhibitor significantly increases the brain concentration of your IDH1 inhibitor, it confirms that active efflux is the primary barrier.[1][19]
-
Re-evaluate Compound Structure: Medicinal chemistry efforts may be required to modify the structure to reduce its affinity for efflux transporters. This can be a delicate process to avoid losing potency against the IDH1 target.[4]
Q3: We are observing high variability in tumor 2-HG levels between animals in the same treatment group in our in vivo efficacy study. How can we reduce this variability?
A3: High variability in pharmacodynamic (PD) markers like 2-hydroxyglutarate (2-HG) can obscure the true efficacy of your inhibitor. This often stems from inconsistent drug exposure or experimental technique.[1]
Troubleshooting Steps:
-
Refine Dosing Protocol: Ensure your formulation is homogenous and stable. For oral gavage, verify consistent and accurate administration to avoid mis-dosing.[1]
-
Standardize Sample Handling: Harvest all brain tumor and plasma samples at a consistent time point after the final dose to minimize pharmacokinetic variability. Process samples uniformly to ensure 2-HG stability.[1]
-
Normalize 2-HG Levels: Measure tumor size (e.g., via bioluminescence imaging or upon dissection) and normalize the 2-HG levels to the tumor mass or total protein concentration in the sample lysate. This corrects for variations in tumor growth between animals.[1]
-
Increase Sample Size: A larger cohort of animals can help mitigate the impact of individual biological variability and provide more statistical power.[1]
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties for designing a brain-penetrant IDH1 inhibitor?
A1: To maximize the potential for passive diffusion across the BBB, an IDH1 inhibitor should ideally possess a combination of the following properties[1][8][10]:
-
Low Molecular Weight: Generally below 500 Da.
-
Optimal Lipophilicity: A calculated LogP or LogD7.4 in the range of 1 to 5.
-
Low Polarity: A topological polar surface area (TPSA) of less than 90 Ų.
-
Limited Hydrogen Bonding Capacity: Fewer than 3-5 hydrogen bond donors.
-
Neutral or Weakly Basic: Ionized acids often have high plasma protein binding and poor penetration.
Q2: What is the difference between Kp, Kp,u, and Kp,uu, and which is the most important metric for CNS drug development?
A2: These terms describe the brain-to-plasma concentration ratio and are crucial for understanding brain exposure.
-
Kp: The ratio of the total drug concentration in brain tissue to the total drug concentration in plasma. This is the simplest to measure but can be misleading as it includes drug bound to brain tissue and plasma proteins.
-
Kp,u: The ratio of the unbound drug concentration in brain tissue to the total drug concentration in plasma.
-
Kp,uu (Unbound Brain-to-Plasma Partition Coefficient): The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma.[6][8]
Kp,uu is the most critical and informative parameter. It reflects the concentration of free drug that is available to cross the BBB and engage the IDH1 target in the brain.[6][7] A Kp,uu > 0.5 is often considered indicative of good brain penetration for a CNS drug candidate.[6]
Q3: What are the standard in vitro models for assessing BBB penetration?
A3: A tiered approach using several models is common:
-
PAMPA-BBB: A non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is high-throughput and excellent for assessing passive permeability early in discovery.[15][16][20][21]
-
Cell-Based Transwell Models: These use monolayers of endothelial cells grown on a semi-permeable membrane.[22][23]
-
Stem Cell Models: More complex models using induced pluripotent stem cells (iPSCs) to generate human brain microvascular endothelial cells can provide a more physiologically relevant barrier.[22]
Q4: Which IDH1 inhibitors are known to be brain-penetrant?
A4: Significant medicinal chemistry efforts have led to the development of several brain-penetrant IDH1 inhibitors.
-
Vorasidenib (AG-881): A pan-mutant IDH1/2 inhibitor specifically designed for high BBB permeability. It has shown robust brain penetration and clinical efficacy in patients with IDH-mutant gliomas.[8][25][26]
-
Olutasidenib (FT-2102): A potent and selective inhibitor of mutant IDH1 that is also brain-penetrant.[27]
-
DS-1001b: A mutant IDH1 inhibitor that demonstrated high BBB permeability in preclinical models.[2]
-
Ivosidenib (AG-120): While effective for systemic cancers like AML, it has shown more limited BBB penetration compared to the newer generation of inhibitors.[28][29]
Quantitative Data on IDH1 Inhibitors
The table below summarizes key data for comparing the CNS penetration potential of selected IDH1 inhibitors. Note that values are compiled from various studies and direct comparison should be made with caution.
| Inhibitor | Target | IC50 (IDH1-R132H) | Brain-to-Plasma Ratio (Total) | Kp,uu | Efflux Ratio (P-gp) | Reference |
| Vorasidenib | IDH1/2 mutant | ~15 nM | ~1.1-2.8 (Clinical) | ~0.5-1.0 | Low | [8][28] |
| Olutasidenib | IDH1 mutant | ~10 nM | Measurable CSF levels | ~0.5-0.8 | Low | [27][28] |
| DS-1001b | IDH1 mutant | ~5 nM | ~0.65 (Preclinical) | Not Reported | Low | [2] |
| Ivosidenib | IDH1 mutant | ~12 nM | ~0.05 (Preclinical) | < 0.1 | High | [28] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines a method to assess the passive permeability of an IDH1 inhibitor.
Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound diffuses from a donor compartment, through the lipid membrane, into an acceptor compartment.[15][17][21]
Methodology:
-
Prepare Lipid Membrane: Coat the filter of a 96-well acceptor plate with 5 µL of BBB-1 lipid solution in dodecane.
-
Prepare Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 200 µL of a "brain sink" buffer, which may contain surfactants to mimic the brain environment.[20]
-
Assemble Sandwich: Place the acceptor plate onto the donor plate containing 200 µL of the donor solution per well.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = C x VD x VA / ((VD + VA) x Area x Time) x -ln(1 - [drug]acceptor/[drug]equilibrium)
Protocol 2: MDCK-MDR1 Bidirectional Transport Assay
This protocol is used to determine if an IDH1 inhibitor is a substrate for the P-gp efflux transporter.
Principle: MDCK cells transfected with the human MDR1 gene are grown to form a confluent monolayer on a transwell insert. The transport of the compound is measured in two directions: from the apical (A) to basolateral (B) side, and from the basolateral (B) to apical (A) side. A higher B-to-A transport rate indicates active efflux.[12][13][14][18][24]
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto 24-well transwell inserts and culture for 3-5 days to form a tight monolayer.
-
Verify Monolayer Integrity: Measure the trans-epithelial electrical resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the cell junctions.
-
Transport Study (A -> B): Add the test compound (typically 1-10 µM) to the apical chamber. At specified time points (e.g., 60, 90, 120 min), take a sample from the basolateral chamber.
-
Transport Study (B -> A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate Efflux Ratio (ER): ER = Papp (B -> A) / Papp (A -> B) An ER ≥ 2 suggests the compound is a substrate for active efflux.[18]
Protocol 3: In Situ Brain Perfusion in Rodents
This in vivo technique provides a robust measurement of the rate of brain uptake, independent of systemic pharmacokinetics.[9][30][31]
Principle: The blood supply to one cerebral hemisphere of an anesthetized rat or mouse is replaced by a controlled perfusion of a buffered saline solution containing the test compound. This allows for a precise measurement of brain uptake over a short period.[30][32]
Methodology:
-
Animal Preparation: Anesthetize a rat or mouse and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin perfusing a warmed (37°C), oxygenated physiological buffer containing a known concentration of the IDH1 inhibitor and a vascular space marker (e.g., [14C]-sucrose) at a constant flow rate (e.g., 10 mL/min for rats).
-
Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-120 seconds).
-
Sample Collection: At the end of the perfusion, decapitate the animal, rapidly remove the brain, and collect a sample of the perfusate.
-
Analysis: Dissect the perfused hemisphere, weigh it, and homogenize. Measure the concentration of the compound in the brain homogenate and perfusate using LC-MS/MS.
-
Calculate Brain Uptake: The brain uptake clearance (Kin) or permeability-surface area (PS) product can be calculated from the amount of drug in the brain, corrected for the vascular space marker, and the concentration in the perfusate.[9]
Visualizations
Caption: Mutant IDH1 converts α-KG to the oncometabolite 2-HG, which is blocked by IDH1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood-brain barrier-associated efflux transporters: a significant but underappreciated obstacle to drug development in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. evotec.com [evotec.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. paralab.es [paralab.es]
- 17. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB) [bio-protocol.org]
- 21. bioassaysys.com [bioassaysys.com]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
- 26. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. benchchem.com [benchchem.com]
- 29. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 30. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity of IDH1 Inhibitor Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocitrate dehydrogenase 1 (IDH1) inhibitor combination therapies. The content addresses specific experimental issues and provides structured data and protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using IDH1 inhibitors in combination therapies, and what are the expected toxicities?
A1: The rationale for combining IDH1 inhibitors with other agents, such as chemotherapy (e.g., azacitidine) or other targeted drugs (e.g., BCL-2 inhibitors like venetoclax), is to achieve synergistic anti-tumor effects and overcome resistance.[1][2] IDH1 inhibitors induce cellular differentiation, while cytotoxic agents or other targeted therapies can eliminate the malignant cells.[3] While combination therapies can be more effective, they may also introduce new or exacerbated toxicities. Expected adverse events are often a composite of the individual drug profiles but can include unique toxicities. Common events include myelosuppression, gastrointestinal issues, and specific concerns like IDH Differentiation Syndrome.[3][4][5]
Q2: What are the most frequently observed adverse events in clinical trials of IDH1 inhibitor combinations?
A2: In clinical trials combining the IDH1 inhibitor ivosidenib (B560149) with azacitidine, the safety profile was generally consistent with the known toxicities of each agent alone.[3] Key adverse events of special interest across various IDH inhibitor therapies include IDH differentiation syndrome, QT interval prolongation, and leukocytosis.[3][4] In a study of ivosidenib for IDH1-mutant glioma, 26% of patients experienced an adverse event.[6] Nausea is also a very common treatment-related adverse event.[7]
Q3: What are the known mechanisms of resistance to IDH1 inhibitors that might necessitate combination therapies?
A3: Acquired resistance is a significant challenge in IDH1 inhibitor monotherapy. Key mechanisms include:
-
Secondary Mutations in IDH1: New mutations can arise in the IDH1 gene that prevent the inhibitor from binding effectively while allowing the enzyme to continue producing the oncometabolite 2-hydroxyglutarate (2-HG).[8][9]
-
IDH Isoform Switching: Cancer cells can develop mutations in the mitochondrial isoform, IDH2, to maintain 2-HG production when the cytoplasmic IDH1 is inhibited.[8][9][10] This suggests a potential strategy of combining IDH1 and IDH2 inhibitors.[11]
-
Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative survival pathways, such as the receptor tyrosine kinase (RTK) or JAK/STAT signaling pathways, to promote proliferation independently of 2-HG levels.[9]
Troubleshooting Guides
In Vitro Experimental Issues
Q4: We are observing higher-than-expected cytotoxicity in our cell-based assays with an IDH1 inhibitor combined with a second agent. How can we determine if this is synergy or a non-specific toxic effect?
A4: This is a common challenge. It's crucial to differentiate true synergistic cell killing from additive toxicity or off-target effects.
Recommended Actions:
-
Perform a Dose-Response Matrix: Test a wide range of concentrations for both drugs individually and in combination to map the response surface.[12]
-
Calculate Synergy Scores: Use established models like Bliss Independence or Loewe Additivity to formally quantify the interaction. A synergy score indicates that the combined effect is greater than the predicted additive effect.[12]
-
Assess Target Engagement: Measure intracellular 2-HG levels. A potent IDH1 inhibitor should significantly reduce 2-HG at concentrations that are not broadly cytotoxic on their own.[13] If cytotoxicity occurs at concentrations that do not effectively lower 2-HG, it may be an off-target effect.
-
Use Orthogonal Assays: Confirm viability results with multiple methods (e.g., CellTiter-Glo for ATP content, a membrane integrity assay like trypan blue, and a caspase assay for apoptosis).
Q5: Our IDH1 inhibitor effectively reduces 2-HG levels in our mutant cell line, but the combination with another agent shows no enhanced anti-proliferative or pro-apoptotic effect. What are the potential causes?
A5: This scenario suggests that the second agent may not be targeting a relevant survival pathway in the context of IDH1 inhibition.
Recommended Actions:
-
Confirm Pathway Dependence: Verify that the cell line is dependent on the pathway targeted by the second agent. For example, if using a BCL-2 inhibitor, confirm BCL-2 expression and dependence via western blot or genetic knockdown.
-
Investigate Resistance Mechanisms: The cells may have intrinsic or acquired resistance to the second agent. Consider sequencing key genes in the target pathway.
-
Re-evaluate the Combination Rationale: IDH1 inhibitors primarily induce differentiation rather than immediate cytotoxicity.[13] The endpoint of your assay may need to be adjusted. Consider measuring differentiation markers (e.g., CD11b, CD14 in AML models) in addition to proliferation.
-
Check for Antagonism: While rare, some drug combinations can be antagonistic. Your dose-response matrix and synergy analysis should reveal this.
Managing Specific Toxicities in Preclinical Models
Q6: How can we monitor for and manage IDH Differentiation Syndrome in our in vivo experiments?
A6: IDH Differentiation Syndrome is a serious adverse event characterized by rapid proliferation and differentiation of myeloid cells.[5][14] In preclinical models (especially AML xenografts), this can manifest as rapid weight loss, respiratory distress, and leukocytosis.
Monitoring and Management Strategy:
-
Regular Monitoring: Monitor animal body weight daily and perform complete blood counts (CBCs) 2-3 times per week after treatment initiation.
-
Early Intervention: At the first sign of rapid weight loss or a sharp increase in white blood cell counts, consider intervention.
-
Dose Interruption: Temporarily halt dosing of the IDH1 inhibitor. In clinical practice, dose interruptions are a key management strategy.[3]
-
Corticosteroid Treatment: Administer dexamethasone, which is the standard clinical intervention for managing the inflammatory cascade associated with this syndrome.
Quantitative Data Summary
Table 1: Summary of Common Adverse Events (Grade ≥3) in IDH1 Inhibitor Combination Therapies.
| Combination Therapy | Indication | Common Grade ≥3 Adverse Events | Citation(s) |
| Ivosidenib + Azacitidine | Newly Diagnosed AML | IDH Differentiation Syndrome, QT Prolongation, Leukocytosis | [3] |
| Ivosidenib (Monotherapy) | Relapsed/Refractory AML | QT Prolongation (7.8%), IDH Differentiation Syndrome (3.9%), Anemia (2.2%), Thrombocytopenia (3.4%) | [15] |
| IDH1/2 Inhibitors (General) | Relapsed/Refractory AML | Differentiation Syndrome, Leukocytosis, Hepatic Toxicity, QTc Prolongation | [4] |
| Olutasidenib + Azacitidine | IDH1-mutated AML | Differentiation syndrome is noted, but reported as less frequent than with monotherapy. Overall safety is considered manageable. | [16] |
Visualizations: Pathways and Workflows
Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibition.
Caption: Experimental workflow for assessing combination therapy toxicity.
Caption: Troubleshooting logic for unexpected in vitro cytotoxicity.
Key Experimental Protocols
Protocol 1: Cell-Based 2-HG Measurement using LC-MS/MS
This protocol provides a general framework for quantifying the oncometabolite 2-HG from cell lysates to confirm IDH1 inhibitor activity.
-
Cell Culture and Treatment:
-
Plate IDH1-mutant cells (e.g., HT1080) in a 6-well plate at a density that ensures they are in a logarithmic growth phase at the time of harvest (typically 70-80% confluency).
-
Allow cells to adhere overnight.
-
Treat cells with the IDH1 inhibitor combination or single agents at desired concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
Metabolite Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant (which contains the metabolites) to a new tube. Avoid disturbing the protein pellet.
-
Dry the supernatant using a vacuum concentrator (SpeedVac).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite pellet in a suitable volume of LC-MS-grade water or an appropriate buffer for your chromatography method.
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system equipped with a method for separating and detecting 2-HG. A chiral column is recommended to differentiate between D-2HG and L-2HG.[17]
-
Generate a standard curve using known concentrations of pure 2-HG to quantify the amount in your samples.
-
Normalize the final 2-HG concentration to the cell number or protein concentration from a parallel plate.
-
Protocol 2: Assessment of Drug Synergy using a Dose-Response Matrix
This protocol outlines how to assess the interaction between an IDH1 inhibitor and a second compound.
-
Experimental Setup (96-well plate):
-
Prepare serial dilutions of the IDH1 inhibitor (Drug A) and the combination drug (Drug B). A common approach is a 7x7 or 9x9 matrix.
-
Seed IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.
-
Add drugs to the plate. Include wells for each drug alone (rows and columns on the edge of the matrix) and a vehicle control.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Use a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Follow the manufacturer's instructions to add the reagent and measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells (representing 100% viability).
-
Input the normalized dose-response matrix data into a synergy analysis software (e.g., SynergyFinder, Combenefit).
-
Calculate synergy scores using at least two different models, such as the Loewe additivity and Bliss independence models, to ensure the robustness of your findings.[12]
-
Visualize the results as a 3D synergy map, where peaks indicate synergy and valleys indicate antagonism.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Combination therapy well-tolerated and highly effective for patients with IDH1-mutated acute myeloid leukemia (AML) | MD Anderson Cancer Center [mdanderson.org]
- 3. Mutant Isocitrate Dehydrogenase 1 Inhibitor Ivosidenib in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in IDH1 Knockdown Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Isocitrate Dehydrogenase 1 (IDH1) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent IDH1 knockdown efficiency?
A1: Inconsistent IDH1 knockdown efficiency can stem from several factors:
-
Suboptimal siRNA or shRNA Delivery: Inefficient transfection or transduction is a primary cause of poor knockdown. This can be due to the cell type being difficult to transfect, the quality of the transfection reagent, or the viral titer being too low.
-
Cellular State and Confluency: The physiological state of the cells at the time of transfection/transduction can significantly impact efficiency. Factors such as cell confluency, passage number, and overall health should be kept consistent between experiments.[1][2]
-
siRNA/shRNA Reagent Quality: Degradation of siRNA or shRNA can lead to reduced efficacy. Ensure proper storage and handling of these reagents.
-
Incorrect Dosage: The concentration of siRNA or the multiplicity of infection (MOI) for shRNA needs to be optimized for each cell line.
Q2: How can I validate the knockdown of IDH1 at the mRNA and protein levels?
A2: It is crucial to validate IDH1 knockdown at both the mRNA and protein levels to ensure the experimental observations are a direct result of reduced IDH1 expression.
-
mRNA Level: Quantitative real-time PCR (qPCR) is the standard method to quantify the reduction in IDH1 mRNA transcripts.[3][4]
-
Protein Level: Western blotting is essential to confirm a corresponding decrease in IDH1 protein levels.[3][5][6][7]
Q3: I'm observing significant off-target effects. What can I do to minimize them?
A3: Off-target effects, where the siRNA or shRNA affects the expression of unintended genes, are a common concern in RNAi experiments.[8][9][10][11][12] Strategies to mitigate these effects include:
-
Use Multiple siRNAs/shRNAs: Employing a pool of multiple siRNAs targeting different sequences of the IDH1 mRNA can reduce off-target effects.[8]
-
Lower siRNA Concentration: Using the lowest effective concentration of siRNA can minimize off-target binding.[13]
-
Perform Rescue Experiments: Re-introducing an siRNA-resistant form of IDH1 should rescue the observed phenotype, confirming that the effect is specific to IDH1 knockdown.
-
Use Appropriate Controls: Always include a non-targeting (scrambled) siRNA control to assess the baseline cellular response to the transfection process.
Q4: My IDH1 knockdown is successful, but I don't see the expected phenotypic change (e.g., decreased cell viability). What could be the reason?
A4: Several factors can contribute to a lack of an expected phenotype after successful IDH1 knockdown:
-
Cell Line Dependency: The specific cell line you are using may not be dependent on IDH1 for survival or the phenotype you are measuring. The effects of IDH1 can be cell-type specific.
-
Redundancy: Other cellular pathways may compensate for the loss of IDH1 function.
-
Timepoint of Analysis: The phenotypic effects of IDH1 knockdown may take time to manifest. Consider performing a time-course experiment.
-
Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes.
Q5: What are the expected metabolic consequences of IDH1 knockdown?
A5: IDH1 plays a crucial role in cellular metabolism. Its knockdown, particularly of mutant IDH1, is expected to lead to:
-
Decreased 2-hydroxyglutarate (2-HG) levels: In cells with IDH1 mutations, knockdown of the mutant allele will significantly reduce the production of the oncometabolite 2-HG.[14][15][16]
-
Altered Redox State: Wild-type IDH1 is a major source of cytosolic NADPH. Its knockdown can lead to a decreased NADPH/NADP+ ratio and increased oxidative stress.[17]
-
Changes in TCA Cycle Intermediates: Knockdown can affect the levels of α-ketoglutarate and other TCA cycle metabolites.
Troubleshooting Guides
Guide 1: Poor IDH1 Knockdown Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Transfection/Transduction | Optimize transfection reagent-to-siRNA ratio or viral MOI. Test different transfection reagents. | Increased percentage of transfected/transduced cells and higher knockdown efficiency. |
| Suboptimal Cell Conditions | Ensure cells are in the exponential growth phase and at optimal confluency (typically 50-70%) at the time of transfection. Use cells with a low passage number. | Consistent and reproducible knockdown levels across experiments. |
| Degraded siRNA/shRNA | Use fresh or properly stored aliquots of siRNA/shRNA. | Restoration of expected knockdown efficiency. |
| Incorrect siRNA/shRNA Sequence | Verify the target sequence and consider testing multiple different siRNA/shRNA sequences targeting IDH1. | Identification of a more potent siRNA/shRNA sequence. |
Guide 2: Discrepancy Between mRNA and Protein Knockdown
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Delayed Protein Turnover | IDH1 protein may have a long half-life. Harvest cells for Western blotting at later time points (e.g., 72-96 hours post-transfection). | Protein levels will eventually decrease, correlating with mRNA knockdown. |
| Inefficient Translation Inhibition | Some siRNAs may be more effective at inducing mRNA degradation than inhibiting translation. | Testing different siRNA sequences may yield a better correlation. |
| Antibody Issues | The antibody used for Western blotting may be non-specific or of poor quality. Validate the antibody using positive and negative controls. | A specific and reliable antibody will accurately reflect IDH1 protein levels. |
Experimental Protocols
siRNA Transfection Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the IDH1 siRNA stock solution (e.g., 20 µM) in RNase-free water to the desired final concentration (e.g., 10-50 nM).[18] Prepare a non-targeting siRNA control in parallel.
-
Transfection Complex Formation:
-
In a sterile tube, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[19][20][21]
-
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Quantitative Real-Time PCR (qPCR) for IDH1 mRNA Validation
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for IDH1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IDH1 mRNA expression.
Western Blot for IDH1 Protein Validation
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[23][24]
-
Treatment: Treat the cells with the IDH1 knockdown reagents.
-
Incubation: Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[25]
Metabolite Extraction for 2-HG Analysis
-
Cell Culture and Treatment: Culture cells and perform IDH1 knockdown.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.[25]
-
Add ice-cold 80% methanol (B129727) to the cells and scrape them.[17][26][27]
-
Collect the cell lysate and centrifuge to pellet debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites for analysis by LC-MS/MS.[17][28]
Quantitative Data Summary
Table 1: Expected Reduction in 2-HG Levels Post-IDH1 Knockdown/Inhibition in Mutant Cell Lines
| Cell Line | IDH1 Mutation | Method | % Reduction in 2-HG | Reference |
| Chondrosarcoma Cell Lines | R132C, R132G | AGI-5198 (inhibitor) | >90% | [14] |
| MGG119, MGG152, HT1080 | R132H, R132C | IDH1 inhibitor | ~99% | [15] |
| IMA (Astrocytoma) | R132H | shRNA | 87-fold decrease | [16] |
| HCT116 | R132H | Knock-in | >100-fold increase (relative to WT) | [29] |
Table 2: Representative Effects of IDH1 Knockdown/Inhibition on Cell Viability
| Cell Line | IDH1 Status | Treatment | Effect on Viability | Reference |
| JJ012 (Chondrosarcoma) | Mutant | AGI-5198 | Moderate decrease (~35%) | [14] |
| Jurkat, MV4-11 (Leukemia) | Wild-type | GSK864 (inhibitor) | Significant inhibition | [24] |
| Mia-Paca2, PANC-1 (Pancreatic) | Wild-type | shRNA + 5-FU | Sensitization to 5-FU | [30] |
| U87-MG (Glioblastoma) | Mutant | Expression of mutant IDH1 | Increased sensitivity to alkylating agents | [31] |
| U87 (Glioblastoma) | Mutant | SAHA (HDAC inhibitor) | Increased vulnerability | [32] |
Visualizations
Caption: Simplified signaling pathway of wild-type and mutant IDH1.
Caption: Experimental workflow for IDH1 knockdown and analysis.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 9. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 10. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 11. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for transfection of siRNA [qiagen.com]
- 14. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extreme vulnerability of IDH1 mutant cancers to NAD+ depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disruption of wild type IDH1 suppresses D-2-hydroxyglutarate production in IDH1-mutated gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.origene.com [cdn.origene.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 22. neobiotechnologies.com [neobiotechnologies.com]
- 23. benchchem.com [benchchem.com]
- 24. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
- 28. Metabolic characterization of isocitrate dehydrogenase (IDH) mutant and IDH wildtype gliomaspheres uncovers cell type-specific vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. Vulnerability of IDH1 mutant cancers to histone deacetylase inhibition via orthogonal suppression of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoform Switching as a Resistance Mechanism to IDH Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating isoform switching as a mechanism of resistance to isocitrate dehydrogenase (IDH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is IDH isoform switching and why is it a concern for IDH inhibitor therapies?
A1: Somatic mutations in the cytosolic isocitrate dehydrogenase 1 (IDH1) or mitochondrial IDH2 enzymes lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to cancer development.[1][2][3][4] Isoform-selective inhibitors targeting mutant IDH1 (e.g., ivosidenib) or mutant IDH2 (e.g., enasidenib) have shown clinical efficacy.[2][4]
However, a key mechanism of acquired resistance is isoform switching . This is where a tumor initially harboring a mutation in one IDH isoform (e.g., IDH1) acquires a new mutation in the other isoform (e.g., IDH2) during treatment with an isoform-selective inhibitor.[1][2][5] This switching restores 2-HG production, rendering the initial therapy ineffective and leading to disease progression.[1][2] This phenomenon has been observed in both liquid and solid tumors.[1][2]
Q2: My IDH1-mutant cancer cells, which were initially sensitive to an IDH1 inhibitor, are now showing signs of resistance. How can I determine if isoform switching is the cause?
A2: To investigate if isoform switching is responsible for the observed resistance, a multi-step approach is recommended. This involves monitoring 2-HG levels, sequencing the IDH1 and IDH2 genes, and analyzing protein expression.
Here is a logical workflow to diagnose isoform switching:
Workflow to investigate isoform switching.
Troubleshooting Guide: Investigating Isoform Switching
| Problem | Possible Cause | Recommended Solution |
| No significant decrease in 2-HG levels after treatment with a specific IDH1 inhibitor. [6] | 1. Ineffective inhibitor concentration. 2. Acquired resistance through secondary IDH1 mutations. 3. Isoform switching to mutant IDH2. [7] | 1. Perform a dose-response experiment to confirm the optimal inhibitor concentration. 2. Sequence the IDH1 gene to check for secondary mutations at the dimer interface or NADPH binding sites.[7] 3. Sequence the IDH2 gene to check for neomorphic mutations (e.g., R140Q, R172V). [5][7] Consider using a dual IDH1/2 inhibitor.[7] |
| Cells continue to proliferate despite a reduction in 2-HG levels. | Activation of bypass signaling pathways (e.g., RTK, JAK/STAT).[7] | Perform pathway analysis (e.g., Western blot for phosphorylated RTKs or STAT5) to identify activated pathways.[7] Consider combination therapy with an inhibitor of the activated pathway. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of the inhibitor. 3. Inconsistent assay performance. | 1. Standardize cell passage number, seeding density, and growth conditions. 2. Aliquot and store the inhibitor at the recommended temperature, avoiding repeated freeze-thaw cycles. 3. Ensure all assays are properly validated and controlled. |
Q3: What are the key experimental protocols I would need to use to study IDH isoform switching?
A3: Here are detailed methodologies for essential experiments.
Experimental Protocols
Protocol 1: Measurement of 2-Hydroxyglutarate (2-HG)
This protocol is adapted from a fluorescent D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzymatic assay.[8]
-
Cell Culture and Treatment:
-
Plate IDH-mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IDH inhibitor for 48-72 hours.
-
-
Sample Preparation:
-
Carefully transfer the cell culture media to a new plate.
-
Perform a deproteination step on the media samples.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing D2HGDH, diaphorase, and resazurin.
-
Add the reaction mix to the deproteinated media samples.
-
-
Detection:
-
Incubate the plate at room temperature.
-
Measure the fluorescence to quantify the 2-HG concentration. The signal is inversely proportional to the 2-HG level.
-
Protocol 2: Sequencing of IDH1 and IDH2 for Resistance Mutations
This protocol outlines the general steps for identifying resistance mutations in IDH1 and IDH2 genes using Sanger sequencing.[7]
-
Materials:
-
Genomic DNA extracted from resistant and sensitive cell lines
-
Primers flanking the coding regions of IDH1 and IDH2
-
PCR reagents
-
DNA purification kit
-
Sanger sequencing service
-
-
Procedure:
-
PCR Amplification: Amplify the coding regions of IDH1 and IDH2 from genomic DNA using gene-specific primers. Verify the PCR product size by agarose (B213101) gel electrophoresis.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Submit the purified PCR products and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results with the reference sequences of IDH1 and IDH2 to identify any mutations.
-
Protocol 3: Western Blot for IDH1 and IDH2 Protein Expression
This protocol is a standard procedure for detecting protein levels.
-
Cell Lysis:
-
Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for IDH1 and IDH2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Q4: What does the signaling pathway of IDH-mutant cancer and the mechanism of resistance via isoform switching look like?
A4: The core oncogenic mechanism of IDH mutations is the production of 2-HG, which disrupts normal cellular processes. Resistance via isoform switching is a direct mechanism to restore this 2-HG production.
IDH signaling and resistance via isoform switching.
Q5: What quantitative data is available on the effects of isoform switching?
A5: Studies have demonstrated that isoform switching restores 2-HG production in the presence of an isoform-selective inhibitor.
Table 1: 2-HG Production in Cells with Dual IDH Mutations
| Cell Line | Genetic Background | Treatment | Relative 2-HG Production |
| IDH1 R132G-mutant chondrosarcoma | Endogenous IDH1 mutation | Vehicle | 100% |
| Ivosidenib (IDH1i) | ~10% | ||
| Transfected with IDH2-R172V | Ivosidenib (IDH1i) | ~80% | |
| Transfected with IDH2-R172V | Ivosidenib + Enasidenib (IDH1/2i) | ~15% | |
| IDH2 R172S-mutant chondrosarcoma | Endogenous IDH2 mutation | Vehicle | 100% |
| Enasidenib (IDH2i) | ~12% | ||
| Transduced with IDH1-R132H | Enasidenib (IDH2i) | ~75% | |
| Transduced with IDH1-R132H | Enasidenib + Ivosidenib (IDH1/2i) | ~20% | |
| Data is illustrative and based on findings from Harding et al., Cancer Discovery, 2018.[2] |
This data clearly shows that in cells with mutations in both IDH1 and IDH2, treatment with a single isoform-selective inhibitor is not sufficient to suppress 2-HG production. However, a combination of inhibitors targeting both isoforms can overcome this resistance.[2]
References
- 1. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of IDH1 Inhibitors to Brain Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on delivering Isocitrate Dehydrogenase 1 (IDH1) inhibitors to brain tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to delivering IDH1 inhibitors to brain tumors?
The principal challenge is the blood-brain barrier (BBB).[1][2] The BBB is a highly selective, semipermeable border composed of endothelial cells with tight junctions that restricts the passage of most therapeutic agents, including many small molecule inhibitors, from the bloodstream into the central nervous system (CNS).[1][2] Even in brain tumors where the BBB might be partially compromised, its presence can significantly limit drug accumulation at the tumor site.[1]
Q2: What are the key molecular characteristics for an IDH1 inhibitor to effectively cross the blood-brain barrier?
To enhance brain penetration, small molecule inhibitors should ideally possess the following characteristics:
-
Low molecular weight: Generally under 500 Daltons.[2]
-
High lipophilicity: Increased fat-solubility helps in diffusing across the lipid membranes of the BBB's endothelial cells.[2]
-
Low hydrogen bonding potential: Minimizing hydrogen bonds can improve permeability.[2]
-
Not a substrate for efflux transporters: Molecules should avoid being actively pumped out of the brain by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2]
Q3: Are there IDH1 inhibitors specifically designed for improved brain penetration?
Yes, significant research has led to the development of next-generation, brain-penetrant IDH1 inhibitors. For instance, Vorasidenib is a dual inhibitor of mutant IDH1 and IDH2 that was engineered for better BBB penetration.[3] Clinical trials have shown its efficacy in patients with IDH-mutant gliomas.[4] Another example is DS-1001b, an orally bioavailable inhibitor that has demonstrated high BBB permeability and antitumor effects in preclinical models.[5][6][7]
Q4: What are some of the advanced strategies being explored to enhance the delivery of IDH1 inhibitors to the brain?
Several innovative approaches are under investigation to improve the delivery of therapeutics to brain tumors:
-
Nanoparticle-based delivery: Encapsulating IDH1 inhibitors in nanoparticles can protect them from degradation, improve their pharmacokinetic profile, and facilitate their transport across the BBB.[8][9][10]
-
Convection-Enhanced Delivery (CED): This technique involves the direct infusion of the therapeutic agent into the brain tumor, bypassing the BBB entirely.[11][12][13]
-
Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to its active form within the body.[14][15] This approach can be used to modify the physicochemical properties of an IDH1 inhibitor to enhance its BBB permeability.[14][15][16]
-
Intranasal Delivery: This non-invasive method explores the olfactory and trigeminal nerve pathways to bypass the BBB and deliver drugs directly to the brain.[17][18][19]
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio of IDH1 Inhibitor in In Vivo Models
Potential Causes:
-
Poor Physicochemical Properties: The inhibitor may have low lipophilicity, a high molecular weight, or a large polar surface area, limiting its ability to cross the BBB.[2]
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump it out of the brain.[1]
-
High Plasma Protein Binding: If the inhibitor is highly bound to plasma proteins, the unbound fraction available to cross the BBB is low.[2]
-
Rapid Metabolism: The compound might be quickly metabolized in the periphery, reducing the amount of active drug that reaches the brain.[2]
Solutions:
-
Re-evaluate Physicochemical Properties: Compare the logP, molecular weight, and polar surface area of your compound to the known characteristics of CNS-penetrant drugs.[2]
-
Conduct In Vitro Efflux Assays: Use cell-based transwell assays with cell lines overexpressing P-gp or BCRP to determine if your inhibitor is a substrate.[2]
-
Co-administration with Efflux Inhibitors: In preclinical models, co-dosing with a known efflux pump inhibitor can help confirm if active efflux is limiting brain penetration.[2]
-
Investigate Prodrug Approaches: Modify the inhibitor into a more lipophilic prodrug to enhance passive diffusion across the BBB.[14][16]
-
Consider Advanced Delivery Systems: Explore nanoparticle encapsulation or convection-enhanced delivery to bypass the BBB.[10][11]
Problem 2: High Variability in Tumor 2-HG Levels After IDH1 Inhibitor Treatment in Preclinical Models
Potential Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor can lead to variable drug exposure.
-
Biological Variability: Individual differences in animal metabolism and tumor microenvironment can affect drug response.
-
Inconsistent Sample Handling: Variations in the timing of sample collection or processing can introduce variability.
-
Tumor Heterogeneity: Differences in tumor size and vascularity can impact drug delivery and efficacy.
Solutions:
-
Refine Dosing Protocol: Ensure precise and consistent preparation and administration of the inhibitor. For oral gavage, confirm proper technique to avoid misdosing.[2]
-
Increase Sample Size: A larger cohort of animals can help mitigate the impact of individual biological variability.[2]
-
Normalize 2-HG Levels: When feasible, measure tumor volume (e.g., via imaging) and normalize 2-HG levels to tumor mass or total protein concentration in the sample lysate.[2]
-
Standardize Sample Collection and Handling: Harvest all brain and tumor samples at consistent time points post-dosing and follow a standardized processing protocol.[2]
Quantitative Data Summary
Table 1: Brain Penetration of Select IDH1 Inhibitors
| Inhibitor | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Key Findings | Reference |
|---|---|---|---|---|
| DS-1001b | Not explicitly stated, but described as having high BBB permeability. | Not explicitly stated. | Showed significant tumor growth impairment in intracranial xenograft models. | [5][6][7] |
| Vorasidenib | Readily crosses the BBB. | Not explicitly stated. | Significantly improved progression-free survival in clinical trials for IDH-mutant gliomas. | [4][20] |
| BAY1436032 | Investigated for brain penetration. | Not explicitly stated. | Reduced 2-HG levels and showed survival benefit in animal models. |[21] |
Table 2: Clinical Trial Outcomes for Brain-Penetrant IDH Inhibitors
| Inhibitor | Trial Phase | Indication | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| Vorasidenib | Phase III (INDIGO trial) | Recurrent Grade 2 IDH-mutant glioma | 27.7 months (vs. 11.1 months for placebo) | [4][20] |
| Ivosidenib | Phase I | Recurrent IDH1-mutant glioma | Greater activity observed in non-enhancing gliomas. |[21][22] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of an IDH1 inhibitor across an in vitro BBB model.
Objective: To determine the rate of transport of an IDH1 inhibitor across a monolayer of brain endothelial cells.
Methodology:
-
Cell Culture: Culture brain microvascular endothelial cells (BMECs) on the apical side of a transwell insert. Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier properties.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER). Higher TEER values indicate a more restrictive barrier.[1]
-
Permeability Assessment:
-
Add the IDH1 inhibitor to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the inhibitor in the basolateral samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1]
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: In Vivo Pharmacokinetic and Brain Penetration Study
This protocol outlines a typical in vivo experiment to determine the brain-to-plasma concentration ratio of an IDH1 inhibitor in an animal model.
Objective: To quantify the concentration of an IDH1 inhibitor in the plasma and brain tissue over time to assess its ability to cross the BBB.
Methodology:
-
Animal Model: Utilize appropriate rodent models (e.g., mice or rats), potentially with orthotopic brain tumor xenografts.[2]
-
Drug Administration: Administer a single dose of the IDH1 inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection).[2]
-
Sample Collection:
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.[2]
-
-
Concentration Measurement:
-
Measure the drug concentrations in both plasma and brain homogenate using LC-MS/MS.[1]
-
-
Data Analysis:
Signaling Pathway
Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, which results in widespread epigenetic changes and altered cellular differentiation, ultimately contributing to tumorigenesis.[1][2] IDH1 inhibitors are designed to block this mutant enzyme, thereby reducing 2-HG levels and mitigating its oncogenic effects.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimize treatment approaches in isocitrate dehydrogenase (IDH) mutant gliomas: open issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle-based delivery systems for targeted therapy in brain tumors: Progress, challenges and perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convection-Enhanced Delivery for Diffuse Intrinsic Pontine Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Convection-Enhanced Delivery: Connection to and Impact of Interstitial Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Intranasal Delivery of Immunotherapeutic Nanoformulations for Treatment of Glioma Through in situ Activation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. New therapy for glioma receives FDA approval | Duke Department of Neurosurgery [neurosurgery.duke.edu]
- 21. mdpi.com [mdpi.com]
- 22. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abta.org [abta.org]
Technical Support Center: Understanding Kinetic Features of IDH1 Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying resistance to Isocitrate Dehydrogenase 1 (IDH1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to IDH1 inhibitors like ivosidenib (B560149)?
A1: Acquired resistance to IDH1 inhibitors is a significant clinical challenge. The primary mechanisms observed include:
-
Secondary Mutations in IDH1 : The emergence of new mutations in the IDH1 gene can prevent inhibitor binding. A notable example is the S280F mutation at the dimer interface, which can sterically hinder the binding of allosteric inhibitors.[1][2] Another described mutation is D279N, which impairs ivosidenib binding while retaining the ability to produce (R)-2-hydroxyglutarate (2-HG).[3][4]
-
Isoform Switching : Cancer cells can acquire mutations in the mitochondrial isoform IDH2 (e.g., R140Q or R172V), enabling them to continue producing the oncometabolite 2-HG even when mutant IDH1 is inhibited.[5][6][7] This mechanism has been observed in both acute myeloid leukemia (AML) and cholangiocarcinoma.[5][6]
-
Activation of Bypass Signaling Pathways : The activation of parallel signaling pathways, such as the Receptor Tyrosine Kinase (RTK)/RAS pathway, can promote cell proliferation and survival independently of 2-HG production. Co-occurring mutations in genes like NRAS are associated with a poorer response to IDH1 inhibitors.[8]
Q2: We are observing a lack of response to an IDH1 inhibitor in our cell line despite confirming the presence of an R132H mutation. What could be the cause?
A2: This phenomenon, known as primary resistance, can be multifactorial. Potential causes include:
-
Pre-existing Subclones : The cell line may harbor pre-existing subclones with resistance-conferring mutations (e.g., in IDH2 or RTK pathways) that are selected for and expanded under the pressure of IDH1 inhibition.
-
Increased Cellular Stemness : Enhanced "stemness" of cancer cells, potentially driven by signaling pathways like Wnt/β-catenin, has been identified as a mechanism of primary resistance to IDH inhibitors.[8]
-
Unique Kinetic Properties of the IDH1 Mutant : Not all R132 mutations are kinetically identical. For instance, the R132Q mutant exhibits unique kinetic properties, including the retention of some wild-type-like activity, which may contribute to inhibitor resistance.[9][10]
Q3: Our in vitro assays show a decrease in 2-HG levels upon inhibitor treatment, but our in vivo xenograft models show tumor progression. How can we explain this discrepancy?
A3: This is a common challenge when translating in vitro findings to in vivo models. Several factors could contribute to this discrepancy:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Issues : The inhibitor may have poor bioavailability, rapid metabolism, or inefficient tumor penetration in the in vivo model, resulting in suboptimal target engagement.
-
Tumor Microenvironment : The tumor microenvironment in vivo is significantly more complex than in vitro conditions and can provide survival signals to cancer cells, mitigating the effects of 2-HG reduction.
-
Clonal Evolution : The in vivo setting can drive the selection and expansion of resistant clones that may have been present at a very low frequency initially.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for an IDH1 inhibitor in biochemical assays.
Possible Causes and Troubleshooting Steps:
-
Reagent Quality :
-
Enzyme Activity : Ensure the recombinant mutant IDH1 enzyme is active and has been stored correctly. Perform a control experiment to verify its catalytic activity.
-
Substrate and Cofactor Concentration : Verify the concentrations of α-ketoglutarate (α-KG) and NADPH. Inaccurate concentrations will affect the reaction kinetics. The reaction is NADPH-dependent.[11]
-
Inhibitor Purity and Stability : Confirm the purity and stability of the inhibitor. Degradation of the compound can lead to a loss of potency.
-
-
Assay Conditions :
-
Incubation Time : Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding, especially for slow-binding inhibitors.
-
Buffer Composition : Check the pH and composition of the assay buffer. Components like DTT may be necessary for enzyme stability.[12]
-
Detection Method : If using a coupled enzyme assay (e.g., with diaphorase), ensure the coupling enzyme is not the rate-limiting step and is not inhibited by the test compound.[11]
-
Problem 2: Emergence of resistance in a long-term cell culture treated with an IDH1 inhibitor.
Experimental Workflow to Characterize Resistance:
-
Confirm Resistance :
-
Perform a dose-response assay to confirm the shift in IC50 for 2-HG production in the resistant cell line compared to the parental, sensitive line.
-
-
Sequence Analysis :
-
Sanger Sequencing : Sequence the coding regions of IDH1 and IDH2 to identify potential secondary or isoform-switching mutations.
-
Next-Generation Sequencing (NGS) : For a more comprehensive analysis, perform targeted NGS on a panel of cancer-related genes to identify mutations in bypass signaling pathways (e.g., KRAS, NRAS, FLT3).
-
-
Functional Validation :
-
Site-Directed Mutagenesis : If a novel mutation is identified, introduce it into the parental cell line to confirm its role in conferring resistance.
-
Pathway Analysis : If a bypass pathway mutation is found, treat the resistant cells with an inhibitor of that pathway in combination with the IDH1 inhibitor to assess for synergistic effects.
-
Data Presentation
Table 1: Biochemical and Cellular Potency of Representative IDH1 Inhibitors
| Inhibitor | Target | Biochemical IC50 (IDH1 R132H) | Cellular 2-HG Inhibition IC50 (Cell Line) | Mechanism of Action |
| Ivosidenib (AG-120) | Mutant IDH1 | ~12 nM | ~69 nM (U87MG) | Reversible (allosteric) |
| Olutasidenib (FT-2102) | Mutant IDH1 | ~11 nM | ~23 nM (TF-1) | Reversible |
| IHMT-IDH1-053 | Mutant IDH1 | 4.7 nM | 28 nM (293T) | Irreversible (covalent) |
Data synthesized from publicly available information.[7]
Table 2: Activity of IDH1 Inhibitors Against a Known Resistance Mutation
| Inhibitor | Target Mutation | Fold change in IC50 vs. R132C |
| Ivosidenib | IDH1 R132C/S280F | >1000x (Resistant) |
| Olutasidenib | IDH1 R132C/S280F | ~10x (Moderately Sensitive) |
| LY3410738 (covalent) | IDH1 R132C/S280F | ~2x (Sensitive) |
This table illustrates the potential of different inhibitor modalities to overcome specific resistance mutations. Data for illustrative purposes based on existing literature.[7]
Experimental Protocols
Protocol 1: In Vitro Mutant IDH1 Biochemical Assay
This protocol is for determining the IC50 value of a test compound against a mutant IDH1 enzyme.
-
Materials :
-
Recombinant human mutant IDH1 (e.g., R132H)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, 0.2 mM DTT.[12]
-
Substrate: α-ketoglutarate (α-KG)
-
Cofactor: NADPH
-
Test compound serially diluted in DMSO
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure :
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of mutant IDH1 enzyme (e.g., 30 nM final concentration) in assay buffer to each well.[12]
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing α-KG (e.g., 1.5 mM final concentration) and NADPH (e.g., 50 µM final concentration).[12]
-
Immediately begin monitoring the decrease in NADPH absorbance at 340 nm every 60 seconds for 60 minutes.
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular 2-HG Measurement Assay
This protocol is for quantifying the intracellular levels of 2-HG in response to inhibitor treatment.
-
Materials :
-
IDH1-mutant cell line (e.g., U87-MG R132H)
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plate
-
2-HG detection kit (e.g., enzymatic assay based on D-2-Hydroxyglutarate Dehydrogenase - D2HGDH).[13]
-
-
Procedure :
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
After treatment, lyse the cells according to the 2-HG detection kit manufacturer's protocol.
-
Perform the enzymatic assay to quantify the 2-HG concentration in the cell lysates. This typically involves a deproteination step followed by the addition of a reaction mix that leads to a fluorescent or colorimetric readout.[13]
-
Measure the signal using a plate reader.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Plot the normalized 2-HG levels against the log of the inhibitor concentration to determine the IC50 value for cellular 2-HG reduction.
-
Visualizations
Caption: Mechanisms of action and resistance to IDH1 inhibitors.
Caption: Workflow for characterizing IDH1 inhibitor resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Engagement of Mutant IDH1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2][4][5] Consequently, inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. Validating that these inhibitors effectively engage their target within a cellular context is a critical step in their development. This guide provides a comparative overview of key methodologies for validating the target engagement of mutant IDH1 inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of Mutant IDH1 Inhibitors
The potency and cellular activity of various mutant IDH1 inhibitors have been characterized using a suite of biochemical and cell-based assays. The following tables summarize the performance of several prominent inhibitors, providing a quantitative comparison to aid in the selection of appropriate research tools and potential therapeutics.
| Compound | Target | IC50 (Enzymatic Assay) | Cellular 2-HG Inhibition (EC50) | Cell Line(s) |
| Ivosidenib (AG-120) | IDH1 R132H/C | R132H: 12 nM; R132C: 23 nM | U87MG-IDH1 R132H: ~60 nM | U87MG, HT1080 |
| Olutasidenib (FT-2102) | IDH1 R132H/C | R132H: 11 nM; R132C: 13 nM | Not widely reported | Not widely reported |
| Vorasidenib (AG-881) | Dual mIDH1/2 | IDH1 R132H/C/L/S: 0.04-22 nM | Not widely reported | Not widely reported |
| Mutant IDH1-IN-1 | IDH1 R132H | < 0.1 µM | Not widely reported | Not widely reported |
| AGI-5198 | IDH1 R132H | 40 nM (U87), 50 nM (THP-1) | U87, THP-1 | Not widely reported |
| ML309 | IDH1 R132H/C | 68 nM | 250 nM | Glioblastoma cell line |
| Compound | CETSA EC50 | Cell Line |
| Ivosidenib (AG-120) | Correlates with cellular 2-HG inhibition | U87 (R132H) |
| AGI-5198 | Potent and selective in R132H cell lines | U87 (R132H), THP-1 (R132H) |
Key Methodologies for Target Engagement Validation
Several robust methods are employed to validate the on-target activity of mutant IDH1 inhibitors. These assays range from direct measurement of inhibitor binding to the target protein to the assessment of downstream cellular effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly verify and quantify the engagement of a drug candidate with its intracellular target in a cellular environment.[1][5] The principle is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[1][5]
-
Cell Culture and Treatment : Culture cancer cell lines harboring IDH1 mutations (e.g., U87 glioblastoma cells) to approximately 80% confluency.[5] Treat the cells with the mutant IDH1 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[5]
-
Heat Challenge : Heat the cell suspensions at a predetermined optimal temperature for 3 minutes. For mutant IDH1 R132H, an optimal isothermal melting temperature has been found to be 59°C.[2]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the cell lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Detection of Soluble Protein : Collect the supernatant containing the soluble proteins. The amount of soluble mutant IDH1 protein is then quantified, typically by Western blotting.[2]
-
Data Analysis : The intensity of the bands on the Western blot is quantified. A dose-dependent increase in the amount of soluble protein at the challenge temperature indicates target engagement. Isothermal dose-response curves can be plotted to determine the EC50 for target engagement.[1][2]
Measurement of 2-Hydroxyglutarate (2-HG)
The neomorphic activity of mutant IDH1 is the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][6] Therefore, a reduction in 2-HG levels in cells or biological fluids upon inhibitor treatment is a direct and functional readout of target engagement.[5][7]
-
Cell Culture : Seed a cancer cell line endogenously expressing or engineered to express mutant IDH1 (e.g., HT1080, U87) in multi-well plates and allow them to adhere overnight.[7]
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).[7]
-
Incubation : Incubate the cells for a specified period, typically 48 to 72 hours.[7]
-
Metabolite Extraction :
-
Sample Preparation : Add an internal standard (e.g., 13C5-2-HG) to all samples. Centrifuge the samples to pellet cell debris and proteins.[7]
-
LC-MS/MS Analysis : Quantify the levels of 2-HG in the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis : Plot the percentage of 2-HG inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[7]
Cell Viability Assays
While not a direct measure of target engagement, cell viability assays, such as the MTT assay, are crucial for assessing the functional consequence of inhibiting mutant IDH1. These assays measure the metabolic activity of cells as an indicator of cell viability and can determine the half-maximal inhibitory concentration (IC50) of a compound.[8]
-
Cell Seeding : Seed cancer cell lines harboring IDH1 mutations (e.g., TS603 for glioma) into 96-well plates and allow them to adhere overnight.[8]
-
Drug Treatment : Add serially diluted concentrations of the inhibitor to the wells. Control wells receive only the vehicle (e.g., DMSO).[8]
-
Incubation : Incubate the plates for a defined period, typically 48 to 72 hours.[8]
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis : Analyze the data to determine the IC50 values.[8]
Mutant IDH1 Signaling Pathway
Mutations in IDH1 result in a neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][6] 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2 and lysine (B10760008) demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to oncogenesis.[1][8] Mutant IDH1 inhibitors block this neomorphic activity, thereby reducing 2-HG levels and restoring normal cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pan-IDH vs. Mutant-Specific IDH1 Inhibitors: A Comparative Guide for Researchers
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of isocitrate dehydrogenase (IDH) have emerged as a promising class of drugs for malignancies harboring IDH1 or IDH2 mutations. These mutations are prevalent in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. The development of both broad-acting pan-IDH inhibitors and highly selective mutant-specific IDH1 inhibitors presents researchers and clinicians with distinct therapeutic strategies. This guide provides an objective, data-driven comparison of these two approaches to aid in research and drug development.
Executive Summary
Mutant IDH enzymes neomorphically produce the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. Both pan-IDH inhibitors, which target mutations in both IDH1 and IDH2, and mutant-specific IDH1 inhibitors aim to block 2-HG production. Pan-IDH inhibitors offer the advantage of targeting a wider range of mutations, including scenarios of isoform switching as a resistance mechanism. In contrast, mutant-specific IDH1 inhibitors provide a highly targeted approach with potentially fewer off-isoform effects. Preclinical and clinical data for representative molecules from both classes demonstrate potent inhibition of 2-HG and clinical efficacy. The choice between these strategies may depend on the specific cancer type, the mutational landscape of the tumor, and the potential for acquired resistance.
Mechanism of Action
Mutations in IDH1 and IDH2 confer a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to widespread hypermethylation of DNA and histones, resulting in a block in cellular differentiation and promoting oncogenesis. Both pan-IDH and mutant-specific IDH1 inhibitors are allosteric inhibitors that bind to the mutant enzyme, blocking its neomorphic activity and reducing 2-HG levels.
Data Presentation
Preclinical Efficacy: In Vitro IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pan-IDH and mutant-specific IDH1 inhibitors against various IDH mutations.
| Inhibitor | Class | Target | IC50 (nM) | Reference |
| Vorasidenib (B611703) (AG-881) | Pan-IDH | IDH1 R132C/G/H/S | 0.04 - 22 | [1] |
| IDH2 R140Q | 7 - 14 | [1] | ||
| IDH2 R172K | 130 | [1] | ||
| BAY-1436032 | Pan-mutant IDH1 | IDH1 R132H | 60 | [2] |
| IDH1 R132C | 45 | [2] | ||
| Ivosidenib (B560149) (AG-120) | Mutant-specific IDH1 | IDH1 R132H | 12 | [3] |
| IDH1 R132C | 13 | [3] | ||
| IDH1 R132G | 8 | [3] | ||
| IDH1 R132L | 13 | [3] | ||
| IDH1 R132S | 12 | [3] | ||
| Enasidenib (AG-221) | Mutant-specific IDH2 | IDH2 R140Q | 100 | [4] |
| IDH2 R172K | 400 | [4] |
Clinical Trial Efficacy
The following table summarizes key efficacy data from clinical trials of pan-IDH and mutant-specific IDH1 inhibitors.
| Inhibitor | Trial (Indication) | Primary Endpoint | Result | Reference |
| Vorasidenib | INDIGO (Grade 2 Glioma with IDH1/2 mutation) | Progression-Free Survival (PFS) | Median PFS: 27.7 months vs. 11.1 months for placebo | [5][6] |
| Ivosidenib | Phase 1 (Relapsed/Refractory AML with IDH1 mutation) | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | CR+CRh rate: 31.8% | [7] |
| AGILE (Newly diagnosed AML with IDH1 mutation, in combo with azacitidine) | Overall Survival (OS) | Median OS: 24.0 months vs. 7.9 months for placebo + azacitidine | [8] | |
| BAY-1436032 | Phase 1 (IDH1-mutant AML) | Overall Response Rate (ORR) | ORR: 15% | [3][9] |
| Phase 1 (IDH1-mutant Lower Grade Glioma) | Objective Response Rate (ORR) | ORR: 11% | [1][4] |
Experimental Protocols
General Experimental Workflow
Protocol 1: Biochemical IDH1 Enzyme Inhibition Assay (NADPH Consumption)
Objective: To determine the in vitro potency (IC50) of an inhibitor against mutant IDH1 enzyme.
Principle: The neomorphic activity of mutant IDH1 consumes NADPH to convert α-KG to 2-HG. The rate of NADPH depletion, monitored by its fluorescence, is used to measure enzyme activity.
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Test inhibitor and vehicle control (e.g., DMSO)
-
384-well black plates
-
Plate reader with fluorescence capabilities (Ex/Em: ~340/460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add recombinant mutant IDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a substrate mix of α-KG and NADPH.
-
Immediately measure the decrease in NADPH fluorescence over time (kinetic read) or at a fixed endpoint.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular 2-HG Measurement Assay
Objective: To measure the ability of an inhibitor to reduce intracellular 2-HG levels in IDH1-mutant cells.
Principle: Intracellular metabolites are extracted from cells treated with the inhibitor. The concentration of 2-HG is then quantified, typically using a D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based enzymatic assay or LC-MS.
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solution (e.g., 80% methanol)
-
D2HGDH assay kit or access to LC-MS instrumentation
Procedure:
-
Seed IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold metabolite extraction solution to each well and incubate on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new plate or tube.
-
Quantify 2-HG levels using a D2HGDH-based assay (which measures the conversion of a probe to a fluorescent or colorimetric product) or by LC-MS.
-
Normalize 2-HG levels to total protein concentration or cell number.
-
Calculate the EC50 value for 2-HG inhibition.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the viability of IDH-mutant cancer cells.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
Materials:
-
IDH-mutant and wild-type cell lines
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Test inhibitor and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of inhibitor concentrations.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of an IDH inhibitor in a tumor model.
Principle: IDH-mutant human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth and survival are monitored.
Materials:
-
IDH1-mutant cancer cell line
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for bioluminescence or micro-MRI imaging (optional)
Procedure:
-
Implant IDH1-mutant cancer cells subcutaneously or orthotopically (e.g., intracranially for glioma models) into immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size or are detectable by imaging.
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test inhibitor and vehicle control according to the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers regularly.
-
Monitor animal body weight and overall health.
-
Continue treatment for a pre-determined duration or until tumors in the control group reach a defined endpoint.
-
At the end of the study, tumors can be excised for pharmacodynamic (e.g., 2-HG levels) and histological analysis.
-
Analyze tumor growth inhibition and survival data.
Objective Comparison
| Feature | Pan-IDH Inhibitors | Mutant-Specific IDH1 Inhibitors |
| Spectrum of Activity | Inhibit mutations in both IDH1 and IDH2. | Primarily inhibit mutations in IDH1. |
| Key Advantage | Potential to overcome resistance mediated by isoform switching (e.g., from mutant IDH1 to mutant IDH2). Broader applicability to patients with either IDH1 or IDH2 mutations. | High specificity for the target, potentially leading to a better safety profile with fewer off-isoform effects. |
| Key Disadvantage | Potential for off-target effects related to the inhibition of the wild-type or the other IDH isoform, although most are designed to be mutant-selective. | Ineffective against tumors with IDH2 mutations. Susceptible to resistance through the acquisition of IDH2 mutations. |
| Clinical Development | Vorasidenib (AG-881) has shown significant efficacy in low-grade gliomas with either IDH1 or IDH2 mutations.[5][6] | Ivosidenib (AG-120) is approved for the treatment of IDH1-mutant AML and is being investigated in other IDH1-mutant cancers.[10][11] |
| Considerations for Use | Ideal for tumors where both IDH1 and IDH2 mutations are prevalent or where isoform switching is a known resistance mechanism. May be a first-line consideration for gliomas where both mutation types occur. | A targeted approach for cancers with a high prevalence of IDH1 mutations and a low likelihood of IDH2-mediated resistance. |
Conclusion
Both pan-IDH and mutant-specific IDH1 inhibitors have demonstrated significant promise in the treatment of IDH-mutant cancers. Pan-IDH inhibitors like vorasidenib offer a broader therapeutic window, which may be crucial in preventing resistance through isoform switching, a mechanism observed in some patients. Mutant-specific IDH1 inhibitors such as ivosidenib provide a highly targeted therapy with proven clinical benefit in specific patient populations. The selection of an appropriate inhibitor for research or clinical development will depend on a thorough understanding of the tumor's genetic landscape and the potential mechanisms of therapeutic resistance. Continued research and head-to-head clinical trials will be invaluable in further defining the optimal application of these targeted agents.
References
- 1. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 6. INDIGO Trial Results: Vorasidenib Shows Promising Efficacy for IDH-Mutant Low-Grade Glioma - OncologyTube [oncologytube.com]
- 7. hcplive.com [hcplive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. AML Clinical Trial Results | TIBSOVO® (ivosidenib tablets) [tibsovo.com]
- 11. Use, access, and initial outcomes of off-label ivosidenib in patients with IDH1 mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IDH1 Inhibitor Efficacy in AML and Glioma
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive review of clinical trial data reveals distinct efficacy profiles for isocitrate dehydrogenase 1 (IDH1) inhibitors in the treatment of Acute Myeloid Leukemia (AML) and glioma. While these targeted therapies have demonstrated significant clinical benefit in both malignancies, the nature and magnitude of their effects differ, reflecting the unique biologies of these cancers. This guide provides a detailed comparison of the performance of leading IDH1 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mutations in the IDH1 enzyme are a key driver in certain cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and epigenetic regulation.[1] Small molecule inhibitors targeting the mutant IDH1 enzyme have emerged as a promising therapeutic strategy. In AML, ivosidenib (B560149) and olutasidenib (B609739) have received regulatory approval, while vorasidenib (B611703) has shown significant efficacy in glioma.
Efficacy in Acute Myeloid Leukemia (AML)
In patients with IDH1-mutated AML, IDH1 inhibitors have demonstrated the ability to induce durable remissions and restore normal hematopoiesis.
Ivosidenib (Tibsovo®) , in the Phase 3 AGILE study, was evaluated in combination with azacitidine in newly diagnosed IDH1-mutated AML patients ineligible for intensive chemotherapy.[2] The combination led to a significant improvement in event-free survival (EFS) and overall survival (OS) compared to placebo plus azacitidine.[3] The median OS was 29.3 months for the ivosidenib plus azacitidine arm, a substantial improvement over the 7.9 months in the placebo plus azacitidine arm.[4]
Olutasidenib (Rezlidhia®) was investigated in the Phase 2 Study 2102-HEM-101 for patients with relapsed or refractory (R/R) IDH1-mutated AML.[5] The final five-year results from this trial showed a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 35%.[1][6] The median duration of CR/CRh was a notable 25.3 months, and the median overall survival was 11.6 months in the efficacy-evaluable population.[1][6]
Efficacy in Glioma
In the context of IDH-mutant glioma, a typically slower-growing but relentless disease, the primary goal of IDH1 inhibitor therapy has been to delay disease progression and the need for more aggressive treatments like radiation and chemotherapy.
Vorasidenib , a dual inhibitor of mutant IDH1 and IDH2, was studied in the Phase 3 INDIGO trial in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[7] The trial demonstrated a significant improvement in progression-free survival (PFS). The median PFS for patients receiving vorasidenib was 27.7 months, more than double the 11.1 months for those on placebo.[8] Updated data with longer follow-up showed a median PFS that was not yet estimable for the vorasidenib arm, compared to 11.4 months for placebo, with a hazard ratio of 0.35.[9][10]
Quantitative Data Summary
The following tables summarize the key efficacy data from the pivotal clinical trials of ivosidenib, olutasidenib, and vorasidenib.
Table 1: Efficacy of IDH1 Inhibitors in Acute Myeloid Leukemia (AML)
| Inhibitor | Trial | Patient Population | Primary Endpoint | Key Efficacy Results |
| Ivosidenib + Azacitidine | AGILE (Phase 3)[2] | Newly Diagnosed IDH1-mutant AML (ineligible for intensive chemo) | Event-Free Survival (EFS) | Median OS: 29.3 months vs 7.9 months with placebo + azacitidine[4] |
| CR + CRh Rate: 47% vs 15% with placebo + azacitidine[3] | ||||
| Olutasidenib | Study 2102-HEM-101 (Phase 2)[5] | Relapsed/Refractory IDH1-mutant AML | CR + CRh Rate | CR + CRh Rate: 35%[1][6] |
| Median Duration of CR/CRh: 25.3 months[6] | ||||
| Median OS: 11.6 months[6] | ||||
| Overall Response Rate (ORR): 48%[1][6] |
Table 2: Efficacy of IDH1/2 Inhibitor in Glioma
| Inhibitor | Trial | Patient Population | Primary Endpoint | Key Efficacy Results |
| Vorasidenib | INDIGO (Phase 3)[7] | Residual or Recurrent Grade 2 IDH-mutant Glioma (post-surgery only) | Progression-Free Survival (PFS) | Median PFS: Not Estimable vs 11.4 months with placebo[9][10] |
| Hazard Ratio for PFS: 0.35[9][10] | ||||
| Time to Next Intervention (TTNI): Significantly delayed vs placebo[11] |
Experimental Protocols
AGILE Trial (Ivosidenib in AML) - NCT03173248
-
Study Design: A global, multicenter, double-blind, randomized, placebo-controlled Phase 3 trial.[2]
-
Patient Population: Adults with previously untreated IDH1-mutated AML who were not candidates for intensive induction chemotherapy.[2]
-
Treatment Arms: Patients were randomized 1:1 to receive either ivosidenib (500 mg once daily) in combination with azacitidine (75 mg/m² for 7 days in 28-day cycles) or placebo plus azacitidine.[12]
-
Primary Endpoint: Event-free survival, defined as time from randomization to treatment failure (failure to achieve CR by 24 weeks), relapse from remission, or death from any cause.[2]
-
Key Secondary Endpoints: Overall survival, CR rate, CR + CRh rate, and overall response rate.[13]
Study 2102-HEM-101 (Olutasidenib in AML) - NCT02719574
-
Study Design: An open-label, multicenter, Phase 1/2 trial. The pivotal data comes from the Phase 2 cohort.[5]
-
Patient Population: Adult patients with relapsed or refractory AML with an IDH1 mutation.
-
Treatment: Olutasidenib was administered at a dose of 150 mg twice daily in continuous 28-day cycles.[6]
-
Primary Endpoint: The rate of complete remission (CR) plus CR with partial hematologic recovery (CRh).[14]
-
Key Secondary Endpoints: Duration of response, overall survival, and safety.[15]
INDIGO Trial (Vorasidenib in Glioma) - NCT04164901
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 study.[7]
-
Patient Population: Patients aged 12 years or older with residual or recurrent grade 2 oligodendroglioma or astrocytoma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[7]
-
Treatment Arms: Patients were randomized 1:1 to receive either vorasidenib (40 mg once daily) or placebo in 28-day cycles.[11]
-
Primary Endpoint: Radiographic progression-free survival (PFS) as assessed by a blinded independent radiology committee.[11]
-
Key Secondary Endpoint: Time to next intervention (TTNI).[11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by IDH1 mutations and a generalized workflow for the clinical trials discussed.
References
- 1. Olutasidenib for AML: New Clinical Trial Results - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 9. onclive.com [onclive.com]
- 10. 10311- ACT-19 A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH ADULT-TYPE DIFFUSE GLIOMA WITH AN IDH1/2 MUTATION (INDIGO): UPDATED EFFICACY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. emjreviews.com [emjreviews.com]
- 13. researchgate.net [researchgate.net]
- 14. 2102-HEM-101 phase II: Final 5-year results of olutasidenib in R/R mIDH1 AML [aml-hub.com]
- 15. targetedonc.com [targetedonc.com]
A Comparative Guide to Next-Generation Mutant IDH1 Inhibitors
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing novel inhibitors for oncogenic driver mutations. Mutations in isocitrate dehydrogenase 1 (IDH1) are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations result in a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2][3][4]
This guide provides a comparative overview of the development of next-generation mutant IDH1 inhibitors, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Core Signaling Pathway of Mutant IDH1 and Inhibitor Action
Mutant IDH1 disrupts normal cellular metabolism by converting α-ketoglutarate (α-KG) to 2-HG.[1][2][3][4] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, such as TET2, leading to histone and DNA hypermethylation and a block in cellular differentiation, ultimately promoting tumor growth.[1][4] Next-generation inhibitors are designed to specifically target the mutant IDH1 enzyme, blocking the production of 2-HG and restoring normal cellular processes.[5]
Preclinical Evaluation Workflow for Novel Mutant IDH1 Inhibitors
The preclinical assessment of novel mutant IDH1 inhibitors follows a structured workflow to determine their potency, selectivity, and in vivo efficacy. This multi-step process is crucial for identifying promising candidates for clinical development.
Comparison of Next-Generation Mutant IDH1 Inhibitors
Several next-generation inhibitors are in various stages of preclinical and clinical development. These compounds are often characterized by improved potency, selectivity, and pharmacokinetic properties, such as the ability to cross the blood-brain barrier (BBB).
| Inhibitor | Target(s) | Key Features | In Vitro Potency (IC50) | Clinical Development Stage |
| Ivosidenib (AG-120) | Mutant IDH1 | First-in-class selective inhibitor, approved for AML.[2][3][4] | R132H: ~12 nM | Approved for AML and cholangiocarcinoma.[5][6][7] |
| Vorasidenib (AG-881) | Mutant IDH1 and IDH2 | Brain-penetrant, dual inhibitor.[3][4][6] | IDH1 R132H: 1.5 nM; IDH1 R132C: 0.04-22 nM | Phase 3 for glioma.[8][9] |
| BAY1436032 | Pan-mutant IDH1 | Orally available, pan-inhibitor of IDH1 R132 mutations.[10][11][12] | R132H, R132C, R132G, R132S, R132L: Potent inhibition reported. | Preclinical/Phase 1.[11] |
| DS-1001 | Mutant IDH1 | Brain-penetrant selective inhibitor.[13] | Not specified | Phase 1 for recurrent/progressive glioma.[13] |
| GSK321 | Mutant IDH1 | Allosteric inhibitor.[14] | R132H: 4.6 nM; R132C: 3.8 nM; R132G: 2.9 nM | Preclinical.[14] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel inhibitors.
In Vitro Mutant IDH1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the mutant IDH1 enzyme.
Protocol:
-
Enzyme and Substrates: Recombinant human mutant IDH1 (e.g., R132H) is used. The substrates are α-ketoglutarate (α-KG) and NADPH.
-
Reaction: The enzyme, substrates, and varying concentrations of the test inhibitor are incubated in an appropriate buffer system. The enzymatic reaction involves the reductive carboxylation of α-KG to isocitrate, coupled with the oxidation of NADPH to NADP+.
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm or by using a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[1]
Cell-Based 2-HG Measurement Assay
Objective: To assess the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cells harboring a mutant IDH1 allele.
Protocol:
-
Cell Culture: IDH1-mutant cells (e.g., patient-derived glioma cells or engineered cell lines) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/water).
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using liquid chromatography-mass spectrometry (LC-MS) or a specific 2-HG enzymatic assay.
-
Data Analysis: The reduction in 2-HG levels is quantified relative to vehicle-treated control cells, and the EC50 (half-maximal effective concentration) is calculated.[1]
In Vivo Orthotopic Glioma Xenograft Model
Objective: To evaluate the in vivo efficacy of a brain-penetrant this compound in a clinically relevant animal model.
Protocol:
-
Cell Implantation: Human IDH1-mutant glioma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are treated with the test inhibitor or a vehicle control, typically via oral gavage.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed by imaging throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissue can be collected to measure intratumoral drug and 2-HG levels to confirm target engagement.[15][16]
Logical Relationships of Next-Generation IDH1 Inhibitors
The development of mutant IDH1 inhibitors has progressed from first-generation compounds to more advanced molecules with improved properties.
Conclusion
The development of next-generation mutant IDH1 inhibitors represents a significant advancement in the targeted therapy of IDH1-mutant cancers. These novel agents, characterized by features such as brain penetrance, pan-mutant activity, and dual IDH1/2 inhibition, hold the promise of improved clinical outcomes for patients with these challenging malignancies. The continued application of rigorous preclinical evaluation and innovative clinical trial design will be crucial in realizing the full therapeutic potential of this exciting class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Advances in IDH-mutant glioma management: IDH inhibitors, clinical implications of INDIGO trial, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. The first-in-human phase I study of a brain-penetrant this compound DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Commercial D-2-Hydroxyglutarate (D-2-HG) Detection Kits
For researchers, scientists, and drug development professionals, the accurate detection of D-2-hydroxyglutarate (D-2-HG), a critical oncometabolite, is paramount. This guide provides an objective comparison of commercially available D-2-HG detection kits, focusing on their performance specifications and experimental protocols to aid in the selection of the most suitable assay for your research needs.
The accumulation of D-2-HG is a significant biomarker associated with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, which are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. Consequently, the reliable quantification of D-2-HG in biological samples such as cell lysates, tissue homogenates, serum, and urine is crucial for diagnostics, prognostics, and the development of targeted therapies.[1]
This guide focuses on commercially available assay kits that provide a convenient and high-throughput method for D-2-HG detection, primarily through colorimetric or fluorometric enzymatic assays.
Performance Comparison of D-2-HG Detection Kits
The following table summarizes the key performance characteristics of prominent D-2-HG detection kits based on manufacturer-provided data. It is important to note that performance may vary depending on the sample type and experimental conditions.
| Feature | Abcam D-2-Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Sigma-Aldrich D-2-Hydroxyglutarate (D2HG) Assay Kit (MAK320) | AffiGEN AffiASSAY® D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric) (AFG-BV-0247) |
| Product Name | D-2-Hydroxyglutarate Assay Kit (Colorimetric) | D-2-Hydroxyglutarate (D2HG) Assay Kit | AffiASSAY® D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric) |
| Catalog Number | ab211070 | MAK320 | AFG-BV-0247 |
| Detection Method | Colorimetric (OD 450 nm) | Fluorometric (Ex/Em = 540/590 nm) | Colorimetric (OD 450 nm)[2] |
| Assay Principle | D-2-HG is oxidized to α-ketoglutarate, producing an intermediate that reduces a probe to a colored product. | D-2-HG is oxidized to α-ketoglutarate, which reduces NAD+ to NADH. NADH is then measured via a diaphorase-mediated reduction of resazurin (B115843) to resorufin. | D-2-HG is oxidized, and the resulting intermediate reacts with a probe to generate a colorimetric signal.[2] |
| Sensitivity | ≥ 10 µM | Not explicitly stated, but described as a "rapid and sensitive enzymatic assay". | As low as 10 µM[2] |
| Sample Types | Tissue Lysate, Urine, Plasma, Serum, Cell Lysate | Serum, urine, cell culture supernatants, and cell or tissue lysates. | Adherent or suspension cells, Tissues, Urine, Serum.[2] |
| Assay Time | ~1 hour incubation | 30-60 minutes detection time. | Not explicitly stated, but described as "fast".[2] |
| Kit Size | 100 assays | 200 reactions | 100 Assays[2] |
| Specificity | Specific for D-2-Hydroxyglutarate, does not detect L-2-Hydroxyglutarate.[1] | Specific for D-2-HG. | Not explicitly stated, but implied to be specific for D-2-HG. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway leading to D-2-HG production in cancer and the general experimental workflow of the compared assay kits.
Caption: Metabolic shift leading to D-2-HG accumulation in cancers with IDH mutations.
References
Predicting Response to IDH1 Inhibitors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. The development of specific IDH1 inhibitors has marked a significant advancement in precision oncology. However, patient response to these therapies can vary. This guide provides a comprehensive overview of the key biomarkers used to predict and monitor the efficacy of IDH1 inhibitors, with a focus on the supporting experimental data and methodologies.
Introduction to IDH1 Inhibition
Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][2][3] IDH1 inhibitors are small molecules designed to specifically block the activity of the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent cellular differentiation.[2][3] Ivosidenib (AG-120) is an FDA-approved small molecule inhibitor for the treatment of IDH1-mutated AML and cholangiocarcinoma.[1]
Key Predictive Biomarkers
The selection of patients most likely to benefit from IDH1 inhibitor therapy, and the monitoring of their response, relies on the accurate detection of several key biomarkers.
IDH1 Mutation Status
The presence of an IDH1 gene mutation is the primary and essential biomarker for considering treatment with an IDH1 inhibitor. The most common mutation is a substitution at arginine 132 (R132), with R132H being the most frequent variant.[4] Other less common mutations at this position (R132C, R132L, R132S, R132G) also occur.[5]
D-2-Hydroxyglutarate (2-HG) Levels
As the direct product of the mutant IDH1 enzyme, 2-HG serves as a crucial pharmacodynamic and prognostic biomarker.[2][6] Elevated levels of 2-HG are a hallmark of IDH1-mutant cancers.[7] Successful inhibition of mutant IDH1 leads to a significant reduction in 2-HG levels, which can be monitored in various biological samples to assess treatment response.[8]
Co-occurring Genetic Alterations
While the IDH1 mutation is the primary determinant, the presence of other genetic alterations may influence the response to IDH1 inhibitors. For instance, in AML, co-mutations in genes like BCOR and RUNX1 have been associated with a favorable response to IDH inhibitor monotherapy.[9] Conversely, the presence of activating mutations in signaling pathways such as PI3K/AKT/mTOR or amplifications of receptor tyrosine kinases (PDGFRA, MET) may contribute to a more aggressive phenotype.[10][11]
Mechanisms of Resistance (Negative Predictive Biomarkers)
Understanding mechanisms of acquired resistance is critical for predicting long-term response. Key resistance mechanisms that can be monitored include:
-
IDH Isoform Switching : The acquisition of a mutation in the mitochondrial isoform, IDH2, can restore 2-HG production in patients being treated with an IDH1-specific inhibitor.[3][12]
-
Second-Site IDH1 Mutations : The emergence of secondary mutations within the IDH1 gene can prevent the inhibitor from binding to the enzyme, leading to restored 2-HG production and clinical relapse.[12][13]
Comparative Data on Biomarker Detection Methods
The accurate detection of these biomarkers is paramount for clinical decision-making. The following tables summarize the key methods, their performance, and their primary applications.
Table 1: Comparison of Methods for Detecting IDH1 Mutations
| Method | Principle | Sample Type | Sensitivity | Specificity | Throughput | Key Application |
| DNA Sequencing (Sanger) | Dideoxy chain termination method to determine the nucleotide sequence. | FFPE tissue, Fresh-frozen tissue, cfDNA | Moderate | High | Low | Gold standard for mutation confirmation. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of targeted gene panels or whole exomes.[14] | FFPE tissue, Fresh-frozen tissue, cfDNA[15] | High | High | High | Comprehensive mutation profiling, detection of co-mutations and rare variants. |
| Immunohistochemistry (IHC) | Uses antibodies to detect specific proteins (e.g., IDH1 R132H mutant protein) in tissue sections.[16] | FFPE tissue | High (for R132H)[17] | High (for R132H)[17] | High | Rapid and cost-effective screening for the common R132H mutation. |
| Real-Time PCR and Fluorescence Melting Curve Analysis (FMCA) | Amplification and subsequent melting temperature analysis of DNA to detect sequence variations.[18] | FFPE tissue | High[18] | High[18] | Moderate | Rapid detection of known hotspot mutations.[18] |
Table 2: Comparison of Methods for Detecting 2-Hydroxyglutarate (2-HG)
| Method | Principle | Sample Type | Sensitivity | Specificity | Key Application |
| Mass Spectrometry (GC-MS, LC-MS/MS) | Separates and measures the mass-to-charge ratio of ionized molecules. Can distinguish between R- and S-2-HG enantiomers.[19][20] | Tumor tissue, Serum, Plasma, Urine | High[21] | High[21] | Quantitative monitoring of treatment response and pharmacodynamic studies.[19][22] |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive imaging technique that measures the spectral patterns of metabolites in vivo.[23][24] | In vivo (Brain) | Moderate | High[23][24] | Non-invasive diagnosis and monitoring of 2-HG levels in glioma patients.[4][25][26] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable assessment of these biomarkers.
Protocol 1: IDH1 R132H Immunohistochemistry
-
Sample Preparation : Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) for 20-30 minutes.
-
Blocking : Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation : Sections are incubated with a monoclonal antibody specific for the IDH1 R132H mutant protein (e.g., clone H09) at a predetermined optimal dilution for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Secondary Antibody and Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting : Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Interpretation : Positive staining is observed as a brown cytoplasmic and/or nuclear signal in tumor cells.[16]
Protocol 2: 2-HG Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation :
-
Tissue : Tumor tissue is homogenized in a phosphate-buffered saline solution.[22]
-
Serum/Plasma : Proteins are precipitated by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a labeled internal standard (e.g., 13C5-R-2-HG).[22]
-
-
Extraction : The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the metabolites is collected.
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system. A chiral column (e.g., CHIROBIOTIC) is used to separate the R- and S-enantiomers of 2-HG.[20]
-
Mass Spectrometry Detection : The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-HG and the internal standard are monitored for quantification.
-
Data Analysis : The concentration of R-2-HG and S-2-HG is determined by comparing the peak areas to a standard curve generated with known concentrations of the analytes.
Visualizing Pathways and Workflows
IDH1 Mutation Signaling Pathway
References
- 1. Reviewing the IDH1 Mutation-Mediated Mechanism of Drug Resistance and Revisiting Its Overcoming Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Detection of oncogenic IDH1 mutations using magnetic resonance spectroscopy of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular predictors of response and survival following IDH1/2 inhibitor monotherapy in acute myeloid leukemia | Haematologica [haematologica.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Clinical utility of targeted next-generation sequencing assay in IDH-wildtype glioblastoma for therapy decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ihc.testcatalog.org [ihc.testcatalog.org]
- 17. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 18. Detection of IDH1 and IDH2 Mutations by Fluorescence Melting Curve Analysis as a Diagnostic Tool for Brain Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. web.stanford.edu [web.stanford.edu]
- 24. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Detection of “oncometabolite” 2-hydroxyglutarate by magnetic resonance analysis as a biomarker of IDH1/2 mutations in glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDH1 R132H Mutation-Specific Antibodies for Research and Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of the Isocitrate Dehydrogenase 1 (IDH1) R132H mutation, a key biomarker in several cancers, particularly gliomas, is critical for diagnosis, prognosis, and therapeutic development.[1][2] This guide provides an objective comparison of the performance of various commercially available monoclonal antibodies targeting the IDH1 R132H mutation, supported by experimental data from peer-reviewed studies.
Performance Comparison of IDH1 R132H Antibodies
The specificity and sensitivity of an antibody are paramount for its reliable application. Several clones have been developed and rigorously tested. Below is a summary of their performance in key applications.
Immunohistochemistry (IHC)
IHC is a primary application for IDH1 R132H antibodies, enabling the visualization of mutant protein expression within the cellular context of tissue samples.[3]
Table 1: Comparison of IDH1 R132H Antibody Performance in Immunohistochemistry (IHC)
| Antibody Clone | Host Species | Sensitivity | Specificity | Key Findings | Reference |
| mIDH1R132H (H09) | Mouse | 100% for R132H mutation | 100% | Highly specific for the R132H mutation; does not detect other IDH1 mutations. Can detect single infiltrating tumor cells.[4] | --INVALID-LINK--[4] |
| MRQ-67 | Rabbit | Comparable to H09 | High | Comparable sensitivity and specificity to H09.[5] Shows less background staining in some cases compared to H09.[6][7] Demonstrates high affinity for the R132H mutant.[6][7] | --INVALID-LINK--[5] |
| HMab-2 | Mouse | 89.5% | 52.6% | Lower sensitivity and specificity compared to H09. | --INVALID-LINK--[6] |
| IMab-1 | Mouse | Concordant with H09 in 98.9% of cases | High | Generally showed a lower signal-to-background ratio than H09. | --INVALID-LINK--[8][9] |
| IHC132 | Mouse | Equal to H09 for astrocytoma, oligodendroglioma; higher for glioblastoma | High | Reported to show a higher percentage of positive staining and equal or greater intensity compared to H09 in some cases. | --INVALID-LINK--[10] |
Western Blotting and ELISA
These methods are crucial for biochemical characterization and quantification of the mutant IDH1 protein.
Table 2: Performance of IDH1 R132H Antibodies in Western Blot and ELISA
| Antibody Clone | Application | Key Findings | Reference |
| mIDH1R132H (H09) | Western Blot | Detected a specific band only in mutated tumors.[4] Showed a weak reaction with wild-type recombinant IDH1 protein in one study.[5] | --INVALID-LINK--[4] |
| MRQ-67 | Western Blot | Specifically detected recombinant IDH1 R132H protein with no cross-reactivity to wild-type protein.[5] | --INVALID-LINK--[5] |
| MRQ-67 | ELISA | Specifically reacted with the mutant IDH1 R132H peptide in a dose-dependent manner and not with the wild-type peptide.[5] Demonstrated a higher binding affinity for the R132H mutant peptide compared to H09.[7] | --INVALID-LINK--[5][7] |
| H09 | ELISA | Reacted specifically with the mutant IDH1 R132H peptide. | --INVALID-LINK--[5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This is a generalized protocol based on common practices cited in the referenced studies.
Caption: A generalized workflow for immunohistochemical staining of IDH1 R132H in FFPE tissues.
Western Blotting Protocol
-
Protein Extraction: Lysates from cell lines or tumor tissues are prepared in a suitable lysis buffer.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary anti-IDH1 R132H antibody at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Coating: Microplate wells are coated with the IDH1 R132H mutant peptide or wild-type peptide.
-
Blocking: Unbound sites are blocked with a suitable blocking buffer.
-
Antibody Incubation: Serially diluted primary anti-IDH1 R132H antibodies are added to the wells.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is measured using a microplate reader.
IDH1 R132H Mutation and its Role in Cancer
The IDH1 gene encodes for isocitrate dehydrogenase 1, an enzyme that plays a crucial role in cellular metabolism. The wild-type enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The R132H mutation confers a neomorphic activity to the enzyme, causing it to convert α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite.
Caption: The metabolic shift caused by the IDH1 R132H mutation.
Conclusion
The selection of a suitable IDH1 R132H antibody is contingent on the specific application and experimental requirements. The mouse monoclonal antibody clone H09 (mIDH1R132H) has been extensively validated and is considered a gold standard for its high sensitivity and specificity in IHC.[2][4] The rabbit monoclonal antibody MRQ-67 presents a strong alternative, with comparable performance to H09 and potentially lower background staining in some instances.[6][7] For applications requiring high specificity in Western blotting, MRQ-67 has shown no cross-reactivity with the wild-type protein.[5] Researchers should carefully consider the data presented and optimize protocols for their specific experimental conditions to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. idh1r132h.com [idh1r132h.com]
- 3. Characterization of IDH1 p.R132H Mutant Clones Using Mutation-specific Antibody in Myeloid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of R132H Mutation‐specific IDH1 Antibody Binding in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of an IDH1 R132H Rabbit Monoclonal Antibody, MRQ-67, and Its Applications in the Identification of Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Value and limitations of immunohistochemistry and gene sequencing for detection of the IDH1-R132H mutation in diffuse glioma biopsy specimens [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Unveiling Novel IDH1 Inhibitors: A Comparative Guide to Structure-Based Virtual Screening
For Researchers, Scientists, and Drug Development Professionals
The discovery of isocitrate dehydrogenase 1 (IDH1) mutations in various cancers, including glioma and acute myeloid leukemia, has opened a new avenue for targeted cancer therapy.[1][2][3][4] Mutant IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation.[2][3][5][6] This has spurred the development of small molecule inhibitors targeting the mutant enzyme. Structure-based virtual screening (SBVS) has emerged as a powerful and cost-effective computational strategy to identify novel and potent IDH1 inhibitors.[7]
This guide provides an objective comparison of different SBVS campaigns for the discovery of novel IDH1 inhibitors, supported by experimental data. We delve into the methodologies, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for the validation of potential inhibitors.
Comparative Analysis of Novel IDH1 Inhibitors Discovered via Virtual Screening
Structure-based virtual screening has successfully identified numerous promising IDH1 inhibitor scaffolds. The following table summarizes the performance of several novel inhibitors identified in recent studies, comparing them with the FDA-approved drug Ivosidenib (AG-120).
| Compound ID | Target | Virtual Screening Platform/Software | PDB ID Used | Docking Score | IC50 (µM) | Reference |
| Ivosidenib (AG-120) | mIDH1 | - | - | - | ~0.04-0.05 | [8] |
| L806-0255 | IDH1 R132H | Glide | 5TQH, 6B0Z | -10.35 (5TQH) | < 50 | [1][4][9][10] |
| V015-1671 | IDH1 R132H | Glide | 5TQH, 6B0Z | -9.87 (5TQH) | < 50 | [1][4][9][10] |
| AQ-714/41674992 | IDH1 R132H | Glide | 5TQH, 6B0Z | -9.56 (6B0Z) | < 50 | [1][4][9][10] |
| T001-0657 | IDH1 R132C | Docking-based VS | - | High | 1.311 | [7][11] |
| FX-03 | IDH1 R132H/C | Docking-based VS | 4UMX | - | 55.50 (R132H), 68.38 (R132C) | [1] |
| Clomifene | IDH1 R132H | Docking-based VS | 4UMX | - | Kd = 18.45 | [1] |
Experimental Protocols for Inhibitor Validation
The validation of virtually screened compounds is a critical step in the drug discovery pipeline. Below are detailed methodologies for key experiments cited in the literature.
IDH1 R132H Enzymatic Assay
This assay is designed to determine the in vitro inhibitory activity of compounds against the mutant IDH1 enzyme.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin
-
Diaphorase
-
384-well plates
Procedure:
-
Prepare a solution of the test compound at the desired concentration.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of the IDH1 R132H enzyme solution (final concentration typically 0.3 ng/µL).
-
Add 2.5 µL of a substrate solution containing α-KG (final concentration typically 4 mM) and NADPH (final concentration typically 16 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
To detect the consumption of NADPH, add 5 µL of a secondary assay solution containing 15 µM resazurin and 0.01 units of diaphorase.
-
Incubate at room temperature for 10 minutes.
-
Measure the fluorescence to determine the enzyme activity. The IC50 value is calculated from the dose-response curve.[4]
Cell-Based 2-HG Production Assay
This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-hydroxyglutarate in cells expressing mutant IDH1.
Materials:
-
Cell line expressing mutant IDH1 (e.g., U87-MG cells infected with a mutant IDH1 lentivirus)
-
Cell culture medium and supplements
-
Test compounds
-
D-2-Hydroxyglutarate (D-2HG) detection kit (e.g., fluorescent D-2-Hydroxyglutarate Dehydrogenase assay)
Procedure:
-
Seed the mutant IDH1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
After incubation, collect the cell culture media.
-
Deproteinate the media samples.
-
Use a D-2HG detection kit to quantify the amount of 2-HG in the media. This typically involves an enzymatic reaction coupled to a fluorescent or colorimetric readout.[12]
-
The IC50 value is determined by plotting the 2-HG concentration against the compound concentration.
Visualizing the Discovery Process and Biological Context
To better understand the workflow of structure-based virtual screening and the underlying biological pathway, the following diagrams are provided.
Caption: A typical workflow for structure-based virtual screening of novel IDH1 inhibitors.
References
- 1. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Allosteric and Competitive IDH1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis by altering cellular metabolism and epigenetics. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. This guide provides an objective comparison of the two main classes of these inhibitors—allosteric and competitive—supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development.
Executive Summary
The landscape of IDH1 inhibitors is currently dominated by allosteric inhibitors , which bind to a site on the enzyme distinct from the active site. This class includes clinically approved drugs like Ivosidenib and Olutasidenib. These inhibitors act by locking the enzyme in an inactive conformation. In contrast, competitive inhibitors would directly compete with the substrate (α-ketoglutarate) for binding at the active site. While the allosteric mechanism has proven highly successful for developing potent and selective mutant IDH1 inhibitors, understanding both mechanisms is crucial for designing next-generation therapies and overcoming potential resistance.
Data Presentation: Quantitative Comparison of IDH1 Inhibitors
The following tables summarize key quantitative data for prominent allosteric IDH1 inhibitors, providing a basis for comparing their performance.
Table 1: In Vitro Enzymatic and Cellular Potency of Allosteric IDH1 Inhibitors
| Inhibitor | Target Mutation(s) | Enzymatic IC₅₀ (nM) | Cellular 2-HG Inhibition (IC₅₀, nM) | Cell Line(s) |
| Ivosidenib (AG-120) | R132H, R132C, R132G, R132L, R132S | 12 (R132H), 23 (R132C) | ~60 (U87MG-R132H) | U87MG, HT1080 |
| Olutasidenib (FT-2102) | R132H, R132C, R132L, R132G | 11 (R132H), 13 (R132C) | Data not widely reported in direct comparison | AML cell lines |
| Vorasidenib (B611703) (AG-881) | Dual IDH1/IDH2 inhibitor | 0.04–22 (various IDH1 R132 mutations) | <50 (TS603) | TS603 |
Note: IC₅₀ values can vary between studies due to different assay conditions.
Table 2: In Vivo Efficacy of Allosteric IDH1 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Key Efficacy Readouts |
| Ivosidenib (AG-120) | Xenograft (mouse) | AML | Significant reduction in 2-HG levels, induction of cell differentiation. |
| Olutasidenib (FT-2102) | Xenograft (mouse) | AML | Suppression of 2-HG, induction of myeloid differentiation. |
| Vorasidenib (AG-881) | Orthotopic glioma (mouse) | Glioma | Brain penetrant, reduction of 2-HG, delayed tumor growth. |
Mechanism of Action: Allosteric vs. Competitive Inhibition
The primary distinction between these inhibitor classes lies in their binding site and mechanism of action.
Allosteric inhibitors , such as Ivosidenib, Olutasidenib, and Vorasidenib, bind to a pocket at the interface of the IDH1 dimer.[1][2] This binding event stabilizes an inactive, open conformation of the enzyme, preventing the conformational changes necessary for catalytic activity and subsequent 2-HG production.[1] This mechanism allows for high selectivity for the mutant enzyme, as the allosteric pocket is more accessible or conformationally favorable in the mutant form.[3]
Competitive inhibitors , on the other hand, would bind directly to the active site of the enzyme, where the substrate α-ketoglutarate normally binds. This direct competition would block the reduction of α-KG to 2-HG. While a viable theoretical approach, the development of highly selective competitive inhibitors for mutant IDH1 has been less prominent compared to the success of allosteric inhibitors.
Mutant IDH1 Signaling Pathway
Mutant IDH1 initiates a cascade of events primarily through the production of 2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes, including DNA and histone hypermethylation. These alterations disrupt normal gene expression, block cellular differentiation, and contribute to oncogenesis.[4] There is also evidence of crosstalk between mutant IDH1 and other signaling pathways, such as the mTOR pathway, which can further promote cell proliferation and survival.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of a compound against purified mutant IDH1 enzyme.
Principle: The assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α-KG to 2-HG, by monitoring the decrease in absorbance at 340 nm.[7]
Materials:
-
Purified recombinant mutant IDH1 (e.g., R132H or R132C)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (w/v) bovine serum albumin
-
α-ketoglutarate (α-KG)
-
NADPH
-
Test compound (inhibitor)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in Assay Buffer.
-
In a 384-well plate, add the diluted test compound.
-
Add a solution of the mutant IDH1 enzyme and NADPH to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of α-KG. Final concentrations are typically in the range of 4 mM for α-KG and 16 µM for NADPH.[8]
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 60 seconds for 60 minutes.
-
Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting model.
Cellular 2-HG Measurement Assay
Objective: To assess the ability of a compound to inhibit 2-HG production in cells harboring mutant IDH1.
Principle: Intracellular or extracellular levels of 2-HG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a colorimetric/fluorometric enzymatic assay kit.
Materials:
-
Mutant IDH1-expressing cells (e.g., HT1080 or engineered U87MG)
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
For LC-MS/MS: 80% methanol (B129727) (ice-cold), internal standard (e.g., ¹³C₅-2-HG), LC-MS/MS system
-
For Enzymatic Assay: D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070 or Sigma-Aldrich MAK320), microplate reader.[9][10]
Procedure (using an enzymatic assay kit):
-
Seed mutant IDH1 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Lyse the cells using the assay buffer provided in the kit.
-
Centrifuge the lysate to pellet insoluble material and collect the supernatant.[9]
-
Prepare a standard curve using the provided D-2-HG standard.
-
Add cell lysate samples and standards to a new 96-well plate.
-
Add the reaction mix (containing D2HG enzyme and substrate) to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm.
-
Calculate the 2-HG concentration in the samples from the standard curve and normalize to protein concentration.
-
Plot the 2-HG concentration against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The development of allosteric inhibitors has revolutionized the treatment of IDH1-mutated cancers, with several agents demonstrating significant clinical benefit. While a direct comparison with potent competitive inhibitors is limited by the current drug development landscape, the principles of allosteric inhibition—high potency and selectivity for the mutant enzyme—have set a high bar for therapeutic efficacy. The data and protocols presented in this guide offer a framework for the continued evaluation of existing inhibitors and the development of novel therapeutic strategies targeting this critical oncogenic pathway.
References
- 1. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 9. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to Olutasidenib and Other IDH1-Mutated Solid Tumor Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of olutasidenib (B609739) with other therapeutic agents targeting isocitrate dehydrogenase 1 (IDH1) mutations in solid tumors. The information is intended to support research, scientific evaluation, and drug development efforts in this targeted oncology space.
Executive Summary
Mutations in the IDH1 enzyme represent a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, chondrosarcoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation. Several small molecule inhibitors targeting mutant IDH1 have been developed, with olutasidenib, ivosidenib (B560149), and vorasidenib (B611703) being prominent examples. This guide offers a comparative overview of their mechanism of action, clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation. While direct head-to-head clinical trial data is not available, this guide consolidates findings from key clinical studies to facilitate an objective comparison.
Mechanism of Action and Signaling Pathway
IDH1 mutations typically occur at the R132 residue in the enzyme's active site. This alteration confers a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread DNA and histone hypermethylation, which in turn blocks cellular differentiation and promotes tumor growth.[2][3]
Olutasidenib, ivosidenib, and vorasidenib are all potent and selective inhibitors of the mutant IDH1 protein. By binding to the mutated enzyme, they block the production of 2-HG, thereby restoring normal cellular differentiation and inhibiting tumor proliferation. Vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2 enzymes and is designed to be brain-penetrant.[4]
Clinical Performance Comparison
This section summarizes the clinical trial data for olutasidenib, ivosidenib, and vorasidenib in the context of IDH1-mutated solid tumors. It is important to note that these trials were conducted in different patient populations, which should be considered when comparing the results.
Efficacy Data
| Drug (Trial) | Tumor Type(s) | Key Efficacy Endpoints | Results | Citation(s) |
| Olutasidenib (Phase Ib/II - NCT03684811) | Relapsed/Refractory Solid Tumors | Objective Response Rate (ORR) | Intrahepatic Cholangiocarcinoma (IHCC): 0%Chondrosarcoma (CS): 0%Other Solid Tumors: 0% | [2][3][5] |
| Stable Disease (SD) | IHCC: 23% (6/26)CS: 31% (4/13)Other Solid Tumors: 20% (1/5) | [2][3][5] | ||
| Relapsed/Refractory Glioma | Median Progression-Free Survival (PFS) | 8.3 months (single agent) | [6] | |
| 6- and 12-month PFS Rate | 87% and 48% (single agent) | [6] | ||
| Ivosidenib (Phase III - ClarIDHy) | Previously Treated Cholangiocarcinoma | Median Progression-Free Survival (PFS) | 2.7 months (vs. 1.4 months with placebo) | [7][8] |
| Median Overall Survival (OS) | 10.3 months (vs. 7.5 months with placebo; crossover-adjusted placebo OS was 5.1 months) | [8][9][10][11] | ||
| Vorasidenib (Phase III - INDIGO) | Grade 2 Glioma | Median Progression-Free Survival (PFS) | 27.7 months (vs. 11.1 months with placebo) | [12][13] |
| Time to Next Intervention (TTNI) | Not reached (vs. 17.8 months with placebo) | [12] | ||
| Tumor Growth Rate | -2.5% every 6 months (vs. +13.9% with placebo) | [14] |
Safety and Tolerability
| Drug | Common Adverse Events (Any Grade, >20%) | Grade ≥3 Adverse Events of Note | Citation(s) |
| Olutasidenib | Nausea (43%), Fatigue (50% in glioma, 25% in other solid tumors), Diarrhea (33% in glioma), Decreased Appetite (22%), Headache (29% in glioma), Constipation (16%) | Increased ALT (29% in glioma), Increased AST (18%) | [2][5][6] |
| Ivosidenib | Fatigue (43%), Nausea (41%), Abdominal Pain (35%), Diarrhea (35%), Cough (27%), Decreased Appetite (24%), Ascites (23%), Vomiting (23%) | Ascites (9%), Anemia (7%), Increased Bilirubin (13%) | [15][16][17][18][19] |
| Vorasidenib | Increased ALT (38.9%), COVID-19 (32.9%), Fatigue (32.3%), Increased AST (28.7%), Headache (26.9%), Diarrhea (24.6%), Nausea (21.6%) | Increased ALT, Increased AST | [13][20][21] |
Experimental Protocols
The evaluation of IDH1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
Mutant IDH1 Enzymatic Assay
This biochemical assay measures the ability of a compound to inhibit the neomorphic activity of the mutant IDH1 enzyme.
Protocol:
-
Reaction Setup: Assays are typically performed in a 384-well microplate in a buffer containing HEPES, NaCl, MgCl₂, DTT, and a surfactant.
-
Enzyme and Inhibitor Incubation: Recombinant mutant IDH1 enzyme (e.g., R132H or R132C) is incubated with varying concentrations of the test compound (e.g., olutasidenib) and NADPH for a defined period (e.g., 30 minutes).[22]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate.[22]
-
Detection: The consumption of NADPH, which is proportional to the enzyme activity, is monitored by measuring the decrease in absorbance at 340 nm in kinetic mode.[23]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable equation.
2-Hydroxyglutarate (2-HG) Measurement
Quantifying the levels of the oncometabolite 2-HG in cells, tissues, or plasma is crucial for assessing the pharmacodynamic activity of IDH1 inhibitors.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol:
-
Sample Preparation: Tumor tissue is homogenized, and proteins are precipitated using a solvent like methanol. For plasma or cell culture media, a similar protein precipitation step is performed.[24]
-
Metabolite Extraction: The supernatant containing the metabolites is collected after centrifugation.[24]
-
Derivatization (Optional): In some protocols, metabolites are derivatized to improve chromatographic separation and mass spectrometric detection.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[25]
-
Quantification: 2-HG levels are quantified by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard and a standard curve.[25]
Magnetic Resonance Spectroscopy (MRS) Protocol:
-
Patient Positioning: The patient is positioned in an MRI scanner.
-
MRS Acquisition: A voxel is placed over the tumor region, and a specialized MRS sequence is used to acquire the spectral data.[4]
-
Data Processing: The raw data is processed using software like LCModel to fit a basis set of known metabolite spectra to the acquired spectrum.
-
Quantification: 2-HG levels are quantified relative to an internal reference metabolite, such as total creatine (B1669601) (tCr).[4]
Cell-Based Assays
These assays evaluate the effect of IDH1 inhibitors on 2-HG production and cell viability in cancer cell lines harboring IDH1 mutations.
Protocol:
-
Cell Seeding: IDH1-mutant cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the IDH1 inhibitor for a specified duration (e.g., 48-72 hours).[26]
-
2-HG Measurement: The intracellular or secreted levels of 2-HG are measured using an LC-MS/MS-based method or a commercially available enzymatic assay.[27]
-
Cell Viability Assessment: Cell viability is determined using assays such as the PicoGreen dsDNA assay, which measures DNA content as an indicator of cell number.[26]
-
Data Analysis: The IC50 for 2-HG reduction and the GI50 (concentration for 50% growth inhibition) are calculated.
Conclusion
Olutasidenib, ivosidenib, and vorasidenib have all demonstrated clinical activity in patients with IDH1-mutated solid tumors. While olutasidenib has shown modest activity in a range of solid tumors, ivosidenib has established a survival benefit in cholangiocarcinoma, and vorasidenib has shown significant efficacy in delaying disease progression in low-grade glioma. The choice of therapeutic agent will depend on the specific tumor type, its location (with vorasidenib showing clear brain penetrance), and the patient's prior treatments and overall health. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of novel IDH1 inhibitors. Further research, potentially including direct comparative studies, will be crucial to fully delineate the relative merits of these agents and to optimize their use in the treatment of IDH1-mutated solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. vjoncology.com [vjoncology.com]
- 8. Ivosidenib vs Placebo for Previously Treated Advanced IDH1-Mutated Cholangiocarcinoma Final Overall Survival Analysis of the ClarIDHy Trial - The ASCO Post [ascopost.com]
- 9. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. New Analyses from Pivotal Phase 3 INDIGO Study Reinforce Vorasidenib’s Potential to Change the Treatment Paradigm for IDH-Mutant Diffuse Glioma | Blog [servier.us]
- 15. Ivosidenib for Previously Treated IDH1-Mutant Advanced or Metastatic Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 16. Servier Announces FDA Approval of TIBSOVO® (ivosidenib tablets) in IDH1-Mutated Cholangiocarcinoma | Blog [servier.us]
- 17. onclive.com [onclive.com]
- 18. Tibsovo (Ivosidenib) FDA Approved for Advanced or Metastatic Cholangiocarcinoma and IDH1 Mutation | CCA News Online [ccanewsonline.com]
- 19. Ivosidenib Extends Survival in Patients with Cholangiocarcinoma and IDH1 Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 20. onclive.com [onclive.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06290J [pubs.rsc.org]
- 24. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 25. benchchem.com [benchchem.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. biorxiv.org [biorxiv.org]
Comparative Safety Profiles of Approved IDH Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of four FDA-approved isocitrate dehydrogenase (IDH) inhibitors: Ivosidenib (IDH1), Enasidenib (IDH2), Olutasidenib (IDH1), and Vorasidenib (B611703) (dual IDH1/IDH2). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these targeted therapies. Data is compiled from pivotal clinical trials and prescribing information.
Introduction to IDH Inhibition
Isocitrate dehydrogenase (IDH) is a critical enzyme in the citric acid cycle. Mutations in the IDH1 and IDH2 genes lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that can drive tumorigenesis.[2] IDH inhibitors are small molecules designed to selectively target these mutant enzymes, reduce 2-HG levels, and restore normal cellular differentiation.[3] To date, the FDA has approved four such inhibitors for various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][4][5][6] While demonstrating clinical efficacy, their safety profiles exhibit both common and unique toxicities that warrant careful consideration.[7][8]
Mechanism of Action and Signaling Pathway
The following diagrams illustrate the normal IDH pathway, the effect of IDH mutations, and the mechanism of therapeutic intervention.
References
- 1. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. ajmc.com [ajmc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Translational & Clinical Application
Application Notes and Protocols: Biomarkers of Response to Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a significant molecular subclass in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation. The development of targeted inhibitors against mutant IDH1, such as Ivosidenib (B560149), has marked a significant advancement in the treatment of these malignancies. Accurate and reliable biomarkers are crucial for monitoring treatment response, understanding mechanisms of resistance, and guiding clinical decision-making.
These application notes provide a comprehensive overview of the key biomarkers of response to mutant IDH1 inhibitors, along with detailed protocols for their measurement and analysis.
Key Biomarkers of Response
The primary and most direct biomarker of response to mutant IDH1 inhibitors is the level of the oncometabolite 2-HG. However, other metabolic and epigenetic markers are also valuable in assessing treatment efficacy and potential resistance.
-
D-2-Hydroxyglutarate (2-HG): As the direct product of the mutant IDH1 enzyme, 2-HG levels in various biological matrices (tumor tissue, plasma, urine, and cerebrospinal fluid) are a sensitive indicator of target engagement and therapeutic response.[1][2][3] A significant reduction in 2-HG levels is expected upon effective treatment with an IDH1 inhibitor.[4][5][6]
-
Metabolic Reprogramming (Glutamate and N-acetylaspartate): Inhibition of mutant IDH1 can lead to a reversal of the metabolic alterations caused by 2-HG accumulation. Notably, an increase in glutamate (B1630785) and N-acetylaspartate (NAA) levels, which are often suppressed in IDH-mutant tumors, can be observed using non-invasive techniques like magnetic resonance spectroscopy (MRS).[7][8][9][10][11][12]
-
DNA Methylation Status: 2-HG induces a hypermethylation phenotype by inhibiting α-KG-dependent dioxygenases, including TET DNA demethylases.[13][14][15][16] Monitoring changes in global DNA methylation patterns or the methylation status of specific CpG islands can serve as a downstream biomarker of inhibitor activity.
Quantitative Data Summary
The following tables summarize quantitative data on key biomarkers in response to mutant IDH1 inhibitor therapy.
Table 1: 2-Hydroxyglutarate (2-HG) Levels in Response to Ivosidenib Treatment in Acute Myeloid Leukemia (AML)
| Patient Cohort | Sample Type | Baseline 2-HG Level (mean/median) | Post-treatment 2-HG Level (mean/median) | Fold Change/Percent Reduction | Clinical Response Correlation | Reference |
| Newly Diagnosed AML (ineligible for standard therapy) | Plasma | Not specified | Substantial reduction by day 8 of cycle 1 | Not specified | Maintained throughout treatment | [1] |
| Relapsed/Refractory AML | Plasma | Not specified | Significant reduction | Not specified | Associated with durable remissions | [2] |
Table 2: Metabolic Biomarkers in Response to Mutant IDH1 Inhibition in Glioma Models
| Model System | Treatment | Biomarker | Change | Measurement Method | Reference |
| U87IDHmut & patient-derived glioma cells (in vivo) | AG-881 or BAY-1436032 | 2-HG | Significant reduction | 1H-MRS | [7][10] |
| U87IDHmut & patient-derived glioma cells (in vivo) | AG-881 or BAY-1436032 | Glutamate (and Glx) | Significant early and sustained increase | 1H-MRS | [7][10] |
| U87IDHmut & patient-derived glioma cells (in vivo) | AG-881 or BAY-1436032 | N-acetylaspartate (NAA) | Transient early increase | 1H-MRS | [7][10] |
| NHAIDH1mut & U87IDH1mut cells | AG-120 or AG-881 | 2-HG | 88-98% decrease | 1H-MRS | [17] |
| NHAIDH1mut & U87IDH1mut cells | AG-120 or AG-881 | Glutamate | Significant increase | 1H-MRS | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mutant IDH1 signaling pathway and inhibitor action.
Caption: Experimental workflow for biomarker analysis.
Experimental Protocols
Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG) in Human Plasma by LC-MS/MS
This protocol describes the quantification of 2-HG in human plasma using a surrogate analyte approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]
Materials:
-
Human plasma samples
-
Stable isotope-labeled internal standard (e.g., 2-HG-d5)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
ZIC-HILIC column
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Isocratic or a gradient optimized for 2-HG separation
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
2-HG: 147 -> 129 m/z
-
Internal Standard (2-HG-d5): 152 -> 134 m/z
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the peak area ratio of endogenous 2-HG to the internal standard.
-
Determine the concentration of 2-HG in the samples from the standard curve.
-
Protocol 2: Detection of IDH1 R132 Mutations using High-Resolution Melting (HRM) Analysis
HRM analysis is a rapid and sensitive method for screening for known mutations in a specific DNA region.[20][21][22][23]
Materials:
-
Genomic DNA extracted from tumor tissue or blood
-
PCR primers flanking the IDH1 codon 132 region
-
HRM Master Mix
-
Real-time PCR instrument with HRM capabilities (e.g., LightCycler 480)
Procedure:
-
Primer Design:
-
Design PCR primers to amplify a small amplicon (e.g., 100-250 bp) covering codon 132 of the IDH1 gene.
-
-
PCR Amplification and HRM:
-
Prepare the PCR reaction mix:
-
Genomic DNA (20-50 ng)
-
Forward and Reverse Primers (0.2-0.5 µM each)
-
HRM Master Mix (1x)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Perform PCR with the following cycling conditions (example):
-
Initial denaturation: 95°C for 5 minutes
-
45 cycles of:
-
95°C for 10 seconds
-
60°C for 15 seconds
-
72°C for 15 seconds
-
-
-
Following amplification, perform the HRM step by increasing the temperature from ~65°C to ~95°C with continuous fluorescence acquisition.
-
-
Data Analysis:
-
Normalize the melting curves.
-
Generate difference plots by subtracting the melting curve of each sample from a wild-type reference curve.
-
Samples with mutations will exhibit a different melting profile compared to the wild-type control, resulting in a distinct shape on the difference plot.
-
Confirm positive results with Sanger sequencing or another validated method.
-
Protocol 3: Analysis of DNA Methylation using Genome-Wide Methylation Arrays
This protocol provides a general workflow for analyzing the DNA methylation status of glioma samples using Illumina's Infinium MethylationEPIC BeadChip array.[13][15][16][24]
Materials:
-
Genomic DNA from tumor tissue
-
Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation Kit)
-
Infinium HD FFPE Restore Kit (for FFPE samples)
-
Infinium MethylationEPIC BeadChip Kit
-
iScan or NextSeq System
Procedure:
-
DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from fresh-frozen or FFPE tumor tissue.
-
Quantify the DNA concentration and assess its purity.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of 250-500 ng of genomic DNA according to the manufacturer's protocol. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
For FFPE DNA, use the restore kit prior to bisulfite conversion to repair degraded DNA.
-
-
Methylation Array Hybridization and Scanning:
-
Follow the Illumina Infinium MethylationEPIC protocol for whole-genome amplification, fragmentation, hybridization to the BeadChip, and single-base extension.
-
Scan the BeadChip using an iScan or NextSeq system to generate raw data files (.idat).
-
-
Data Analysis:
-
Import the .idat files into a suitable analysis software (e.g., R with the 'minfi' package).
-
Perform quality control checks, background correction, and normalization.
-
Calculate beta values (β), which represent the ratio of the methylated probe intensity to the overall intensity and range from 0 (unmethylated) to 1 (fully methylated).
-
Identify differentially methylated probes (DMPs) and differentially methylated regions (DMRs) between pre- and post-treatment samples or between responders and non-responders.
-
Utilize established glioma methylation classifiers (e.g., from the German Cancer Research Center - DKFZ) to classify tumors and identify changes in methylation subclasses.
-
Mechanisms of Resistance to Mutant IDH1 Inhibitors
Understanding the mechanisms of resistance is critical for developing strategies to overcome it.
-
Secondary Mutations in IDH1: Acquired mutations in the IDH1 gene, often at the drug-binding site, can prevent inhibitor binding and restore 2-HG production.
-
Isoform Switching: The acquisition of a mutation in the IDH2 gene can compensate for the inhibition of mutant IDH1, leading to the continued production of 2-HG from the mitochondrial compartment.[25]
-
Activation of Parallel Signaling Pathways: Upregulation of other oncogenic pathways, such as the RTK/RAS pathway, can drive tumor growth independently of the IDH1 mutation.[26]
Conclusion
The biomarkers and protocols outlined in these application notes provide a robust framework for the preclinical and clinical evaluation of mutant IDH1 inhibitors. The oncometabolite 2-HG remains the most direct and sensitive biomarker of target engagement. However, a multi-faceted approach that includes the analysis of metabolic reprogramming and epigenetic alterations will provide a more comprehensive understanding of treatment response and the emergence of resistance. The detailed protocols provided herein serve as a valuable resource for researchers and clinicians working to advance the development and application of these targeted therapies.
References
- 1. Ivosidenib induces deep durable remissions in patients with newly diagnosed IDH1-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate is a non-invasive metabolic biomarker of IDH1 mutant glioma response to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate Is a Noninvasive Metabolic Biomarker of IDH1-Mutant Glioma Response to Temozolomide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of DNA Methylation Array for Glioma Tumor Profiling and Description of a Novel Epi-Signature to Distinguish IDH1/IDH2 Mutant and Wild-Type Tumors [mdpi.com]
- 14. Glioma | Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas | springermedicine.com [springermedicine.com]
- 15. Methylation Profiling Identifies Stability of Isocitrate Dehydrogenase Mutation Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma [thno.org]
- 18. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Precise Detection of IDH1/2 and BRAF Hotspot Mutations in Clinical Glioma Tissues by a Differential Calculus Analysis of High-Resolution Melting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Feasible and Rapid Screening of IDH1/2 and FLT3-TKD2 Mutations by High-Resolution Melting for Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. Clinical Implications of Isocitrate Dehydrogenase Mutations and Targeted Treatment of Acute Myeloid Leukemia with Mutant Isocitrate Dehydrogenase Inhibitors—Recent Advances, Challenges and Future Prospects [mdpi.com]
- 26. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IDH1 Inhibitors in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis. While IDH1 inhibitors have demonstrated efficacy as monotherapies, a growing body of preclinical and clinical evidence supports their use in combination with standard chemotherapy to enhance anti-tumor activity, overcome resistance, and improve patient outcomes.
These application notes provide a comprehensive overview of the scientific rationale, quantitative data, and detailed experimental protocols for utilizing IDH1 inhibitors in combination with conventional chemotherapy agents.
Scientific Rationale for Combination Therapy
The combination of IDH1 inhibitors with standard chemotherapy is founded on complementary mechanisms of action that can lead to synergistic anti-tumor effects.
-
Increased Oxidative Stress: Many chemotherapeutic agents induce cellular damage through the generation of reactive oxygen species (ROS).[1] Wild-type IDH1 plays a role in antioxidant defense by producing NADPH.[1] Inhibition of IDH1 can therefore sensitize cancer cells to the cytotoxic effects of chemotherapy by exacerbating oxidative stress.
-
Enhanced Differentiation and Apoptosis: IDH1 inhibitors work by reducing levels of the oncometabolite 2-HG, which in turn can restore normal cellular differentiation.[2] Preclinical studies suggest that combining IDH1 inhibitors with agents like azacitidine enhances this differentiation-promoting effect and can also increase apoptosis.[3]
-
Overcoming Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms. Targeting a distinct pathway with an IDH1 inhibitor can circumvent these resistance mechanisms and lead to more durable responses.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of IDH1 inhibitors with standard chemotherapy.
Table 1: Preclinical In Vivo Efficacy of IDH1 Inhibitor Combinations
| IDH1 Inhibitor | Chemotherapy | Cancer Type | Model System | Key Findings |
| BAY1436032 | Cytarabine (B982) + Doxorubicin (B1662922) | AML | PDX Mouse Model | Simultaneous combination significantly delayed leukemia progression and prolonged survival compared to sequential treatment or monotherapy.[4] |
| Ivosidenib (B560149) | 5-Fluorouracil (5-FU) | Pancreatic Cancer | PDX Mouse Model | Combination treatment resulted in tumor regression, while monotherapies only slowed growth.[1] |
| Ivosidenib | FOLFIRINOX | Pancreatic Cancer | Xenograft Mouse Model | Combination of ivosidenib and FOLFIRINOX was more effective at inhibiting tumor growth than either treatment alone.[5] |
Table 2: Clinical Efficacy of IDH1 Inhibitor Combinations in AML
| IDH1 Inhibitor | Chemotherapy | Clinical Trial | Patient Population | Key Efficacy Data |
| Ivosidenib | Azacitidine | AGILE (Phase 3) | Newly diagnosed, ineligible for intensive chemotherapy | Median Overall Survival: 24.0 months (combo) vs. 7.9 months (azacitidine alone).[6][7] Complete Remission Rate: 47.2% (combo) vs. 14.9% (azacitidine alone).[7] |
| Ivosidenib | Venetoclax ± Azacitidine | Phase 1b/2 | Newly diagnosed or relapsed/refractory | Overall Response Rate: 94%. Composite Complete Remission: 93%. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mutant IDH1 and Therapeutic Intervention
Caption: Mechanism of mutant IDH1 and combination therapy.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of drug combinations.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for in vivo evaluation of drug combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an IDH1 inhibitor and a chemotherapy agent, alone and in combination, and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
IDH1-mutant cancer cell line (e.g., HT-1080 for solid tumors, AML patient-derived cells)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
IDH1 inhibitor (e.g., Ivosidenib)
-
Chemotherapy agent (e.g., Azacitidine, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the IDH1 inhibitor and the chemotherapy agent in culture medium.
-
Treat the cells with varying concentrations of each drug alone and in combination. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve fitting software. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following combination treatment.
Materials:
-
6-well plates
-
IDH1 inhibitor and chemotherapy agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with predetermined concentrations (e.g., IC50) of each drug alone and in combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[9]
Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Model for AML
Objective: To evaluate the in vivo efficacy of an IDH1 inhibitor in combination with chemotherapy in a patient-derived AML model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID-IL2rγnull or NSG)
-
Cryopreserved primary AML patient cells with an IDH1 mutation
-
IDH1 inhibitor (e.g., BAY1436032)
-
Chemotherapy agents (e.g., Cytarabine, Doxorubicin)
-
Vehicle for drug delivery
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
Procedure:
-
Cell Preparation and Engraftment:
-
Monitoring Engraftment:
-
Beginning 3-4 weeks post-injection, monitor engraftment of human AML cells in the peripheral blood weekly by flow cytometry for human CD45+ cells.[11]
-
-
Treatment:
-
Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize mice into treatment groups:
-
Vehicle control
-
IDH1 inhibitor alone
-
Chemotherapy alone
-
Simultaneous combination of IDH1 inhibitor and chemotherapy
-
Sequential combination of IDH1 inhibitor and chemotherapy
-
-
Administer drugs according to established dosing schedules. For example, BAY1436032 can be administered daily by oral gavage, while cytarabine and doxorubicin can be given intravenously for several consecutive days.[4]
-
-
Efficacy Assessment:
-
Continue to monitor the percentage of human leukemic cells in the peripheral blood throughout the study.[4]
-
Monitor animal health and body weight.
-
At the end of the study or upon signs of advanced disease, euthanize the mice and harvest bone marrow, spleen, and peripheral blood for analysis of leukemic burden by flow cytometry and immunohistochemistry.
-
Monitor survival of all treatment groups.[4]
-
Conclusion
The combination of IDH1 inhibitors with standard chemotherapy represents a promising therapeutic strategy for patients with IDH1-mutant cancers. The synergistic effects observed in preclinical and clinical studies highlight the potential to improve treatment efficacy and overcome drug resistance. The protocols outlined in these application notes provide a framework for researchers to further investigate and optimize these combination therapies in a laboratory setting. Careful consideration of experimental design, including appropriate cell models, drug concentrations, and treatment schedules, is crucial for obtaining robust and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting wild-type IDH1 enhances chemosensitivity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASH 2021: Ivosidenib combined with azacitidine improves outcomes for newly diagnosed acute myeloid leukaemia with IDH-1 mutation compared with azacitidine alone [ecancer.org]
- 7. Addition of Ivosidenib to Azacitidine Triples Median Overall Survival in Difficult-to-Treat AML Population - The ASCO Post [ascopost.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient Selection in IDH1 Inhibitor Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the patient selection criteria for clinical trials of Isocitrate Dehydrogenase 1 (IDH1) inhibitors. Detailed protocols for the identification of eligible patients and an overview of the underlying molecular pathways are included to facilitate the design and implementation of these trials.
Introduction to IDH1 Inhibition
Isocitrate Dehydrogenase 1 (IDH1) is a key metabolic enzyme that, when mutated, acquires a neomorphic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] This accumulation of 2-HG is implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, by inducing epigenetic and metabolic reprogramming.[1] Targeted inhibitors of mutant IDH1 have shown significant clinical efficacy, making the appropriate selection of patients a critical aspect of clinical trial design.
Patient Selection Criteria
The enrollment of suitable candidates is paramount for the success of IDH1 inhibitor clinical trials. Eligibility is primarily determined by the presence of a specific IDH1 mutation, tumor type, performance status, and prior treatment history.
General Inclusion Criteria
-
Confirmed IDH1 Mutation: Patients must have a histologically confirmed diagnosis of a malignancy known to harbor IDH1 mutations, with the presence of a specific IDH1 mutation (e.g., R132H, R132C) confirmed by a validated molecular diagnostic test.
-
Tumor Type: Common eligible malignancies include low-grade and high-grade gliomas, acute myeloid leukemia, and cholangiocarcinoma.[2]
-
Age: Typically, patients must be 18 years of age or older, although some trials may enroll patients as young as 12.[3]
-
Performance Status: Patients are generally required to have a good performance status, as indicated by:
-
Karnofsky Performance Status (KPS) score of ≥ 80.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
-
Adequate Organ Function: Patients must demonstrate adequate hematologic, hepatic, and renal function as evidenced by laboratory values within specified limits (see Table 1).
General Exclusion Criteria
-
Prior IDH Inhibitor Treatment: Patients who have previously received treatment with an IDH1 or IDH2 inhibitor are typically excluded.
-
Certain Prior Therapies: Depending on the trial, exclusion criteria may include recent chemotherapy, radiotherapy, or other investigational agents within a specified timeframe.
-
High-Risk Features (for Glioma Trials): For trials focusing on non-enhancing gliomas, patients with features of high-risk disease, such as contrast enhancement on MRI, may be excluded.[4]
-
Cardiovascular Conditions: Patients with a corrected QT interval (QTc) ≥ 450 msec or a history of long QT syndrome are often excluded due to the potential for QTc prolongation with some IDH1 inhibitors.[5]
-
Concurrent Malignancies: The presence of other active cancers may be an exclusion criterion.
-
Pregnancy or Breastfeeding: Due to the potential for fetal harm, pregnant or breastfeeding women are excluded.
Summary of Eligibility Criteria from Key Clinical Trials
The following table summarizes the key inclusion and exclusion criteria from notable clinical trials of IDH1 inhibitors.
| Criteria | Ivosidenib (Tibsovo®) | Vorasidenib |
| Tumor Types | Relapsed/refractory AML with an IDH1 mutation; Locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation; Newly diagnosed AML with an IDH1 mutation in patients ≥75 years old or with comorbidities precluding intensive chemotherapy. | Residual or recurrent grade 2 oligodendroglioma or astrocytoma with an IDH1 or IDH2 mutation.[6] |
| Key Inclusion | ECOG performance status of 0-2; Adequate organ function (bilirubin ≤1.5 x ULN, AST/ALT ≤2.5 x ULN, creatinine (B1669602) clearance ≥30 mL/min).[7] | Age ≥12 years; Karnofsky performance status ≥80; At least one prior surgery (1-5 years prior to randomization); No prior chemotherapy or radiation therapy.[6] |
| Key Exclusion | Severe hepatic or renal impairment; QTc interval >450 ms; Concomitant use of strong CYP3A4 inducers or inhibitors.[5][8] | High-risk features (e.g., contrast enhancement); Brain-stem involvement; Uncontrolled seizures; Immediate need for chemotherapy or radiation.[4] |
Table 1: Key Eligibility Criteria for Ivosidenib and Vorasidenib Clinical Trials.
Experimental Protocols for Patient Screening
Accurate and reliable detection of IDH1 mutations is the cornerstone of patient selection for these trials. The following protocols outline the standard methodologies for identifying eligible patients.
Patient Screening Workflow
The process of identifying and enrolling patients in an IDH1 inhibitor trial follows a structured workflow to ensure all eligibility criteria are met.
Protocol 1: Immunohistochemistry (IHC) for IDH1 R132H
This protocol describes the detection of the most common IDH1 mutation, R132H, in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-IDH1 R132H monoclonal antibody
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), and 70% (1 x 5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-IDH1 R132H antibody at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate-chromogen solution and incubate until a brown color develops (typically 1-10 minutes).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: Positive staining is indicated by a brown, granular cytoplasmic signal in tumor cells.
Protocol 2: DNA Extraction from FFPE Tissue
This protocol outlines a common method for extracting genomic DNA from FFPE tissue for subsequent molecular analysis.
Materials:
-
FFPE tissue sections (10-20 µm)
-
Xylene
-
Ethanol (100%)
-
Lysis buffer (containing proteinase K)
-
DNA binding buffer
-
Wash buffers
-
Elution buffer
-
Spin columns
Procedure:
-
Deparaffinization:
-
Place FFPE sections in a microcentrifuge tube.
-
Add xylene, vortex, and centrifuge. Remove the supernatant.
-
Repeat the xylene wash.
-
-
Rehydration:
-
Add 100% ethanol, vortex, and centrifuge. Remove the supernatant.
-
Repeat the ethanol wash.
-
Air dry the pellet.
-
-
Lysis:
-
Resuspend the pellet in lysis buffer with proteinase K.
-
Incubate at 56°C overnight.
-
-
DNA Binding:
-
Add DNA binding buffer to the lysate and mix.
-
Transfer the mixture to a spin column and centrifuge. Discard the flow-through.
-
-
Washing:
-
Wash the column with wash buffers according to the kit manufacturer's instructions.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add elution buffer to the center of the membrane and incubate for 1-5 minutes.
-
Centrifuge to elute the DNA.
-
Protocol 3: PCR and Sanger Sequencing for IDH1 Codon 132
This protocol describes the amplification and sequencing of the IDH1 gene region containing the R132 codon.
Materials:
-
Extracted genomic DNA
-
PCR primers flanking IDH1 codon 132 (Forward and Reverse)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
PCR purification kit
-
Sequencing primers
-
BigDye Terminator cycle sequencing kit
-
Capillary electrophoresis system
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, primers, Taq polymerase, dNTPs, and buffer.
-
Perform PCR with the following cycling conditions:
-
-
PCR Product Purification:
-
Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product, a sequencing primer, and a BigDye Terminator kit.[9]
-
Purify the sequencing reaction products.
-
Analyze the products on a capillary electrophoresis system.
-
-
Data Analysis:
-
Analyze the sequencing chromatograms to identify any mutations at codon 132 of the IDH1 gene.
-
IDH1 Signaling Pathway
Understanding the molecular consequences of the IDH1 mutation is crucial for appreciating the mechanism of action of IDH1 inhibitors.
Normal and Mutant IDH1 Function
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 reduces α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).
Downstream Effects of 2-Hydroxyglutarate and Interaction with PI3K/AKT/mTOR Pathway
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and the activation of oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to design a study flow chart [protocols.io]
- 5. socra.org [socra.org]
- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDH1-mutant metabolite D-2-hydroxyglutarate inhibits proliferation and sensitizes glioma to temozolomide via down-regulating ITGB4/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Clinical Significance of 2-Hydroxyglutarate (2-HG) Levels in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes represent a key discovery in cancer metabolism, defining distinct molecular subtypes of various malignancies, including acute myeloid leukemia (AML), gliomas, and chondrosarcoma.[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][5][6] The accumulation of 2-HG at millimolar concentrations in tumor cells competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[4][7][8][9] This widespread epigenetic dysregulation is a primary driver of tumorigenesis in IDH-mutant cancers.[7][8]
Given its direct link to the underlying driver mutation, 2-HG has emerged as a critical biomarker. Its levels are being extensively investigated for their correlation with clinical outcomes, diagnostic utility, and role in monitoring therapeutic response.[3][5][6] These application notes provide a comprehensive overview of the correlation between 2-HG levels and clinical outcomes, along with detailed protocols for its measurement.
Mutant IDH Signaling and 2-HG Production
The canonical function of wild-type IDH enzymes is the oxidative decarboxylation of isocitrate to α-KG in the cytoplasm (IDH1) and mitochondria (IDH2).[5] Cancer-associated mutations, most commonly affecting arginine residues (R132 in IDH1; R140 or R172 in IDH2), result in a gain-of-function that enables the NADPH-dependent reduction of α-KG to D-2-HG.[5][6] This oncometabolite accumulation is a hallmark of these cancers.[1]
Correlation of 2-HG Levels with Clinical Outcome
Elevated 2-HG levels are a highly specific and sensitive indicator of the presence of an IDH1 or IDH2 mutation.[6][10] This correlation forms the basis of 2-HG's utility as a clinical biomarker.
Acute Myeloid Leukemia (AML)
In AML, serum 2-HG levels are significantly higher in patients with IDH mutations compared to those with wild-type IDH.[5][6] Studies have demonstrated that pretreatment serum 2-HG can accurately identify patients with IDH mutations.[6] Furthermore, serial monitoring of 2-HG levels can track disease burden and response to therapy; levels decrease in patients who achieve remission and rise upon relapse.[5][6] Persistently high 2-HG levels during complete remission have been associated with shorter overall survival, highlighting its prognostic value.[6][11]
| Parameter | IDH-Mutant AML | IDH-Wild-Type AML | Healthy Volunteers | Reference |
| Pretreatment Serum 2-HG (Median) | 3004 ng/mL | 61 ng/mL | 48 ng/mL | [6] |
| Pretreatment Serum 2-HG (Range) | 10 - 30,000 ng/mL | 10 - 14,181 ng/mL | 33 - 176 ng/mL | [6] |
| Remission Serum 2-HG (Median) | 95 ng/mL | N/A | N/A | [6] |
| Prognostic Cutoff (Remission) | >200 ng/mL (Shorter OS) | N/A | N/A | [11] |
| Diagnostic Cutoff | >700 ng/mL | <700 ng/mL | N/A | [6][11] |
| Urine 2-HG (Median) | 34,100 ng/mL | 5,525 ng/mL | N/A | [5] |
| Myeloblast 2-HG (Median) | 22,880 ng/2x10⁶ cells | 148.5 ng/2x10⁶ cells | N/A | [5] |
Gliomas
In gliomas, the IDH mutation is a crucial diagnostic and prognostic marker.[2][10] While serum 2-HG levels have not consistently correlated with IDH status in glioma patients, tissue 2-HG levels are a highly reliable biomarker.[2][10] Specifically, the ratio of the R-enantiomer (D-2-HG) to the S-enantiomer (L-2-HG) in tumor tissue can distinguish between IDH-mutant and wild-type tumors with high sensitivity and specificity.[10][12] Among patients with IDH-mutant tumors, a higher R:S ratio of 2-HG may be associated with worse survival.[2] Non-invasive measurement of total 2-HG in the tumor is possible using magnetic resonance spectroscopy (MRS), allowing for longitudinal monitoring of treatment response.[3][7]
| Parameter | IDH-Mutant Glioma | IDH-Wild-Type Glioma | Reference |
| Tissue R:S 2-HG Ratio (Mean) | 1551 ± 457 | 6.2 ± 4.4 | [2] |
| Tissue R:S Ratio Cutoff (Diagnostic) | > 32.26 | < 32.26 | [10] |
| Serum 2-HG Levels | Not consistently elevated | Not consistently elevated | [2][10] |
Chondrosarcoma
Approximately half of conventional central chondrosarcomas harbor IDH1 or IDH2 mutations.[3] Similar to other IDH-mutant cancers, both intratumoral and serum 2-HG levels are significantly elevated in these patients.[3] Studies have shown that higher serum 2-HG levels are associated with a poorer prognosis and decreased survival in patients with IDH-mutant chondrosarcoma.[3]
| Parameter | IDH-Mutant Chondrosarcoma | IDH-Wild-Type Chondrosarcoma | Reference |
| Intratumoral 2-HG | Significantly elevated | Low levels | |
| Serum 2-HG | Significantly elevated | Low levels | |
| Prognostic Value | High serum 2-HG associated with poor prognosis | N/A |
Experimental Protocols and Workflows
Accurate quantification of 2-HG is essential for its clinical application. The two primary methods are mass spectrometry for body fluids and tissue extracts, and in vivo magnetic resonance spectroscopy for solid tumors.
Protocol 1: 2-HG Measurement in Serum/Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of D- and L-2-HG enantiomers using liquid chromatography-tandem mass spectrometry, which is the gold standard for its high specificity and sensitivity.
Materials:
-
Patient serum or plasma samples, stored at -80°C.
-
Internal Standard (IS): Stable isotope-labeled 2-HG (e.g., D-2-HG-13C5).
-
Methanol (LC-MS grade), ice-cold.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade) with 0.1% formic acid.
-
Protein precipitation plates or microcentrifuge tubes.
-
Centrifuge capable of 4°C and >12,000 x g.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Chiral chromatography column (for enantiomer separation) or derivatization agent.
Procedure:
-
Sample Thawing: Thaw frozen serum/plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Protein Precipitation & Metabolite Extraction:
-
To 50 µL of serum/plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[13]
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or well of a 96-well plate, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex and centrifuge briefly to pellet any insoluble debris.
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Separation of D- and L-2-HG can be achieved either by using a chiral column (e.g., CHIROBIOTIC) or by chemical derivatization followed by separation on a standard reverse-phase C18 column.[1][10][14]
-
Mass Spectrometry: Analyze using electrospray ionization (ESI) in negative mode. Monitor the specific mass transitions for 2-HG and the internal standard using Multiple Reaction Monitoring (MRM).[13]
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-2-HG enantiomers and the internal standard.
-
Generate a standard curve by plotting the peak area ratios (analyte/IS) of serially diluted calibration standards against their known concentrations.
-
Calculate the concentration of 2-HG in the samples by interpolating their peak area ratios from the standard curve.[13]
-
Protocol 2: Non-Invasive 2-HG Measurement in Gliomas by MRS
This protocol outlines the non-invasive in vivo measurement of 2-HG in brain tumors using 3D Magnetic Resonance Spectroscopic Imaging (MRSI).
Materials:
-
MRI scanner (3T or higher field strength is recommended).
-
Specialized MRS pulse sequence capable of detecting 2-HG (e.g., spectral-editing techniques like MEGA-PRESS or 2D correlation spectroscopy).[1][7]
-
MRS data processing software (e.g., LCModel).[1]
Procedure:
-
Patient Preparation: Position the patient in the MRI scanner to minimize motion. Anatomical imaging (e.g., T1-weighted with contrast, T2-weighted, FLAIR) is performed first to localize the tumor.
-
Voxel Placement: A volume of interest (VOI) for the MRS acquisition is carefully placed to cover the tumor region identified on the anatomical images.[1]
-
MRS Acquisition:
-
Acquire the 2-HG-edited MRSI data. Specialized editing pulses are used to resolve the 2-HG signal from overlapping signals of other brain metabolites like glutamate, glutamine, and GABA.[7]
-
Acquisition time will vary depending on the sequence and desired signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
The raw MRS data is processed using specialized software (e.g., LCModel).
-
The software fits a basis set of known metabolite spectra to the acquired spectrum to determine the concentration of each metabolite, including 2-HG.[1]
-
2-HG concentrations are typically quantified as a ratio relative to an internal reference metabolite, such as total creatine (B1669601) (tCr) or total N-acetylaspartate (tNAA).[1][7]
-
-
Data Analysis and Interpretation:
-
The 2-HG/tCr ratio is used as the primary metric.
-
For longitudinal studies, scans are performed at baseline (before treatment) and at specified follow-up intervals.[1]
-
A significant decrease in the 2-HG/tCr ratio (e.g., >50%) is indicative of a positive response to therapy, particularly with IDH inhibitors.[7]
-
Clinical Applications and Future Directions
The strong correlation between 2-HG levels and clinical status in IDH-mutant cancers provides several avenues for clinical application.
-
Diagnosis: Measurement of 2-HG can serve as a rapid and cost-effective surrogate for IDH mutation testing, particularly in AML where serum levels are a reliable indicator.[6]
-
Prognosis: Elevated 2-HG levels at diagnosis or after initial therapy can help stratify patients and predict clinical outcomes.[2][6][15]
-
Pharmacodynamic Biomarker: For drugs targeting mutant IDH enzymes, a decrease in 2-HG levels provides direct evidence of target engagement and biological activity, accelerating clinical trials.[1][3][7]
-
Monitoring for Minimal Residual Disease (MRD): In AML, rising 2-HG levels may be an early indicator of relapse, potentially allowing for earlier intervention.[5]
Future research will continue to refine the clinical utility of 2-HG, validate prognostic cutoffs in larger patient cohorts, and integrate 2-HG measurements into standard clinical practice for the management of patients with IDH-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia [en-cancer.fr]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Mutant IDH1 as a Therapeutic Target in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in the understanding and treatment of various solid tumors, including glioma, cholangiocarcinoma, and chondrosarcoma.[1][2] Wild-type IDH1 plays a crucial role in cellular metabolism by converting isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations, most commonly at the R132 codon, confer a neomorphic enzymatic activity.[4] This mutant IDH1 enzyme gains the ability to convert α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG).[5][6]
The accumulation of D-2-HG is a key driver of tumorigenesis.[7] It competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation.[3][6] These epigenetic changes result in a block in cellular differentiation and promote uncontrolled cell proliferation.[8] The unique presence of the mutant IDH1 enzyme and its product, D-2-HG, in tumor cells makes it an attractive and specific therapeutic target.[9] This document provides detailed application notes and protocols for studying mutant IDH1 and evaluating the efficacy of targeted inhibitors.
Data Presentation: Efficacy of Mutant IDH1 Inhibitors in Solid Tumors
The development of small molecule inhibitors targeting mutant IDH1 has led to significant clinical advancements. The following tables summarize key quantitative data from clinical trials of prominent IDH1 inhibitors in various solid tumors.
Table 1: Clinical Efficacy of Ivosidenib (AG-120) in IDH1-Mutant Solid Tumors
| Tumor Type | Phase | N | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Cholangiocarcinoma | III (ClarIDHy) | 184 | 500 mg once daily | 2.2% | 2.7 months | [10] |
| Conventional Chondrosarcoma | I | 13 | 500 mg once daily | 0% (Stable Disease: 53.8%) | Not Reached | [11] |
| Glioma (recurrent, non-enhancing) | I | 35 | 500 mg once daily | - | - | [10] |
Table 2: Clinical Efficacy of Vorasidenib (AG-881) in IDH1-Mutant Glioma
| Tumor Type | Phase | N | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Grade 2 Glioma | III (INDIGO) | 331 | 40 mg once daily | 18.2% | 27.7 months | [1][12] |
| Recurrent Low-Grade Glioma | I | - | - | - | 36.8 months | [1] |
Table 3: Other Investigational IDH1 Inhibitors in Solid Tumors
| Inhibitor | Tumor Type | Phase | Key Findings | Reference |
| BAY1436032 | Advanced Solid Tumors (including glioma) | I | Significant decrease in serum 2-HG levels. | [2][10] |
| IDH305 | Advanced Malignancies with IDH1 R132 mutations | I | Investigated in patients with advanced malignancies. | [2] |
| Safusidenib (AB-218) | Advanced Cholangiocarcinoma and other solid tumors | I (planned) | Oral administration, selective IDH1 inhibitor. | [2] |
Signaling Pathway and Experimental Workflows
Mutant IDH1 Signaling Pathway
The canonical pathway of mutant IDH1 involves the production of the oncometabolite 2-HG, which disrupts normal cellular processes, leading to tumorigenesis.
Caption: Mutant IDH1 converts α-KG to 2-HG, which inhibits epigenetic regulators, leading to tumorigenesis.
Experimental Workflow: In Vitro Evaluation of IDH1 Inhibitors
A general workflow for assessing the efficacy of a mutant IDH1 inhibitor in a cell-based assay.
Caption: Workflow for measuring the in vitro efficacy of a this compound.
Experimental Protocols
Protocol 1: Detection of IDH1 Mutations in Tumor Tissue
A. Immunohistochemistry (IHC)
IHC is a rapid and widely used method for detecting the most common IDH1 R132H mutation.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Mouse anti-human IDH1 R132H monoclonal antibody.
-
HRP-conjugated secondary antibody.
-
DAB chromogen kit.
-
Hematoxylin counterstain.
-
-
Procedure:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary anti-IDH1 R132H antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Apply DAB chromogen and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Interpretation: Positive staining is observed as a brown cytoplasmic signal in tumor cells.[13]
-
B. DNA Sequencing
Sanger sequencing or next-generation sequencing (NGS) can identify a broader range of IDH1 mutations.
-
Materials:
-
FFPE or fresh-frozen tumor tissue.
-
DNA extraction kit.
-
PCR primers flanking exon 4 of the IDH1 gene.
-
PCR reagents.
-
Sequencing reagents and instrument.
-
-
Procedure:
-
Extract genomic DNA from the tumor sample.
-
Amplify exon 4 of the IDH1 gene using PCR.
-
Purify the PCR product.
-
Perform Sanger sequencing or prepare a library for NGS.
-
Analyze the sequencing data to identify mutations at codon 132 and other relevant sites.
-
Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG) Levels
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for accurate quantification of 2-HG in various biological samples.[14]
-
Materials:
-
Cell culture supernatant, cell lysates, tissue homogenates, or patient serum/urine.
-
Internal standard (e.g., 13C5-2-HG).
-
Methanol (B129727) for protein precipitation.
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate 2-HG from other metabolites using a suitable chromatography column and gradient.
-
Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM).[14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples by normalizing to the internal standard and comparing to the standard curve.[14]
-
-
B. Enzymatic Assay
A high-throughput method suitable for screening and cellular assays.[15]
-
Materials:
-
D-2-Hydroxyglutarate Assay Kit (e.g., from Sigma-Aldrich or similar).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare samples and standards according to the kit manufacturer's instructions.
-
Add the reaction mix containing D-2-hydroxyglutarate dehydrogenase to the samples and standards.
-
Incubate the plate at 37°C.[14]
-
Measure the absorbance or fluorescence at the appropriate wavelength.[14]
-
Calculate the 2-HG concentration based on the standard curve.[14]
-
Protocol 3: In Vitro Assessment of IDH1 Inhibitor Efficacy
A. Cell Viability Assay
To determine the effect of IDH1 inhibitors on the proliferation of mutant IDH1-expressing cells.[16]
-
Materials:
-
Mutant IDH1-expressing cell line (e.g., HT1080, which harbors the IDH1 R132C mutation).[17]
-
IDH1 inhibitor and vehicle control (DMSO).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[16]
-
Treat cells with a serial dilution of the IDH1 inhibitor or vehicle control.[16]
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
B. Colony Formation Assay
To assess the long-term effect of IDH1 inhibitors on the clonogenic survival of cancer cells.[18]
-
Materials:
-
Mutant IDH1-expressing cell line.
-
6-well plates.
-
IDH1 inhibitor.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed a low number of cells in 6-well plates.
-
Treat with the IDH1 inhibitor at various concentrations.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.[18]
-
Wash the plates, air dry, and count the number of colonies.
-
Protocol 4: In Vivo Assessment of IDH1 Inhibitor Efficacy
A. Xenograft Mouse Model
To evaluate the anti-tumor activity of IDH1 inhibitors in a living organism.[8]
-
Materials:
-
Procedure:
-
Tumor Implantation:
-
Subcutaneously or orthotopically implant mutant IDH1-expressing tumor cells into the mice.[20]
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer the IDH1 inhibitor and vehicle according to the desired dosing schedule (e.g., daily oral gavage).[20]
-
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissue can be collected for pharmacodynamic analysis (e.g., 2-HG measurement, IHC).
-
Analyze survival data using Kaplan-Meier curves.[20]
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
- 13. Detection of IDH1 Mutation in cfDNA and Tissue of Adult Diffuse Glioma with Allele-Specific qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Phase I Clinical Trial Design of Novel Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism.[1] Somatic mutations in the IDH1 gene are found in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations confer a neomorphic enzymatic activity, causing the reduction of alpha-ketoglutarate (B1197944) (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to oncogenesis.[5][6] Novel IDH1 inhibitors are designed to specifically target the mutant enzyme, reduce 2-HG levels, and restore normal cellular processes.
Phase I clinical trials represent the first-in-human evaluation of these novel inhibitors.[7] The primary goal is to determine the safety, tolerability, and recommended Phase II dose (RP2D) of the investigational drug.[7][8] This document provides a comprehensive overview of the design considerations and key experimental protocols for a Phase I clinical trial of a novel IDH1 inhibitor.
Application Notes: Phase I Trial Design
A typical Phase I trial for a novel IDH1 inhibitor is a single-arm, open-label, dose-escalation study.[1][7] Key components of the trial design include defining study objectives, patient population, dose escalation strategy, and endpoints.
Study Objectives
-
Primary Objectives:
-
Secondary Objectives:
-
Exploratory Objectives:
-
To explore the relationship between drug exposure (PK) and biological response (PD, e.g., 2-HG inhibition).[10]
-
To identify potential predictive biomarkers of response or resistance.
-
Patient Population
Patient selection is critical for a targeted therapy trial. Inclusion and exclusion criteria should be clearly defined.
-
Inclusion Criteria:
-
Histologically confirmed diagnosis of an advanced or metastatic solid tumor that has progressed on standard therapy.
-
Documented evidence of an IDH1 mutation (e.g., R132H, R132C) in tumor tissue or circulating tumor DNA.[2]
-
Adequate organ function (hematologic, renal, and hepatic).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
-
Exclusion Criteria:
-
Prior treatment with another IDH1 inhibitor.
-
Active central nervous system (CNS) metastases.
-
Clinically significant cardiovascular disease.
-
Dosing and Safety Monitoring
Dose Escalation Strategy: The trial typically employs a rule-based dose escalation design, such as the traditional 3+3 method, to safely increase the dose in successive patient cohorts.[7] This design prioritizes patient safety while aiming to find the MTD.[7][8]
Definition of Dose-Limiting Toxicity (DLT): A DLT is a predefined drug-related adverse event that is considered unacceptable. The DLT observation period is typically the first 28-day cycle. Examples include:
-
Grade 4 neutropenia or thrombocytopenia lasting > 7 days.
-
Grade ≥ 3 non-hematologic toxicity (with specific exceptions).
-
Failure to receive ≥ 75% of the planned doses in the first cycle due to toxicity.
Safety Monitoring: Adverse events (AEs) are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[11][12][13][14][15]
Data Presentation: Tables
Table 1: Example Dose Escalation Scheme (3+3 Design)
| Cohort | Dose Level | Starting Dose (mg, QD) | Number of Patients | DLTs Observed | Action |
|---|---|---|---|---|---|
| 1 | 1 | 100 | 3 | 0 | Escalate to Dose Level 2 |
| 2 | 2 | 200 | 3 | 0 | Escalate to Dose Level 3 |
| 3 | 3 | 400 | 3 | 1 | Expand cohort to 6 patients |
| 3 (exp) | 3 | 400 | +3 | 0 (in new patients) | Escalate to Dose Level 4 |
| 4 | 4 | 600 | 3 | 2 | MTD exceeded. Dose Level 3 is MTD. |
Table 2: Key Pharmacokinetic (PK) Parameters for an IDH1 Inhibitor (Data are representative based on published findings for ivosidenib)[1][4][10]
| Parameter | Single Dose (500 mg) | Steady State (500 mg QD) |
|---|---|---|
| Tmax (hr, median) | ~2.5 | ~2.0 |
| Cmax (ng/mL, mean) | ~5,000 | ~8,000 |
| AUC (ng*h/mL, mean) | ~150,000 | ~250,000 |
| Terminal Half-Life (t½, hr, mean) | 40 - 100 | N/A |
| Accumulation Ratio (mean) | N/A | ~1.5 - 2.0 |
Table 3: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading [11][12][15]
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
|---|---|---|---|---|---|
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss | Inadequate oral intake; IV fluids indicated | Life-threatening consequences | Death |
| Fatigue | Fatigue relieving with rest | Fatigue not relieved by rest; limiting instrumental ADL* | Fatigue not relieved by rest; limiting self-care ADL* | Life-threatening consequences | Death |
| QTc Prolongation | QTc >450-470 ms (B15284909) | QTc >470-500 ms | QTc >500 ms or >60 ms change from baseline; Torsade de Pointes | Life-threatening consequences | Death |
| Thrombocytopenia |
Visualizations: Pathways and Workflows
References
- 1. DSpace [lenus.ie]
- 2. Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. serviermedical.us [serviermedical.us]
- 7. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Dose Escalation Methods in Phase I Cancer Clinical Trials | Semantic Scholar [semanticscholar.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. National Cancer Institute common terminology criteria for adverse events | Semantic Scholar [semanticscholar.org]
- 14. qeios.com [qeios.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of Vorasidenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (B611703) (Voranigo®) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are found in a majority of low-grade gliomas and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] 2-HG accumulation disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis.[5] Vorasidenib is designed to specifically inhibit these mutant enzymes, thereby lowering 2-HG levels, reversing epigenetic dysregulation, and promoting cellular differentiation.[5][6] These application notes provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of vorasidenib, along with detailed protocols for key experimental assays.
Pharmacodynamics
Vorasidenib potently inhibits various IDH1 and IDH2 mutant enzymes at nanomolar concentrations.[5] This inhibition leads to a significant reduction in the oncometabolite 2-HG in both preclinical models and clinical settings.[2][7]
Quantitative In Vitro Inhibitory Activity
| Target Enzyme | Assay Type | Cell Line / Enzyme | IC₅₀ (nM) |
| mIDH1-R132H/IDH1-WT Heterodimer | Biochemical | Recombinant Human Enzyme | 6 |
| mIDH1 | Cell-based 2-HG | TS603 neurospheres (IDH1-R132H) | 19 |
| mIDH1 | Cell-based 2-HG | HT-1080 (IDH1-R132C) | <50 |
| mIDH1 | Cell-based 2-HG | Expressing mIDH1-R132C, G, H, or S | 0.04 - 22 |
| mIDH2-R140Q Homodimer | Biochemical | Recombinant Human Enzyme | 12 |
| mIDH2 | Cell-based 2-HG | U87MG engineered (IDH2-R140Q) | 47 |
| mIDH2 | Cell-based 2-HG | Expressing mIDH2-R140Q | 7 - 14 |
| mIDH2 | Cell-based 2-HG | Expressing mIDH2-R172K | 130 |
Data sourced from multiple preclinical studies.[5]
Quantitative In Vivo Pharmacodynamic Effects
| Animal Model | Tumor Model | Dose | 2-HG Reduction in Tumor |
| Mouse | HT1080 (mIDH1-R132C) Xenograft | ≥30 mg/kg (BID) | >96% |
| Mouse | Orthotopic TS603 glioma model (IDH1-R132H) | ≥0.1 mg/kg | >97% |
Data sourced from preclinical studies.[7][8]
In patients with IDH1 or IDH2 mutated glioma, vorasidenib has been shown to decrease 2-HG tumor concentrations by 64% to 93%.[1]
Signaling Pathway
Caption: Vorasidenib inhibits mutant IDH1/2, reducing 2-HG and mitigating oncogenesis.
Pharmacokinetics
Vorasidenib exhibits dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC).[1] It is characterized by rapid oral absorption and effective penetration of the blood-brain barrier.[2]
Human Pharmacokinetic Parameters (at steady state)
| Parameter | Value |
| Recommended Dosage | 40 mg orally once daily[7] |
| Median Time to Cmax | 2 hours (range 0.5 to 4 hours)[9] |
| Mean Cmax | 133 ng/mL (73% CV)[1] |
| Mean AUC | 1,988 h*ng/mL (95% CV)[1] |
| Mean Volume of Distribution (Vd/F) | 3,930 L (40% CV)[1] |
| Mean Oral Clearance (CL/F) | 14 L/h (56% CV)[1] |
| Mean Half-life (t½) | 46.9–87.3 hours in glioma patients[10] |
| Plasma Protein Binding | 97% (in vitro)[9] |
| Brain Tumor-to-Plasma Ratio | 1.6[1] |
Absorption, Metabolism, and Excretion
-
Absorption : A low-fat, low-calorie meal increases vorasidenib Cmax 2.3-fold and AUC 1.4-fold compared to fasting conditions.[1]
-
Metabolism : Vorasidenib is primarily metabolized by CYP1A2, with minor contributions from CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A. Non-CYP pathways may contribute up to 30% of its metabolism.[1][7]
-
Excretion : Following a single oral radiolabeled dose, 85% of the dose was recovered in feces (56% unchanged) and 4.5% in urine.[1][7]
Drug Interactions
Vorasidenib's metabolism by CYP1A2 makes it susceptible to drug interactions.
| Interacting Agent | Effect on Vorasidenib | Recommendation |
| Strong and moderate CYP1A2 inhibitors | May increase exposure and risk of adverse effects.[7][11] | Avoid coadministration.[11] |
| Moderate CYP1A2 inducers | May decrease exposure and reduce efficacy.[7][11] | Avoid coadministration.[11] |
| Tobacco smoking | May decrease exposure and reduce efficacy.[11] | Avoid smoking tobacco.[11] |
| Hormonal contraception | May decrease hormonal contraception exposure and reduce efficacy.[11] | Use effective non-hormonal contraception.[11] |
Experimental Protocols
Protocol 1: Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency of vorasidenib against mutant IDH1 and IDH2 enzymes.
Materials:
-
Recombinant human heterodimeric mIDH1-R132H/IDH1-WT and homodimeric mIDH2-R140Q enzymes.[2]
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and NaCl)
-
Vorasidenib stock solution (in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzymes to the desired concentration in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of vorasidenib in assay buffer.
-
Assay Reaction: a. In a microplate, add the assay buffer, NADPH, and α-KG. b. Add the diluted vorasidenib or vehicle (DMSO) to the respective wells. c. Initiate the reaction by adding the diluted enzyme to each well.
-
Detection: Monitor the decrease in NADPH fluorescence or absorbance over time at 37°C. The rate of NADPH depletion is proportional to the enzyme activity.[5]
-
Data Analysis: a. Calculate the initial reaction rates for each vorasidenib concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the vorasidenib concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[5]
Protocol 2: Cell-Based 2-HG Inhibition Assay
Objective: To measure the inhibition of 2-HG production by vorasidenib in cells expressing mutant IDH1 or IDH2.
Materials:
-
IDH-mutant cell line (e.g., TS603 neurospheres or U87MG engineered to express mutant IDH).[2]
-
Cell culture medium and supplements
-
Vorasidenib stock solution (in DMSO)
-
Methanol/water solution (for metabolite extraction)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture the IDH-mutant cells under standard conditions.
-
Compound Treatment: a. Seed cells in multi-well plates and allow them to adhere. b. Treat the cells with serial dilutions of vorasidenib or vehicle control for a specified period (e.g., 48-72 hours).[5]
-
Metabolite Extraction: a. Remove the culture medium. b. Add ice-cold methanol/water solution to the cells to quench metabolism and extract intracellular metabolites.[5] c. Collect the cell lysates.
-
2-HG Quantification: a. Analyze the 2-HG concentration in the cell lysates using a validated LC-MS/MS method.[5]
-
Data Analysis: a. Normalize the 2-HG levels to cell number or total protein concentration. b. Plot the percentage of 2-HG inhibition against the logarithm of the vorasidenib concentration to determine the IC₅₀ value.[5]
Protocol 3: In Vivo Orthotopic Glioma Mouse Model
Objective: To evaluate the in vivo efficacy and pharmacodynamics of vorasidenib in a brain tumor model.
Caption: Workflow for a preclinical orthotopic glioma model study.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).[1]
-
IDH-mutant glioma cells (e.g., TS603).[1]
-
Stereotactic frame
-
Vorasidenib formulation for oral gavage (e.g., in 0.5% methylcellulose (B11928114) and 0.2% Tween 80).[1]
Procedure:
-
Cell Implantation: a. Anesthetize the mouse and secure it in a stereotactic frame. b. Create a burr hole in the skull at specific coordinates. c. Slowly inject the IDH-mutant glioma cells into the brain parenchyma.[1] d. Seal the burr hole and suture the incision.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or MRI).
-
Treatment Administration: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer vorasidenib or vehicle orally once or twice daily.[12]
-
Pharmacodynamic and Efficacy Assessment: a. At the end of the study, or at various time points, collect brain tumor tissue and plasma. b. Measure tumor 2-HG levels by LC-MS/MS to assess pharmacodynamic effect.[2] c. Monitor tumor growth and survival to evaluate efficacy.
Protocol 4: Clinical Pharmacokinetic and 2-HG Measurement
Objective: To assess the pharmacokinetic profile of vorasidenib and its effect on 2-HG levels in patients.
Caption: Workflow for clinical pharmacokinetic and 2-HG analysis.
Methodology:
-
Patient Population: Patients with Grade 2 glioma with a confirmed IDH1 or IDH2 mutation.[13]
-
Study Design: As exemplified by the INDIGO trial (NCT04164901), patients are randomized to receive vorasidenib or placebo.[13]
-
Pharmacokinetic Sampling: a. Collect serial blood samples at pre-defined time points after drug administration (e.g., pre-dose, and at various times post-dose). b. Process blood to obtain plasma and store frozen until analysis. c. Quantify vorasidenib concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacodynamic Assessment (2-HG Measurement): a. Magnetic Resonance Spectroscopy (MRS): Perform non-invasive MRS of the brain at baseline and at specified follow-up intervals to measure 2-HG levels within the tumor. b. Tumor Tissue Analysis: In perioperative studies, collect tumor tissue before and after treatment to measure 2-HG concentrations by LC-MS/MS.
-
Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, AUC, t½, etc.) from the plasma concentration-time data. b. Correlate vorasidenib exposure with the change in 2-HG levels to establish an exposure-response relationship.
Conclusion
Vorasidenib is a targeted therapy that effectively inhibits mutant IDH1 and IDH2 enzymes, leading to a significant reduction in the oncometabolite 2-HG. Its favorable pharmacokinetic profile, including good brain penetration, allows for effective target engagement in gliomas. The provided protocols offer a framework for the preclinical and clinical evaluation of vorasidenib and similar agents targeting IDH-mutant cancers. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further understand and optimize the therapeutic potential of this class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. UCSD Glioma Trial → Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.ucsd.edu]
- 9. oncobites.blog [oncobites.blog]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Detection of IDH1 Mutations using Liquid Biopsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) mutations are pivotal biomarkers in several cancers, most notably in gliomas, where they are associated with specific tumor subtypes and often predict a better prognosis.[1][2][3] The most common mutation is a single amino acid substitution, R132H, which accounts for over 80% of all IDH mutations.[4] Traditionally, the detection of these mutations has relied on immunohistochemistry or sequencing of DNA from surgically obtained tumor tissue. However, tissue biopsies are invasive, associated with morbidity, and may not capture the complete heterogeneity of the tumor.[5][6]
Liquid biopsy has emerged as a minimally invasive alternative that analyzes circulating tumor DNA (ctDNA) from bodily fluids like blood plasma or cerebrospinal fluid (CSF).[5][6][7] This approach allows for the detection and monitoring of tumor-specific genetic alterations, offering the potential for early diagnosis, tracking minimal residual disease, and observing tumor evolution in real-time.[6][8] This document provides an overview of current high-sensitivity methods for detecting IDH1 mutations in liquid biopsies, their performance characteristics, and detailed protocols for their application.
Clinical Applications of Liquid Biopsy for IDH1 Detection
-
Diagnosis and Prognosis : Detection of IDH1 mutations in cfDNA can aid in the diagnosis and molecular stratification of gliomas, which is crucial for determining patient prognosis.[2][5] The presence of an IDH1 mutation is a significant prognostic biomarker associated with longer overall survival in glioma patients.[5]
-
Monitoring Treatment Response : Serial liquid biopsies can track the fractional abundance of IDH1 mutations over time, potentially providing an early indication of treatment response or failure.
-
Detecting Minimal Residual Disease (MRD) : After surgery or therapy, liquid biopsy can be used to detect residual tumor DNA, identifying patients at a higher risk of recurrence.[6][8]
-
Overcoming Tumor Heterogeneity : A single tissue biopsy may not represent the full genetic landscape of a tumor. Liquid biopsies can provide a more comprehensive profile by capturing DNA shed from multiple tumor sites.[5]
Key Technologies for IDH1 Mutation Detection in ctDNA
Several highly sensitive techniques are employed to detect rare IDH1 mutations in a high background of wild-type cell-free DNA. The primary methods include BEAMing (Beads, Emulsions, Amplification, and Magnetics), Droplet Digital PCR (ddPCR), and Next-Generation Sequencing (NGS).
-
BEAMing : This is a form of digital PCR that performs amplification on magnetic beads within water-in-oil emulsions.[9] Each bead captures a single DNA molecule, which is then amplified. Mutant and wild-type sequences are identified using fluorescently labeled probes, and the beads are analyzed by flow cytometry, allowing for highly sensitive quantification of mutant alleles.[9][10] BEAMing can achieve a lower limit of detection of 0.02% to 0.04%.[9]
-
Droplet Digital PCR (ddPCR) : This technology partitions a DNA sample into thousands of nanoliter-sized droplets.[2][3] PCR amplification occurs within each individual droplet. After amplification, droplets containing the mutant and wild-type DNA are counted, providing absolute quantification of the target mutation with high precision and sensitivity, capable of detecting mutant allele fractions as low as 0.1%.[2]
-
Next-Generation Sequencing (NGS) : NGS allows for the simultaneous sequencing of millions of DNA fragments.[8][11] Targeted NGS panels, which focus on specific genes or genomic regions of interest, are particularly useful for ctDNA analysis.[12] This approach can detect a wide range of mutations beyond just the primary IDH1 hotspot and is effective for identifying novel or rare mutations.[8]
Data Presentation: Performance of Liquid Biopsy Assays for IDH1 Mutation Detection
The choice of biofluid is critical for detecting IDH1 mutations in brain tumors. Due to the blood-brain barrier, ctDNA concentrations are often higher and more readily detectable in cerebrospinal fluid (CSF) compared to peripheral blood plasma.[5][13]
Table 1: Performance of ddPCR for IDH1 Mutation Detection in Plasma
| Study Population | Sensitivity | Specificity | Reference |
| Glioma Patients (n=110) | 84% | High | [7][14][15] |
| Glioma Patients (n=67) | 47.6% | 89.1% | [5] |
| Glioma Patients | ~60% | N/A | [15][16] |
Table 2: Performance of BEAMing for IDH1 Mutation Detection
| Biofluid | Sensitivity | Specificity | Key Findings | Reference |
| Plasma | 50% | 100% | High false-negative rate (86%), but no false positives were identified. | [9] |
| CSF (EVs) | High | High | Reliably detected mutant IDH1 mRNA in CSF-derived extracellular vesicles. | [10][17] |
Table 3: Performance of Various Methods for IDH1 Mutation Detection in CSF
| Technology | Detection Rate / Sensitivity | Study Population | Reference |
| NGS | 85% | 20 Glioma Patients | [6] |
| ddPCR | 57.1% (Grades 1-3) | Glioma Patients | [18] |
| ddPCR | 75% (Grade 4) | Glioma Patients | [18] |
Signaling Pathway and Experimental Workflow Visualizations
IDH1 Mutation Signaling Pathway
The canonical function of wild-type IDH1 is to convert isocitrate to α-ketoglutarate (α-KG).[19] The R132H mutation confers a new function, causing the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][19] The accumulation of 2-HG can subsequently activate signaling pathways like AKT-mTOR, which promotes cell migration and survival.[4][20][21]
Caption: IDH1 mutation leads to 2-HG production, activating the AKT/mTOR pathway.
General Liquid Biopsy Workflow
The process from sample collection to data analysis follows a standardized workflow designed to maximize the recovery and accurate detection of low-frequency ctDNA mutations.
Caption: Standardized workflow for ctDNA analysis from liquid biopsy samples.
Experimental Protocols
The following sections provide generalized protocols for the detection of IDH1 mutations from liquid biopsy samples. These should be adapted based on specific laboratory equipment and commercially available kits.
Protocol 1: Cell-Free DNA (cfDNA) Extraction from Plasma and CSF
Principle: This protocol outlines the steps for isolating cfDNA from plasma or CSF. Proper sample handling is crucial to prevent contamination with genomic DNA from lysed blood cells and to maximize cfDNA yield.
Materials:
-
Blood collection tubes with cell-stabilizing agents (e.g., Streck Cell-Free DNA BCT®).
-
Cerebrospinal fluid collection tubes.
-
Refrigerated centrifuge.
-
QIAamp Circulating Nucleic Acid Kit (Qiagen) or similar cfDNA extraction kit.
-
Proteinase K.
-
Nuclease-free water.
-
Microcentrifuge tubes.
-
Qubit Fluorometer and dsDNA HS Assay Kit (Thermo Fisher Scientific) for quantification.
Procedure:
-
Sample Collection & Processing (Plasma): a. Collect whole blood in specialized cfDNA collection tubes. b. Within 2-4 hours of collection, centrifuge the blood at 1,600 x g for 10 minutes at 4°C to separate plasma from blood cells. c. Carefully transfer the supernatant (plasma) to a new conical tube, leaving a small layer above the buffy coat to avoid contamination. d. Perform a second centrifugation step at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris. e. Transfer the cleared plasma to new cryotubes for storage at -80°C or proceed directly to extraction.
-
Sample Collection & Processing (CSF): a. Collect CSF via lumbar puncture. b. Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet cells. c. Carefully transfer the supernatant to a new tube for extraction.
-
cfDNA Extraction: a. Follow the manufacturer's protocol for the selected cfDNA extraction kit. Typically, this involves: b. Lysing the plasma/CSF sample with Proteinase K and a lysis buffer. c. Binding the cfDNA to a silica (B1680970) membrane spin column. d. Washing the column to remove contaminants. e. Eluting the purified cfDNA in a small volume (e.g., 20-50 µL) of nuclease-free water or elution buffer.
-
Quantification: a. Quantify the extracted cfDNA using a high-sensitivity method such as the Qubit dsDNA HS Assay. b. Store the extracted cfDNA at -20°C until ready for analysis.
Protocol 2: IDH1 R132H Mutation Detection by Droplet Digital PCR (ddPCR)
Principle: The ddPCR assay uses TaqMan probes to detect and quantify wild-type and mutant IDH1 alleles. The cfDNA sample is partitioned into thousands of droplets, and PCR amplification is performed in each droplet. The number of positive droplets for the mutant and wild-type probes is used to calculate the fractional abundance of the IDH1 R132H mutation.[2]
Materials:
-
ddPCR system (e.g., Bio-Rad QX200).
-
ddPCR Supermix for Probes (No dUTP).
-
IDH1 R132H and wild-type specific TaqMan probes/primer assays (e.g., FAM-labeled for mutant, HEX-labeled for wild-type).
-
Purified cfDNA.
-
Nuclease-free water.
-
Droplet generation oil and cartridges.
-
96-well PCR plates.
Procedure:
-
Reaction Setup: a. Prepare the ddPCR reaction mix in a sterile tube on ice. For a 20 µL reaction:
- 10 µL 2x ddPCR Supermix for Probes
- 1 µL 20x IDH1 R132H Mutant Assay (FAM)
- 1 µL 20x IDH1 Wild-Type Assay (HEX)
- x µL cfDNA template (e.g., 1-10 ng)
- Nuclease-free water to a final volume of 20 µL. b. Include positive controls (synthetic mutant DNA) and no-template controls (NTCs) in each run.
-
Droplet Generation: a. Pipette 20 µL of each reaction mix into a droplet generator cartridge. b. Add 70 µL of droplet generation oil to the appropriate wells. c. Place the cartridge in the droplet generator to create the droplet emulsion.
-
PCR Amplification: a. Carefully transfer the 40 µL droplet emulsion to a 96-well PCR plate. b. Seal the plate with foil. c. Perform thermal cycling with the following example conditions:
- Enzyme Activation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 94°C for 30 seconds
- Annealing/Extension: 55°C for 60 seconds
- Enzyme Deactivation: 98°C for 10 minutes
- Hold: 4°C
-
Droplet Reading and Analysis: a. Place the PCR plate into the droplet reader. b. The reader will count the number of positive and negative droplets for each fluorescent channel (FAM and HEX). c. Use the system's software to calculate the concentration (copies/µL) of mutant and wild-type DNA and determine the fractional abundance of the IDH1 R132H mutation.
Protocol 3: IDH1 Mutation Detection by BEAMing
Principle: BEAMing is a multi-step process involving emulsion PCR (ePCR) on magnetic beads, hybridization with fluorescent probes, and analysis by flow cytometry.[9][10] This protocol provides a generalized workflow.
Materials:
-
Reagents for emulsion PCR (PCR master mix, primers flanking IDH1 codon 132, dNTPs, polymerase).
-
Magnetic beads coupled with primers.
-
Emulsion oil.
-
Equipment for generating water-in-oil emulsions.
-
Thermal cycler.
-
Reagents for breaking emulsions.
-
Fluorescently labeled probes (one for wild-type IDH1, one for the specific mutant).
-
Hybridization buffer.
-
Flow cytometer.
Procedure:
-
Emulsion PCR (ePCR): a. Prepare an aqueous PCR reaction mix containing the cfDNA template, PCR reagents, and primer-coupled magnetic beads. b. Create a water-in-oil emulsion where each aqueous micro-droplet ideally contains a single magnetic bead and a single DNA template molecule. c. Perform thermal cycling to amplify the DNA onto the surface of the beads within each droplet.
-
Break Emulsion and Bead Recovery: a. After PCR, break the emulsion using an appropriate chemical/physical method. b. Recover the magnetic beads, which are now coated with amplified DNA.
-
Hybridization: a. Denature the amplified DNA on the beads to make it single-stranded. b. Hybridize the beads with a mixture of two fluorescently labeled probes: one specific to the wild-type IDH1 sequence and another specific to the mutant sequence (e.g., Alexa Fluor 488 for wild-type, Alexa Fluor 647 for mutant).[10]
-
Flow Cytometry: a. Analyze the beads using a flow cytometer. b. The cytometer will count the number of beads that fluoresce for the wild-type probe, the mutant probe, or neither. c. The ratio of mutant-positive beads to the total number of beads provides a quantitative measure of the mutant allele frequency.[9]
References
- 1. IDH1 gene mutation activates Smad signaling molecules to regulate the expression levels of cell cycle and biological rhythm genes in human glioma U87-MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 mutation detection by droplet digital PCR in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 mutation detection by droplet digital PCR in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 5. IDH1 mutation is detectable in plasma cell-free DNA and is associated with survival outcome in glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid biopsy in gliomas: A RANO review and proposals for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Liquid Biopsy, ctDNA Diagnosis through NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BEAMing and Droplet Digital PCR Analysis of Mutant IDH1 mRNA in Glioma Patient Serum and Cerebrospinal Fluid Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctDNA Sequencing | NGS for ctDNA analysis [sapac.illumina.com]
- 12. researchgate.net [researchgate.net]
- 13. pathologyresjournal.com [pathologyresjournal.com]
- 14. Plasma ctDNA liquid biopsy of IDH1, TERTp, and EGFRvIII mutations in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma ctDNA liquid biopsy of IDH1, TERTp, and EGFRvIII mutations in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kazan medical journal [kazanmedjournal.ru]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Treatment Analysis of IDH1 Inhibitor-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of selective inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement in the treatment of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These inhibitors, such as ivosidenib (B560149) (AG-120), effectively block the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to cellular differentiation and clinical responses.[1][3] However, the emergence of drug resistance is a growing clinical challenge, limiting the long-term efficacy of these targeted therapies.[1][4] A thorough post-treatment analysis of resistant tumors is crucial to understand the underlying mechanisms, identify biomarkers of resistance, and develop novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to the analysis of IDH1 inhibitor-resistant tumors, detailing key mechanisms of resistance, experimental protocols, and data interpretation.
Key Mechanisms of Resistance to IDH1 Inhibitors
Resistance to IDH1 inhibitors can be broadly categorized into several mechanisms. Understanding these is fundamental to designing appropriate analytical strategies.
1. Secondary Mutations in IDH1 : Acquired mutations in the IDH1 gene itself can prevent inhibitor binding or restore enzymatic activity. These often occur at the dimer interface or within the allosteric binding site of the inhibitor.[5][6]
2. IDH Isoform Switching : Tumors can acquire mutations in the IDH2 gene, providing an alternative pathway for 2-HG production, thereby bypassing the inhibition of mutant IDH1.[3][7][8]
3. Activation of Bypass Signaling Pathways : Upregulation of parallel signaling pathways can promote cell survival and proliferation independently of the IDH1 pathway. Key pathways implicated include the Receptor Tyrosine Kinase (RTK)-RAS-PI3K pathway and the Wnt/β-catenin signaling pathway.[8][9]
4. Metabolic Reprogramming : Resistant tumor cells can adapt their metabolism to become less dependent on the pathways affected by IDH1 inhibition. This often involves an enhancement of mitochondrial oxidative metabolism, including oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO).[8][10]
5. Epigenetic Alterations : While IDH1 inhibitors aim to reverse the hypermethylation phenotype induced by 2-HG, resistant tumors may develop alternative epigenetic modifications that maintain a block in cellular differentiation.[9][11][12]
Data Presentation: Summary of Key Findings in IDH1 Inhibitor Resistance
The following tables summarize quantitative data related to common resistance mechanisms, providing a reference for expected experimental outcomes.
Table 1: Common Secondary IDH1 Mutations Conferring Resistance to Ivosidenib
| Mutation | Location | Mechanism of Resistance | Reference |
| S280F | Dimer Interface | Steric hindrance preventing inhibitor binding.[5] | [5] |
| D279N | Dimer Interface | Impaired inhibitor binding while retaining the ability to produce 2-HG.[13] | [13] |
Table 2: Examples of Bypass Signaling Pathway Alterations in Resistant Tumors
| Pathway | Alteration | Cancer Type | Consequence | Reference |
| RTK-RAS-PI3K | Activating mutations in KRAS, NRAS, PTPN11, KIT, FLT3 | AML | Primary and acquired resistance to ivosidenib.[8] | [8] |
| Wnt/β-catenin | Upregulation | AML | Maintenance of cancer cell stemness, blocking cell differentiation.[8] | [8] |
Table 3: Metabolic Reprogramming in IDH1 Inhibitor-Resistant AML Cells
| Metabolic Parameter | Change in Resistant Cells | Analytical Method | Reference |
| Oxygen Consumption Rate (OCR) | Increased | Seahorse XF Analyzer | [10] |
| Fatty Acid β-Oxidation (FAO) | Increased | Seahorse XF Analyzer | [10] |
| Electron Transport Chain Complex I Activity | Increased | Spectrophotometric or fluorometric assays | [10] |
Mandatory Visualizations
Caption: Signaling pathways in IDH1 inhibitor action and resistance.
Caption: Workflow for post-treatment analysis of resistant tumors.
Experimental Protocols
Protocol 1: Next-Generation Sequencing (NGS) for Mutation Profiling
Objective: To identify secondary mutations in IDH1, isoform switching mutations in IDH2, and mutations in key bypass signaling pathway genes.
Methodology:
-
Sample Preparation:
-
Extract genomic DNA from tumor tissue or cells using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
Library Preparation:
-
Prepare sequencing libraries using a targeted gene panel that includes the full coding regions of IDH1 and IDH2, as well as hotspot regions of genes in the RTK-RAS pathway (KRAS, NRAS, PTPN11, KIT, FLT3, etc.).[5][8]
-
Alternatively, perform whole-exome sequencing (WES) for a broader, unbiased discovery of mutations.
-
Follow the manufacturer's protocol for the chosen library preparation kit (e.g., Illumina TruSeq, Agilent SureSelect). This typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq, NextSeq, or NovaSeq) to achieve a target mean coverage of at least 500x for deep variant analysis.
-
-
Data Analysis:
-
Align raw sequencing reads to the human reference genome (e.g., GRCh38/hg38) using an aligner like BWA.
-
Perform variant calling using a combination of callers such as GATK HaplotypeCaller, MuTect2, or VarScan2 to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Annotate identified variants using databases like dbSNP, COSMIC, and ClinVar to determine their potential functional impact.
-
Calculate the variant allele frequency (VAF) for each mutation to assess the clonality of the resistant population.
-
Protocol 2: LC-MS/MS for 2-Hydroxyglutarate (2-HG) Quantification
Objective: To measure the levels of the oncometabolite 2-HG in resistant tumor samples as an indicator of restored mutant IDH activity.
Methodology:
-
Sample Preparation and Metabolite Extraction:
-
Homogenize snap-frozen tumor tissue or lyse cell pellets in a cold 80% methanol (B129727) solution.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a system equipped with a triple quadrupole mass spectrometer.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar compounds).
-
Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to specifically detect and quantify 2-HG and an internal standard (e.g., 13C-labeled 2-HG).
-
The precursor-to-product ion transition for 2-HG is typically m/z 147 -> 129.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Quantify the concentration of 2-HG in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and the initial sample amount (e.g., tissue weight or cell number).
-
Protocol 3: Seahorse XF Metabolic Flux Analysis
Objective: To assess changes in mitochondrial respiration (OxPHOS) and fatty acid oxidation (FAO) in live cells from resistant tumors.
Methodology:
-
Cell Preparation:
-
Culture cells derived from resistant tumors in appropriate growth media.
-
Seed the cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Mito Stress Test:
-
One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Run the Mito Stress Test protocol on the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
-
-
FAO Assay:
-
One hour before the assay, replace the growth medium with FAO assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and a fatty acid substrate like palmitate-BSA).
-
Load the sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and etomoxir (B15894) (an inhibitor of carnitine palmitoyltransferase 1, which is required for FAO).
-
Run the FAO assay protocol to measure the OCR dependent on fatty acid oxidation.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the Mito Stress Test.
-
Determine the rate of FAO by measuring the etomoxir-sensitive OCR.
-
Compare the metabolic profiles of resistant cells to their sensitive counterparts.
-
Conclusion
The post-treatment analysis of IDH1 inhibitor-resistant tumors requires a multi-faceted approach that integrates genomic, metabolomic, epigenomic, and functional analyses. The protocols and data presented in these application notes provide a framework for researchers to systematically investigate the mechanisms of resistance. A comprehensive understanding of how tumors evade IDH1 inhibition is essential for the development of next-generation inhibitors and rational combination therapies to improve patient outcomes.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [ouci.dntb.gov.ua]
- 5. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitochondrial metabolism supports resistance to IDH mutant inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]
- 13. ajmc.com [ajmc.com]
Application Notes and Protocols: Clinical Outcomes of IDH Inhibitors in Blast-Phase Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic malignancies that can transform into an aggressive acute leukemia, known as MPN in blast phase (MPN-BP).[1][2] This transformation, defined by the presence of ≥20% blasts in the blood or bone marrow, carries a dismal prognosis with a median overall survival (mOS) of just 3 to 5 months with traditional therapies.[1] A key molecular event in this progression is the acquisition of mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes, which occur in approximately 20-25% of MPN-BP cases.[3][4][5] These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent enzymes, causing epigenetic dysregulation and a block in myeloid differentiation.[2][6] The development of small molecule inhibitors targeting mutant IDH1 (ivosidenib, olutasidenib) and IDH2 (enasidenib) has provided a novel therapeutic avenue for this high-risk patient population.[2][7][8]
These application notes summarize the clinical outcomes associated with IDH inhibitors in MPN-BP, provide detailed protocols for relevant experimental procedures, and illustrate key pathways and workflows.
Clinical Outcomes of IDH Inhibitors in MPN-BP
Data from several retrospective and multicenter studies have demonstrated the clinical activity of IDH inhibitors, both as monotherapy and in combination regimens, for patients with IDH1/2-mutated MPN-BP.
Frontline IDH Inhibitor-Based Therapy
In the frontline setting, IDH inhibitors have been used as monotherapy or as part of combination regimens, showing promising results compared to historical outcomes.
Table 1: Outcomes of Frontline IDH Inhibitor-Based Therapies in IDH1/2-Mutated MPN-AP/BP
| Study / Cohort | N | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRi) Rate | Median Overall Survival (mOS) |
| Patel et al. (Multicenter Retrospective)[3][7][8] | 35 | IDHi-based Therapy | 33% (by ELN 2017) | 1 CRi, 1 PR | 2.0 years |
| Chifotides et al.[1][4][9] | 7 (newly diagnosed) | IDHi-based Combinations | Not specified | 43% (3/7), with undetectable IDH mutations | 19 months (for responders) |
| Patel et al. (Comparison Cohort)[7][8] | - | HMA + Venetoclax | 67% (by ELN 2017) | 2 CR, 4 CRi | 1.1 years |
| Patel et al. (Comparison Cohort)[7][8] | - | Intensive Chemotherapy | 40% (by ELN 2017) | 3 CR, 1 CRi | 1.5 years |
CR: Complete Remission; CRi: Complete Remission with incomplete count recovery; ELN: European LeukemiaNet; HMA: Hypomethylating Agent; IDHi: IDH inhibitor; PR: Partial Remission; VEN: Venetoclax.
Numerically, frontline therapies based on IDH inhibitors or HMAs (without venetoclax) appeared to yield the longest median overall survival in one large retrospective analysis.[10]
Relapsed/Refractory (R/R) IDH Inhibitor-Based Therapy
IDH inhibitors have also demonstrated efficacy in the relapsed/refractory (R/R) setting, offering a valuable treatment option for patients who have failed prior therapies.
Table 2: Outcomes of Relapsed/Refractory IDH Inhibitor-Based Therapies in IDH1/2-Mutated MPN-AP/BP
| Study / Cohort | N | Treatment Setting | Overall Response Rate (ORR) | Response Type | Median Overall Survival (mOS) from IDHi Start |
| Patel et al.[3][7][8] | 8 | Relapsed/Refractory | 25% (by ELN 2017) / 50% (by MPN-BP 2012) | 2 CRi (ELN) / 2 ALR-C, 2 ALR-P (MPN-BP) | 1.1 years |
| Retrospective Analysis[1] | 8 | Relapsed/Refractory | 75% | 2 CR (25%), 4 PR (50%) | Not specified |
| Chifotides et al.[4][11] | 5 | Relapsed/Refractory | 0% | No responses noted | 10 months (for all 12 patients in study) |
ALR-C: Complete response by MPN-BP criteria; ALR-P: Partial response by MPN-BP criteria; CR: Complete Remission; CRi: CR with incomplete count recovery; PR: Partial Remission.
These data indicate that IDH inhibitors retain efficacy in the R/R setting, with a notable overall response rate of 50% and a median OS of 1.1 years observed in one study when using MPN-BP specific response criteria.[7][8]
Signaling Pathway and Mechanism of Action
Mutations in IDH1 (cytosolic) and IDH2 (mitochondrial) confer a neomorphic enzymatic function, leading to the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][6] 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family enzymes and histone demethylases, resulting in DNA and histone hypermethylation.[2] This epigenetic dysregulation blocks cellular differentiation, contributing to leukemogenesis.[6] IDH inhibitors such as Ivosidenib (IDH1) and Enasidenib (IDH2) are small molecules that allosterically bind to the mutant enzymes, blocking the production of 2-HG and thereby restoring normal myeloid differentiation.[2]
Key Experimental Protocols
Protocol: Patient Evaluation and Response Assessment
Accurate diagnosis and standardized response assessment are critical for evaluating the efficacy of IDH inhibitors in clinical trials and practice.
Methodology:
-
Diagnosis Confirmation: Confirm diagnosis of MPN-AP (10-19% blasts) or MPN-BP (≥20% blasts) in peripheral blood or bone marrow, according to World Health Organization (WHO) criteria.[1]
-
Baseline Assessment:
-
Treatment Administration: Administer IDH inhibitor therapy (e.g., Ivosidenib, Enasidenib) as monotherapy or part of a combination regimen, typically in 28-day cycles.[12]
-
On-Treatment Monitoring: Perform bone marrow biopsies after each treatment cycle to assess morphologic changes.[6] Note that responses may be delayed, and initial post-treatment marrows may appear hypercellular, mimicking refractory disease due to the differentiation-inducing effect of the drugs.[6]
-
Response Evaluation: Assess response using standardized criteria. Two key sets of criteria are often used:
Protocol: Molecular Profiling via Next-Generation Sequencing (NGS)
NGS is essential for identifying targetable IDH1/2 mutations and characterizing the broader molecular landscape, including co-mutations that may impact prognosis and treatment selection.
Methodology:
-
Sample Collection: Obtain peripheral blood or bone marrow aspirate from the patient at the time of diagnosis of MPN-AP/BP.
-
Nucleic Acid Extraction: Isolate genomic DNA from mononuclear cells using a standardized extraction kit.
-
Library Preparation:
-
Quantify and assess the quality of the extracted DNA.
-
Fragment the DNA and ligate sequencing adapters.
-
Use a targeted gene panel that includes, at a minimum, IDH1, IDH2, JAK2, CALR, MPL, ASXL1, SRSF2, TP53, TET2, and EZH2, as these are frequently mutated in MPN-BP.[7][8][13]
-
Perform PCR amplification to enrich for the target regions.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput NGS platform.
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate identified variants to determine their clinical significance.
-
Calculate the variant allele frequency (VAF) for each mutation to assess the clonal burden.
-
-
Reporting: Generate a clinical report detailing the identified mutations, including the specific IDH1/2 variant and any relevant co-mutations.
Protocol: Representative Clinical Trial (Based on NCT04281498)
Combination therapies are a key area of investigation. The MPN-RC 119 trial (NCT04281498) studies the combination of the JAK1/2 inhibitor ruxolitinib (B1666119) and the IDH2 inhibitor enasidenib.[12][14][15]
Protocol Outline:
-
Study Title: A Phase II Study of Ruxolitinib and Enasidenib for IDH2-Mutated MPN-AP/BP or Chronic-Phase Myelofibrosis with ≥5% Blasts.[1][12]
-
Patient Population:
-
Treatment Regimen:
-
Primary Objective: To evaluate the safety and efficacy of the combination therapy.
-
Secondary Objectives:
-
Endpoint Assessment:
-
Response is assessed using IWG-MRT and ELN 2017 criteria.
-
Safety and toxicity are monitored throughout the study.
-
Overall survival and duration of response are key efficacy endpoints.
-
Discussion and Future Directions
The advent of targeted IDH inhibitors has significantly improved the outlook for patients with IDH1/2-mutated MPN-BP, with data showing a median OS of over two years in this cohort, compared to less than a year for the broader MPN-BP population.[3][10] These therapies are effective in both frontline and relapsed/refractory settings.
However, challenges remain. Resistance to IDH inhibitors can develop through mechanisms such as the acquisition of second-site mutations or isoform switching (e.g., developing an IDH1 mutation while on an IDH2 inhibitor).[16][17] Furthermore, while response rates are encouraging, not all patients benefit, highlighting the need to better understand the molecular factors that predict response.
Future research is focused on rational combination therapies. Preclinical data supports the synergy of combined JAK and IDH inhibition.[2][14] Ongoing clinical trials are exploring IDH inhibitors in combination with JAK inhibitors (ruxolitinib), BCL-2 inhibitors (venetoclax), and hypomethylating agents to improve response depth and duration and to overcome resistance.[2][4][18] The continued integration of comprehensive molecular profiling will be crucial to personalizing these novel therapeutic strategies for patients with advanced, high-risk MPNs.
References
- 1. Treating accelerated and blast phase myeloproliferative neoplasms: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Response and outcomes of patients with IDH1/2- mutated accelerated/blast-phase myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outcome of patients with IDH1/2-mutated post–myeloproliferative neoplasm AML in the era of IDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Myeloid Leukemia Following Myeloproliferative Neoplasms: A Review of What We Know, What We Do Not Know, and Emerging Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Treatment Strategies for Blast-Phase Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes of patients with IDH1/2-mutated accelerated/blast-phase MPNs in the era of IDH inhibitors | VJHemOnc [vjhemonc.com]
- 11. Hitting the brakes on accelerated and blast-phase myeloproliferative neoplasms: current and emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. ash.confex.com [ash.confex.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Combined Ruxolitinib and Enasidenib in Patients With Accelerated/Blast-phase Myeloproliferative Neoplasm or Chronic-phase Myelofibrosis With an IDH2 Mutation | Mount Sinai - New York [mountsinai.org]
- 16. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isocitrate dehydrogenase inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
Application Notes and Protocols: IDH Inhibitor-Based Therapy for Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical investigation of Isocitrate Dehydrogenase (IDH) inhibitor-based therapies in the context of Myeloproliferative Neoplasms (MPNs). This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of IDH inhibitors, both as monotherapy and in combination with other targeted agents.
Introduction to IDH Mutations in Myeloproliferative Neoplasms
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A subset of MPN patients, particularly those with myelofibrosis (MF), can progress to an accelerated or blast phase, which is pathologically similar to acute myeloid leukemia (AML) and carries a dismal prognosis.
Somatic mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are key events in the progression of MPNs. While infrequent in the chronic phase of MPNs (approximately 1-4%), the prevalence of IDH1/2 mutations significantly increases in the blast phase, reaching up to 22%.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and Jumonji C domain-containing histone demethylases, resulting in widespread epigenetic dysregulation, a block in cellular differentiation, and promotion of leukemogenesis.[2]
The development of small molecule inhibitors targeting mutant IDH1 (e.g., Ivosidenib, Olutasidenib) and IDH2 (e.g., Enasidenib) has provided a new therapeutic avenue for patients with IDH-mutant myeloid malignancies.
Signaling Pathways and Mechanism of Action
Mutant IDH enzymes drive oncogenesis primarily through the production of 2-HG, which disrupts normal cellular processes. The following diagram illustrates the core mechanism of action of IDH inhibitors.
Caption: Mechanism of action of IDH inhibitors in mutant IDH-driven myeloproliferative neoplasms.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of IDH inhibitors in the context of myeloid malignancies.
Table 1: In Vitro Efficacy of IDH Inhibitors in Myeloid Cell Lines
| Inhibitor | Target | Cell Line | IC₅₀ (nM) | Reference |
| Ivosidenib (AG-120) | IDH1 | TF-1 (IDH1 R132C) | ~50 | [3] |
| Enasidenib (AG-221) | IDH2 | TF-1 (IDH2 R140Q) | ~100 | [3] |
| Olutasidenib | IDH1 | LN18 (IDH1 mutant) | <50 | [4] |
| AGI-5198 | IDH1 R132H | U87 (R132H) | 40 | [3] |
| GSK321 | IDH1 mutant | HT-1080 (IDH1 R132C) | EC₅₀ ~10 | [4] |
Table 2: Clinical Efficacy of IDH Inhibitors in IDH-mutant post-MPN AML
| Therapy | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) in Responders | Reference | | :--- | :- | :--- | :--- | :--- | | IDH1/2 inhibitor-based therapy | 12 | 58% (7/12) | 25% (3/12) | 19 months |[1] | | Olutasidenib +/- Azacitidine | 15 | 60% | 40% | 13.8 months | |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy and mechanism of action of IDH inhibitors in MPN models.
Cell Viability and Proliferation Assays
Objective: To determine the effect of IDH inhibitors on the viability and proliferation of MPN cell lines or primary patient cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. For suspension cells, spin down the plate gently before adding the inhibitor.
-
Inhibitor Treatment: Prepare serial dilutions of the IDH inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Measurement of 2-Hydroxyglutarate (2-HG)
Objective: To quantify the oncometabolite 2-HG in cell lysates or culture medium following treatment with an IDH inhibitor.
Protocol: LC-MS/MS Method
-
Sample Preparation:
-
Cell Lysates: Wash 1-5 x 10⁶ cells with ice-cold PBS and lyse with 500 µL of 80% methanol.
-
Medium: Collect 100 µL of culture medium.
-
-
Metabolite Extraction: Add an internal standard (e.g., ¹³C₅-2-HG) to each sample. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted samples onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of 2-HG and the internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples. Normalize the results to the number of cells or total protein content.
Western Blot Analysis
Objective: To assess the expression of proteins involved in downstream signaling pathways affected by IDH inhibition.
Protocol:
-
Cell Lysis: After treatment with the IDH inhibitor, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3 for apoptosis, p-STAT3 for JAK/STAT pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Myeloid Differentiation
Objective: To evaluate the induction of myeloid differentiation in MPN cells following treatment with IDH inhibitors.
Protocol:
-
Cell Treatment: Treat MPN cells with the IDH inhibitor or vehicle control for an appropriate duration (e.g., 5-7 days).
-
Cell Staining:
-
Harvest and wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in staining buffer and add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and hematopoietic stem/progenitor markers (e.g., CD34, CD117).
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control groups.
Caption: Experimental workflow for assessing myeloid differentiation by flow cytometry.
In Vivo Xenograft Models
Objective: To evaluate the in vivo efficacy of IDH inhibitors in a patient-derived xenograft (PDX) model of MPN.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Inject primary MPN patient cells intravenously or subcutaneously into the mice.
-
Tumor Establishment: Monitor the mice for engraftment and tumor growth.
-
Inhibitor Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the IDH inhibitor orally or via intraperitoneal injection according to a predetermined dosing schedule.
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival. At the end of the study, collect tumors for histological and molecular analysis.
Combination Therapy: IDH Inhibitors and JAK Inhibitors
Given the frequent co-occurrence of JAK2 mutations with IDH mutations in the progression of MPNs, combination therapy with IDH inhibitors and JAK inhibitors (e.g., ruxolitinib) is a promising strategy. Preclinical studies have shown that combined JAK2 and IDH2 inhibition can normalize stem and progenitor cell compartments and reduce disease burden to a greater extent than monotherapy.[5] Clinical trials are currently underway to evaluate the safety and efficacy of this combination approach.[6]
Caption: Rationale for combining JAK and IDH inhibitors in MPN therapy.
Conclusion
IDH inhibitor-based therapy represents a significant advancement in the treatment of MPNs that have progressed to the blast phase. The protocols and data presented in these application notes provide a framework for researchers to further investigate the potential of these targeted agents, both alone and in combination, to improve outcomes for this high-risk patient population. Further research into mechanisms of resistance and the development of novel combination strategies will be crucial for maximizing the clinical benefit of IDH inhibitors in myeloproliferative neoplasms.
References
- 1. Outcome of patients with IDH1/2-mutated post–myeloproliferative neoplasm AML in the era of IDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mountsinai.org [mountsinai.org]
Application Notes and Protocols: Safusidenib in IDH1-Mutant Glioma
These application notes provide a comprehensive overview of the clinical trial results for safusidenib (B15142903) in the treatment of isocitrate dehydrogenase 1 (IDH1)-mutant glioma. The information is intended for researchers, scientists, and drug development professionals, offering insights into the drug's efficacy, safety profile, and the methodologies employed in its clinical evaluation.
Introduction
Gliomas are the most prevalent type of primary brain cancer in adults.[1][2] A significant subset of these tumors, particularly lower-grade gliomas, harbor mutations in the IDH1 gene.[3] These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis through epigenetic dysregulation.[4]
Safusidenib (formerly DS-1001b, AB-218) is an orally available, potent, and brain-penetrant small molecule inhibitor of the mutant IDH1 enzyme.[1][2] By targeting the mutated enzyme, safusidenib aims to reduce 2-HG levels and thereby inhibit tumor growth. Recent clinical trials have investigated the efficacy and safety of safusidenib in patients with IDH1-mutant glioma.
Mechanism of Action
Safusidenib selectively inhibits the mutated form of the IDH1 enzyme. This inhibition blocks the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels is believed to restore normal cellular differentiation and slow tumor progression.
References
- 1. Nuvation Bio Inc. - Nuvation Bio Announces Publication of Positive Phase 2 Study Results for Safusidenib for the Treatment of Grade 2 IDH1-Mutant Glioma in Neuro-Oncology [investors.nuvationbio.com]
- 2. Nuvation Bio Announces Publication of Positive Phase 2 Study Results for Safusidenib for the Treatment of Grade 2 IDH1-Mutant Glioma in Neuro-Oncology [barchart.com]
- 3. Phase II study of safusidenib erbumine in patients with chemotherapy- and radiotherapy-naïve isocitrate dehydrogenase 1-mutated WHO grade 2 gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: IDH Inhibitors for Newly Diagnosed vs. Recurrent Glioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isocitrate Dehydrogenase (IDH) inhibitors in the treatment of both newly diagnosed and recurrent IDH-mutant gliomas. This document includes a summary of key quantitative data, detailed experimental protocols for preclinical evaluation, and visualizations of relevant signaling pathways and workflows.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are defining molecular markers in a significant subset of gliomas, particularly lower-grade gliomas (WHO grades 2 and 3) and secondary glioblastomas.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3] D-2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, causing widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving gliomagenesis.[1][3][4] The development of small molecule inhibitors targeting these mutant IDH enzymes represents a significant advancement in the treatment of these tumors.[5] This document outlines the application of these inhibitors in both the upfront setting for newly diagnosed or residual disease and in the context of recurrent glioma.
Mechanism of Action of IDH Inhibitors
IDH inhibitors are designed to selectively bind to the mutated IDH1 or IDH2 enzymes, blocking their catalytic activity.[6] This inhibition prevents the conversion of α-KG to D-2-HG, leading to a significant reduction in intracellular D-2-HG levels.[6][7] The intended therapeutic effects are the restoration of normal cellular differentiation and the inhibition of tumor growth.[7][8] Preclinical and clinical studies have demonstrated that these inhibitors can effectively penetrate the blood-brain barrier and achieve therapeutic concentrations within the brain.[7][9][10]
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of representative IDH inhibitors.
Table 1: Preclinical Efficacy of IDH Inhibitors in Glioma Cell Lines
| Inhibitor | Target | Cell Line | Glioma Type | IDH Mutation | Assay | IC50 (nM) | Reference |
| Vorasidenib (B611703) (AG-881) | mIDH1/2 | U-87 MG (engineered) | Glioblastoma | IDH2 R140Q | Antiproliferative | <50 | BenchChem |
| Vorasidenib (AG-881) | mIDH1/2 | HT-1080 | Fibrosarcoma | IDH1 R132C | Antiproliferative | <50 | BenchChem |
| Vorasidenib (AG-881) | mIDH1/2 | TS603 | Grade III Glioma (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50 | BenchChem |
| Ivosidenib (B560149) (AG-120) | mIDH1 | U87 (engineered) | Glioblastoma | IDH1 R132H | 2-HG Inhibition | 50-220 | [11] |
| Ivosidenib (AG-120) | mIDH1 | THP-1 (AML) | Acute Myeloid Leukemia | IDH1 R132H | 2-HG Inhibition | 50 | [11] |
| AGI-5198 | mIDH1 | TS603 | Oligodendroglioma | IDH1 R132H | D-2-HG Reduction | ~2.5 µM (for >99% reduction) | [12] |
| BAY-1436032 | mIDH1 | NHAIDH1mut (engineered) | Astrocyte | IDH1 R132H | Cell Viability | Not specified | [13] |
Table 2: Clinical Efficacy of IDH Inhibitors in Newly Diagnosed or Residual/Recurrent Glioma
| Inhibitor | Trial Name/Study | Patient Population | Treatment Setting | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| Vorasidenib | INDIGO (Phase 3) | Grade 2 IDH1/2-mutant glioma (residual or recurrent) | Post-surgery, no prior chemo/radiation | 27.7 months (vs. 11.1 months placebo) | Not the primary endpoint; sustained tumor shrinkage observed | Increased alanine (B10760859) aminotransferase (9.6%) | [14][15] |
| Ivosidenib | Phase 1 (NCT02073994) | Recurrent IDH1-mutant glioma | Recurrent/Progressive | Non-enhancing: 13.6 months; Enhancing: 1.4 months | Non-enhancing: 2.9% | Fatigue, nausea, diarrhea (mostly Grade 1/2) | [16][17][18] |
| Ivosidenib | Retrospective Study | Recurrent IDH-mutant glioma | Heavily pre-treated recurrent | 7.52 months | 33% Partial Response, 60% Stable Disease | Confusion (Grade 3) | [19][20] |
| Enasidenib | Phase 1/2 (NCT02273739) | Recurrent IDH2-mutant solid tumors (including glioma) | Recurrent/Progressive | Data not yet fully published | Data not yet fully published | Differentiation syndrome (in AML) | [5][21][22] |
| DS-1001 | Phase 1 | Recurrent/Progressive Grade 2-4 IDH-mutant glioma | Recurrent/Progressive | Not reported | Enhancing tumors: 17.1%; Non-enhancing tumors: 33.3% | Leukopenia, transaminitis, neutropenia | [23] |
Mandatory Visualizations
Caption: IDH mutation signaling pathway and mechanism of IDH inhibitors.
Caption: General experimental workflow for preclinical evaluation of IDH inhibitors.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of an IDH inhibitor on the viability of IDH-mutant glioma cells.
Materials:
-
IDH-mutant and wild-type glioma cell lines
-
Complete cell culture medium
-
IDH inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the IDH inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vitro 2-HG Measurement (LC-MS/MS)
Objective: To quantify the intracellular levels of D-2-hydroxyglutarate (2-HG) in IDH-mutant glioma cells following inhibitor treatment.
Materials:
-
IDH-mutant glioma cells
-
6-well plates
-
IDH inhibitor
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the IDH inhibitor at various concentrations for a specified duration (e.g., 48 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for 2-HG quantification.
-
-
Data Analysis:
-
Determine the concentration of 2-HG in each sample.
-
Normalize the 2-HG levels to the protein concentration or cell number.
-
Calculate the IC50 for 2-HG reduction.
-
Protocol 3: In Vivo Efficacy in an Orthotopic Glioma Model
Objective: To evaluate the in vivo efficacy of an IDH inhibitor in a mouse orthotopic glioma model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
IDH-mutant glioma cells expressing luciferase
-
Stereotactic injection apparatus
-
IDH inhibitor formulated for oral gavage
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject a defined number of IDH-mutant glioma cells into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging at regular intervals.
-
-
Drug Treatment:
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer the IDH inhibitor or vehicle daily via oral gavage at the predetermined dose.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence imaging.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and collect brain tissue for further analysis.
-
-
Endpoint Analysis:
-
Measure tumor volume from the collected brains.
-
Perform 2-HG analysis on tumor tissue.
-
Conduct immunohistochemistry for relevant biomarkers.
-
Analyze survival data using Kaplan-Meier curves.
-
Application in Newly Diagnosed vs. Recurrent Glioma
Newly Diagnosed or Residual Disease (Adjuvant Setting)
The use of IDH inhibitors in the upfront setting for patients with newly diagnosed or residual grade 2 IDH-mutant glioma after surgery is a paradigm-shifting approach.[14][24] The pivotal Phase 3 INDIGO trial demonstrated that vorasidenib significantly delayed tumor progression and the need for more toxic subsequent therapies like radiation and chemotherapy compared to placebo.[14][15] This suggests that early intervention with a targeted therapy can alter the natural history of the disease.
-
Key Considerations:
-
Patient Population: Typically younger patients with good performance status who have undergone maximal safe resection.[14]
-
Treatment Goal: Delay disease progression and postpone the need for cytotoxic therapies, thereby preserving quality of life.[14]
-
Biomarker: Presence of an IDH1 or IDH2 mutation is required.
-
Recurrent Glioma
For patients with recurrent IDH-mutant glioma, IDH inhibitors offer a targeted treatment option where previously choices were limited.[19] Clinical studies with ivosidenib have shown disease stabilization and, in some cases, partial responses in heavily pre-treated patients.[19][20] However, the efficacy appears to be more pronounced in non-enhancing tumors compared to enhancing tumors, which may reflect a more aggressive biology in the latter.[17][18]
-
Key Considerations:
-
Patient Population: Patients who have progressed after standard therapies (surgery, radiation, chemotherapy).
-
Treatment Goal: Disease control and potential for tumor shrinkage.
-
Biomarkers of Response: A decrease in 2-HG levels, as measured by magnetic resonance spectroscopy (MRS), can be an early indicator of target engagement and response.[4][25] Changes in glutamate (B1630785) and other metabolites may also serve as biomarkers.[4][25]
-
Conclusion
IDH inhibitors have emerged as a cornerstone in the management of IDH-mutant gliomas. Their application in the newly diagnosed setting has the potential to significantly delay disease progression and the use of more aggressive treatments. In the recurrent setting, they provide a valuable targeted therapy for a patient population with limited options. Continued research is focused on optimizing their use, exploring combination therapies, and further understanding mechanisms of resistance. The detailed protocols and data presented here provide a foundation for researchers and drug development professionals to advance the study and application of these important therapeutic agents.
References
- 1. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Analyses from Pivotal Phase 3 INDIGO Study Reinforce Vorasidenib’s Potential to Change the Treatment Paradigm for IDH-Mutant Diffuse Glioma | Blog [servier.us]
- 7. benchchem.com [benchchem.com]
- 8. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. tandfonline.com [tandfonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. ashp.org [ashp.org]
- 17. Ivosidenib in Isocitrate Dehydrogenase 1–Mutated Advanced Glioma [escholarship.org]
- 18. Research Portal [scholarship.miami.edu]
- 19. ascopubs.org [ascopubs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Enasidenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ichgcp.net [ichgcp.net]
- 23. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 25. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Mutant IDH1 Inhibitors: A Comprehensive Guide to Laboratory Safety and Waste Management
For researchers and drug development professionals, the responsible handling and disposal of potent, research-grade compounds like mutant IDH1 inhibitors are critical components of laboratory safety and environmental protection.[1][2] As selective inhibitors of cancer-associated enzymes, these compounds require management as hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is paramount to ensure the safety of laboratory personnel and the surrounding community.[2][3] This guide provides essential, step-by-step information for the proper disposal of mutant IDH1 inhibitors and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS). While specifics may vary, compounds like mutant IDH1 inhibitors are often harmful if swallowed and can be very toxic to aquatic life with long-lasting effects.[1][4] Therefore, preventing their release into the environment is a primary concern.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling mutant IDH1 inhibitors or their waste.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields for comprehensive protection.[4] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Lab Coat | An impervious lab coat or other protective clothing should be worn to prevent skin contact.[4] |
| Respiratory Protection | Respirator | Handling of the solid compound and concentrated solutions should occur in a certified chemical fume hood to prevent inhalation. If dust or aerosols may be generated, a suitable respirator is necessary.[1][4] |
All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] Laboratory facilities should be equipped with an eyewash station and a safety shower.[5]
Step-by-Step Disposal Protocol
The proper disposal of mutant IDH1 inhibitors follows the principles of hazardous chemical waste management. The primary strategy is to correctly identify, segregate, and containerize the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][6]
Waste Identification and Segregation
All materials contaminated with a mutant IDH1 inhibitor must be treated as hazardous chemical waste and segregated from general laboratory waste.[1][6] This includes:
-
The pure, undiluted compound.[1]
-
Solutions containing the compound (e.g., dissolved in DMSO).[1]
-
Contaminated labware such as pipette tips, tubes, flasks, and gloves.[1][6]
-
Spill cleanup materials.[1]
-
Contaminated sharps like needles and syringes.[6]
Containerization and Labeling
Properly containing and labeling waste is crucial for safety and regulatory compliance.[1] Use separate, clearly labeled containers for different waste streams (solid, liquid, sharps).
| Waste Stream | Recommended Container | Labeling and Handling Instructions |
| Solid Waste | A sealable, chemically compatible container (e.g., a plastic pail with a lid or a wide-mouth glass jar).[1] | Clearly label with the words "Hazardous Waste." [1] List the full chemical name: "this compound Waste" and specify the compound if known. List any other chemical constituents (e.g., contaminated wipes).[1] Include the Principal Investigator's name and lab location.[1] |
| Liquid Waste | A leak-proof, sealable, and chemically compatible container. | Label as "Hazardous Waste." [6] List all chemical constituents, including the specific inhibitor and any solvents (e.g., DMSO).[6] Keep the container closed when not in use. |
| Sharps Waste | A designated, puncture-resistant sharps container.[1] | Label the container as "Hazardous Waste," "Sharps," and "Contaminated with this compound."[1] |
| Empty Stock Vials | The original manufacturer's vial.[1] | If the vial is completely empty with only trivial residue, it may be possible to rinse it. The first rinse must be collected as hazardous liquid waste.[1] After thorough rinsing and air-drying, deface the label and dispose of the vial in the appropriate glass waste container.[1] If not thoroughly rinsed, dispose of it as solid hazardous waste.[1] |
Waste Storage and Final Disposal
Store sealed and labeled hazardous waste containers in a designated, secure area at or near the point of generation and away from general laboratory traffic.[1][6] Do not store incompatible wastes together.[1] Arrange for the collection and disposal of the hazardous waste through your institution's EHS office.[6] Never dispose of mutant IDH1 inhibitors or contaminated materials down the drain or in the regular trash.[6]
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol outlines the methodology for accumulating and preparing this compound waste for EHS collection.
-
Preparation: Before starting work, designate a hazardous waste accumulation area within the lab. Prepare and pre-label the appropriate hazardous waste containers (solid, liquid, sharps) as described in the table above.
-
Segregation at Source: During the experiment, immediately segregate any item that comes into contact with the this compound.
-
Place contaminated gloves, pipette tips, and other consumables directly into the designated solid hazardous waste container.
-
Dispense all liquid waste containing the inhibitor into the designated liquid hazardous waste container.
-
Dispose of all contaminated needles, syringes, or other sharps immediately into the designated hazardous sharps container.[6]
-
-
Container Management: Keep all hazardous waste containers securely sealed when not in use. Do not overfill containers.
-
Decontamination: After completing experimental work, decontaminate the work area (e.g., fume hood surface) with an appropriate solvent or cleaning agent. All cleaning materials, such as wipes or absorbent pads, must be disposed of as solid hazardous waste.[6]
-
Final Vial Disposal: Once an inhibitor stock vial is empty, rinse it three times with a suitable solvent. Collect the first rinseate in the hazardous liquid waste container.[1] After the third rinse and subsequent air drying, deface the original label and place the vial in the appropriate container for broken or uncontaminated glass. If this rinsing procedure is not performed, the vial must be disposed of as solid hazardous waste.[1]
-
Request for Pickup: Once a waste container is full, ensure it is sealed and properly labeled. Store it in the lab's designated waste storage area and contact your institution's EHS department to schedule a pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with mutant IDH1 inhibitors.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Mutant IDH1 Inhibitors: A Guide to Personal Protective Equipment and Disposal
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. This document outlines critical personal protective equipment (PPE) protocols, operational procedures, and waste management strategies to ensure a secure laboratory environment.
Mutant IDH1 inhibitors are a class of targeted therapies showing promise in the treatment of various cancers. As with any potent small molecule inhibitor, meticulous handling and disposal are paramount to protect laboratory personnel from potential exposure and to prevent environmental contamination. Due to the absence of specific occupational exposure limits for these research compounds, a conservative approach, treating them as hazardous chemicals, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with mutant IDH1 inhibitors in both solid (powder) and solution forms. The following table summarizes the recommended PPE for various laboratory activities involving these compounds.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions (solid form) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1] | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[1][2] | Laboratory coat. A chemical-resistant apron or gown should be considered for higher-risk tasks.[1] | Required. Use a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[1] |
| Handling stock and working solutions (liquid form) | Safety glasses with side shields. Chemical splash goggles should be worn when there is a risk of splashing.[1] | Chemotherapy-rated nitrile gloves.[1][2] Change gloves immediately if contaminated. | Laboratory coat. | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.[1] |
| Cell culture and in vitro assays | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not generally required. Perform work in a biological safety cabinet (BSC). |
| Spill cleanup | Chemical splash goggles and a face shield.[1] | Double gloving with chemotherapy-rated nitrile gloves.[1][2] | Chemical-resistant gown or apron over a laboratory coat. | A NIOSH-approved respirator may be necessary depending on the size and nature of the spill. |
| Waste disposal | Safety glasses with side shields. | Chemotherapy-rated nitrile gloves.[1][2] | Laboratory coat. | Not generally required. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the research.
Designated Work Area
-
All work with solid mutant IDH1 inhibitors and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Establish a designated area for handling these compounds, clearly marked with appropriate hazard signs.
Preparation and Handling
-
Before beginning work, ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood or other ventilation equipment is functioning correctly.
-
Have a chemical spill kit readily accessible.
-
When handling the solid compound, use appropriate tools such as spatulas and weigh paper to avoid direct contact.
-
To prevent the generation of dust, handle the solid form with care.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Experimental Procedures
-
Use the minimum quantity of the compound necessary for the experiment.
-
When performing experiments, avoid creating aerosols.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.
-
Do not eat, drink, or apply cosmetics in the laboratory where these compounds are handled.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with mutant IDH1 inhibitors must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Collect all contaminated solid materials, including pipette tips, tubes, flasks, gloves, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the inhibitor, including unused stock solutions, working solutions, and the first rinse of "empty" containers, in a designated, leak-proof hazardous waste container compatible with the solvents used.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
Container Labeling
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the mutant IDH1 inhibitor.
-
List any other chemical constituents in the waste container.
-
Include the name of the Principal Investigator and the laboratory location.
Decontamination and Disposal of "Empty" Containers
-
The original manufacturer's vial, even if appearing empty, should be treated as hazardous waste.
-
If rinsing the vial, the first rinse must be collected as hazardous liquid waste.
-
After thorough rinsing, deface the label and dispose of the vial in the appropriate glass waste container. If not thoroughly rinsed, it should be disposed of as solid hazardous waste.
Chemical Inactivation
-
Studies on the inhibitor Ivosidenib have shown it is sensitive to degradation under acidic, alkaline, photolytic, and oxidative conditions.[3][4] This information can potentially be used to develop chemical inactivation procedures for waste, in consultation with your institution's Environmental Health and Safety (EHS) department. For example, treatment with a 10% bleach solution (a strong oxidizing agent) or adjusting the pH to be acidic or alkaline for a sufficient contact time may degrade the compound. However, the efficacy of these methods should be verified for each specific inhibitor.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling mutant IDH1 inhibitors.
Caption: Workflow for PPE Selection and Use.
By implementing these safety and logistical measures, researchers can confidently work with mutant IDH1 inhibitors while minimizing personal and environmental risks, fostering a culture of safety and responsibility in the laboratory.
References
- 1. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
